Celastrol

Catalog No.
S548363
CAS No.
34157-83-0
M.F
C29H38O4
M. Wt
450.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Celastrol

CAS Number

34157-83-0

Product Name

Celastrol

IUPAC Name

(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid

Molecular Formula

C29H38O4

Molecular Weight

450.6 g/mol

InChI

InChI=1S/C29H38O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h7-8,15,22,31H,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27+,28-,29+/m1/s1

InChI Key

KQJSQWZMSAGSHN-JJWQIEBTSA-N

Synonyms

3-Hydroxy-2-oxo-24-nor-D:A-friedooleana-1(10),3,5,7-tetraen-29-oic acid; Tripterin; (9b,13a,14b,20a)-3-Hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid

Canonical SMILES

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O

Isomeric SMILES

CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)O

Overview of Celastrol's Pharmacokinetic Challenges and Formulation Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure of Celastrol: A quinone methyl triterpenoid [1]. Major Hurdles:

  • Poor Aqueous Solubility [1]
  • Low Oral Bioavailability [2] [1] [3]
  • Narrow Therapeutic Window and systemic toxicity [2] [1]

Quantitative Profile of this compound Formulations

The following table compares the performance of various advanced delivery systems for this compound, highlighting their key characteristics and pharmacokinetic improvements.

Table 1: Formulation Strategies and Pharmacokinetic Enhancements for this compound

Formulation Strategy Key Characteristics (Size, PDI, EE%, DL%) Pharmacokinetic Outcomes & Bioavailability Primary Application Focus Reference
This compound-loaded Liposomes (Cel-LPs) Size: 72.20 ± 27.99 nm; PDI: 0.267; EE%: 78.77 ± 5.69%; DL%: 5.83 ± 0.42% [2]. t1/2: 11.71 hr; MRT: 7.98 hr; Vz/F: 44.63 L/kg [2]. Enhanced solubility and sustained release [2]. Rheumatoid Arthritis [2] [2]

| Silk Fibroin Nanoparticles (CL-SFNP) | Information not specified in search results. | Oral Absolute Bioavailability (F): Pure CL: 3.14% CL-SFNP: 7.56% (p < 0.05) [3]. Significant increase in AUC after IV and oral administration [3]. | Pre-clinical pharmacokinetic evaluation, oncology [3] | [3] | | Nucleic Acid Aptamer-Celastrol Conjugate (NACC) | Water solubility: >17.8 mg/mL (vs. ~0.014 mg/mL for pure CL) [1]. | Higher in vitro potency (IC50 of 70 nM vs. 200 nM for pure CL at 48h in PANC-1 cells). Selective tumor targeting, reduced liver/kidney accumulation [1]. | Pancreatic Cancer [1] | [1] |

Experimental Protocols for Pharmacokinetic Analysis

Protocol: Preparation of Long-Circulating this compound Liposomes (Cel-LPs)

This method outlines the lipid thin-layer-hydration-extrusion technique used to prepare Cel-LPs [2].

  • Lipid Film Formation: Precisely dissolve 100 mg Soy Lecithin (SL), 16.67 mg Cholesterol (Chol), 8.33 mg DSPE-PEG2000, and 10 mg this compound in a 15 mL chloroform:methanol (2:1 v/v) mixture. Remove the organic solvent using rotary evaporation at 45°C to form a thin lipid film [2].
  • Hydration: Hydrate the dried thin film with phosphate-buffered saline (PBS) or double-distilled water under ultrasound for 30 minutes [2].
  • Size Reduction: Pass the resulting multilamellar vesicle suspension through a liposome extruder equipped with a defined microporous membrane (e.g., polycarbonate membrane) for 13 cycles to produce monodispersed, uniform-sized liposomes [2].
  • Characterization: Determine the particle size, Polydispersity Index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine encapsulation efficiency (EE) and drug loading (DL) using centrifugal ultrafiltration (e.g., with MWCO 3 kDa filters) [2].
Protocol: LC-MS/MS Bioanalysis of this compound in Rat Plasma

This method is optimized for the sensitive and reliable quantification of this compound in biological matrices for oral bioavailability studies [3].

  • Chromatography: Use a Phenomenex Gemini C18 column (150 x 2 mm, 5 µm). The mobile phase consists of (A) 0.1% formic acid-2 mM ammonium acetate in water and (B) acetonitrile. Apply a gradient elution: 50% B (0-2 min), 50-95% B (2-3 min), 95% B (3-6 min), 95-50% B (6-7 min), with a total run time of 10 min. The flow rate is 0.35 mL/min [3].
  • Mass Spectrometry: Operate the mass spectrometer in positive ionization mode with Multiple Reaction Monitoring (MRM). Monitor the transition m/z 451.193 → 201.096 for this compound and m/z 471.293 → 135.178 for the Internal Standard (18-α Glycyrrhetinic acid) [3].
  • Sample Preparation (LLE): Use 50 µL of rat plasma. Add 1.0 mL of tert-butyl methylether containing the Internal Standard (1.0 µg/mL). Vortex-mix for 5 minutes and centrifuge at 10,000 rpm for 5 minutes. Transfer 900 µL of the organic supernatant, evaporate to dryness under a gentle stream of nitrogen or in a vacuum concentrator, and reconstitute the residue in 100 µL of methanol for LC-MS/MS injection [3].
  • Method Validation: The method should be validated for specificity, linearity (e.g., 0.5-500 ng/mL with LLOQ of 0.5 ng/mL), accuracy (91.1-110.0%), precision (RSD% <9.1%), extraction recovery, and matrix effect according to bioanalytical guidelines [3].

Target Identification and Signaling Pathways

Understanding this compound's complex mechanism of action is crucial for its development. Recent strategies have moved beyond identifying single targets to mapping its multi-target profile.

G cluster_known Known Targets cluster_novel Potential Novel Targets (Identified via DBPP) cluster_pathways Key Biological Pathways & Processes This compound This compound IKKb IKKβ This compound->IKKb PI3Ka PI3Kα This compound->PI3Ka CIP2A CIP2A This compound->CIP2A HSP90 HSP90 This compound->HSP90 NFkB NF-κB Pathway This compound->NFkB STAT3 STAT3 This compound->STAT3 Proteasome Proteasome This compound->Proteasome CHK1 CHK1 This compound->CHK1 OGA OGA This compound->OGA ERCC6L ERCC6L This compound->ERCC6L IKKb->NFkB Apoptosis Apoptosis PI3Ka->Apoptosis CellCycle CellCycle CIP2A->CellCycle Inflammation Inflammation NFkB->Inflammation DNADamage DNADamage CHK1->DNADamage Metabolism Metabolism OGA->Metabolism Neurodegeneration Neurodegeneration OGA->Neurodegeneration ERCC6L->DNADamage

Diagram 1: Multi-target profile of this compound, including known and potential novel targets identified via DBPP [4] [1] [5].

Experimental Protocol: Degradation-Based Protein Profiling (DBPP) for Target Identification

DBPP is an innovative strategy that combines PROTAC technology with quantitative proteomics to identify multiple targets of natural products like this compound [4].

  • PROTAC Toolbox Design: Synthesize a library of this compound-based PROTAC molecules by conjugating the this compound pharmacophore to an E3 ligase ligand (e.g., pomalidomide for CRBN) via linkers of varying chemistry and length [4].
  • Phenotypic Screening: Screen the PROTAC library for desired cellular phenotypes (e.g., inhibition of Jurkat cell proliferation) to select a toolbox of degraders with diverse activities for further profiling [4].
  • Quantitative Proteomics: Treat cells (e.g., Jurkat) with selected PROTAC molecules or DMSO control. Perform TMT-labeled quantitative proteomics to identify proteins that are significantly downregulated in the PROTAC-treated groups compared to the control. Proteins degraded via the PROTAC mechanism are potential direct or proximal targets of this compound [4].
  • Data Integration & Validation: Integrate proteomics data with results from complementary techniques like Immunoprecipitation-Mass Spectrometry (IP-MS) to identify proteins that form a ternary complex with the PROTAC and the E3 ligase. Validate putative targets using orthogonal biochemical and cellular assays [4].

G This compound This compound Linker Linker This compound->Linker PROTAC This compound-Based PROTAC Molecule This compound->PROTAC Pomalidomide Pomalidomide Linker->Pomalidomide Linker->PROTAC Pomalidomide->PROTAC TernaryComplex Ternary Complex (PROTAC:E3:Target) PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3Ligase->TernaryComplex TargetProtein Putative this compound Target Protein TargetProtein->TernaryComplex Ubiquitination Ubiquitination of Target TernaryComplex->Ubiquitination Degradation Degradation by Proteasome Ubiquitination->Degradation Proteomics Quantitative Proteomics (Identify Downregulated Proteins) Degradation->Proteomics IdentifiedTargets Identified Targets (e.g., IKKβ, PI3Kα, CHK1) Proteomics->IdentifiedTargets

Diagram 2: DBPP workflow using this compound-based PROTACs and quantitative proteomics for target identification [4].

Conclusion and Future Perspectives

Significant progress has been made in addressing the inherent pharmacokinetic limitations of this compound. Advanced formulation strategies like liposomes, nanoparticles, and targeted conjugates have demonstrated marked improvements in solubility, circulation time, and oral bioavailability, while also mitigating toxicity profiles. The application of innovative chemical biology techniques, such as DBPP, is rapidly illuminating the complex multi-target mechanism of action of this compound, which underpins its diverse pharmacological activities.

Future work should focus on the clinical translation of the most promising delivery systems, combined with a deeper exploration of the therapeutic implications of newly discovered targets. This dual approach holds significant promise for unlocking the full clinical potential of this potent natural product.

References

celastrol anti-cancer activities

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

Celastrol fights cancer by simultaneously targeting multiple cellular processes critical for tumor survival and progression. The table below summarizes the key mechanisms and their molecular effectors.

Mechanism of Action Key Molecular Effectors & Pathways Cancer Types Studied
Inhibition of Proliferation & Cell Cycle Arrest ↓ Cyclin D1, CDK2, CDK4; ↑ p21, p27; Arrest at G1, S, or G2/M phases [1] Ovarian cancer, Multiple myeloma, Colon cancer, Gastric cancer, Osteosarcoma [1]
Induction of Apoptosis ↑ ROS; ↑ Bax/Bcl-2 ratio; Activation of caspases (-3, -8, -9) and PARP; Death Receptor (e.g., DR5) pathway; Mitochondrial (CytC release) pathway [1] [2] Non-small cell lung cancer (NSCLC), Glioma, Osteosarcoma, Acute promyelocytic leukemia, Thyroid cancer [3] [1] [2]
Inhibition of Metastasis & Invasion Suppression of STAT3 activation and transcription; Downregulation of IL-6; Inhibition of JAK2/STAT3 signaling [4] [3] Gastric cancer, Ovarian cancer [4]
Induction of ER Stress Activation of PERK, IRE1, ATF4; ↑ CHOP, Bip; Unfolded Protein Response (UPR) [3] [1] NSCLC, Osteosarcoma, Cervical cancer [3] [1]
Suppression of Angiogenesis & Immunomodulation Inhibition of YAP/VEGF signaling; Reduction of prostaglandin E2 (PGE2) [5] [6] Pancreatic cancer, Breast cancer (models) [5] [6]

These pathways do not operate in isolation but are highly interconnected. The following diagram illustrates the core network through which this compound exerts its anti-cancer effects, with reactive oxygen species (ROS) playing a central role.

G cluster_primary Primary Actions cluster_downstream Downstream Consequences This compound This compound ROS Reactive Oxygen Species (ROS) Accumulation This compound->ROS Induces PRDX1 PRDX1 Inhibition This compound->PRDX1 Inhibits STAT3 STAT3 Pathway Inhibition This compound->STAT3 Inhibits Immunogenic Cell Death (ICD) Immunogenic Cell Death (ICD) This compound->Immunogenic Cell Death (ICD) ROS->STAT3 Suppresses Apoptosis Apoptosis ROS->Apoptosis Triggers ER Stress ER Stress ROS->ER Stress PRDX1->ROS Further Increases Inhibited Metastasis Inhibited Metastasis STAT3->Inhibited Metastasis YAP/VEGF\n(Angiogenesis/Pain) YAP/VEGF (Angiogenesis/Pain) STAT3->YAP/VEGF\n(Angiogenesis/Pain) Modulates Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Arrest->Apoptosis ER Stress->Apoptosis

This compound's core anti-cancer network. The diagram integrates key targets like PRDX1 inhibition and STAT3 pathway suppression, with ROS as a pivotal mediator [4] [7] [3].

Quantitative Efficacy Data

The potency of this compound varies across different cancer types. The following table provides a summary of its half-maximal inhibitory concentration (IC50) and key experimental models.

Cancer Type Cell Line(s) Reported IC50 / Effective Concentration In Vivo Model (Dosage)
Pancreatic Cancer Miapaca-2, BxPC-3 ~7.3 - 7.8 µM (48h) [5] Not specified in results
Non-Small Cell Lung Cancer (NSCLC) H460, PC-9, H520 IC50 range: ~1 - 4 µM (48h, MTT assay) [3] Nude mice xenograft (1-2 mg/kg, i.p.) [3]
Thyroid Cancer MDA-T32, KTC-1, TT, OCUT-2C Significant growth inhibition at 1-2 µM (CCK-8) [2] Nude mice xenograft (1-2 mg/kg) [2]
Gastric & Ovarian Cancer Various STAT3-dependent growth inhibition [4] Mice, no obvious toxicity at 1.5 mg/kg/day for 15 days [4]

Detailed Experimental Protocols

To evaluate this compound's anti-cancer activities, researchers employ a suite of standardized assays. Key methodologies are detailed below.

  • Cytotoxicity and Proliferation Assays

    • Sulforhodamine B (SRB) Assay: Used for high-throughput screening. Cells are seeded in 96-well plates, treated with a gradient of this compound (e.g., 0-10 µM) for 48 hours, fixed with trichloroacetic acid, and stained with SRB dye. The bound dye is dissolved, and absorbance is measured at 510 nm to determine cell density based on cellular protein content [5].
    • MTT Assay: A colorimetric assay for cell metabolic activity. After this compound treatment, MTT reagent is added and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 490-570 nm. The IC50 value is calculated using software like GraphPad Prism [3].
  • Apoptosis Analysis

    • Flow Cytometry with Annexin V/PI Staining: The gold standard for quantifying apoptosis. After treatment, cells are collected, washed with PBS, and resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are analyzed by flow cytometry. This distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [2].
    • Caspase-3/7 Activity Assay: A luminescent method to measure caspase activation. The Caspase-Glo 3/7 reagent is added in equal volumes to this compound-treated cells in a white-walled plate. After incubation, luminescence is recorded, indicating caspase activity levels [5].
    • Western Blot Analysis: Used to confirm apoptosis mechanisms. Proteins are extracted from treated cells, separated by SDS-PAGE, and transferred to a PVDF membrane. Membranes are probed with primary antibodies (e.g., against cleaved-caspase-3, PARP, Bax, Bcl-2) and HRP-conjugated secondary antibodies. Bands are visualized using chemiluminescence [3] [2].
  • Metastasis and Invasion Assays

    • Wound Healing (Scratch) Assay: A simple test for cell migration. A confluent cell monolayer is scratched with a pipette tip to create a "wound." After washing, cells are incubated with this compound in serum-free medium. Images are taken at regular intervals to measure the rate of wound closure [3].
    • Transwell Assay: The standard method for evaluating cell invasion. Cells in serum-free medium are seeded into the upper chamber of a transwell insert coated with Matrigel. The lower chamber contains medium with serum as a chemoattractant. After incubation, cells that invade through the Matrigel to the lower surface are fixed, stained, and counted [3].

Challenges and Advanced Strategies

Significant hurdles remain for the clinical translation of this compound. The table below outlines the main challenges and innovative solutions being pursued.

Challenge Impact on Therapy Emerging Strategies
Systemic Toxicity (e.g., hepatotoxicity) Narrow therapeutic window, limits safe dosing [8] [9] Development of novel derivatives (e.g., CP1) with higher selectivity and lower toxicity [7]
Poor Water Solubility Low bioavailability, hinders drug delivery [9] Nanocarrier systems (e.g., polydopamine-based NPs, liposomes) to improve solubility and tumor accumulation [9] [6]
Off-Target Effects Undesired cytotoxicity to normal cells [9] Targeted conjugates (e.g., Nucleic Acid Aptamer-Celastrol Conjugate) for selective tumor targeting [9]

The experimental workflow for developing and testing one such advanced delivery system, a this compound-loaded nanocomplex, is visualized below.

G Synthesis Synthesis Charac Characterization (DLS, UV-vis, TEM) Synthesis->Charac Release In Vitro Release Study (pH 5.5 vs 7.4) Charac->Release Uptake Cellular Uptake Assay (Confocal Microscopy) Release->Uptake Cytotox In Vitro Cytotoxicity (MTT, Live/Dead Staining) Uptake->Cytotox Mech Mechanistic Studies (JC-1, WB, ICD markers) Cytotox->Mech InVivo In Vivo Efficacy (Tumor volume, Apoptosis) Mech->InVivo

Workflow for evaluating this compound-loaded nanocomplexes. The process spans from synthesis and physical characterization to in vitro and in vivo biological activity assessment [6].

Future Research Directions

To fully realize the therapeutic potential of this compound, future work should focus on:

  • Combination Therapies: Systematically evaluating this compound's synergy with existing chemotherapy, radiotherapy, and immunotherapy to enhance efficacy and overcome resistance [1].
  • Target Identification: Continuing to use chemical proteomics and other advanced techniques to identify and validate all direct molecular targets of this compound, which is crucial for understanding its mechanism and minimizing off-target effects [7] [1].
  • Advanced Formulations: Intensifying efforts in nano-formulations and prodrug strategies to dramatically improve its pharmacokinetic profile, tumor-specific delivery, and overall safety window [9] [6].

References

Mechanisms of Neuroprotection in Neurodegenerative Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key molecular mechanisms and experimental findings of celastrol's neuroprotective effects.

Disease/Condition Experimental Model Key Molecular Targets & Pathways Observed Neuroprotective Effects Citation
Alzheimer's Disease (AD) Transgenic (APP/PS1) mice; SH-SY5Y cells ↓ BACE-1; ↓ NF-κB; ↑ HSF-1; ↑ HSPs (HSP70); ↓ Aβ; ↓ tau hyperphosphorylation [1] Reduced Aβ plaques & improved synaptic function [1] [1]
Parkinson's Disease (PD) MPTP-induced mouse model; SH-SY5Y cells ↑ HSP70; ↓ TNF-α/NF-κB; induces autophagy via MAPK pathways; activates Nrf2 pathway [1] Attenuated loss of dopaminergic neurons; reduced oxidative stress & improved motor function [1] [1]
Cerebral Ischemia/Stroke Transient global cerebral ischemia (tGCI/R) rat model Inhibits HMGB1/NF-κB pathway; ↓ TNF-α, IL-1β, IL-6; ↑ IL-10; ↓ MDA; ↑ GSH, SOD, CAT [2] Reduced neuronal apoptosis, improved spatial learning/memory, inhibited glial activation [2] [2]
Diabetic Neuropathy STZ-induced diabetic rat model ↓ NF-κB, IKKα, TNF-α, IL-1β, IL-6; ↑ PI3K/AKT/GSK-3β signaling; ↓ Aβ; ↑ PSD-95, SYT1 [3] Improved glucose tolerance, insulin sensitivity, synaptic plasticity & memory [3] [3]
Multiple Sclerosis (MS) Experimental Autoimmune Encephalomyelitis (EAE) mouse/rat model Modulates MAPK (p38, ERK); restores Th17/Treg balance; ↓ Th1 cytokines; ↑ Th2 cytokines; ↓ NF-κB [1] Attenuated demyelination, inflammatory infiltration & optic neuritis [1] [1]
Huntington's Disease (HD) 3-NP-induced rat model; HeLa & PC12 cells ↑ HSP70; ↓ striatal lesion volumes; ↓ polyglutamine aggregation & toxicity [1] Reduced astrogliosis & neurotoxicity [1] [1]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the experimental details from key studies:

  • In vivo (Animal Studies):

    • Dosing: this compound is typically administered intraperitoneally (i.p.) at doses ranging from 1 to 4 mg/kg [2] [3]. In a cerebral ischemia study, a single i.p. injection immediately after reperfusion showed dose-dependent efficacy [2]. In a diabetic neuropathy study, this compound was administered via gavage at 4 mg/kg/day for an extended period [3].
    • Vehicle: this compound is often first dissolved in DMSO and then freshly diluted in a biocompatible solvent like peanut oil for injection [2] or another suitable vehicle for gavage.
    • Behavioral Testing: The Morris Water Maze (MWM) is a standard test used to assess spatial learning and memory in rodent models of cerebral ischemia [2] and diabetes [3].
  • In vitro (Cell Studies):

    • Cell Lines: Common models include:
      • SH-SY5Y (human neuroblastoma) for PD and AD research [1].
      • BV-2 (mouse microglial cells) to study neuroinflammation [1].
      • PC12 (rat pheochromocytoma) for general neurotoxicity and HD studies [1].
    • Treatment: Cells are typically pretreated with this compound (at varying, model-dependent concentrations) before being exposed to insults like LPS (to induce inflammation), MPP+/Rotenone (for PD), or (for AD) [1].

Visualizing Key Signaling Pathways

The following diagrams, generated using DOT language, illustrate the primary molecular pathways through which this compound exerts its neuroprotective effects.

G cluster_1 Neuroinflammation Pathway cluster_2 Antioxidant & Cell Survival Pathways cluster_3 Protein Homeostasis & Autophagy This compound This compound HMGB1 HMGB1 This compound->HMGB1 Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates PI3K_Akt PI3K/Akt Activation This compound->PI3K_Akt Activates HSF1 HSF1 This compound->HSF1 Activates Autophagy Autophagy This compound->Autophagy Induces TLR4_RAGE TLR4/RAGE HMGB1->TLR4_RAGE NFkB NF-κB Activation TLR4_RAGE->NFkB ProInflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB->ProInflammatoryGenes AntioxidantGenes Antioxidant Gene Expression (HO-1, GSH, SOD) Nrf2->AntioxidantGenes GSK3b GSK-3β Inhibition PI3K_Akt->GSK3b CellSurvival CellSurvival GSK3b->CellSurvival HSPs HSPs (HSP70, HSP90) HSF1->HSPs MisfoldedProteins Clearance of Misfolded Proteins & Aβ HSPs->MisfoldedProteins Autophagy->MisfoldedProteins

This compound's core neuroprotective mechanisms target inflammation, oxidative stress, and protein misfolding.

G Start In vivo Study Start A1 Animal Model Induction (e.g., STZ for diabetes, MPTP for PD, 4-VO for ischemia) Start->A1 A2 Random Group Assignment (Control, Disease Model, Model + this compound) A1->A2 A3 This compound Treatment (e.g., i.p. injection 1-4 mg/kg) A2->A3 A4 Functional & Behavioral Tests (e.g., Morris Water Maze) A3->A4 A5 Sample Collection (Serum, Brain Tissue) A4->A5 A6 Molecular & Histological Analysis (Western Blot, ELISA, IHC, ROS/TUNEL Staining) A5->A6

General workflow for in vivo studies evaluating this compound's neuroprotective effects.

Research Considerations and Future Directions

While the preclinical data is promising, several challenges remain for clinical translation [4] [5]:

  • Pharmacokinetics and Toxicity: this compound has suboptimal bioavailability and can exhibit organ toxicity (e.g., hepatotoxicity, potential reproductive toxicity), which has limited its clinical application [4] [5].
  • Novel Delivery Strategies: Research is actively exploring solutions to these limitations, including:
    • Nanotechnology: Using liposomes, polymeric nanoparticles, and niosomes to improve targeting, sustained release, and safety profiles [5].
    • Structural Analogues: Designing and synthesizing novel derivatives of this compound to enhance its potency and reduce off-target effects [5].

References

Comprehensive Technical Guide: Celastrol as a Multi-Target Therapeutic Agent for Metabolic Diseases

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Overview

Celastrol (3-hydroxy-9β,13α-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid) is a pentacyclic triterpenoid compound first isolated from the root bark of Tripterygium wilfordii Hook.f., a plant traditionally used in Chinese medicine for treating inflammatory and autoimmune conditions [1] [2]. This bioactive compound has garnered significant research attention over the past decade due to its potent anti-obesity effects and multi-target pharmacological profile against various metabolic disorders. This compound's chemical structure features a quinone methide group that enables it to form covalent Michael adducts with nucleophilic thiol groups of protein cysteine residues, thereby altering protein functions and modulating various inflammatory and metabolic signaling pathways [3]. The compound exhibits a diverse pharmacological spectrum encompassing anti-inflammatory, antioxidant, anti-cancer, immunomodulatory, and metabolic regulatory activities, positioning it as a promising multi-target therapeutic candidate for complex metabolic diseases [2] [3] [4].

The rising global prevalence of metabolic diseases, including obesity, type 2 diabetes (T2D), atherosclerosis (AS), and metabolic dysfunction-associated steatotic liver disease (MASLD), has accelerated research into novel therapeutic interventions that address the underlying pathophysiological mechanisms rather than just symptoms [2] [3]. This compound's ability to simultaneously modulate multiple pathological processes—including chronic inflammation, insulin resistance, dyslipidemia, and oxidative stress—makes it particularly valuable for treating interconnected metabolic disorders that typically require complex combination therapies [2] [3]. This technical guide comprehensively examines this compound's molecular mechanisms, efficacy across various metabolic conditions, experimental methodologies, and current challenges in therapeutic development, providing researchers and drug development professionals with a thorough scientific foundation for future investigations.

Molecular Mechanisms of Action

Key Signaling Pathways and Molecular Targets

This compound exerts its therapeutic effects through modulation of multiple critical signaling pathways involved in metabolic regulation, inflammation, and cellular stress response. The compound functions as a multi-target agent that interacts with various protein targets and signaling cascades to restore metabolic homeostasis [2] [3].

Table 1: Key Molecular Targets and Signaling Pathways of this compound in Metabolic Diseases

Molecular Target/Pathway Effect of this compound Biological Outcome Experimental Evidence
NF-κB signaling Inhibition via IκBα stabilization Reduced pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) In vitro studies in macrophages; animal models of diabetes and MASLD [2] [3]
AMPK activation Phosphorylation and activation Enhanced glucose uptake, improved insulin sensitivity, increased fatty acid oxidation HFD-induced obesity models; cellular studies in hepatocytes [2]
PPARγ signaling Modulation of transcriptional activity Regulation of adipogenesis, lipid metabolism, and insulin sensitization 3T3-L1 adipocyte differentiation; hepatic steatosis models [5]
SREBP-1c Downregulation Reduced lipogenesis and hepatic steatosis HFD-induced MASLD models [1]
Galaninergic system Modulation of GalR1, GalR2, GalR3 expression Reduced food intake, improved energy metabolism Western diet-induced obesity models [1]
NLRP3 inflammasome Inhibition Reduced caspase-1 activation and IL-1β maturation Macrophage cultures; animal models of atherosclerosis [3]
PI3K/Akt pathway Modulation Improved insulin signaling, glucose homeostasis Diabetic nephropathy models; insulin-resistant cell lines [6]

The anti-inflammatory properties of this compound represent one of its most extensively documented mechanisms, primarily mediated through inhibition of the NF-κB pathway. This compound effectively suppresses the activation of IκB kinase (IKK), preventing IκBα degradation and subsequent nuclear translocation of NF-κB dimers, thereby reducing the expression of numerous pro-inflammatory genes involved in metabolic inflammation [2] [3]. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis that promotes glucose uptake and fatty acid oxidation while inhibiting cholesterol and triglyceride synthesis [2]. This dual modulation of inflammatory and metabolic pathways enables this compound to address fundamental pathological processes underlying multiple metabolic diseases.

Pathway Diagrams

G This compound This compound IKK IKK This compound->IKK Inhibits AMPK AMPK This compound->AMPK Activates NLRP3 NLRP3 This compound->NLRP3 Inhibits PPARg PPARg This compound->PPARg Modulates TLR4 TLR4 TLR4->IKK Activates LeptinR LeptinR LeptinR->AMPK Regulates InsulinR InsulinR PI3K PI3K InsulinR->PI3K Activates IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Sequesters NFkBnuc NFkBnuc NFkB->NFkBnuc Translocates AMPK->PPARg Regulates Akt Akt PI3K->Akt Activates SREBP1c SREBP1c Akt->SREBP1c Activates SREBPnuc SREBPnuc SREBP1c->SREBPnuc Translocates OxidativeStress OxidativeStress NLRP3->OxidativeStress Promotes PPARgnuc PPARgnuc PPARg->PPARgnuc Translocates InflammatoryGenes InflammatoryGenes NFkBnuc->InflammatoryGenes Induces LipidGenes LipidGenes SREBPnuc->LipidGenes Induces MetabolicGenes MetabolicGenes PPARgnuc->MetabolicGenes Induces

Diagram 1: this compound's multi-target effects on key signaling pathways in metabolic diseases. This compound primarily inhibits pro-inflammatory pathways (NF-κB, NLRP3) while activating metabolic regulators (AMPK, PPARγ) to restore metabolic homeostasis [2] [3] [5].

Disease-Specific Mechanisms and Efficacy

Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)

This compound demonstrates significant hepatoprotective effects in experimental models of MASLD, addressing multiple aspects of the disease pathophysiology including hepatic steatosis, inflammation, and fibrosis [1] [7] [4]. The therapeutic efficacy of this compound in MASLD involves several interconnected mechanisms:

  • Lipid Metabolism Regulation: this compound administration reduces hepatic triglyceride accumulation and de novo lipogenesis through downregulation of SREBP-1c and its target genes involved in fatty acid synthesis [1]. Simultaneously, it enhances fatty acid β-oxidation via AMPK activation, promoting lipid clearance from hepatocytes [4].

  • Bile Acid Metabolism Modulation: Recent research reveals that this compound reactivates the alternative bile acid synthesis pathway by upregulating CYP7B1 expression through coordinated activation of FXR and LXR nuclear receptors [7]. This regulation shifts bile acid composition toward more hydrophilic species, particularly increasing the ratio of non-12-hydroxylated to 12-hydroxylated bile acids, which improves hepatobiliary function and reduces lipotoxicity.

  • Inflammation and Oxidative Stress Reduction: this compound suppresses hepatic inflammation by inhibiting Kupffer cell activation and reducing pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) through NF-κB pathway inhibition [3] [4]. Additionally, it enhances antioxidant defenses by activating Nrf2 signaling, reducing oxidative stress and subsequent liver injury [4].

Table 2: Efficacy of this compound in Preclinical MASLD/MASH Models

Model System Dosage Regimen Key Outcomes Molecular Mechanisms
Western diet-fed mice (16-20 weeks) 1-3 mg/kg/day for 4 weeks ↓ Liver weight, ↓ hepatic steatosis, improved glucose tolerance, reduced MASLD-to-MASH progression Modulation of galanin receptors (GalR1, GalR2, GalR3); reduced lipid peroxidation [1]
HFD-induced mouse model 1-5 mg/kg/day for 8-12 weeks ↓ Body weight, improved insulin sensitivity, reduced hepatic inflammation and fibrosis AMPK activation; NF-κB inhibition; SREBP-1c downregulation [4]
MCD diet-induced MASH model 0.5-2 mg/kg every other day for 6 weeks Attenuated steatosis, ballooning, and inflammatory infiltration; reduced fibrosis CYP7B1-mediated bile acid pathway regulation; FXR/LXR activation [7]
OA-induced hepatic steatosis in HepG2 cells 0.1-1 μM for 24-48 hours Reduced lipid accumulation; improved insulin sensitivity PPARγ modulation; enhanced glucose uptake [5]
Obesity and Type 2 Diabetes

The anti-obesity properties of this compound were first systematically documented in 2015, revealing its potent effects on reducing food intake and body weight in diet-induced obese mice [4]. Subsequent research has elucidated several mechanisms underlying these effects:

  • Leptin Sensitization: this compound functions as a potent leptin sensitizer, enhancing hypothalamic leptin signaling and restoring leptin's anorexigenic effects in leptin-resistant states associated with obesity [4]. This action reduces food intake and promotes weight loss independently of caloric restriction.

  • Adipose Tissue Modulation: this compound suppresses adipocyte differentiation and promotes lipolysis in white adipose tissue while stimulating browning of white fat through activation of the hypothalamus-sympathetic nervous system axis [1] [4]. These effects enhance energy expenditure and reduce fat mass accumulation.

  • Gut-Kidney Axis Regulation: In diabetic kidney disease models, this compound ameliorates renal injury by modulating the gut-kidney axis, improving intestinal barrier integrity through upregulation of tight junction proteins (occludin, ZO-1), and reshaping gut microbial composition [8]. These changes reduce systemic inflammation and improve renal function.

The anti-diabetic effects of this compound extend beyond weight reduction to include direct improvement of insulin sensitivity and glucose homeostasis. This compound enhances insulin signaling through multiple mechanisms, including inhibition of PTP1B (a negative regulator of insulin receptor signaling), activation of the PI3K/Akt pathway, and reduction of inflammatory pathways that impair insulin action [3] [6]. In db/db mice, a model of type 2 diabetes, this compound treatment significantly improves glycemic control, reduces insulin resistance, and ameliorates diabetic complications including nephropathy [8] [6].

Atherosclerosis and Cardiovascular Complications

This compound exhibits protective effects against atherosclerosis through multiple mechanisms that target both metabolic and inflammatory components of the disease. Experimental studies demonstrate that this compound:

  • Reduces Foam Cell Formation: this compound suppresses ox-LDL uptake by macrophages and reduces foam cell formation, a critical early event in atherogenesis, through downregulation of scavenger receptors (e.g., CD36) and inhibition of intracellular cholesterol ester accumulation [3].

  • Improves Endothelial Function: this compound enhances endothelial nitric oxide synthase (eNOS) activity and reduces endothelial inflammation by inhibiting adhesion molecule expression (VCAM-1, ICAM-1), thereby improving vascular function and reducing leukocyte adhesion to the endothelium [3].

  • Stabilizes Atherosclerotic Plaques: this compound promotes plaque stability by reducing matrix metalloproteinase (MMP) expression and activity while increasing collagen content in advanced atherosclerotic lesions, potentially preventing plaque rupture and acute cardiovascular events [3].

Experimental Models and Methodologies

In Vitro Models and Protocols

Table 3: Standardized Experimental Protocols for this compound Research

Experimental Model Induction Method This compound Treatment Key Readouts
Hepatic steatosis (HepG2 cells) 1 mM oleic acid for 48 hours 0.1-1 μM for 24-48 hours Oil Red O staining; triglyceride content; glucose uptake (2-NBDG assay) [5]
Adipocyte differentiation (3T3-L1 cells) IBMX (0.5 mM), dexamethasone (1 μM), insulin (2 μM), rosiglitazone (0.5 μM) 0.2-1 μM during differentiation Oil Red O staining; adipogenic gene expression (PPARγ, C/EBPα) [5]
HCC models (HepG2, Huh7) None (native cancer cells) 1-10 μM for 24-72 hours Cell viability (CCK-8); ferroptosis markers (GSH, lipid ROS, iron levels) [9]
Macrophage inflammation (RAW264.7) LPS (100 ng/mL) for 24 hours 0.5-2 μM for 24 hours Pro-inflammatory cytokine levels (TNF-α, IL-6); NF-κB activation [3]
In Vivo Models and Dosing

Animal studies represent a critical component in evaluating this compound's efficacy and safety for metabolic diseases. The most commonly employed models include:

  • Diet-Induced Obesity Models: C57BL/6J mice fed a high-fat diet (HFD, 45-60% kcal from fat) or Western-type diet for 12-20 weeks to induce obesity, insulin resistance, and hepatic steatosis [1] [4]. This compound is typically administered during the last 4-8 weeks of diet feeding at doses ranging from 1-5 mg/kg/day via oral gavage or intraperitoneal injection.

  • Genetic Models: db/db mice (leptin receptor-deficient) or ob/ob mice (leptin-deficient) as models of severe obesity and type 2 diabetes [8] [6]. These models are particularly useful for studying diabetic complications such as nephropathy.

  • MASLD/MASH Models: More advanced disease models include methionine-choline deficient (MCD) diet or Western diet supplemented with high fructose/glucose in drinking water to induce steatohepatitis with significant inflammation and fibrosis [7]. Treatment durations in these models typically range from 4-12 weeks.

The therapeutic efficacy of this compound in these models is evaluated through comprehensive metabolic phenotyping, including body weight and food intake monitoring, glucose and insulin tolerance tests, serum biochemistry (lipid profile, liver enzymes, adipokines), tissue histopathology (H&E, Oil Red O, Sirius Red staining), and molecular analyses of key signaling pathways in metabolic tissues [1] [7] [4].

Challenges and Future Perspectives

Bioavailability and Toxicity Considerations

Despite its promising therapeutic potential, this compound faces significant challenges that must be addressed before clinical translation. The most pressing issues include:

  • Limited Oral Bioavailability: this compound exhibits poor aqueous solubility and unfavorable pharmacokinetic properties, including rapid metabolism and elimination, which limit its systemic exposure and tissue distribution [2] [3]. Advanced formulation strategies such as nanoparticle-based delivery systems, liposomal encapsulation, and structural analogs with improved pharmaceutical properties are currently under investigation to overcome these limitations.

  • Dose-Dependent Toxicity: this compound demonstrates a narrow therapeutic window with potential hepatotoxicity and nephrotoxicity at higher doses [2] [3]. The compound's electrophilic quinone methide moiety can form covalent adducts with cellular thiols, leading to off-target effects and cellular stress. Structure-activity relationship studies aim to identify or design analogs with improved safety profiles while maintaining efficacy.

  • Specificity and Selectivity Issues: As a multi-target agent, this compound interacts with numerous proteins and pathways, raising concerns about unintended biological consequences [3]. Target identification approaches, including chemical proteomics and network pharmacology, are being employed to better understand this compound's polypharmacology and identify its most therapeutically relevant targets.

Research Gaps and Future Directions

Several important research directions merit further investigation to advance this compound toward clinical application:

  • Clinical Validation: Despite extensive preclinical evidence, clinical studies in humans remain limited. Well-designed clinical trials are necessary to establish this compound's efficacy, optimal dosing, and safety profile in patients with metabolic diseases [2] [4].

  • Combination Therapy Strategies: Given the multifactorial nature of metabolic diseases, this compound's potential as part of combination therapy with existing medications (e.g., metformin, SGLT2 inhibitors, GLP-1 receptor agonists) warrants systematic investigation to identify synergistic effects and reduce individual drug doses [3].

  • Targeted Delivery Approaches: The development of tissue-specific delivery systems could enhance this compound's therapeutic index by increasing its concentration in target organs (e.g., liver, adipose tissue) while reducing exposure to sensitive tissues [2] [3].

  • Biomarker Development: Identification of predictive biomarkers for treatment response would facilitate patient stratification and personalized medicine approaches, potentially improving clinical outcomes [6].

References

celastrol extraction and isolation

Author: Smolecule Technical Support Team. Date: February 2026

Celastrol: A Technical Overview

1. Chemical Identity and Source this compound, also known as tripterine, is a pentacyclic quinone-methide triterpenoid (C₂₉H₃₈O₄) with a molecular weight of 450.619 g·mol⁻¹ [1]. It is a crystalline solid with a melting point of 213 °C [1]. This bioactive compound is primarily isolated from the root bark of the traditional Chinese medicinal plant Tripterygium wilfordii Hook. F. (Thunder God Vine) [1] [2].

2. Key Pharmacological Activities this compound exhibits a remarkably broad spectrum of bioactivities, making it a promising candidate for drug development. The table below summarizes its primary pharmacological effects and the associated molecular mechanisms based on recent preclinical studies.

Pharmacological Activity Observed Effects / Molecular Mechanisms Key Supporting Research Models
Anti-Atherosclerotic Promotes macrophage autophagy via AMPK/ULK1 pathway; reduces plaque formation; improves lipid metabolism; attenuates inflammation [3]. ApoE⁻/⁻ mice fed a high-fat diet; ox-LDL treated macrophages [3].
Anti-Obesity Enhances leptin sensitivity; activates HSF1-PGC1α transcriptional axis; improves obesity and metabolic dysfunction [4] [2]. Diet-induced obesity (DIO) mice [4].
Renoprotective Modulates gut-kidney axis; improves intestinal barrier integrity (upregulates occludin/ZO-1); activates PPAR signaling pathway; regulates lipid metabolism [5]. db/db mouse model of diabetic kidney disease (DKD) [5].
Anti-Fibrotic Activates SIRT1/PGC-1α/Nrf2 axis to inhibit oxidative damage; suppresses TGF-β1/Smad2/3 signaling pathway [6]. Rat subconjunctival injury model; TGF-β1-activated human pterygium fibroblasts [6].
Anticancer Modulates multiple targets (HIF-1α, STAT3, HSPs, proteasomes); induces immunogenic cell death; in TNBC, reprograms immunosuppressive microenvironment & downregulates membrane-bound and extracellular vesicle PD-L1 [4] [7]. In vitro cancer cell lines; nude mouse xenograft models; orthotopic 4T1 tumor models (for TNBC) [4] [7].
Anti-Inflammatory & Antioxidant Inhibits IKK-NF-κB signaling; covalently binds cysteine residues on target proteins; activates HSF1 (heat shock response) [1]. Various in vitro and in vivo inflammation models [1].

3. Major Research Challenges and Nanotechnology Solutions The clinical translation of this compound is significantly hindered by its inherent physicochemical and pharmacokinetic limitations [4] [2]. The table below outlines these challenges and the innovative nanocarrier strategies being developed to overcome them.

Challenge Description Nanocarrier Delivery Solutions
Poor Solubility & Permeability Practically insoluble in water, leading to low oral bioavailability [4]. Polymer micelles, liposomes, nanoparticles, nanogels to improve dissolution and absorption [4].
Low Bioavailability Oral administration in rats shows low systemic exposure (Cmax: 66.93 ± 10.28 μg/L) and slow absorption (Tmax: 6.05 ± 1.12 h) [4]. Nanoformulations enhance systemic exposure and can enable alternative administration routes [4] [7].
Toxicity & Narrow Therapeutic Window Exhibits dose-dependent cytotoxicity and organ toxicity (e.g., hepatorenal toxicity) [4] [1]. Targeted delivery systems (e.g., ligand-functionalized nanocarriers) can concentrate the drug at the disease site, reducing off-target effects [4].
Short Plasma Half-Life Rapid clearance from systemic circulation (e.g., CL: 1.29 ± 0.15 L/h/kg in rats) [4]. Nanosystems (e.g., PEGylated liposomes) prolong circulation time [4].

Visualizing Key Mechanisms of Action

The following diagrams illustrate two critical signaling pathways through which this compound exerts its therapeutic effects, as identified in recent studies.

1. This compound in Atherosclerosis: Macrophage Autophagy Pathway This diagram shows the mechanism by which this compound attenuates atherosclerosis by promoting autophagy in macrophages within arterial plaques [3].

G This compound This compound AMPK AMPK This compound->AMPK Activates ULK1 ULK1 AMPK->ULK1 Phosphorylates Autophagy Autophagy ULK1->Autophagy Induces PlaqueStability PlaqueStability Autophagy->PlaqueStability Enhances LipidInflammation Lipid Metabolism & Inflammation Autophagy->LipidInflammation Improves LipidInflammation->PlaqueStability Reduces

2. This compound in Fibrosis: Oxidative Damage Inhibition Pathway This diagram outlines the mechanism by which this compound alleviates subconjunctival fibrosis by activating a key antioxidant signaling axis [6].

G This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Upregulates Nrf2 Nrf2 PGC1a->Nrf2 Enhances OxidativeDamage OxidativeDamage Nrf2->OxidativeDamage Inhibits Fibrosis Fibrosis Nrf2->Fibrosis Alleviates OxidativeDamage->Fibrosis Promotes

Research Directions and Conclusions

To advance this compound research, consider these fronts:

  • Structural Modification: The C-20 carboxylic acid, C-2/C-3 oxygen functions, and the quinone methide moiety on the A- and B-rings are prime targets for chemical modification to improve water solubility and reduce toxicity while retaining bioactivity [8] [2].
  • Advanced Nano-Delivery Systems: Beyond simple liposomes, exploring other platforms like stimuli-responsive (pH, glutathione) nanocarriers and active targeting ligands can further enhance specificity and efficacy [4].
  • Focus on Translational Studies: More research is needed on the long-term pharmacokinetics, biodistribution, and safety profiles of these novel this compound formulations to bridge the gap between preclinical success and clinical application [4].

References

From Traditional Remedy to Modern Molecular Target

Author: Smolecule Technical Support Team. Date: February 2026

Research has shown that celastrol's therapeutic effects are primarily mediated through the modulation of key inflammatory and cellular stress pathways. The diagram below illustrates the core signaling pathways targeted by this compound.

G This compound This compound NFkB NFkB This compound->NFkB Inhibits NLRP3 NLRP3 This compound->NLRP3 Inhibits HSP90 HSP90 This compound->HSP90 Inhibits PTP1B_TCPTP PTP1B_TCPTP This compound->PTP1B_TCPTP Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates Pro-inflammatory    cytokines (TNF-α, IL-6) Pro-inflammatory    cytokines (TNF-α, IL-6) NFkB->Pro-inflammatory    cytokines (TNF-α, IL-6) Reduces Inflammasome    activation Inflammasome    activation NLRP3->Inflammasome    activation Suppresses Client protein    folding Client protein    folding HSP90->Client protein    folding Disrupts Leptin signaling Leptin signaling PTP1B_TCPTP->Leptin signaling Potentiates Antioxidant    response Antioxidant    response Nrf2->Antioxidant    response Induces

Core signaling pathways targeted by this compound.

Experimental Models and Therapeutic Efficacy

Preclinical studies across diverse disease models have substantiated this compound's historical uses and revealed new applications. Key experimental findings are summarized in the table below.

Disease Area Experimental Model Reported Efficacy & Key Mechanisms Citations
Rheumatoid Arthritis (RA) Rat adjuvant arthritis (AA); Mouse collagen-induced arthritis (CIA); Human RA fibroblast-like synoviocytes (RA-FLS) Reduced arthritis severity, modulated pro-inflammatory cytokines/chemokines, rebalanced Th17/Treg cells, inhibited synovial fibroblast invasion, protected against bone/cartilage damage. [1] [2]
Multiple Sclerosis (MS) Experimental autoimmune encephalomyelitis (EAE) in mice/rats Modulated Th17 responses, shifted Th1 toward Th2 response, increased anti-inflammatory IL-10, inhibited NF-κB and TLR2 expression. [1]
Systemic Lupus Erythematosus (SLE) BW F1 mice; BALB/c mice Decreased urine protein excretion, TGF-β production, and serum autoantibody levels. [1]
Obesity / Metabolic Disease Diet-induced obese (DIO) mice; db/db mice Potent leptin sensitizer: reduced food intake and body weight, increased energy expenditure. Improved insulin resistance and lipid metabolism. [3] [1]
Neurodegenerative Diseases MPTP mouse model (Parkinson's); Transgenic models (Alzheimer's) Protected against neuronal apoptosis, reduced oxidative stress and pro-inflammatory cytokines, induced neuroprotective heat-shock proteins. [1]
Cancer Various in vitro cancer cell lines and in vivo animal models Induced apoptosis, inhibited proliferation, migration, invasion, and angiogenesis via PI3K/Akt, NF-κB, Bcl-2/Bax, and ROS/JNK pathways. [4] [1]

Research Protocols: Key Experimental Methodologies

For researchers aiming to investigate this compound's mechanisms, the following established protocols provide a methodological foundation.

1. Assessing Anti-Inflammatory Activity via NF-κB Pathway Inhibition

  • Objective: To evaluate the effect of this compound on the NF-κB signaling pathway in macrophages.
  • Cell Line: RAW 264.7 murine macrophage-like cells.
  • Treatment: Pre-treat cells with this compound (e.g., 0.5–2 µM) for 2 hours, then stimulate with LPS (e.g., 100 ng/mL) for 15-30 minutes to activate NF-κB.
  • Key Readouts:
    • Western Blot: Analyze nuclear and cytoplasmic fractions for NF-κB p65 subunit translocation. Degradation of IκBα in cytoplasmic fractions.
    • ELISA: Measure TNF-α, IL-6, and IL-1β levels in cell culture supernatants.
    • EMSA: Confirm NF-κB DNA binding activity in nuclear extracts.

2. Evaluating Anti-Cancer Efficacy through Apoptosis Induction

  • Objective: To determine the pro-apoptotic effect of this compound on cancer cells.
  • Cell Lines: A549 (lung), MCF-7 (breast), HepG2 (liver) cancer cells.
  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1–5 µM) for 24-48 hours.
  • Key Readouts:
    • MTT Assay: Assess cell viability and calculate IC50 values.
    • Flow Cytometry: Use Annexin V-FITC/PI staining to quantify apoptotic cell population.
    • Western Blot: Analyze cleavage of caspase-3 and PARP, and changes in Bcl-2/Bax ratio.

3. Investigating Leptin Sensitization for Obesity

  • Objective: To confirm this compound's role as a leptin sensitizer in a diet-induced obesity model.
  • Animal Model: C57BL/6 male mice fed a high-fat diet for 10-12 weeks.
  • Treatment: Administer this compound (e.g., 100 µg/kg, i.p. or oral gavage) daily for 2-4 weeks.
  • Key Readouts:
    • Food Intake & Body Weight: Measured daily.
    • Biochemical Analysis: Monitor blood glucose and leptin levels.
    • Immunohistochemistry/Western Blot: Analyze p-STAT3 levels in hypothalamic tissue sections.

Current Research Focus and Clinical Translation Challenges

Despite its potent activity, this compound faces significant challenges for clinical application. The search for viable solutions is a major focus of contemporary research, as visualized below.

G cluster_challenges Challenges cluster_strategies Strategies Challenges Challenges Strategies Strategies Challenges->Strategies Addressed by C1 Low Water Solubility S1 Novel Drug Delivery Systems (Liposomes, Nanoparticles, Dendrimers) C1->S1 S2 Direct Chemical Modification (Aptamer-Drug Conjugates, Glucolipid Conjugates) C1->S2 C2 Poor Oral Bioavailability C2->S1 C2->S2 C3 Systemic Toxicity (Hepatotoxicity, Nephrotoxicity) C3->S1 C3->S2 S3 Structural Derivatives (CP1 as a potent, selective PRDX1 inhibitor) C3->S3 C4 Narrow Therapeutic Window C4->S3

Major research challenges and strategic solutions for this compound.

References

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Celastrol, a quintacyclic triterpenoid derived from Tripterygium wilfordii Hook F (Thunder God Vine), has emerged as a promising multi-target therapeutic agent with diverse pharmacological activities. Recent bibliometric analysis reveals a rapidly evolving research landscape, with annual publications growing at 12.8% since 2018, compared to 5.6% during 2009-2017 [1]. This substantial growth reflects increasing scientific interest in this compound's unique therapeutic potential across multiple disease domains, including cancer, metabolic disorders, autoimmune conditions, and inflammatory diseases [1] [2] [3]. The following technical guide provides a comprehensive analysis of current research trends, experimental methodologies, and clinical translation challenges, serving as an essential resource for researchers and drug development professionals working with this promising natural compound.

Global Research Landscape and Bibliometric Analysis

Publication Trends and Geographic Distribution

Research output on this compound has demonstrated remarkable growth patterns over the past decades, transitioning from a niche research topic to a rapidly expanding field with significant clinical implications [1].

Table 1: Global this compound Research Output (1997-2023)

Parameter Value Context & Analysis
Total Publications 1,282 papers Source: Web of Science Core Collection (1997-2023) [1]
Total Citations 42,768 citations Average of 33.36 citations per paper [1]
Phase 1 (Pre-2008) ~6 papers/year Nascent research phase with limited investigation [1]
Phase 2 (2009-2017) 48 papers/year Growth rate: 5.6%; Total citations: 11,655 [1]
Phase 3 (2018-2023) 157 papers/year Accelerated growth rate: 12.8%; Citations surged to 27,131 [1]
Top Contributing Countries China, USA, South Korea Based on publication volume; USA leads in citations/paper (64.53) [1]

Geographic analysis reveals concentrated research efforts in Asia and North America, with China, the United States, and South Korea ranking as the top three contributing nations [1]. Interestingly, while China leads in publication volume, the United States demonstrates the highest average citation rate per paper at 64.53, followed by South Korea (47.41) and India (43.14) [1]. This citation pattern suggests significant international recognition and impact of research originating from these countries.

Research Domain Evolution and Trending Topics

The scope of this compound research has expanded substantially from initial anti-inflammatory applications to diverse therapeutic areas, driven by its multi-target characteristics and broad pharmacological profile [1].

Table 2: Evolution of this compound Research Focus Areas

Research Phase Time Period Primary Research Focus Key Discoveries & Developments
Initial Phase Pre-2008 Anti-inflammatory properties Traditional use basis; limited mechanistic studies [1]
Expansion Phase 2006-2007 Proteasome inhibition & cancer Identified as natural proteasome inhibitor; recognized by Cell as top natural product [1] [4]
Diversification Phase 2009-2017 Anti-cancer, anti-obesity, neuroprotection Mechanism exploration across multiple diseases [1]
Current Integration Phase 2018-present Multi-disease applications & toxicity mitigation Network biology approaches; focus on efficacy enhancement and toxicity reduction [1]

The research landscape has evolved from foundational studies to increasingly sophisticated investigations that leverage advanced technologies such as network biology, molecular simulation, and targeted delivery systems [1] [5]. Current trending topics include dose-dependent immunotoxicity mechanisms, nano-delivery strategies, and metabolic regulation through specific pathways such as bile acid synthesis [2] [6] [5].

Key Therapeutic Research Areas

Anti-Cancer Mechanisms and Applications

This compound demonstrates significant potential in cancer prevention and treatment through multiple mechanisms, with proteasome inhibition representing a cornerstone of its anti-cancer activity:

  • Proteasome Inhibition: this compound potently and preferentially inhibits the chymotrypsin-like activity of both purified 20S proteasome (IC₅₀ = 2.5 μmol/L) and cellular 26S proteasome in human prostate cancer cells at concentrations of 1-5 μmol/L [4]. This inhibition results in accumulation of ubiquitinated proteins and natural proteasome substrates (IκB-α, Bax, and p27), leading to apoptosis induction [4].

  • In Vivo Efficacy: In vivo studies using PC-3 tumor-bearing nude mice demonstrated significant tumor growth inhibition (65-93%) following this compound administration (1-3 mg/kg/d, i.p., 1-31 days) [4]. Tissue analysis confirmed proteasomal activity inhibition and apoptosis induction in tumor tissues [4].

  • Multi-Target Approach: Beyond proteasome inhibition, this compound modulates additional targets including HIF-1α, STAT3, heat shock proteins, and matrix metalloproteinases, contributing to its broad anti-cancer potential [5].

Metabolic Disorder Management

Recent research has elucidated this compound's promising effects in metabolic dysfunction-associated steatohepatitis (MASH) through regulation of bile acid metabolism:

  • Bile Acid Pathway Modulation: this compound ameliorates MASH by regulating the CYP7B1-mediated alternative bile acid synthetic pathway, resulting in a rebalancing of 12-OH and non-12-OH bile acids [2]. This pathway modulation occurs through coordinated activation of FXR and LXR, ultimately mitigating liver injury [2].

  • Therapeutic Efficacy: In Western diet (WD) and high-fat diet (HFD)-induced mouse models of MASH, this compound treatment significantly improved liver morphology, liver function, and lipid metabolism parameters, reducing liver-to-body weight ratio and ameliorating dyslipidemia [2].

  • Multi-Target Mechanism: The therapeutic effects in MASH involve a complex mechanism wherein this compound reactivates the suppressed alternative bile acid pathway by upregulating CYP7B1 expression through coordinated activation of FXR and LXR [2].

Autoimmune and Inflammatory Diseases

This compound demonstrates potent immunomodulatory effects across various autoimmune conditions, though with notable dose-dependent considerations:

  • Broad-Spectrum Efficacy: this compound exhibits therapeutic potential in rheumatoid arthritis (RA), psoriasis (PS), multiple sclerosis (MS), systemic lupus erythematosus (SLE), and ulcerative colitis (UC) [3]. Its mechanisms include inhibition of key inflammatory pathways such as NF-κB and NLRP3 inflammasome activation, suppression of proinflammatory cytokine production, and modulation of immune cell differentiation [3].

  • Dose-Dependent Immunotoxicity: Recent studies reveal that this compound exhibits dose-dependent immunotoxic effects mediated through the PI3K-Akt signaling pathway [6]. High-dose this compound (10 mg/kg) causes histopathological damage in immune organs including thymic lymphocyte depletion and splenic tissue necrosis, while low doses offer protective effects by blocking this signaling pathway [6].

  • Molecular Targets: Key targets in this compound's immunomodulatory effects include critical genes in the PI3K-Akt signaling pathway (Egfr, Pik3c, Akt3), with high-dose administration upregulating these genes and promoting inflammatory responses [6].

Anti-Bacterial Applications

Emerging research highlights this compound's potential in addressing drug-resistant bacterial infections:

  • Multi-Faceted Antibacterial Activity: this compound demonstrates antibacterial, anti-biofilm, anti-virulence, and synergistic antibacterial properties when combined with conventional antibiotics [7].

  • Novel Targets: Recent identification of specific bacterial targets including Δ1-Pyrroline-5-Carboxylate Dehydrogenase (P5CDH), Filamenting temperature-sensitive mutant Z (FtsZ), and GdpP provides mechanistic insights into its antibacterial effects [7]. Through these targets, this compound disrupts bacterial structure (cell walls and membranes), inhibits macromolecular synthesis (protein, RNA, and DNA), and interferes with metabolic pathways [7].

  • Dual Immunomodulatory Action: this compound exerts coordinated effects on host-pathogen interactions by suppressing critical bacterial virulence factors (staphyloxanthin and chemotaxis inhibitory protein of S. aureus) while simultaneously activating host immune pathways including Nrf1, NF-κB, and MAPK signaling [7].

Experimental Protocols and Methodologies

In Vivo Disease Models

Robust experimental models have been established to evaluate this compound's efficacy across various disease contexts:

Atherosclerosis Model [8]:

  • Animals: ApoE⁻/⁻ mice
  • Induction Method: High-fat diet feeding
  • Treatment: this compound administration with evaluation of aortic plaque formation, lipid metabolism, inflammatory responses, and autophagy activation
  • Assessment Methods: Histopathological analysis, serological assays, immunofluorescence staining, transmission electron microscopy, and Western blotting

MASH Models [2]:

  • Induction Methods: Western diet (WD) or high-fat diet (HFD) feeding
  • Treatment Protocol: this compound administration with comprehensive evaluation of therapeutic effects
  • Analytical Approaches: Biochemical and histopathological analyses, targeted bile acid metabolomics, proteomic profiling, supplemented by network pharmacology

Immunotoxicity Assessment [6]:

  • Animals: C57BL/6J mice
  • Dosing: High-dose this compound (10 mg/kg)
  • Evaluation Parameters: Histopathological analysis of thymus and spleen, RNA-Seq for gene expression in immune pathways, IHC/mIHC for protein expression validation
In Vitro Assay Systems

Complementary in vitro systems provide mechanistic insights at cellular and molecular levels:

Macrophage Autophagy Studies [8]:

  • Cell Model: Macrophages transformed into foam cells using oxidized low-density lipoprotein (ox-LDL)
  • Treatment: Various concentrations of this compound
  • Key Assessments: Autophagy-related markers, autophagosome formation, AMPK/ULK1 pathway analysis

Hepatocyte Studies [2]:

  • Cell Line: HepG2 cells
  • Methodologies: siRNA-mediated gene silencing, RT-qPCR, Western blotting to validate findings from in vivo models

Network Toxicology [6]:

  • Approach: Integration of network toxicology, molecular docking, and experimental biology
  • Databases: PharmMapper, STITCH, ETCM, CTD, PubChem, UniProt, OMIM, GeneCards, STRING, Metascape
  • Analysis Tools: Cytoscape 3.10.2 for visualization, GraphPad Prism 10 and SPSS 27.0 for data analysis

Key Signaling Pathways and Mechanisms

This compound exerts its diverse pharmacological effects through modulation of multiple critical signaling pathways. The following diagram illustrates two key mechanisms recently elucidated in cardiovascular and immunotoxicity research:

G cluster_this compound This compound Input cluster_pathway1 Atheroprotective Mechanism cluster_pathway2 Immunotoxic Mechanism (Dose-Dependent) This compound This compound AMPK AMPK This compound->AMPK HighDose HighDose This compound->HighDose LowDose LowDose This compound->LowDose ULK1 ULK1 AMPK->ULK1 Activates Autophagy Autophagy ULK1->Autophagy Induces PlaqueReduction PlaqueReduction Autophagy->PlaqueReduction Leads to PI3K_Akt PI3K_Akt HighDose->PI3K_Akt Activates LowDose->PI3K_Akt Suppresses ImmuneActivation ImmuneActivation PI3K_Akt->ImmuneActivation Via Upregulation (Egfr, Pik3c, Akt3) ImmuneSuppression ImmuneSuppression PI3K_Akt->ImmuneSuppression Via mTOR Downregulation Toxicity Toxicity ImmuneActivation->Toxicity Protection Protection ImmuneSuppression->Protection

Diagram 1: Key signaling pathways modulated by this compound showing atheroprotective effects via AMPK/ULK1-mediated autophagy and dose-dependent immunotoxicity through PI3K-Akt signaling.

Clinical Translation Challenges and Nano-Delivery Strategies

Despite promising pharmacological activities, this compound faces significant challenges in clinical translation due to inherent physicochemical and pharmacokinetic limitations:

Table 3: Clinical Challenges and Innovative Solutions

Challenge Impact Solution Strategies

| Poor aqueous solubility (13.25 ± 0.83 μg/mL at 37°C) [5] | Low intestinal absorption efficiency | Structural modifications (piperazine, PEG at C-3, C-20, C-29) [5] Nano-delivery systems (polymeric micelles, liposomes, nanoparticles) [5] | | Low oral bioavailability (Absolute bioavailability: 17.06% in rats) [5] | Limited systemic exposure | Nano-enabled drug delivery systems (NDDSs) for passive/active targeting [5] Stimuli-responsive carriers (pH, GSH, temperature) [5] | | Dose-dependent toxicity (Immunotoxicity at ≥10 mg/kg) [6] | Narrow therapeutic window | Precision dosing strategies [6] Targeted delivery to minimize off-target effects [5] | | Short plasma half-life (Rapid clearance: 1.29 ± 0.15 L/h/kg in rats) [5] | Frequent dosing requirements | Sustained-release formulations [5] Prolonged circulation nanocarriers [5] | | Gender-dependent metabolism (Higher absorption in female rats) [5] | Variable pharmacokinetics | Personalized dosing regimens [5] CYP450 profile consideration [5] |

Recent advances in nano-delivery strategies show particular promise for overcoming these limitations:

  • Active Targeting Systems: Utilize specific interactions including aptamers, antigen/antibody binding, receptor-mediated uptake, and membrane targeting through nanocarriers such as polymer micelles, solid lipid nanoparticles, and liposomes [5].

  • Passive Targeting Approaches: Leverage enhanced permeability and retention (EPR) effect and tumor microenvironment-specific features using polymeric nanomaterials, protein nanoparticles, and nanogels [5].

  • Stimuli-Responsive Materials: Designed to undergo specific changes in response to biological stimuli (temperature, pH, laser irradiation, enzymatic activity) for targeted drug release at disease sites [5].

Future Research Directions and Conclusions

Based on current trends and identified research gaps, several promising directions emerge for future this compound research:

  • Efficacy and Toxicity Balance: Future research should focus on enhancing the effectiveness and reducing the toxicity of this compound, particularly through structural modifications and advanced delivery systems [1] [5].

  • Integrated Methodologies: Given this compound's multi-target characteristics, integrating methods such as network biology and molecular simulation will provide novel perspectives for research and development [1].

  • Clinical Translation Focus: Increased emphasis on addressing physicochemical constraints through innovative nano-delivery strategies will be essential for successful clinical translation [5].

  • Precision Medicine Applications: Research into individualized dosing regimens based on metabolic differences and specific disease contexts represents a promising frontier [6] [5].

References

Commercial Landscape and Research Focus

Author: Smolecule Technical Support Team. Date: February 2026

The commercial and research efforts for celastrol are concentrated in specific global regions and therapeutic areas. The following table summarizes this distribution:

Aspect Details
Major Market Regions [1] North America, Europe, and the Asia-Pacific (APAC) region. APAC is noted as the fastest-growing market.
Key Manufacturers [1] Primarily located in China, including Xi'an Lyphar Biotech, Shaanxi Undersun Biomedtech, Xian Biof Bio Technology, and others.
Primary Applications [1] Pharma and Healthcare is the dominant application segment, followed by Beverages and others.
Prominent Research Areas Metabolic & Inflammatory Diseases [2] [3], Reproductive Health [4], and Cardiovascular Diseases [5] [6].

Key Research Areas and Molecular Mechanisms

Recent scientific research has elucidated several key molecular pathways through which this compound exerts its effects. The diagram below synthesizes the primary mechanisms identified across recent studies:

G cluster_paths Key Pathways and Effects This compound This compound AMPK AMPK This compound->AMPK Activates IRS1 IRS1 This compound->IRS1 Modulates PPAR PPAR This compound->PPAR Activates ULK1 ULK1 AMPK->ULK1 Activates ER Stress ER Stress AMPK->ER Stress Attenuates Oxidative Stress Oxidative Stress AMPK->Oxidative Stress Reduces PI3K/AKT PI3K/AKT IRS1->PI3K/AKT Activates Insulin Resistance Insulin Resistance IRS1->Insulin Resistance Alleviates Lipid Metabolism Lipid Metabolism PPAR->Lipid Metabolism Regulates Gut Dysbiosis Gut Dysbiosis PPAR->Gut Dysbiosis Modulates Autophagy Autophagy ULK1->Autophagy Induces Plaque Stability Plaque Stability Autophagy->Plaque Stability Improves Cell Survival Cell Survival PI3K/AKT->Cell Survival Promotes Renal Protection Renal Protection Lipid Metabolism->Renal Protection Supports

Overview of this compound's multi-target mechanisms of action based on recent preclinical research.

The pathways highlighted above are central to the following areas of investigation:

  • Metabolic and Inflammatory Diseases: Research indicates this compound activates the AMPK/ULK1 pathway to induce macrophage autophagy, which improves lipid metabolism, reduces inflammation, and stabilizes atherosclerotic plaques [6]. In diet-induced obesity, it activates the AMPK pathway to reduce endoplasmic reticulum (ER) stress and oxidative stress, thereby improving endothelial function [3]. For diabetic kidney disease, this compound modulates the gut-kidney axis and activates the PPAR signaling pathway to regulate lipid metabolism and protect renal function [2].
  • Reproductive Health: Studies on ovarian aging show that this compound modulates IRS1 expression, which in turn activates the PI3K/AKT pathway. This enhances follicle development, oocyte maturation, and mitigates aging-related decline [4].
  • Cardiovascular Health: Beyond atherosclerosis, this compound has been shown to exert antiarrhythmic effects in chronic heart failure, potentially through the modulation of the NLRP3/Caspase-1/IL-1β signaling pathway [5].

Detailed Experimental Protocol Example

To illustrate the methodological depth of current research, here is a detailed protocol from a recent study on ovarian aging [4], which provides a robust model for in vivo and in vitro analysis.

Aspect Protocol Details
Animal Model Female C57BL/6J mice (3-week-old young and 12-month-old middle-aged).
Treatment Groups Young mice: Control and four this compound dose groups (0.5, 1, 3, 6 mg/kg). Middle-aged mice: Control and this compound (3 mg/kg).
Administration Intraperitoneal injection every other day for three weeks. Control groups received an equivalent volume of DMSO.

| Key Assessments | Ovarian morphology: Follicle development and count. Molecular analysis: Transcriptomic sequencing of ovarian tissue. Cell culture: Porcine granulosa cells (GCs) and oocytes, treated with 0.5 μM this compound for 24 hours. Functional validation: Microinjection of IRS1 overexpression/knockdown vectors into porcine oocytes. | | Mechanism Probe | Use of lentiviral vectors for in vivo IRS1 overexpression (LV-IRS1) and knockdown (sh-IRS1) to confirm the target. |

Key Takeaways for Researchers

  • Regional Strengths: The concentration of manufacturers in China suggests a strong regional expertise in the botanical extraction and initial R&D of this compound [1].
  • Therapeutic Promise: The consistent identification of specific, actionable pathways (like AMPK, IRS1/PI3K, and PPAR) across independent studies strengthens the therapeutic rationale for this compound in complex multifactorial diseases.
  • Translational Gap: It is important to note that the findings and dosages discussed here are from preclinical studies. The jump from animal models to human trials remains a significant hurdle that the research community is still working to overcome.

References

Application Notes and Protocols for Celastrol Nano-Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Celastrol and Rationale for Nano-Delivery

This compound (also known as tripterine), a quinone methide triterpene extracted from the root of Tripterygium wilfordii (Thunder God Vine), has garnered significant research interest due to its potent anti-inflammatory, anti-autoimmune, anti-cancer, anti-oxidant, and neuroprotective activities [1] [2]. Despite its broad therapeutic potential, the clinical translation of this compound is severely hindered by several inherent limitations, primarily its poor aqueous solubility (approximately 13.25 µg/mL at 37°C), low oral bioavailability (absolute bioavailability ~17.06% in rats), and dose-limiting systemic toxicities including hepatotoxicity, cardiotoxicity, and nephrotoxicity [1] [3] [4]. Nano-delivery systems have emerged as a powerful strategy to overcome these challenges by improving solubility, enhancing bioavailability, enabling tumor targeting via the Enhanced Permeability and Retention (EPR) effect, and reducing off-target organ toxicity [5] [4].

Key Nano-Formulation Strategies and Characterization Data

The table below summarizes the primary types of nano-delivery systems developed for this compound, their key characteristics, and reported therapeutic applications.

Table 1: Overview of this compound Nano-Delivery Systems and Their Applications

Nanocarrier Type Key Composition Particle Size (nm) Therapeutic Application Key Outcome/Advantage
Polymeric NPs [6] Poly(ε-caprolactone) (PCL), Pluronic F-127 ~200-300 Prostate Cancer Dose-dependent cytotoxicity (IC₅₀ < 2 µM); modulation of apoptotic proteins.
Polymeric Micelles [1] Various amphiphilic copolymers ~14-90 Cancer, Rheumatoid Arthritis, Atherosclerosis Improved solubility; targeted delivery to inflammatory sites; inhibition of NF-κB.
Lipid-Based Carriers [1] [7] Lipids, phospholipids, cholesterol ~50 Ovarian Cancer, Atherosclerosis Active tumor targeting (e.g., via transferrin); promotion of lipophagy and reverse cholesterol transport.
Recombinant HDL [7] Apolipoprotein A-I mimetic peptide (D4F), lipids ~80-100 Early Atherosclerosis Active targeting to scavenger receptor BI (SR-BI) on foam cells; excellent biocompatibility.
Self-Assembled NPs [8] This compound only (solvent/anti-solvent) 50-900 (tunable) Cancer (e.g., Breast Cancer) Simple, carrier-free preparation; enhanced tumor accumulation; reduced systemic toxicity.
ER-Targeting NPs [9] PLGA, DSPE-PEG-TSE ~150-200 Melanoma Immunotherapy Specific endoplasmic reticulum targeting; induces immunogenic cell death (ICD).

Detailed Experimental Protocols

Protocol: Preparation of this compound-Loaded Poly(ε-Caprolactone) Nanoparticles (CL-NPs)

This protocol is adapted from the method used by Sanna et al. for prostate cancer applications [6].

3.1.1 Materials and Reagents

  • This compound (≥ 98% purity)
  • Poly(ε-caprolactone) (PCL)
  • Pluronic F-127
  • Acetonitrile (HPLC grade)
  • Deionized water

3.1.2 Formulation Procedure

  • Organic Phase Preparation: Dissolve 47.5 mg of PCL and 2.5 mg of this compound in 3 mL of acetonitrile.
  • Aqueous Phase Preparation: Pour 20 mL of an aqueous solution of Pluronic F-127 (1% w/w) into a glass beaker under gentle magnetic stirring.
  • Nanoprecipitation: Using a syringe pump or pipette, add the organic phase dropwise (e.g., 1 mL/min) into the aqueous phase.
  • Organic Solvent Removal: Stir the resulting nanoparticle suspension continuously at 265.5× g for 4-6 hours at room temperature to allow complete evaporation of acetonitrile.
  • Purification: Centrifuge the suspension at 2,655× g for 5 minutes. Discard the supernatant containing unencapsulated this compound and re-suspend the pellet in deionized water. Repeat this washing step three times.
  • Storage: The purified CL-NPs can be stored as a suspension at 4°C for short-term use or lyophilized for long-term storage.

3.1.3 Characterization and Quality Control

  • Particle Size and PDI: Analyze the aqueous suspension of CL-NPs using dynamic light scattering (DLS). The expected size is 200-300 nm with a PDI < 0.3.
  • Zeta Potential: Measure using electrophoretic light scattering. Expected value is approximately -25 mV.
  • Drug Loading and Encapsulation Efficiency (EE):
    • Dissolve 1 mg of lyophilized NPs in 1 mL of acetonitrile.
    • Filter through a 0.2 µm syringe filter.
    • Quantify this compound concentration by UV-Vis spectroscopy at 422 nm and calculate using a pre-established calibration curve.
    • Typical Results: EE% > 80%; Drug Loading Content ~5% [6].
Protocol: Formulation of this compound-Loaded Recombinant HDL (CEL-rHDL) for Atherosclerosis

This protocol is adapted from Wang et al. for targeted delivery to macrophage foam cells [7].

3.2.1 Materials and Reagents

  • This compound (CEL)
  • Egg phospholipid, Glycerol trioleate, Cholesteryl oleate, Cholesterol
  • D4F peptide (Apo A-I mimetic peptide)
  • Sodium deoxycholate
  • Tris-HCl buffer (0.02 M, pH 8.0)
  • Methanol/Chloroform (1:1 v/v)

3.2.2 Formulation Procedure

  • Lipid Film Formation:
    • Dissolve 45 mg egg phospholipid, 15 mg glycerol trioleate, 20 mg cholesteryl oleate, 10 mg cholesterol, and 3.5 mg CEL in 15 mL methanol/chloroform (1:1) in a round-bottom flask.
    • Evaporate the organic solvent using a rotary evaporator at 45°C and 60 rpm to form a thin, dry lipid film on the flask walls.
  • Hydration and Dispersion:
    • Add 15 mL of Tris-HCl buffer containing sodium deoxycholate to the flask.
    • Rotate the flask for 1 hour at 45°C to hydrate the film.
    • Vortex the mixture for 15 minutes and then sonicate in an ice bath (pulse cycle: 5 s on, 5 s off for 5 minutes total) to form a uniform CEL-nano lipid carrier (NLC) suspension.
    • Filter the suspension through a 0.22 µm sterile filter.
  • rHDL Assembly via Sodium Deoxycholate Incubation:
    • Incubate the CEL-NLC suspension with the D4F peptide at a specific lipid-to-peptide ratio.
    • Dialyze the mixture against Tris-HCl buffer to remove sodium deoxycholate, triggering the self-assembly of the CEL-rHDL complex.

3.2.3 Characterization

  • Size and Zeta Potential: ~80-100 nm, negative zeta potential.
  • Targeting Efficiency: Validate specific binding to SR-BI receptors on foam cells using competitive binding assays [7].
Protocol: Self-Assembly of this compound Nanoparticles (Anti-Solvent Method)

This simple, carrier-free protocol is adapted from Liu et al. [8].

3.3.1 Materials

  • This compound (≥98%)
  • Good solvents: DMSO, Ethanol, THF, Pyridine
  • Poor solvent: Deionized water or PBS (pH 7.4)

3.3.2 Formulation Procedure

  • Prepare a this compound stock solution in a chosen good solvent (e.g., DMSO) at a known concentration.
  • Under rapid stirring (e.g., magnetic stirrer at 1000 rpm), quickly add the this compound solution to a larger volume of poor solvent (water or PBS). The typical volume ratio of poor solvent to good solvent is 10:1.
  • Continue stirring for 30-60 minutes to allow nanoparticle formation.
  • Optionally, remove the organic solvent and concentrate the nanoparticles via dialysis or centrifugal filtration.

3.3.3 Key Parameters

  • Particle Size Control: Size can be tuned from 50 nm to 900 nm by varying the type of good solvent or the initial concentration of this compound [8].
  • Characterization: Use DLS, SEM, and TEM to confirm the formation of spherical, uniform nanoparticles.

Mechanisms of Action and Therapeutic Pathways

The therapeutic efficacy of nano-formulated this compound is mediated through the modulation of key cellular signaling pathways. The diagram below illustrates the primary molecular mechanisms involved in its anti-cancer and anti-inflammatory effects.

G cluster_cancer Anti-Cancer Mechanisms cluster_inflammation Anti-Inflammatory & Immunomodulatory Mechanisms This compound This compound NFkB_Inhibition Inhibition of NF-κB pathway This compound->NFkB_Inhibition PI3K_Akt_Inhibition Inhibition of PI3K/Akt/mTOR This compound->PI3K_Akt_Inhibition ER_Stress Induction of ER Stress This compound->ER_Stress Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest NLRP3_Inhibition Inhibition of NLRP3 Inflammasome This compound->NLRP3_Inhibition Cytokine_Suppression Suppression of Pro-inflammatory Cytokines This compound->Cytokine_Suppression Immune_Cell_Signaling Modulation of Immune Cell Signaling This compound->Immune_Cell_Signaling Autophagy_Lipophagy Activation of Lipophagy/Autophagy This compound->Autophagy_Lipophagy Apoptosis_Induction Induction of Apoptosis NFkB_Inhibition->Apoptosis_Induction Caspase-3 Activation\n(BCL-2 ↓, BAX ↑) Caspase-3 Activation (BCL-2 ↓, BAX ↑) Apoptosis_Induction->Caspase-3 Activation\n(BCL-2 ↓, BAX ↑) PI3K_Akt_Inhibition->Apoptosis_Induction ER_Stress->Apoptosis_Induction Immunogenic Cell Death TNF-α, IL-1β, IL-6 ↓ TNF-α, IL-1β, IL-6 ↓ Cytokine_Suppression->TNF-α, IL-1β, IL-6 ↓ Th1/Th17 Response ↓ Th1/Th17 Response ↓ Immune_Cell_Signaling->Th1/Th17 Response ↓ Lipid Droplet Degradation\n(LC3-II ↑, p62 ↓) Lipid Droplet Degradation (LC3-II ↑, p62 ↓) Autophagy_Lipophagy->Lipid Droplet Degradation\n(LC3-II ↑, p62 ↓)

Diagram 1: Key signaling pathways modulated by this compound in cancer and inflammatory diseases. Nano-delivery enhances the engagement of these targets by improving this compound bioavailability and facilitating organelle-specific delivery (e.g., ER targeting [9]).

The experimental workflow for developing and evaluating a this compound nano-formulation, from preparation to in vivo validation, is outlined below.

G Step1 1. Formulation Preparation (Nanoprecipitation, Thin Film, etc.) Step2 2. Physicochemical Characterization (DLS, TEM, Zeta Potential, EE%) Step1->Step2 Step3 3. In Vitro Release Study (Dialysis in PBS at 37°C) Step2->Step3 Step4 4. Cellular Uptake & Cytotoxicity (Confocal Microscopy, MTT Assay) Step3->Step4 Step5 5. Mechanism & Pathway Analysis (Western Blot, RNA-seq, Flow Cytometry) Step4->Step5 Step6 6. In Vivo Efficacy & Toxicity (Tumor volume, Toxicity markers, Biodistribution) Step5->Step6

Diagram 2: General workflow for the development and evaluation of this compound nano-delivery systems.

Critical Data and Technical Considerations

Table 2: Key Quantitative Findings from this compound Nano-Formulation Studies

Formulation Model System Key Efficacy Metric Key Toxicity/Safety Finding
PCL Nanoparticles [6] Prostate Cancer Cells (PC3, LNCaP) IC₅₀ < 2 µM; Enhanced cytotoxicity vs. free drug at low/medium doses. Improved tolerability expected due to encapsulation; no direct data provided.
Nucleic Acid Aptamer-Celastrol Conjugate (NACC) [3] [10] Pancreatic Cancer (PANC-1 cells & in vivo) IC₅₀: 70 nM (48h) vs. 200 nM for free drug. Significant tumor growth suppression. Selective tumor targeting; reduced accumulation in liver and kidney.
Self-Assembled this compound NPs [8] Breast Cancer (MCF-7 cells & in vivo) Enhanced anti-cancer efficacy in vitro. Significant tumor growth inhibition in vivo. Reduced systemic toxicity; mice tolerated lethal dosage when formulated as NPs.
CEL-rHDL [7] Atherosclerosis (in vitro & in vivo) Decreased lipid storage in foam cells via lipophagy activation. Promoted reverse cholesterol transport. Mitigated off-target toxicity due to active targeting to foam cells.
ER-Targeting NPs (TSE-CEL/NP) [9] Melanoma (B16F10 cells & in vivo) Induced immunogenic cell death (ICD). Activated DCs and CD8+ T cells. Strong anti-tumor immune response. Targeted delivery to ER reduces unintended side effects.

Conclusion and Future Perspectives

Nano-delivery systems present a viable and promising strategy to overcome the major pharmacokinetic and toxicity challenges associated with this compound. As detailed in these application notes, a variety of platforms—including polymeric nanoparticles, lipid-based carriers, and innovative self-assembled systems—have successfully enhanced this compound's solubility, bioavailability, and therapeutic index in preclinical models for cancer, inflammatory diseases, and atherosclerosis [1] [4] [7]. The future clinical translation of these formulations will hinge on scaling up manufacturing processes under Good Manufacturing Practice (GMP) conditions, conducting comprehensive regulatory safety and toxicology studies, and designing targeted clinical trials that leverage the specific advantages of each nano-delivery platform.

References

Comprehensive Application Notes and Protocols for Celastrol-Loaded Polymeric Micelles: Formulation, Characterization, and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Challenges of Celastrol Delivery

This compound (CeT), also known as tripterine, is a pentacyclic triterpenoid compound first isolated from the root bark of Tripterygium wilfordii, a plant used in traditional Chinese medicine. This natural product has attracted significant research interest due to its broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, anti-fibrosis, immunomodulation, antioxidation, and neuroprotective effects. Despite its considerable therapeutic potential, the clinical application of this compound has been severely hindered by several inherent limitations related to its physicochemical properties. This compound exhibits extremely poor aqueous solubility (approximately 13.25 ± 0.83 μg/mL at 37°C), low oral bioavailability (absolute bioavailability of only 17.06% in rat models), short plasma half-life, and significant cytotoxicity and organ toxicity at therapeutic doses. These drawbacks are primarily attributed to its rigid pentacyclic triterpenoid structure, which contains numerous nonpolar carbon atoms and limited hydrophilic functional groups, despite the presence of C-3 and C-29 hydroxyl groups and a C-20 carboxyl group.

The pharmacokinetic profile of this compound varies significantly across species, further complicating its clinical development. In rats, orally administered this compound exhibits a peak plasma concentration (Cmax) of 66.93 ± 10.28 μg/L, achieved within 6.05 ± 1.12 hours (Tmax). In Beagle dogs, the systemic exposure is even lower (Cmax = 35.64 ± 9.54 μg/L) with faster absorption (Tmax = 2.62 ± 0.69 hours), while rabbits show a different profile altogether (Cmax = 149.24 ± 31.21 ng/mL, Tmax = 1.00 ± 0.07 hours). These interspecies differences highlight the complexity of this compound metabolism and the necessity for careful formulation strategies. The low oral bioavailability is mainly attributed to the first-pass elimination effect, where the drug is extensively metabolized in the gastrointestinal tract and liver before reaching systemic circulation.

Table 1: Pharmacological Challenges of Native this compound

Parameter Value Significance
Aqueous Solubility 13.25 ± 0.83 μg/mL at 37°C Limits absorption and bioavailability
Absolute Oral Bioavailability 17.06% (rat model) Low systemic exposure
Cytotoxicity Threshold >1 μM (in vitro) Narrow therapeutic window
Plasma Half-Life 8-10 hours Requires frequent dosing
In Vivo Toxicity Thymocyte necrosis, hepatocellular infiltration at ≥7.5 mg/kg Dose-limiting side effects

Formulation Strategies for this compound-Loaded Polymeric Micelles

Rational Design Considerations

Polymeric micelles represent one of the most promising nanocarrier systems for addressing the delivery challenges associated with this compound. These nanocarriers typically consist of amphiphilic block copolymers that self-assemble in aqueous solutions to form core-shell structures with a hydrophobic inner core (for encapsulating lipophilic drugs like this compound) and a hydrophilic outer shell (providing steric stabilization in biological environments). The core-shell architecture enables significant improvement in this compound's water solubility, protects it from premature degradation, prolongs its circulation time, and enhances its accumulation at target sites through either passive or active targeting mechanisms. The small size of polymeric micelles (typically 10-200 nm) allows them to exploit the enhanced permeability and retention (EPR) effect for passive targeting to tumor tissues, which exhibit leaky vasculature and impaired lymphatic drainage.

Recent advances in polymeric micelle design have incorporated stimuli-responsive elements that enable triggered drug release in response to specific pathological conditions. These "smart" micelles can be engineered to respond to various tumor microenvironment (TME) characteristics, including acidic pH (6.5-6.9 vs. normal pH 7.4), elevated glutathione (GSH) levels (2-10 mM in tumor cells vs. 2-20 μM in normal cells), reactive oxygen species (ROS), or specific enzymes. Additionally, active targeting ligands can be conjugated to the micelle surface to promote receptor-mediated endocytosis by specific cell types, further enhancing targeting precision and therapeutic efficacy while reducing off-target effects.

Polymer Selection and Micelle Types

The selection of appropriate amphiphilic polymers is critical for developing effective this compound-loaded micelles. Commonly used polymers include Pluronic block copolymers (PEO-PPO-PEO), poly(ethylene glycol)-block-poly(ester) derivatives, and other synthetic or natural amphiphilic polymers. These polymers must demonstrate appropriate hydrophilic-lipophilic balance (HLB), low critical micelle concentration (CMC) for stability upon dilution in biological fluids, and biocompatibility. For instance, Pluronic F127 and D-α-tocopheryl polyethylene glycol succinate (TPGS) have been extensively utilized due to their FDA-approved status, well-established safety profiles, and ability to form stable micelles.

Mixed micelle systems comprising multiple polymers have emerged as particularly effective for this compound delivery. These systems leverage the synergistic properties of different polymers to enhance drug loading, improve stability, and incorporate targeting functionalities. For example, a dual-targeted mixed micelle system combining hyaluronic acid (HA) and folic acid (FA) modifications on a PF127/TPGS base (CLS-HF/MLs) demonstrated significantly improved targeting capability toward cancer cells overexpressing CD44 and folate receptors. Similarly, poly(ethylene glycol)-block-poly(propylene sulfide) (PEG-b-PPS) micelles have shown promise due to their oxidation-sensitive properties, which facilitate triggered drug release in the oxidative environments of inflamed tissues or cellular endolysosomes.

Table 2: Representative Polymeric Micelle Systems for this compound Delivery

Polymer System Size (nm) Drug Loading (%) Encapsulation Efficiency (%) Key Features
PF127/TPGS-HA/FA (CLS-HF/MLs) 120 15.9 89.52 Dual targeting (CD44 & folate receptors)
PEG-b-PPS 20-50 ~10 >90 Oxidation-sensitive, macrophage targeting
Pluronic-based nanomicelles 117 22.8 100.3 High drug loading, rod-like morphology
Cholesterol end-capped poly(OEGMA) 100-300 Up to 29.2 N/R Thermo-responsive, cyclodextrin-triggered release

Comprehensive Characterization Protocols

Physicochemical Characterization

Rigorous physicochemical characterization is essential for ensuring the quality, reproducibility, and performance of this compound-loaded polymeric micelles. The primary parameters to evaluate include particle size and distribution, surface charge (zeta potential), morphology, drug loading capacity, and encapsulation efficiency. Particle size and polydispersity index (PDI) are typically determined by dynamic light scattering (DLS), which provides information about the hydrodynamic diameter and size distribution of the micelles. A PDI value below 0.3 generally indicates a monodisperse population, which is desirable for consistent biological behavior. Zeta potential measurements help predict the colloidal stability of the micellar formulation, with values above ±30 mV typically indicating good physical stability due to electrostatic repulsion.

Micellar morphology is commonly assessed using transmission electron microscopy (TEM) or atomic force microscopy (AFM), which provide visual confirmation of micelle size, shape, and structural integrity. For this compound-loaded PEG-b-PPS micelles, cryo-TEM has revealed spherical morphologies with diameters between 20-50 nm, consistent with DLS measurements. Drug loading capacity and encapsulation efficiency are typically quantified using high-performance liquid chromatography (HPLC) after appropriate separation of unencapsulated drug. A validated RP-HPLC method with a linear quantification range of 20-200 μg/mL (correlation coefficient >0.999) has been successfully applied for this compound quantification, demonstrating good accuracy (99.763%), precision (0.521%), and recovery (99.63%).

Stability and In Vitro Release Assessment

The stability profile of this compound-loaded micelles must be evaluated under both storage conditions and physiological simulants. Storage stability assessments typically involve monitoring changes in particle size, PDI, zeta potential, and drug content over time (e.g., 8 weeks) at different temperatures (4°C, 25°C). For the CLS-HF/MLs system, these parameters remained stable for up to 8 weeks, indicating satisfactory storage stability. In vitro release studies are performed using dialysis methods in physiologically relevant media (e.g., PBS at pH 7.4, acetate buffer at pH 5.0-6.5) to simulate normal physiological and tumor microenvironment conditions, respectively. The inclusion of surfactants (e.g., 0.1-0.5% w/v Tween 80) in the release medium helps maintain sink conditions for the hydrophobic this compound.

The release kinetics of this compound from polymeric micelles typically follow a biphasic pattern characterized by an initial burst release (attributed to surface-associated drug) followed by a sustained release phase (resulting from diffusion and micelle degradation). Stimuli-responsive micelles demonstrate accelerated drug release under specific triggers. For example, PEG-b-PPS micelles exhibit oxidation-responsive release due to the conversion of hydrophobic PPS blocks to hydrophilic poly(sulfoxide) or poly(sulfone) in the presence of reactive oxygen species. Similarly, micelles incorporating pH-sensitive linkers (e.g., hydrazone, acetal) or GSH-cleavable disulfide bonds show enhanced drug release under acidic or reducing conditions, respectively, mimicking the tumor microenvironment.

Therapeutic Applications and Experimental Results

Cancer Therapy Applications

This compound-loaded polymeric micelles have demonstrated remarkable anti-tumor efficacy across various cancer models. In a particularly impressive study on 4T1 breast tumor-bearing mice, dual-targeted CLS-HF/MLs micelles achieved near-complete tumor ablation with minimal side effects. This exceptional anti-tumor activity was attributed to enhanced cellular uptake through CD44 and folate receptor-mediated endocytosis, prolonged systemic circulation, and improved tumor accumulation. The pharmacokinetic profile of these targeted micelles showed dramatic improvements over free this compound, with the area under the curve (AUC) and half-life (t½) values increased by approximately 7.36-fold and 4.71-fold, respectively. These enhancements translate to superior drug exposure at the target site while minimizing systemic distribution and associated toxicity.

The mechanistic basis for this compound's anti-cancer effects involves modulation of multiple signaling pathways, including inhibition of NF-κB signaling, suppression of heat shock protein 90 (HSP90), activation of the mitochondrial apoptosis pathway, and regulation of microRNA expression (e.g., down-regulation of microRNA-21 in gastric cancer). Encapsulation in polymeric micelles not only improves this compound's delivery but also expands its therapeutic index by reducing non-specific cytotoxicity. For instance, this compound-loaded PEG-b-PPS micelles reduced the cytotoxicity of free this compound while simultaneously expanding the lower concentration range for effective NF-κB inhibition by nearly 50,000-fold, representing a dramatic enhancement in therapeutic window.

Anti-inflammatory and Other Applications

Beyond oncology applications, this compound-loaded polymeric micelles show significant promise for inflammatory diseases, including atherosclerosis. In studies on ldlr−/− mice with established atherosclerosis, this compound-loaded PEG-b-PPS micelles significantly reduced TNF-α secretion after LPS stimulation and decreased the number of neutrophils and inflammatory monocytes within atherosclerotic plaques. Most importantly, these changes correlated with a reduction in plaque area, suggesting potential disease-modifying effects. The targeted delivery of this compound to inflammatory macrophages within plaques enhances its therapeutic efficacy while minimizing systemic exposure, addressing a key limitation of conventional anti-inflammatory therapies.

The versatility of polymeric micelle platforms enables their adaptation for various therapeutic applications by modulating surface properties, incorporating different targeting ligands, or engineering specific release characteristics. For neurological applications, micelles functionalized with blood-brain barrier targeting ligands could potentially overcome this compound's limited brain penetration. Similarly, for autoimmune diseases, micelles targeting specific immune cell subsets could enhance this compound's immunomodulatory effects while reducing broad immunosuppression. The ability to co-encapsulate this compound with other therapeutic agents (e.g., chemotherapeutics, immunomodulators, or nucleic acids) in polymeric micelles further expands potential combination therapy approaches.

Detailed Experimental Protocols

Formulation Protocol: Thin-Film Hydration Method

The thin-film hydration method represents one of the most widely used and reliable techniques for preparing this compound-loaded polymeric micelles. The following protocol describes the preparation of dual-targeted CLS-HF/MLs micelles, which can be adapted for other polymer systems with appropriate modifications:

  • Step 1: Polymer Synthesis and Functionalization - Synthesize TPGS-HA conjugate by activating the carboxylic group of TPGS with EDC/NHS chemistry followed by reaction with the hydroxyl group of hyaluronic acid (10 kDa). Similarly, synthesize PF127-FA conjugate by reacting the hydroxyl group of Pluronic F127 with activated folic acid. Purify conjugates by dialysis and lyophilization. Confirm successful conjugation by ¹H NMR spectroscopy.

  • Step 2: Thin Film Formation - Accurately weigh this compound (8.5-9 mg), TPGS-HA (12.5 mg), and PF127-FA (12.5 mg) into a round-bottom flask. Dissolve the mixture in 10 mL of anhydrous methanol:chloroform (1:1 v/v). Remove organic solvents completely by rotary evaporation under reduced pressure (40°C, 60 rpm) to form a thin, uniform drug-polymer film on the flask walls. Further dry the film under vacuum overnight to ensure complete solvent removal.

  • Step 3: Hydration and Micelle Formation - Hydrate the thin film with 11-17 mL of pre-warmed phosphate-buffered saline (PBS, pH 7.4) at 60°C while rotating at 100 rpm for 2 hours. Allow the hydration process to continue without agitation for an additional 30 minutes to ensure complete film hydration and micelle self-assembly.

  • Step 4: Size Reduction and Sterilization - Subject the resulting micellar dispersion to probe sonication (50 W, 30 s pulses with 30 s rest intervals) for 5 minutes on an ice bath to reduce particle size and homogenize the dispersion. Sterilize the final formulation by filtration through a 0.22 μm cellulose acetate membrane filter. Store at 4°C until further use.

Characterization Protocol: Comprehensive Quality Assessment

A thorough characterization protocol is essential for ensuring batch-to-batch consistency and predicting in vivo performance:

  • Particle Size, PDI, and Zeta Potential - Dilute the micellar dispersion 1:20 with filtered (0.45 μm) distilled water or PBS. Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS) with a detection angle of 173° at 25°C. Perform measurements in triplicate.

  • Encapsulation Efficiency and Drug Loading - Separate unencapsulated this compound by ultrafiltration using Amicon Ultra centrifugal filters (MWCO 10 kDa) at 10,000 × g for 15 minutes. Dilute the micelle-containing retentate with acetonitrile (1:1) to disrupt micelles and release encapsulated drug. Analyze this compound content by validated RP-HPLC using a C18 column (4.6 × 150 mm, 5 μm) with mobile phase acetonitrile:water (75:25, v/v) containing 0.1% formic acid, flow rate 1.0 mL/min, detection wavelength 425 nm, and injection volume 20 μL. Calculate encapsulation efficiency (EE%) and drug loading (DL%) using standard formulas.

  • In Vitro Release Profile - Place 1 mL of micellar formulation in a dialysis membrane (MWCO 12-14 kDa) against 50 mL of release medium (PBS pH 7.4 and acetate buffer pH 5.0, both containing 0.5% w/v Tween 80) at 37°C with gentle shaking (50 rpm). At predetermined time intervals, withdraw 1 mL of release medium and replace with fresh pre-warmed medium. Analyze this compound content by HPLC as described above. Plot cumulative release versus time and fit to various kinetic models (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate release mechanisms.

G cluster_0 Quality Control Checkpoints Start Start Formulation PolymerPrep Polymer Synthesis and Functionalization Start->PolymerPrep ThinFilm Thin Film Formation (Rotary Evaporation) PolymerPrep->ThinFilm Hydration Hydration and Micelle Self-Assembly ThinFilm->Hydration Processing Size Reduction and Sterilization Hydration->Processing Charact Comprehensive Characterization Processing->Charact PSD Particle Size & PDI (<200 nm, PDI<0.3) Processing->PSD DLS Analysis Sterility Sterility Test Processing->Sterility Membrane Filtration Storage Storage at 4°C Charact->Storage EE Encapsulation Efficiency (>85%) Charact->EE HPLC Analysis DL Drug Loading (>10%) Charact->DL HPLC Analysis

Figure 1: Workflow for Preparation and Quality Control of this compound-Loaded Polymeric Micelles

Regulatory Considerations and Future Perspectives

The translational pathway for this compound-loaded polymeric micelles from laboratory research to clinical application requires careful attention to regulatory considerations, including quality by design (QbD) principles, good manufacturing practice (GMP) compliance, and comprehensive safety assessment. While polymeric micelles offer significant advantages for this compound delivery, several challenges remain to be addressed. These include scale-up production issues, long-term stability concerns, potential immune responses to repeated administration, and the need for more predictive disease models for efficacy evaluation.

Future research directions should focus on the development of multi-functional micellar systems that combine targeting, imaging, and therapeutic capabilities. The integration of real-time imaging modalities (e.g., fluorescence, MRI contrast agents) would enable therapeutic monitoring and personalization of treatment regimens. Additionally, exploring combination therapies incorporating this compound with other therapeutic agents in a single micellar system could enhance therapeutic outcomes through synergistic effects. As our understanding of disease biology advances, particularly regarding tumor microenvironment heterogeneity and immune cell interactions, next-generation this compound micelles can be engineered with greater sophistication for precision medicine applications.

G cluster_1 Delivery Challenges cluster_2 Micelle Solutions cluster_3 Therapeutic Applications This compound This compound Molecule Challenges Delivery Challenges This compound->Challenges Micelle Polymeric Micelle as Solution Challenges->Micelle Challenges->Micelle Addresses Applications Therapeutic Applications Micelle->Applications Micelle->Applications Enables PoorSolubility Poor Aqueous Solubility LowBioavailability Low Oral Bioavailability Toxicity Dose-Limiting Toxicity ShortHalfLife Short Plasma Half-Life Solubilization Enhanced Solubilization Targeting Passive/Active Targeting ControlledRelease Controlled Release ReducedToxicity Reduced Toxicity Cancer Cancer Therapy Inflammation Inflammatory Diseases Neuro Neurodegenerative Disorders Autoimmune Autoimmune Diseases

Figure 2: Rationale for Developing this compound-Loaded Polymeric Micelles: From Challenges to Applications

Celastrol Structural Derivatives: Synthetic Protocols, Biological Evaluation, and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction

Celastrol, a quinone methide triterpenoid isolated from Tripterygium wilfordii, has emerged as a promising scaffold for drug development due to its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-obesity effects. Despite its promising bioactivity profile, this compound's clinical translation has been hampered by its poor aqueous solubility, limited bioavailability, and dose-dependent toxicity. To address these limitations, extensive structure-activity relationship (SAR) studies have been conducted, primarily focusing on chemical modifications at key molecular positions to enhance pharmacological properties while reducing adverse effects. This application note provides a comprehensive compilation of synthetic protocols, biological evaluation methodologies, and key research findings on this compound derivatives, offering researchers in drug discovery a practical guide for advancing this compound-based therapeutic candidates.

The strategic modification of this compound's structure has yielded derivatives with improved target specificity, enhanced potency, and reduced toxicity profiles compared to the parent compound. Recent studies have identified several key signaling pathways modulated by these derivatives, including STAT3, HIF-1α, PI3K-Akt, and PRDX1 pathways, which play critical roles in cancer progression and metabolic diseases. This document synthesizes experimental protocols and structure-activity relationship data from recent investigations to facilitate the rational design and development of optimized this compound derivatives for specific therapeutic applications.

Chemical Synthesis Protocols

Modification at C-29 Carboxylic Acid Group

The C-29 carboxylic acid position represents the most frequently modified site on this compound due to its versatility for chemical derivatization and significant impact on biological activity. The following protocols describe reliable methods for generating diverse derivatives at this position:

Amide Bond Formation with Amino Acid Esters [1]

  • Reagents: this compound (45 mg, 0.1 mmol), EDC·HCl (43 mg, 0.22 mmol), HOBt (30 mg, 0.22 mmol), triethylamine (102 μL, 0.3 mmol), and various amino acid esters (0.3 mmol) in anhydrous dichloromethane (5 mL)
  • Procedure: Dissolve this compound and coupling agents in dried DCM under nitrogen atmosphere. Cool the reaction mixture to 0°C using an ice bath before adding amino acid ester and TEA dropwise. Stir the reaction at 0°C for 8 hours while monitoring by TLC. Upon completion, wash the organic layer thrice with distilled water and once with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by normal-phase column chromatography using a gradient of dichloromethane:methanol (100:1 to 50:1).
  • Yields: This protocol typically yields 47-55% of purified amide derivatives with purity ≥95% as confirmed by HPLC.
  • Applications: This method produced compound 11 (N-(R)-methyl-3-(1H-indol-2-yl)propanoate derivative) which demonstrated exceptional anticancer activity against AGS cell lines (IC₅₀ = 0.44 μM) [1].

Triazole-Based Derivatives [2]

  • Reagents: this compound, propargyl bromide, sodium azide, copper(II) sulfate pentahydrate, sodium ascorbate, various azide-containing intermediates
  • Procedure: First synthesize azide intermediates by reacting appropriate aromatic aldehydes with propargyl bromide followed by substitution with sodium azide. For click chemistry, dissolve this compound-derived alkyne and azide compounds in tert-butanol/water mixture (1:1). Add catalytic amounts of CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq). Stir the reaction at room temperature for 12-24 hours. Monitor reaction progress by TLC, then extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
  • Yields: Reported yields range from 52-68% for various triazole-conjugated this compound derivatives.
  • Applications: This approach facilitated the synthesis of heterocyclic-containing derivatives with improved HIF-1α inhibitory activity [2].

Esterification with Alkyl Halides [3]

  • Reagents: this compound (5 g, 11.1 mmol), NaHCO₃ (2.8 g, 33.3 mmol), allyl bromide (4.76 mL, 55.5 mmol) in anhydrous DMF (20 mL)
  • Procedure: Suspend this compound and sodium bicarbonate in dried DMF under nitrogen. Add allyl bromide dropwise at room temperature. Stir the reaction mixture for 12 hours at 25-30°C. After confirming complete consumption of starting material by TLC, concentrate under vacuum to remove DMF. Resuspend the residue in ethyl acetate (250 mL) and wash with distilled water (3 × 250 mL). Dry the organic layer over anhydrous MgSO₄, filter, and evaporate under reduced pressure. Purify by normal phase column chromatography using petroleum ether/ethyl acetate (10:1) as eluent.
  • Yields: This procedure provides C-29 ester derivatives with yields up to 80%.
  • Applications: Generated compound 1a (allyl ester) which demonstrated improved STAT3 inhibitory activity in subsequent biological evaluations [3].
Modification at C-3 Hydroxyl Group

While less common than C-29 modifications, derivatization at the C-3 position can significantly influence this compound's bioactivity and physicochemical properties:

Allylation of C-3 Hydroxyl [3]

  • Reagents: this compound, NaHCO₃, allyl bromide, acetone as solvent
  • Procedure: Utilize similar conditions as C-29 esterification but with acetone as solvent instead of DMF. Reaction proceeds at room temperature for 12 hours with monitoring by TLC. Workup follows the same procedure as C-29 modifications.
  • Yields: Reported yields of 51% for methyl ester formation at this position.
  • Applications: Created pristimerin analogs that maintained anticancer activity while modifying solubility parameters [3].

Table 1: Summary of Synthetic Modifications for this compound Derivatives

Modification Site Reaction Type Key Reagents Typical Yield Range Representative Derivatives
C-29 carboxylic acid Amide formation EDC·HCl, HOBt, amino acid esters 47-55% Compound 11 [1]
C-29 carboxylic acid Esterification Alkyl halides, NaHCO₃ 51-80% Compound 1a, 1b [3]
C-29 carboxylic acid Triazole conjugation Azide intermediates, CuSO₄, sodium ascorbate 52-68% C6 derivative [2]
C-3 hydroxyl Alkylation Allyl bromide, NaHCO₃ ~51% Pristimerin analogs [3]
Multiple sites Structure-based design Various based on virtual screening Variable CP1-PRDX1 inhibitor [4]

Biological Evaluation Protocols

Anti-cancer Activity Assessment

MTT Cytotoxicity Assay [1] [2]

  • Cell Lines: Human cancer cell lines including A549 (lung), HCT-116 (colon), HepG2 (liver), AGS (gastric), MCF-7 (breast), SKOV3 and A2780 (ovarian)
  • Procedure: Seed cells in 96-well plates at density of 5×10³ cells/well and incubate for 24 hours. Treat with serially diluted this compound derivatives (typically 0.01-10 μM range) for 48-72 hours. Add MTT solution (0.5 mg/mL) and incubate for 4 hours. Carefully remove medium and dissolve formazan crystals in DMSO (100 μL/well). Measure absorbance at 570 nm using microplate reader. Calculate IC₅₀ values using non-linear regression analysis of dose-response curves.
  • Quality Control: Include this compound as positive control and vehicle-treated cells as negative control. Perform three independent experiments with six replicates each.

Clonogenic Assay [5]

  • Procedure: Seed cells at low density (200-500 cells/well) in 6-well plates. Treat with test compounds at sub-IC₅₀ concentrations for 24-48 hours. Replace with fresh medium and allow colonies to form for 7-14 days. Fix with methanol and stain with crystal violet (0.5% w/v). Count colonies containing >50 cells using automated colony counter or manually.
  • Applications: Assess long-term anti-proliferative effects and reproductive cell death.

Sphere Formation Assay [5]

  • Procedure: Harvest single-cell suspensions and seed in ultra-low attachment plates at density of 1×10⁴ cells/mL in serum-free DMEM/F12 medium supplemented with B27, EGF (20 ng/mL), and bFGF (10 ng/mL). Treat with compounds and incubate for 7-10 days. Count spheres with diameter >50 μm under microscope. Calculate sphere formation efficiency.
  • Applications: Evaluate effects on cancer stem cell populations and self-renewal capability.
STAT3 Pathway Inhibition Evaluation

Western Blot Analysis [3] [5]

  • Procedure: Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors. Separate proteins (20-30 μg) by SDS-PAGE (8-12% gels) and transfer to PVDF membranes. Block with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-STAT3 (Tyr705), p-STAT3 (Ser727), total STAT3, and loading control (β-actin or GAPDH) overnight at 4°C. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect using enhanced chemiluminescence substrate and image with chemiluminescence detection system.
  • Quantification: Analyze band intensities using ImageJ software, normalizing phospho-protein levels to total protein and loading controls.

Surface Plasmon Resonance (SPR) Analysis [3]

  • Procedure: Immobilize STAT3 protein on CM5 sensor chip using amine coupling kit. Dilute this compound derivatives in HBS-EP buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% surfactant P20, pH 7.4) and inject over chip surfaces at various concentrations (0.1-100 μM). Use single-cycle kinetics method with contact time 60 seconds and dissociation time 120 seconds. Regenerate chip surface with 10 mM glycine-HCl (pH 2.0). Analyze data using Biacore evaluation software to calculate kinetic parameters (Kₐ, Kḍ, Kᴅ).
  • Applications: Direct measurement of binding affinity between derivatives and STAT3 protein.

Molecular Docking and Dynamics Simulations [3] [4]

  • Procedure: Retrieve STAT3 crystal structure (PDB ID: 6NJS) from Protein Data Bank. Prepare protein structure by removing water molecules, adding hydrogens, and optimizing hydrogen bonding network. Generate 3D structures of this compound derivatives and minimize energy using MMFF94 force field. Perform docking simulations using AutoDock Vina or MOE Dock. Select top poses based on binding energy and interaction patterns. Subject best complexes to molecular dynamics simulations (50-100 ns) using AMBER or GROMACS to assess stability.
  • Analysis: Calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies (MM/PBSA).
ADMET Property Screening

In Silico ADMET Prediction [3]

  • Parameters: Calculate physicochemical properties (LogP, TPSA, molecular weight, number of H-bond donors/acceptors), pharmacokinetic properties (GI absorption, P-gp substrate, CYP inhibition), and drug-likeness (Lipinski, Ghose, Veber rules) using SwissADME or admetSAR.
  • Applications: Early prioritization of derivatives with favorable drug-like properties.

Hemocompatibility Assessment [6]

  • Procedure: Collect fresh human blood in heparinized tubes. Separate erythrocytes by centrifugation and wash with PBS. Incubate erythrocyte suspension with various concentrations of derivatives for 1 hour at 37°C. Centrifuge and measure hemoglobin release at 540 nm. Calculate hemolysis percentage relative to Triton X-100 (100% hemolysis) and PBS (0% hemolysis).
  • Safety Threshold: <10% hemolysis at therapeutic concentrations considered acceptable.

In Vivo Toxicity Evaluation [7] [5]

  • Animal Model: C57BL/6J mice (6-8 weeks old, 18-22 g)
  • Procedure: Administer derivatives at various doses (typically 1-10 mg/kg) via oral gavage or intraperitoneal injection daily for 14-28 days. Monitor body weight, food/water intake, and clinical signs daily. Collect blood for hematological and biochemical analysis (ALT, AST, BUN, creatinine). Harvest organs (liver, kidney, spleen, heart, lung) for histopathological examination after H&E staining.
  • Applications: Comprehensive assessment of systemic toxicity and identification of maximum tolerated dose.

Table 2: Biological Activity of Selected this compound Derivatives Against Cancer Cell Lines

Derivative Modification Type Cancer Cell Lines Tested (IC₅₀, μM) Primary Molecular Target In Vivo Efficacy
4m [3] C-29 amide HCT-116 (0.16), A549 (0.23), HepG2 (0.19) STAT3 Significant tumor growth inhibition in HCT-116 xenograft
11 [1] Amino acid conjugate AGS (0.44), HCT-116 (0.78), HepG2 (0.76) Caspase-3 Not reported
C6 [2] Quinoline-triazole HIF-1α inhibition (IC₅₀ = 0.05) HIF-1α Potent inhibition of tumor growth in murine model
Cel-N [5] Not specified SKOV3 (0.14), A2780 (0.25) STAT3 Strong antitumor efficacy with minimal toxicity
CP1 [4] Structure-based design A549 (0.08*), HepG2, MCF-7 PRDX1 No significant hepatotoxicity or nephrotoxicity
Compound W [2] Aromatic phenyl Multiple cell lines (0.1-1.2) Telomerase Higher anticancer activity than this compound

Note: *IC₅₀ value for CP1 represents nM concentration (0.08 nM) rather than μM; all other values in μM.

Key Research Findings

STAT3-Targeting Derivatives

Recent studies have identified several this compound derivatives with potent STAT3 inhibitory activity that surpasses the parent compound. Compound 4m, synthesized through C-29 modifications, demonstrated enhanced binding affinity for STAT3 protein compared to this compound in SPR analysis (Kᴅ = 0.42 μM vs 1.76 μM for this compound) [3]. This derivative effectively suppressed STAT3 phosphorylation at both Tyr705 and Ser727 residues, downregulated downstream target genes (Bcl-2, Cyclin D1, Survivin), and induced G1 cell cycle arrest and apoptosis in HCT-116 colorectal cancer cells. Notably, 4m exhibited significant anti-tumor effects in colorectal cancer organoids, demonstrating its potential in targeting patient-derived models that better recapitulate human disease [3].

Similarly, the derivative Cel-N displayed exceptional potency against ovarian cancer cells (IC₅₀ = 0.14-0.25 μM) through regulation of the STAT3 pathway [5]. Cel-N effectively suppressed cancer stemness by reducing the percentage of CD44+CD24- and ALDH+ cells, inhibited colony and sphere formation, and induced ROS production. In mouse xenograft models, Cel-N demonstrated potent antitumor efficacy with minimal systemic toxicity, representing a significant improvement over this compound's therapeutic window [5].

HIF-1α Inhibitory Derivatives

The hypoxia-inducible factor pathway represents another promising target for this compound derivatives. Compound C6, featuring a 3-hydroxyquinoline moiety introduced at the C-29 position, exhibited remarkable HIF-1α inhibitory activity (IC₅₀ = 0.05 μM) without obvious cytotoxicity [2]. This derivative inhibited HIF-1α protein accumulation under hypoxic conditions, suppressed VEGF secretion, and disrupted the interaction between HIF-1α and its molecular chaperone HSP90. In vivo studies demonstrated that C6 potently inhibited tumor growth in murine models without significant toxicity, suggesting its potential as a targeted anti-cancer agent against hypoxic tumors [2].

PRDX1-Targeting Derivatives

Structure-based virtual screening identified CP1 as a highly potent and selective PRDX1 inhibitor (IC₅₀ = 0.08 ± 0.01 nM) with significant antiproliferative effects against multiple cancer cell lines [4]. This derivative exhibited >1000-fold selectivity for PRDX1 over other PRDX family members and kinases, functioning as a non-competitive inhibitor with strong binding affinity (Kḍ = 0.06 ± 0.001 nM). Molecular dynamics simulations confirmed the stability of the CP1-PRDX1 complex, while in vivo studies revealed no significant hepatotoxicity or nephrotoxicity at therapeutic doses, addressing this compound's primary limitation of off-target toxicity [4].

Derivatives with Improved Safety Profiles

A critical advancement in this compound derivative development has been the separation of efficacy from toxicity. Multiple studies have demonstrated that strategic structural modifications can reduce adverse effects while maintaining or enhancing therapeutic potential. The dose-dependent immunotoxicity of this compound, mediated through the PI3K-Akt signaling pathway, can be modulated through appropriate chemical modifications [7]. While high-dose this compound (10 mg/kg) caused significant histopathological damage in thymus and spleen of mice, several derivatives demonstrated improved safety profiles at equimolar concentrations [5].

Table 3: Signaling Pathways Targeted by this compound Derivatives

Signaling Pathway Biological Role in Cancer Key Derivatives Mechanism of Action Therapeutic Application
STAT3 [3] [5] Cell proliferation, survival, stemness maintenance 4m, Cel-N Inhibits phosphorylation at Tyr705 and Ser727; downregulates downstream genes Colorectal cancer, ovarian cancer
HIF-1α [2] Angiogenesis, metabolic adaptation, metastasis C6 Disrupts HIF-1α/HSP90 interaction; inhibits VEGF secretion Hypoxic solid tumors
PRDX1 [4] ROS regulation, oxidative stress protection CP1 Non-competitive inhibition; induces oxidative stress Lung, liver, breast cancer
PI3K-Akt [7] Cell survival, growth, metabolism Various Dose-dependent modulation; low doses suppress, high doses activate Metabolic diseases, inflammation
Caspase-3 [1] Apoptosis execution 11 Activates caspase-3-dependent apoptosis Gastric cancer, hepatocellular carcinoma

Application Notes

Derivative Design Strategy

The structure-activity relationship studies of this compound reveal several key principles for rational derivative design. The C-29 carboxylic acid group represents the most versatile position for modifications, accommodating amide formation, esterification, and conjugation with various pharmacophores without significant loss of activity [1] [2] [8]. Introduction of amino acid esters at this position enhances water solubility and membrane permeability while potentially enabling targeted delivery through amino acid transporters overexpressed in cancer cells [1].

The quinone methide moiety in the A-ring is crucial for biological activity, particularly for targeting proteins with reactive cysteine residues [8]. Modifications that preserve this electrophilic center while fine-tuning its reactivity often maintain or enhance potency while reducing off-target effects. Additionally, incorporation of heterocyclic systems such as triazoles and quinolines can improve target specificity and pharmacokinetic properties through additional molecular interactions with target proteins [2].

Toxicity Reduction Approaches

Several strategies have emerged to address this compound's inherent toxicity. Structural modifications that reduce non-specific protein binding while maintaining target affinity have successfully improved therapeutic indices [4] [5]. The development of nanoparticle formulations using PEG derivatives has demonstrated enhanced stability, controlled release profiles, and reduced hemolytic activity compared to free this compound [6]. PEG-C18/CSL nanoparticles showed superior drug-loading capacity (87.3%) and moderate release kinetics, resulting in enhanced cytotoxicity against cancer cells with reduced membrane toxicity (hemolytic rate <20%) [6].

Future Perspectives

The evolving landscape of this compound derivative research points to several promising directions. PROTAC (Proteolysis Targeting Chimeras) technology could be employed to convert this compound derivatives into targeted protein degraders, potentially enhancing potency and specificity. Combination therapies with established chemotherapeutic agents may leverage the multi-target nature of this compound derivatives to overcome drug resistance. Further exploration of natural product hybrids that combine this compound with other bioactive natural product scaffolds may yield novel compounds with synergistic activities and improved safety profiles.

Conclusion

This compound derivatives represent a promising class of therapeutic agents with demonstrated efficacy against various cancer types through modulation of critical signaling pathways. The synthetic protocols and biological evaluation methods outlined in this application note provide researchers with practical tools for advancing this compound-based drug discovery. Strategic modifications at the C-29 position, particularly through amide bond formation with amino acid esters and click chemistry-derived triazole conjugations, have yielded derivatives with enhanced potency, improved selectivity, and reduced toxicity profiles compared to the parent compound. As research in this field continues to evolve, the integration of structure-based design approaches with advanced drug delivery systems holds significant promise for translating this compound derivatives into clinically viable therapeutics.

Visualized Experimental Workflows and Signaling Pathways

Synthesis and Evaluation Workflow

G Start Start: this compound Lead Compound Design Structure-Based Design Start->Design Synthesis Chemical Synthesis (C-29 Modification) Design->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Screening (MTT, Western Blot) Purification->InVitro InVivo In Vivo Evaluation (Efficacy & Toxicity) InVitro->InVivo Analysis Data Analysis & SAR InVivo->Analysis Analysis->Design Optimization Cycle Candidate Lead Candidate Selection Analysis->Candidate

STAT3 Signaling Pathway and Inhibition

G Cytokine Cytokine Stimulation (IL-6, Growth Factors) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Activation Receptor->JAK STAT3 STAT3 Phosphorylation (Tyr705, Ser727) JAK->STAT3 Dimer STAT3 Dimerization STAT3->Dimer Nuclear Nuclear Translocation Dimer->Nuclear Transcription Gene Transcription (Bcl-2, Cyclin D1, Survivin) Nuclear->Transcription Effects Biological Effects (Proliferation, Survival) Transcription->Effects This compound This compound Derivatives (4m, Cel-N) This compound->STAT3 Inhibits This compound->Dimer Disrupts This compound->Nuclear Blocks

Structure-Activity Relationship Overview

G Core This compound Core Structure C29 C-29 Carboxylic Acid Prime modification site Core->C29 C3 C-3 Hydroxyl Group Secondary modification site Core->C3 Quinone Quinone Methide Moiet Crucial for activity Core->Quinone C29_Amide Amide Derivatives Enhanced solubility C29->C29_Amide C29_Ester Ester Derivatives Improved permeability C29->C29_Ester C29_Triazole Triazole Conjugates Target specificity C29->C29_Triazole Activity Enhanced Bioactivity Quinone->Activity C29_Amide->Activity PK Improved PK Properties C29_Ester->PK Safety Reduced Toxicity C29_Triazole->Safety

References

Comprehensive Application Notes and Protocols for Celastrol Combination Therapy in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Celastrol and its Challenges in Cancer Therapy

This compound, a quinone methide triterpenoid derived from the medicinal plant Tripterygium wilfordii (Thunder God Vine), has emerged as one of the most promising natural products in oncology drug development due to its potent multi-target anticancer activity against various cancer types. Extensive research has demonstrated that this compound exerts its antitumor effects through diverse molecular mechanisms, including induction of apoptosis and autophagy, cell cycle arrest, inhibition of metastasis and angiogenesis, anti-inflammatory effects, and modulation of oxidative stress. This compound has been shown to target multiple critical signaling pathways such as NF-κB, HSP90, JAK2/STAT3, PI3K/AKT, and various MAPK pathways, making it particularly attractive for overcoming drug resistance in cancer therapy [1] [2].

Despite its promising anticancer activities, this compound faces significant clinical translation challenges that have limited its therapeutic application. The compound suffers from poor aqueous solubility (13.25 ± 0.83 mg/ml at 37°C), which complicates formulation development and often requires potentially toxic solvents like Cremophor for administration. Additionally, this compound exhibits low oral bioavailability (approximately 17.06% in rats) due to a combination of poor solubility, extensive metabolism, and unfavorable tissue distribution. Most concerning is its narrow therapeutic window and dose-limiting toxicities, including hepatotoxicity, cardiotoxicity, nephrotoxicity, and potential effects on the hematopoietic system. The effective anticancer doses in various xenograft models (typically 3-5 mg/kg) are very close to the toxic doses, with studies reporting mortality at doses as low as 4 mg/kg in some models [1].

This compound Combination Therapy Strategies

Overview of Synergistic Combinations

Rational combination therapy has emerged as a strategic approach to overcome the limitations of this compound monotherapy while enhancing its anticancer efficacy. By combining this compound with other therapeutic agents at lower, less toxic doses, researchers have achieved synergistic effects that not only improve therapeutic outcomes but also reduce the adverse effects associated with higher doses of this compound. The strategic rationale for these combinations typically involves targeting complementary pathways, overcoming resistance mechanisms, or leveraging this compound's ability to sensitize cancer cells to other treatments [1].

Table 1: Promising this compound Combination Therapies in Cancer Research

Combination Partner Cancer Type Key Findings Proposed Mechanisms References
ErbB2-targeted therapies (Trastuzumab, Lapatinib) ErbB2-overexpressing breast cancer Strong synergy with 48-fold reduction in this compound IC50; significant tumor growth inhibition in xenograft models HSP90 inhibition leading to ErbB2 degradation; ROS induction; Michael acceptor functionality importance [3]
PARP inhibitors (Olaparib) Prostate cancer Enhanced DNA damage (γH2AX increase); superior antitumor effects in vitro and in vivo HSP90AB1 inhibition; PI3K/AKT pathway suppression; increased sensitivity to PARP inhibition [4]
Taxanes (Paclitaxel/Taxol) Drug-resistant breast cancer Reversal of multidrug resistance; significant tumor growth inhibition in MCF-7/Taxol models P-gp inhibition; PI3K/AKT/NF-κB/HIF-1α pathway suppression; reduced TUBB3 and Tau expression [5]
Other natural compounds (Triptolide) Various cancer cell lines Synergistic growth inhibition; G2/M cell cycle arrest; apoptosis induction with increased ROS Complementary mechanisms; HSP70/HSP27 modulation; enhanced client protein degradation [6]
Key Combination Therapy Protocols
2.2.1 Protocol for this compound Combination with Targeted Therapies

Objective: To evaluate the synergistic anticancer activity of this compound in combination with ErbB2-targeted therapies (Trastuzumab, Lapatinib) in ErbB2-overexpressing breast cancer models.

Materials and Reagents:

  • This compound (HY-13067, MedChemExpress or equivalent)
  • Trastuzumab (commercial formulation) or Lapatinib (HY-5088, MedChemExpress or equivalent)
  • ErbB2-overexpressing breast cancer cell lines (SKBr-3, BT-474, JIMT-1)
  • Normal mammary epithelial cell line (MCF-10A) for selectivity assessment
  • Cell culture media and supplements
  • Cell viability assay kit (MTT, CCK-8, or equivalent)
  • Annexin V/PI apoptosis detection kit
  • ROS detection probe (DCFH-DA or equivalent)

Experimental Procedure:

  • Cell Culture and Maintenance:

    • Maintain ErbB2-overexpressing breast cancer cell lines in recommended media with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO₂.
    • Culture normal mammary epithelial MCF-10A cells in specialized mammary epithelial cell media.
  • Dose-Response and IC₅₀ Determination:

    • Seed cells in 96-well plates at 5,000 cells/well and allow to adhere for 24 hours.
    • Treat cells with serial dilutions of this compound (0.001-10 µM), Trastuzumab (0.1-100 µg/mL), or Lapatinib (0.1-100 nM) alone for 72 hours.
    • For combination studies, treat cells with fixed ratios of this compound to targeted agents based on preliminary IC₅₀ values.
    • Assess cell viability using MTT or CCK-8 assay according to manufacturer's instructions.
    • Calculate IC₅₀ values using non-linear regression analysis of dose-response curves.
  • Synergy Assessment:

    • Perform combination treatments using multiple dilution ratios (e.g., 1:10, 1:1, 10:1 molar ratios).
    • Analyze drug interactions using the Chou-Talalay method with CompuSyn software.
    • Calculate Combination Index (CI) values where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.
  • Mechanistic Studies:

    • For apoptosis analysis, stain cells with Annexin V-FITC and PI after 24-48 hours of treatment and analyze by flow cytometry.
    • For ROS detection, incubate treated cells with 10 µM DCFH-DA for 30 minutes at 37°C and measure fluorescence by flow cytometry or fluorescence microscopy.
    • For ErbB2 degradation studies, perform Western blotting analysis of ErbB2 and other HSP90 client proteins after 12-24 hours of treatment.

Data Analysis and Interpretation:

  • Significant synergy is confirmed when CI values are consistently < 1 across multiple effect levels (ED₅₀, ED₇₅, ED₉₀).
  • Selective toxicity toward ErbB2-overexpressing cells versus normal mammary epithelial cells demonstrates therapeutic window improvement.
  • Expected results: 3-12 fold lower IC₅₀ values for this compound in ErbB2-overexpressing cells compared to ErbB2-low cells; 7-48 fold reduction in IC₅₀ when combined with targeted therapies [3].
2.2.2 Protocol for this compound Combination with PARP Inhibitors

Objective: To investigate the enhanced anticancer efficacy of this compound combined with PARP inhibitors in prostate cancer models.

Materials and Reagents:

  • This compound (HY-13067, MedChemExpress or equivalent)
  • Olaparib (AZD2281, MedChemExpress or equivalent)
  • Prostate cancer cell lines (PC3, DU145, 22RV1)
  • Normal prostate epithelial cells (RWPE-1)
  • Colony formation assay materials
  • γH2AX immunofluorescence staining reagents
  • Western blot reagents for DNA damage and PI3K/AKT pathway analysis

Experimental Procedure:

  • Cell Viability and Colony Formation Assay:

    • Seed prostate cancer cells in 96-well plates (5,000 cells/well) for viability assays or 6-well plates (800 cells/well for PC3, appropriate density for other lines) for colony formation.
    • Treat cells with this compound (0.1-1 µM), olaparib (1-20 µM), or combinations for 24-72 hours.
    • For viability assays, use CCK-8 reagent according to manufacturer's instructions.
    • For colony formation, treat cells for 24 hours, then replace with drug-free media and culture for 10-14 days until visible colonies form.
    • Fix colonies with methanol, stain with crystal violet, and count colonies >50 cells.
  • DNA Damage Assessment:

    • Seed cells on coverslips in 12-well plates and treat with this compound, olaparib, or combination for 24 hours.
    • Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.
    • Incubate with anti-γH2AX (phospho S139) primary antibody overnight at 4°C.
    • Incubate with fluorescent secondary antibody for 1 hour at room temperature.
    • Counterstain nuclei with DAPI and visualize by fluorescence microscopy.
    • Quantify γH2AX foci per cell across multiple fields.
  • Western Blot Analysis:

    • Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.
    • Separate proteins by SDS-PAGE and transfer to PVDF membranes.
    • Probe with antibodies against HSP90AB1, PARP1, p-AKT (Ser473), total AKT, p-PI3K, total PI3K, and GAPDH/β-actin as loading control.
    • Develop blots using ECL detection system and quantify band intensities.

Data Analysis and Interpretation:

  • Combination treatment should significantly reduce colony formation efficiency compared to single agents.
  • Expected 2-3 fold increase in γH2AX foci in combination treatment versus single agents indicates enhanced DNA damage.
  • Western blot should show enhanced reduction of p-AKT and p-PI3K in combination treatment, indicating pathway inhibition [4].

Molecular Mechanisms of this compound Combination Therapy

Key Signaling Pathways and Experimental Workflow

This compound exerts its synergistic effects in combination therapies through modulation of multiple interconnected signaling pathways that regulate cancer cell survival, proliferation, and death. The compound's multi-target nature enables it to simultaneously attack cancer cells through several mechanisms, making it particularly effective in combination regimens. Understanding these pathways is essential for rational design of combination therapies and for identifying predictive biomarkers of response [2] [7].

The following diagram illustrates the key molecular pathways modulated by this compound in combination therapies and the experimental workflow for evaluating these mechanisms:

G cluster_pathway Key Pathways Modulated by this compound cluster_clients Key Pathways Modulated by this compound cluster_workflow Experimental Workflow for Mechanism Validation This compound This compound HSP90 HSP90 This compound->HSP90 NFκB NFκB This compound->NFκB JAK2_STAT3 JAK2_STAT3 This compound->JAK2_STAT3 PI3K_AKT PI3K_AKT This compound->PI3K_AKT ROS ROS This compound->ROS ClientProteins HSP90 Client Proteins (ErbB2, AKT, Survivin, etc.) HSP90->ClientProteins Degradation Apoptosis Enhanced Apoptosis NFκB->Apoptosis JAK2_STAT3->Apoptosis PI3K_AKT->Apoptosis ROS->Apoptosis ClientProteins->Apoptosis CellCycleArrest Cell Cycle Arrest DNADamage DNA Damage Response MetastasisInhibition Metastasis Inhibition CellTreatment Cell Treatment Combination vs Single Agents ViabilityAssay Cell Viability Assays (MTT/CCK-8) CellTreatment->ViabilityAssay ApoptosisDetection Apoptosis Detection (Annexin V/PI) CellTreatment->ApoptosisDetection CellCycleAnalysis Cell Cycle Analysis (PI Staining) CellTreatment->CellCycleAnalysis ROSMeasurement ROS Measurement (DCFH-DA) CellTreatment->ROSMeasurement WesternBlot Pathway Analysis (Western Blot) CellTreatment->WesternBlot DNADamageAssay DNA Damage Assessment (γH2AX Staining) CellTreatment->DNADamageAssay ROSMeasurement->ROS WesternBlot->HSP90 WesternBlot->PI3K_AKT DNADamageAssay->DNADamage

Diagram: Molecular Pathways and Experimental Workflow for this compound Combination Therapy Mechanism Studies

Key Mechanistic Insights
  • HSP90 Inhibition: this compound binds to HSP90, disrupting its chaperone function and leading to the ubiquitin-mediated degradation of multiple oncogenic client proteins including ErbB2, AKT, c-Raf, and survivin. This simultaneously disrupts multiple signaling pathways essential for cancer cell survival. The combination with ErbB2-targeted therapies is particularly synergistic because this compound induces ErbB2 degradation while targeted therapies block its function [3] [4].

  • ROS Induction: this compound significantly elevates intracellular ROS levels through its Michael acceptor functionality, which reacts with cellular thiols and disrupts redox homeostasis. Cancer cells, which already have elevated basal ROS levels, are particularly vulnerable to further ROS increases, leading to oxidative damage to proteins, lipids, and DNA. This enhances the efficacy of DNA-damaging agents and targeted therapies [3] [6].

  • JAK2/STAT3 Pathway Inhibition: Recent studies demonstrate that this compound directly targets the JAK2/STAT3 signaling pathway, inhibiting STAT3 phosphorylation and nuclear translocation. This pathway is crucial for cancer cell proliferation, survival, and immune evasion. The inhibition of JAK2/STAT3 contributes to the anti-metastatic effects of this compound and enhances the efficacy of immunomodulatory agents [7].

  • PI3K/AKT Pathway Suppression: this compound inhibits the PI3K/AKT pathway, a central regulator of cell survival and growth that is frequently hyperactivated in cancer. This inhibition sensitizes cancer cells to various targeted therapies and chemotherapy agents. In combination with PARP inhibitors, PI3K/AKT pathway inhibition enhances DNA damage response and synthetic lethality [5] [4].

  • NF-κB Pathway Inhibition: this compound inhibits NF-κB signaling by modifying a reactive cysteine on IκB kinase α, preventing IκB degradation and subsequent NF-κB nuclear translocation. This pathway inhibition reduces the expression of anti-apoptotic genes and inflammatory cytokines, contributing to enhanced apoptosis and chemosensitization [3].

Advanced Formulation Strategies for this compound Delivery

Nanoformulation Approaches

Nanoparticle-based delivery systems have emerged as powerful strategies to overcome the limitations of this compound, particularly its poor solubility, rapid metabolism, and non-specific toxicity. These advanced formulations can enhance bioavailability, improve tumor-specific delivery, and reduce off-target effects through various mechanisms, including enhanced permeability and retention (EPR) effect, active targeting, and controlled release profiles [8] [1].

Table 2: Advanced Nanoformulation Strategies for this compound Delivery

Formulation Type Key Characteristics Advantages Efficacy Findings References
GA-modified liposomes (GA/LIP-CEL) Glycyrrhizic acid replaces cholesterol; 122.48 ± 5.37 nm size; high drug loading (87.75%) Enhanced stability; sustained release; improved cellular uptake; reduced normal cell toxicity Reduced IC₅₀ in BT549 cells; enhanced apoptosis; mitochondrial dysfunction; DNA damage [8] [9]
This compound-albumin nanoparticles Albumin-based nanoformulation; improved pharmacokinetics Reduced accumulation in off-target organs; decreased systemic toxicity Significant tumor growth inhibition with reduced side effects [1]
CSO-conjugated nanoparticles (Cel-CSO/Taxol NPs) Chitosan oligosaccharide conjugation; ~153 nm size; pH/time-dependent release P-gp inhibition; reversal of multidrug resistance; dual drug delivery Overcame Taxol resistance in MCF-7/Taxol cells; PI3K/AKT/NF-κB pathway inhibition [5]
Liposomal formulations Conventional liposomes with high encapsulation efficiency Improved solubility; prolonged circulation; passive tumor targeting Enhanced antitumor efficacy in various cancer models [1]
Protocol for Preparation of GA-Modified this compound Liposomes

Objective: To prepare and characterize glycyrrhizic acid-modified liposomes for improved this compound delivery (GA/LIP-CEL).

Materials and Reagents:

  • This compound (≥95% purity)
  • Glycyrrhizic acid (GA, ≥95% purity)
  • Hydrogenated soy phosphatidylcholine (HSPC) or equivalent phospholipid
  • Thin-film hydration apparatus (rotary evaporator)
  • Phosphate buffered saline (PBS, pH 7.4)
  • Extrusion apparatus and polycarbonate membranes (100 nm pore size)
  • HPLC system for quantification
  • Dynamic light scattering (DLS) instrument for size and zeta potential
  • Transmission electron microscope (TEM)

Formulation Procedure:

  • Thin-Film Hydration Method:

    • Dissolve HSPC (50 mg), this compound (5 mg), and glycyrrhizic acid (10 mg) in chloroform:methanol (2:1 v/v) in a round-bottom flask.
    • Remove organic solvents using a rotary evaporator under reduced pressure at 40°C to form a thin lipid film.
    • Further dry the film under vacuum overnight to ensure complete solvent removal.
    • Hydrate the lipid film with 5 mL PBS (pH 7.4) at 60°C with gentle rotation for 1 hour.
    • Sequentially extrude the liposomal dispersion through polycarbonate membranes (400 nm, 200 nm, and 100 nm) using an extruder to obtain uniformly sized liposomes.
  • Characterization Methods:

    • Particle Size and Zeta Potential: Measure hydrodynamic diameter, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Expected values: 120-130 nm diameter, PDI < 0.2, zeta potential ≈ -23 mV.
    • Morphological Examination: Visualize liposomes using transmission electron microscopy (TEM) after negative staining with 2% phosphotungstic acid.
    • Encapsulation Efficiency (EE): Separate unencapsulated this compound using size exclusion chromatography or ultracentrifugation. Quantify this compound content in liposomes using HPLC. Calculate EE% = (Amount of encapsulated drug / Total drug amount) × 100%. Expected EE% > 85%.
    • In Vitro Release Study: Place GA/LIP-CEL in dialysis tubing (MWCO 12-14 kDa) against PBS with 0.5% Tween 80 at 37°C with gentle shaking. Collect samples at predetermined time points and quantify released this compound by HPLC. Expected release: ~70% cumulative release at 24 hours.
  • Quality Control Parameters:

    • Stability Assessment: Monitor particle size, PDI, and drug retention over 14 days at 4°C and 37°C.
    • Sterilization: Sterilize final formulation by filtration through 0.22 μm membrane for cell culture studies.
    • Storage: Store GA/LIP-CEL at 4°C protected from light [8] [9].

Safety and Toxicity Considerations

Toxicity Profile and Mitigation Strategies

Understanding this compound's toxicity profile is essential for designing safe and effective combination therapies. The compound exhibits a narrow therapeutic window, with effective anticancer doses (typically 1-5 mg/kg in animal models) very close to toxic doses. Reported toxicities include hepatotoxicity, cardiotoxicity, nephrotoxicity, hematopoietic system toxicity, and potential effects on fertility. The variability in reported toxic doses (LD₅₀ ranging from 20.5 mg/kg to 40% mortality at 4 mg/kg in some studies) highlights the importance of careful dose optimization in preclinical models [1].

Several strategies have emerged to mitigate this compound's toxicity while maintaining its anticancer efficacy:

  • Combination with Protective Agents: Glycyrrhizic acid, in addition to its formulation benefits, has demonstrated hepatoprotective and nephroprotective properties that can counter this compound's organ toxicity. This makes GA-modified formulations particularly advantageous for reducing systemic toxicity [8].

  • Nanoformulation Approaches: Advanced delivery systems can significantly reduce this compound's toxicity by limiting distribution to non-target tissues. For example, this compound-albumin nanoparticles successfully reduced accumulation in off-target organs and decreased systemic toxicity in preclinical models [1].

  • Dose Optimization and Scheduling: Intermittent dosing schedules (e.g., administration every third day instead of daily) have demonstrated reduced toxicity while maintaining antitumor efficacy in xenograft models. In one study, 2 mg/kg this compound administered every third day showed significant tumor growth inhibition with only modest weight loss (~7%) and no mortality [3].

Protocol for Toxicity Assessment in Preclinical Models

Objective: To evaluate the in vivo safety profile of this compound combination therapies in rodent models.

Materials and Reagents:

  • Healthy mice (BALB/c or equivalent, 6-8 weeks old)
  • This compound formulation (pure or nanoformulated)
  • Combination agents
  • Equipment for blood collection and serum separation
  • Automated hematology analyzer
  • Clinical chemistry analyzer for liver and kidney function tests
  • Histopathology supplies (fixatives, embedding materials, stains)

Experimental Procedure:

  • Study Design:

    • Divide mice into groups (n=6-8): vehicle control, this compound monotherapy, combination agent monotherapy, and combination therapy.
    • Administer treatments at proposed therapeutic doses via appropriate route (intravenous, intraperitoneal, or oral gavage).
    • For acute toxicity, administer single doses and monitor for 14 days.
    • For subacute toxicity, administer daily or every third day for 28 days.
  • Clinical Observations:

    • Record body weight every 2-3 days.
    • Monitor food and water consumption daily.
    • Document clinical signs of toxicity (lethargy, ruffled fur, abnormal posture, etc.) daily.
    • Perform detailed physical examinations weekly.
  • Hematological and Clinical Chemistry:

    • Collect blood samples at study termination (and at interim time points for subacute studies).
    • Analyze hematological parameters (complete blood count with differential) using automated analyzer.
    • Assess serum clinical chemistry parameters: ALT, AST (liver function), BUN, creatinine (kidney function), and other relevant markers.
  • Histopathological Analysis:

    • Euthanize animals humanely at study end and collect major organs (liver, kidney, heart, spleen, lung).
    • Fix tissues in 10% neutral buffered formalin, process, embed in paraffin, section at 4-5 μm, and stain with H&E.
    • Evaluate slides for pathological changes by a board-certified veterinary pathologist blinded to treatment groups.
    • Score lesions using standardized grading systems (e.g., minimal, mild, moderate, severe).
  • Data Analysis and Interpretation:

    • Compare treatment groups to controls using appropriate statistical tests.
    • Identify no-observed-adverse-effect-level (NOAEL) and maximum tolerated dose (MTD).
    • Correlate clinical observations with pathological findings to establish comprehensive toxicity profiles [1] [3].

Conclusion and Future Perspectives

This compound combination therapy represents a promising approach in oncology that leverages the multi-target nature of this natural product while mitigating its limitations through rational combinations and advanced formulations. The synergistic interactions observed with targeted therapies, chemotherapy agents, and other natural compounds highlight the potential of this compound to enhance current treatment paradigms, particularly for difficult-to-treat and drug-resistant cancers.

Future research directions should focus on several key areas:

  • Biomarker development for patient selection and prediction of response to this compound combinations
  • Optimization of dosing schedules to maximize synergy while minimizing toxicity
  • Development of more sophisticated delivery systems with active targeting capabilities
  • Exploration of immunomodulatory effects and combinations with immunotherapy
  • Comprehensive safety assessment in advanced preclinical models to support clinical translation

The protocols and application notes provided in this document offer a foundation for researchers to systematically evaluate this compound combination therapies and contribute to the development of this promising natural product into clinically viable cancer treatments.

References

Quantitative Data Summary of Celastrol's In Vitro Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes effective concentrations and key mechanisms of celastrol from recent in vitro studies.

Cell Type / Model Effective Concentration Range Key Findings / Mechanisms Citation
Glioma Cells (U251, U87-MG, C6) 0.3 - 10 µM Induced G2/M phase arrest, apoptosis, and autophagy via ROS/JNK activation and Akt/mTOR inhibition. [1]
Hepatocellular Carcinoma (HepG2) 2 - 4 µM Inhibited proliferation and induced ferroptosis by downregulating GSTM1. [2]
Porcine Granulosa Cells 0.5 µM Regulated cell proliferation and apoptosis; enhanced oocyte maturation. [3]
Mouse Spleen T Lymphocytes & EL-4 Cells 25 - 200 nM Inhibited Th17 cell differentiation and related cytokine expression (IL-17A, RORγt). [4]
Primary Mouse Hepatocytes Information in paper Improved anti-inflammatory and antioxidant status; induced Sirt1 expression. [5]
Macrophages / Foam Cells Information in paper Promoted autophagy via the AMPK/ULK1 pathway, reducing inflammation and lipid accumulation. [6]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments investigating this compound's effects, which you can adapt for your research.

Cell Viability and Proliferation Assay (CCK-8)

This protocol is widely used, as referenced in studies on HCC and glioma cells [2] [1].

  • Cell Line: Human hepatocellular carcinoma cells (HepG2).
  • Seeding: Plate cells in 96-well plates at a density of 2 × 10⁴ cells per well.
  • Treatment: Treat cells with a gradient of this compound concentrations (e.g., 0, 1, 2, 4, 8 µM) for 24 hours. To confirm ferroptosis involvement, co-treat with ferroptosis inhibitors like Ferrostatin-1 (Fer-1, 10 µM), Deferoxamine (DFO, 100 µM), or N-acetylcysteine (NAC, 5 mM).
  • Viability Measurement: Add 10 µL of CCK-8 solution to each well. Incubate the plate for 1-4 hours at 37°C.
  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the control (DMSO-treated) group.
Th17 Cell Differentiation and Analysis

This protocol outlines the process for evaluating this compound's immunomodulatory effects [4].

  • Cell Preparation: Isolate mouse spleen T lymphocytes or use the EL-4 murine T lymphocyte cell line.
  • Differentiation Culture: Culture cells in plates coated with anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL) under Th17-polarizing conditions using cytokines: IL-6 (20 ng/mL), TGF-β (2 ng/mL), IL-1β (10 ng/mL), and IL-23 (10 ng/mL).
  • This compound Treatment: Add this compound (25, 50, 100, 200 nM) to the culture medium. Include a DMSO vehicle control.
  • Flow Cytometry Analysis: After 3-4 days of culture, stimulate cells with PMA/ionomycin in the presence of a protein transport inhibitor (e.g., brefeldin A) for 4-6 hours. Harvest cells, stain for surface markers (e.g., CD4), then fix, permeabilize, and stain intracellularly for IL-17A and the transcription factor RORγt. Analyze using flow cytometry.
Ferroptosis Characterization Assays

These methods are used to confirm and quantify ferroptosis, as applied in HCC studies [2].

  • Cell Treatment: Treat HepG2 cells with this compound (2 µM or 4 µM) for 24 hours. Use ferroptosis inducers (e.g., 10 µM Erastin or RSL3) and inhibitors as controls.
  • Iron Assay: Lyse cells and use a commercial iron assay kit. Mix lysates with an iron chromogenic agent, incubate, and measure the absorbance at 520 nm. Iron content is quantified against a standard curve and normalized to protein concentration.
  • Lipid Peroxidation Measurement (MDA Assay): Detect malondialdehyde (MDA), a byproduct of lipid peroxidation, using a thiobarbituric acid (TBA) reactive substances assay. Measure the absorbance of the resulting pink product and calculate MDA concentration via a standard curve.
  • GSH-Px Activity Assay: Assess glutathione peroxidase (GSH-Px) activity in cell lysates using a detection kit. The kit typically measures the rate of NADPH oxidation, which is proportional to GSH-Px activity, by tracking the decrease in absorbance at 340 nm.

Experimental Workflow and Signaling Pathways

To help you visualize the core experimental workflows and mechanisms of action, the following diagrams summarize the key processes.

Diagram 1: Core In Vitro Workflow for this compound Studies

Start Start In Vitro Study Cell Select Cell Model Start->Cell Treat This compound Treatment Cell->Treat Assay Conduct Functional Assays Treat->Assay Analyze Mechanism Investigation Assay->Analyze Viability Cell Viability (CCK-8/MTS) Assay->Viability Death Cell Death (Flow Cytometry) Assay->Death Metabolite Metabolite Assays (Iron, MDA, GSH) Assay->Metabolite Gene Gene/Protein Expression (WB, qPCR) Assay->Gene End Data Synthesis & Conclusion Analyze->End Path Pathway Analysis (Western Blot) Analyze->Path Inhibit Inhibitor Studies Analyze->Inhibit

Diagram 2: Key Signaling Pathways Modulated by this compound

This compound This compound ROS ROS ↑ This compound->ROS Akt Akt/mTOR ↓ This compound->Akt GLS1 GLS1 ↓ This compound->GLS1 GSTM1 GSTM1 ↓ This compound->GSTM1 Sirt1 Sirt1 ↑ This compound->Sirt1 JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis Autophagy Autophagy Akt->Autophagy Th17 Th17 Response ↓ GLS1->Th17 Ferroptosis Ferroptosis ↑ GSTM1->Ferroptosis NFκB NF-κB ↓ Sirt1->NFκB AntiInflamm Anti-inflammation NFκB->AntiInflamm group1 group2 group3

Critical Considerations for Experimental Design

To ensure successful and reliable experiments with this compound, please consider the following points:

  • Solubility and Vehicle: this compound has poor aqueous solubility [7]. It is typically dissolved in DMSO to create a stock solution (e.g., 10-100 mM), which should then be diluted in the culture medium. The final DMSO concentration should be kept low (e.g., <0.1%) with a vehicle control included in all experiments.
  • Narrow Therapeutic Window: The efficacy and toxicity of this compound are highly concentration-dependent [7]. It is crucial to conduct a thorough dose-response analysis for each new cell line or experimental model, as effective doses can vary significantly.
  • Mechanism Confirmation: Always use specific pharmacological inhibitors or genetic approaches (e.g., siRNA) to confirm the involvement of a proposed pathway. For example, the ROS inhibitor NAC can be used to validate the role of oxidative stress [1].
  • Combination Therapy: Consider exploring this compound in combination with other drugs. Research indicates that lower, less toxic doses of this compound can synergize with other agents to achieve enhanced therapeutic effects [7].

I hope these detailed application notes and protocols provide a solid foundation for your research on this compound. Should you require further details on a specific model or assay, please feel free to ask.

References

Application Notes: Celastrol Dosing in Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

Celastrol, a bioactive triterpenoid from Tripterygium wilfordii, shows potent anti-inflammatory, anti-obesity, and neuroprotective effects in preclinical studies. However, its effects are highly dose-dependent, with a narrow therapeutic window. Low doses often show efficacy, while high doses can cause significant toxicity, particularly to immune organs [1]. The table below summarizes dosing regimens from recent studies for various disease models.

Table 1: this compound Dosing in Animal Models for Various Conditions

Disease Model Species/Sex Administration Route Dosage Regimen Key Efficacy Findings Key Toxicity Findings Primary Signaling Pathways Implicated Citation
Immunotoxicity C57BL/6J Mice Not Specified 10 mg/kg N/A (Toxic dose) Histopathological damage in thymus/spleen; lymphocyte depletion PI3K-Akt pathway activation [1]
Ovarian Aging C57BL/6J Mice (Female) Intraperitoneal (i.p.) 0.5, 1, 3, 6 mg/kg every other day for 3 weeks 3 mg/kg promoted follicle development, enhanced oocyte maturation Not reported at effective doses IRS1/PI3K/AKT pathway [2]
Abdominal Aortic Aneurysm (AAA) Ldlr-/- Mice (Male & Female) Oral (Diet) 10 mg/kg/day for 5 weeks Promoted AAA incidence (ablated sexual dimorphism) Increased aortic MMP9 activation, medial elastin degradation Not Specified [3]
Diet-Induced Obesity C57BL/6 Mice (Male) Intraperitoneal (i.p.) 100 μg/kg/day for 8 weeks Improved endothelial function, reduced ER stress Not reported at this dose AMPK pathway activation [4]
Diabetic Cardiomyopathy SD Rats (Male) Intraperitoneal (i.p.) 50 μg/kg/day for 4 weeks Reduced p38 MAPK expression, anti-inflammatory effects Not reported at this dose MAPK pathway (p38) modulation [5]
Myocardial Infarction Mice Oral Gavage 4 mg/kg, single dose pre-injury, then daily Improved left ventricular function, reduced infarct size Not reported at this dose Heat Shock Response (HSR) activation [6]
Critical Considerations for Experimental Design
  • Dose-Dependent Dual Effects: this compound's action is profoundly dose-dependent. For instance, in immunotoxicity studies, high-dose (10 mg/kg) activates the PI3K-Akt pathway, causing damage, while low-dose suppresses it, offering protection [1]. The optimal dose must be empirically determined for each model.
  • Toxicity Profile: High doses are associated with immunotoxicity (thymic and splenic damage [1]), hepatotoxicity, and nephrotoxicity. Inclusion of specific toxicological parameters (e.g., plasma ALT, urea, LDH) and histopathological examination of major organs is strongly recommended [7] [8].
  • Formulation and Administration: this compound is often dissolved in DMSO and then diluted in a vehicle such as saline, Cremophor/ethanol/PBS mixtures, or directly mixed into a high-fat diet [6] [2] [3]. The intraperitoneal route is commonly used for its controllability [2].

Detailed Experimental Protocols

Protocol 1: Intraperitoneal Administration in a Mouse Model of Ovarian Aging [2]

This protocol details the treatment of female mice to study reproductive aging, a model that can be adapted for other chronic conditions.

  • Animal Model: Female C57BL/6J mice (3-week-old for development; 12-month-old for aging studies).
  • This compound Preparation:
    • Obtain this compound (purity ≥98%, e.g., MedChemExpress HY-13067).
    • Prepare a stock solution in 100% DMSO (e.g., 5 mg/mL).
    • Dilute the stock solution in sterile saline or PBS immediately before injection to the final working concentration. The final DMSO concentration should typically be <1-2%.
  • Dosing Regimen:
    • Randomly assign mice to control and treatment groups (n=6-8 recommended).
    • Administer this compound (e.g., 3 mg/kg) or an equivalent volume of vehicle control via intraperitoneal injection.
    • Inject every other day for three consecutive weeks.
    • Monitor body weight and general health daily.
  • Endpoint Analyses:
    • Ovarian Histology: Collect ovaries, fix in formalin, paraffin-embed, section, and stain with H&E for follicle counting and morphological analysis.
    • Transcriptomic Analysis: Isolve RNA from ovarian tissue for RNA-Sequencing to identify differentially expressed genes and pathways (e.g., steroid biosynthesis, insulin signaling).
    • Molecular Validation: Perform qPCR or Western Blot on key targets like IRS1, p-AKT, etc.
Protocol 2: Dietary Supplementation in a Mouse Model of Abdominal Aortic Aneurysm (AAA) [3]

This protocol is for long-term, oral administration of this compound in conjunction with a disease-inducing stimulus.

  • Animal Model: Age-matched male and female Ldlr-/- mice fed a high-fat diet.
  • This compound Diet Preparation:
    • Mix this compound into a saturated fat-enriched diet (e.g., TD.170793, Envigo) at a concentration of 80 mg this compound per kg of diet (80 ppm).
    • Based on an average consumption of 2-3 g of diet per day by a 25-30 g mouse, this provides a dose of approximately 10 mg/kg/day.
  • Study Timeline:
    • Feed mice the this compound-supplemented or control diet for one week.
    • Implant osmotic minipumps (e.g., Alzet model 1004) subcutaneously to infuse Angiotensin II (500 or 1000 ng/kg/min) or saline for 28 days.
    • Continue the respective diets throughout the infusion period (total diet duration: 5 weeks).
  • Endpoint Analyses:
    • Ultrasound Imaging: Measure the luminal dilation of the suprarenal aorta at days 0, 14, and 28 post-pump implantation using a high-frequency ultrasound system (e.g., Vevo 2100).
    • Morphometric Analysis: At sacrifice, perfuse with saline, harvest aortas, and measure the maximum external width of the suprarenal aorta.
    • Histology and Zymography: Embed aortic tissue for elastin staining (Verhoeff's Van Gieson) to quantify elastin breaks and perform gelatin zymography on aortic protein extracts to assess MMP9 activity.

The following diagram summarizes the dose-dependent mechanistic findings and experimental workflows from the reviewed literature.

G This compound This compound LowDose Low Dose (1-3 mg/kg) This compound->LowDose HighDose High Dose (≥10 mg/kg) This compound->HighDose PI3K_Low PI3K-AKT Pathway Suppression LowDose->PI3K_Low AMPK_Act AMPK Pathway Activation LowDose->AMPK_Act HSR_Act Heat Shock Response Activation LowDose->HSR_Act PI3K_High PI3K-AKT Pathway Activation HighDose->PI3K_High Tox_AAA Adverse Effect: AAA promotion HighDose->Tox_AAA Context-specific Eff_Ovarian Therapeutic Effect: Ovarian function PI3K_Low->Eff_Ovarian Tox_Immune Toxicity: Immune organ damage PI3K_High->Tox_Immune Eff_Metabolic Therapeutic Effect: Metabolic improvement AMPK_Act->Eff_Metabolic Eff_Cardio Therapeutic Effect: Cardioprotection HSR_Act->Eff_Cardio Workflow_Start Experimental Workflow Step_Model 1. Select Animal Model (e.g., C57BL/6, Ldlr -/-) Workflow_Start->Step_Model Step_Form 2. Formulate Drug (i.p. in vehicle or diet) Step_Model->Step_Form Step_Dose 3. Critical Step: Determine Dose (Pilot studies recommended) Step_Form->Step_Dose Step_Monitor 4. Administer & Monitor (Body weight, health) Step_Dose->Step_Monitor Step_Analyze 5. Endpoint Analysis (Histology, OMICS, functional) Step_Monitor->Step_Analyze

> Diagram Title: this compound's Dose-Dependent Effects and Experimental Workflow


Key Takeaways for Researchers

  • Start Low, Go Slow: Initiate studies with lower doses (e.g., 1-3 mg/kg for IP, 100 µg/kg for chronic studies) to minimize toxicity risk. The dose-dependent duality of pathways like PI3K-Akt necessitates careful dose selection [1].
  • Context is Crucial: Efficacy and toxicity are model-dependent. A dose therapeutic in one model (e.g., 3 mg/kg for ovarian aging [2]) may be toxic in another (e.g., 10 mg/kg promoting AAA [3]).
  • Rigorous Toxicity Assessment: Given the narrow therapeutic window, comprehensive toxicity evaluation, including hematology, clinical chemistry, and histopathology of immune organs, liver, and kidneys, is essential for interpreting results [1] [7].

References

Comprehensive Application Notes and Protocols for Celastrol Solubility Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Celastrol Solubility Challenges

This compound (also known as tripterine), a quinone methyl triterpenoid, is one of the most plentiful active molecules extracted from the root of Tripterygium wilfordii Hook F. This natural compound has demonstrated exceptional pharmacological activities against various diseases, including inflammatory conditions, obesity, cancer, and bacterial infections [1] [2]. Its multifaceted mechanisms involve regulating diverse targets such as NF-κB signaling, inducing apoptosis in cancer cells, and activating mitophagy in neurodegenerative diseases [1]. Despite these promising therapeutic properties, the clinical application of this compound is severely limited by its poor aqueous solubility (approximately 6.2-13.25 μg/mL at 37°C), low oral bioavailability, and undesired off-target cytotoxicity [3] [4] [5].

The poor biopharmaceutical properties of this compound present significant challenges in formulation development. Pharmacokinetic studies have shown that after oral administration to beagle dogs, the plasma concentration-time profile of this compound fits a one-compartment model with an elimination half-life (t~1/2~) of 2.93 ± 0.29 hours [4]. The absolute bioavailability of this compound after oral administration in female rats was only 17.06%, which may be attributed to its low water solubility, extensive metabolism, and wide tissue distribution [4]. To address these limitations, various drug delivery strategies have been explored to enhance this compound's solubility, improve its bioavailability, and reduce its toxicity profiles.

Comprehensive Solubility Enhancement Strategies

Strategic Approaches Overview

Solubility enhancement technologies for this compound can be broadly classified into two main categories: direct chemical modification and indirect carrier-based systems. Direct chemical modification involves covalent attachment of functional groups to the this compound molecule, primarily at the 29th carboxylic acid position, to alter its physicochemical properties [6]. Indirect carrier systems utilize various nanocarriers or absorption enhancers to encapsulate or adsorb this compound, improving its dissolution and absorption characteristics without modifying the chemical structure itself [1] [2]. The selection of an appropriate strategy depends on factors such as the intended route of administration, desired release profile, scalability, and target disease pathology.

Performance Comparison of Enhancement Strategies

Table 1: Comprehensive overview of this compound solubility enhancement strategies and their performance characteristics

Strategy Specific Approach Solubility Improvement Key Advantages Reported Applications
Direct Chemical Modification Nucleic acid aptamer-celastrol conjugate >17.8 mg/mL (from 0.014 mg/mL) [1] Active targeting, reduced liver toxicity Pancreatic cancer [1]
Ester derivatives (position C-29) 11.8 μg/mL (from 6.2 μg/mL) [6] Improved anticancer activity, simpler synthesis Broad-spectrum cancers [6]
Nanocarrier Systems Nanosuspensions Significant improvement in dissolution (69.20% within 48 h) [3] High drug loading (86.83%), suitable for oral and IV administration Breast cancer [3]
Self-assembled nanomedicine (with erianin) Markedly improved solubility [7] Carrier-free, high drug-loading capacity, combinatorial therapy Breast cancer [7]
Silver-modified ceria nanoparticles Enhanced water solubility [8] Passive accumulation in inflamed joints, ROS scavenging Rheumatoid arthritis [8]
PEG-b-PCL nanopolymeric micelles Improved hydrophilicity [9] Extended release, enhanced retinoblastoma inhibition Retinoblastoma [9]
Other Delivery Systems Solid self-microemulsifying dispersible tablets Enhanced solubility and absorption [5] Fast disintegration, improved bioavailability, patient compliance Oral delivery [5]
Chitosan microencapsulated porous starch Improved intestinal absorption [4] Prolonged intestinal retention, mucoadhesion Oral delivery [4]

Experimental Protocols

Protocol 1: this compound Nanosuspensions via Antisolvent Precipitation

Principle: This method utilizes an antisolvent precipitation technique to achieve high drug-loading this compound nanosuspensions (CSL-NSps) stabilized with poloxamer 188 (P-188) [3]. The method relies on the rapid precipitation of this compound when an organic solution is introduced into an aqueous phase, forming nanoscale particles stabilized by amphiphilic polymers.

Materials and Equipment:

  • This compound powder (purity >98%)
  • Poloxamer 188 (P-188)
  • Absolute ethanol (HPLC grade)
  • Deionized water
  • Ultrasonic cleaner (250 W capability)
  • Rotary evaporator system
  • Dynamic light scattering (DLS) instrument for particle size analysis
  • Transmission electron microscope (TEM)

Step-by-Step Procedure:

  • Organic phase preparation: Dissolve 8 mg of this compound powder in 0.8 mL of ethanol.
  • Aqueous phase preparation: Dissolve 8 mg of P-188 in 8 mL of deionized water.
  • Antisolvent precipitation: Slowly drip the organic phase into the aqueous phase under ultrasonic conditions (25°C, 250 W) using an ultrasonic cleaner.
  • Organic solvent removal: Transfer the mixture to a rotary evaporator and remove ethanol under vacuum at 45°C.
  • Concentration adjustment: Concentrate the resulting CSL-NSps to the desired volume using a Millipore Centrifugal Filter Device (MW cutoff: 10,000 Da).
  • Filtration: Filter the nanosuspensions through a 0.22 μm syringe filter to eliminate large aggregates.

Characterization and Quality Control:

  • Particle size analysis: Use DLS to confirm average particle size of approximately 147.9 nm with PDI of 0.12.
  • Zeta potential: Measure using DLS; expected value around -19.2 mV.
  • Drug loading: Determine encapsulation efficiency (typically 98.18%) and drug loading content (typically 86.83%) using HPLC.
  • Morphological examination: Analyze particle shape and distribution using TEM.
  • Crystallinity assessment: Perform XRD to confirm transition to amorphous state.
Protocol 2: Self-Assembled this compound-Erianin Nanomedicine (CEN)

Principle: This protocol describes the preparation of a carrier-free nano-drug through self-assembly of this compound and erianin using nanoprecipitation [7]. The method exploits the hydrophobic interactions between the two natural compounds to form stable nanoparticles with high drug-loading capacity and minimal excipient use.

Materials and Equipment:

  • This compound and erianin
  • Acetonitrile (HPLC grade)
  • Deionized water
  • Magnetic stirrer
  • Dialysis bag (MWCO: 1000 Da)
  • Lyophilizer

Step-by-Step Procedure:

  • Drug solution preparation: Dissolve this compound and erianin in acetonitrile at a 1:1 molar ratio with a total concentration of 10 mM.
  • Antisolvent addition: Slowly add the drug solution dropwise to deionized water under stirring at room temperature (drug solution:water ratio of 1:10, v/v).
  • Self-assembly: Continue stirring for 2 hours to allow nanoparticle formation.
  • Solvent removal: Transfer the mixture to a dialysis bag and dialyze against deionized water for 6 hours to remove organic solvent.
  • Concentration: Concentrate the resulting CEN using a rotary evaporator if necessary.
  • Lyophilization: Freeze-dry the nanosuspensions for long-term storage.

Characterization and Quality Control:

  • Particle size and PDI: Analyze by DLS; optimal size around 150 nm with PDI <0.2.
  • Drug loading efficiency: Determine using HPLC; typically achieves near 100% drug loading.
  • Morphology: Examine using TEM or SEM.
  • Stability: Assess in various physiological media over 24 hours.
Protocol 3: Solid Self-Microemulsifying Dispersible Tablets

Principle: This protocol involves developing solid self-microemulsifying dispersible tablets that combine the advantages of liquid self-microemulsifying drug delivery systems (SMEDDS) with the convenience of solid dosage forms [5]. The formulation spontaneously forms oil-in-water microemulsions with droplet sizes <200 nm upon contact with gastrointestinal fluids.

Materials and Equipment:

  • This compound (99.2% purity)
  • Ethyl oleate (oil phase)
  • OP-10 (surfactant)
  • Transcutol P (co-surfactant)
  • Microcrystalline cellulose (MCC KG 802) as adsorbent
  • Crosscarmellose sodium (CCNa) as disintegrant
  • Tablet compression machine
  • Dissolution tester
  • Droplet size analyzer

Step-by-Step Procedure:

  • Liquid SMEDDS preparation:

    • Prepare the lipid phase by mixing ethyl oleate (25%), OP-10 (60%), and Transcutol P (15%).
    • Dissolve this compound in the mixture at 10% (w/w) drug loading.
    • Stir until a clear, isotropic mixture is obtained.
  • Adsorption process:

    • Slowly add the liquid SMEDDS to microcrystalline cellulose (MCC KG 802) in a 1:1.5 weight ratio.
    • Mix thoroughly in a mortar to obtain a uniform damp mass.
  • Granulation and tableting:

    • Pass the damp mass through a 20-mesh sieve to form granules.
    • Dry the granules at 40°C for 2 hours.
    • Mix the dried granules with 5% crosscarmellose sodium (disintegrant).
    • Compress into tablets using a tablet compression machine.

Characterization and Quality Control:

  • Self-emulsification efficiency: Assess visually and by droplet size measurement (<200 nm).
  • Tablet disintegration: Test in water; should disintegrate within 3 minutes.
  • Drug content uniformity: Analyze using HPLC from multiple tablet samples.
  • In vitro dissolution: Perform in simulated gastrointestinal fluids.

Analytical Methods and Validation

Characterization Techniques

Particle size and zeta potential analysis should be performed using dynamic light scattering (DLS) with a Zetasizer Nano ZS instrument [3]. Samples should be appropriately diluted with deionized water to obtain optimum scattering intensity. Measurements should be performed in triplicate at 25°C. Morphological examination is conducted using transmission electron microscopy (TEM) [3]. Samples should be prepared by placing a drop of diluted nanosuspension on a copper grid, negative staining with 2% uranyl acetate, and air-drying before observation.

Crystallinity assessment through X-ray diffraction (XRD) is essential to confirm the transformation of crystalline this compound to amorphous state in nanosuspensions [3]. Patterns should be recorded using an X-ray diffractometer with Cu-Kα radiation at 40 kV and 100 mA over a 2θ range of 3°-80°. Drug loading and encapsulation efficiency should be determined using HPLC after appropriate extraction procedures [3] [4].

In Vitro Release and Stability Studies

Dissolution testing should be performed using the dialysis method [3]. Place the formulation equivalent to 1 mg this compound in a dialysis bag (MWCO: 14,000 Da) immersed in release medium (phosphate buffer, pH 7.4, or acetate buffer, pH 5.0) at 37°C with gentle shaking. Withdraw samples at predetermined time intervals and replace with fresh medium. Analyze this compound content using HPLC. The stability evaluation should include both short-term and long-term studies [3]. Store formulations at 4°C and 25°C, monitoring physical stability, particle size, PDI, and drug content at predetermined intervals for up to 3 months.

Pathway Diagrams and Strategic Frameworks

Strategic Approach to this compound Solubility Enhancement

G cluster_direct Direct Modification cluster_indirect Indirect Carrier Systems This compound This compound Aptamer Aptamer This compound->Aptamer Ester Ester This compound->Ester Nanocarrier Nanocarrier This compound->Nanocarrier Microencapsulation Microencapsulation This compound->Microencapsulation SMEDDS SMEDDS This compound->SMEDDS Aptamerthis compound Nucleic Acid Aptamer-Celastrol Conjugate Aptamer->Aptamerthis compound EsterDerivatives Ester Derivatives Ester->EsterDerivatives Nanosystems Nanocarrier Systems Nanocarrier->Nanosystems PorousStarch Chitosan Microencapsulated Porous Starch Microencapsulation->PorousStarch SolidTablets Solid SMEDDS Dispersible Tablets SMEDDS->SolidTablets

Figure 1: Strategic framework for this compound solubility enhancement showing direct modification and indirect carrier system approaches with their respective advantages

Experimental Workflow for Nanosuspension Preparation

G OrganicPhase 1. Prepare Organic Phase: Dissolve this compound in ethanol Precipitation 3. Antisolvent Precipitation: Slowly add organic to aqueous phase under sonication OrganicPhase->Precipitation AqueousPhase 2. Prepare Aqueous Phase: Dissolve stabilizer (P-188) in water AqueousPhase->Precipitation SolventRemoval 4. Remove Organic Solvent: Rotary evaporation at 45°C Precipitation->SolventRemoval Concentration 5. Concentrate and Wash: Centrifugal filtration SolventRemoval->Concentration Filtration 6. Sterile Filtration: 0.22 μm syringe filter Concentration->Filtration Characterization 7. Characterization: Particle size, PDI, zeta potential, drug loading, morphology Filtration->Characterization

Figure 2: Experimental workflow for preparing this compound nanosuspensions using the antisolvent precipitation method

Conclusion

The solubility enhancement strategies outlined in these application notes provide researchers with multiple validated approaches to overcome the significant biopharmaceutical challenges associated with this compound. The selection of an appropriate method should be guided by the specific application, considering factors such as target disease, desired route of administration, scalability requirements, and toxicity concerns. The protocols presented herein have demonstrated significant improvements in this compound's solubility, bioavailability, and therapeutic efficacy while reducing off-target toxicity, bringing this promising natural compound closer to clinical application.

References

Comprehensive Application Notes and Protocols for Celastrol Targeted Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Celastrol and Its Therapeutic Potential

This compound (also known as tripterine) is a quinone methide triterpenoid isolated from the root extract of Tripterygium wilfordii Hook F, a traditional Chinese medicine commonly known as "thunder god vine" [1]. This natural compound has garnered significant attention over the past two decades due to its potent pharmacological activities against a diverse range of diseases, including cancer, inflammatory conditions, autoimmune disorders, obesity, and neurodegenerative diseases [2] [3]. As one of the most abundant bioactive components in Tripterygium wilfordii, with content reaching approximately 1% in dry biomass, this compound offers substantial advantages for pharmaceutical development compared to other active ingredients from the same plant that are present in much lower quantities [4].

The molecular structure of this compound (C29H38O4, molecular weight: 450.61) features a pentacyclic triterpene framework with a quinone moiety, which contributes to its broad biological activity [4]. This compound exhibits a pale brown to orange-red crystalline appearance with a melting point of 219-230°C and a boiling point of 647.5°C at 760 mmHg pressure [4]. Despite its promising therapeutic potential, this compound faces significant clinical translation challenges due to its poor aqueous solubility (approximately 0.044 mg/mL at 25°C), which classifies it as a BCS class IV compound (exhibiting low solubility and low permeability), along with inadequate oral bioavailability, and dose-limiting systemic toxicities including hepatotoxicity, cardiotoxicity, and nephrotoxicity [1] [2] [3]. This comprehensive document provides detailed application notes and experimental protocols to overcome these limitations through advanced targeted delivery strategies.

Current Challenges in this compound Delivery

Pharmacokinetic Limitations

The clinical application of this compound is primarily constrained by its unfavorable physicochemical properties, which lead to suboptimal pharmacokinetic profiles. The compound exhibits extremely low water solubility (less than 0.014 mg/mL, approximately 30 μM), significantly limiting its absorption and distribution [2] [3]. Additionally, this compound demonstrates poor oral bioavailability due to extensive first-pass metabolism and P-glycoprotein efflux, necessitating higher doses to achieve therapeutic concentrations that often result in unacceptable toxicity profiles [5] [4]. The narrow therapeutic index further complicates dosing regimens, with effective doses (3-5 mg/kg in mouse models) approaching toxic levels [1].

Toxicity Concerns

This compound administration is associated with dose-dependent systemic toxicities that have prevented its clinical adoption despite promising efficacy in preclinical studies. These adverse effects include:

  • Hepatotoxicity: Elevated liver enzymes and histological evidence of hepatocellular damage have been observed at therapeutic doses [1] [2]
  • Cardiotoxicity: Myocardial damage and functional impairment reported in multiple animal studies [1]
  • Nephrotoxicity: Renal tubular injury and impaired kidney function at doses above 3 mg/kg [1] [2]
  • Reproductive toxicity: Testicular and spermatogonial cell damage observed in animal models [4]

The following table summarizes the major challenges in this compound delivery:

Table 1: Major Challenges in this compound Delivery and Their Implications

Challenge Category Specific Limitations Clinical Implications

| Physicochemical Properties | Low water solubility (<0.044 mg/mL) [1] High lipophilicity (log P > 5) Quinone structure susceptible to metabolic reduction | Poor formulation flexibility Limited administration routes Rapid clearance and metabolism | | Pharmacokinetic Issues | Poor oral bioavailability (<10%) [5] Extensive first-pass metabolism Rapid elimination (t₁/₂ = 2-4 h) [6] | Frequent high dosing required Unpredictable exposure Poor target tissue accumulation | | Toxicity Profile | Narrow therapeutic index [1] Hepatotoxicity at >3 mg/kg [2] Cardiotoxicity and nephrotoxicity [1] | Safety concerns in clinical trials Limited dosing options Requires careful therapeutic monitoring |

Nano-Delivery Systems for this compound

Overview of Delivery Platforms

Various nano-delivery systems have been developed to address the limitations of native this compound, with the primary goals of enhancing solubility, improving bioavailability, reducing off-target toxicity, and enabling targeted delivery to disease sites. These platforms can be broadly categorized into direct chemical modifications and indirect encapsulation approaches [2] [3]. Direct chemical modifications involve covalent conjugation of this compound with targeting moieties such as nucleic acid aptamers, dendrimers, or glucolipid complexes, while indirect approaches utilize various nanocarriers for physical encapsulation including liposomes, polymeric nanoparticles, nanosuspensions, and biomimetic systems [2].

The selection criteria for appropriate delivery systems depend on multiple factors, including the intended route of administration, target tissue or cell type, desired release kinetics, and scalability considerations. For cancer therapy, systems that leverage the enhanced permeability and retention (EPR) effect are particularly valuable for passive tumor targeting, while active targeting strategies incorporate ligands that recognize receptors overexpressed on specific cell types [1]. For autoimmune diseases, systems that preferentially accumulate in inflamed tissues through extravasation at sites of enhanced vascular permeability offer significant advantages [5] [4].

Comparative Analysis of Delivery Systems

Table 2: Comparison of this compound Nano-Delivery Systems

Delivery System Composition Particle Size (nm) Drug Loading Key Advantages Therapeutic Applications
Liposomes [6] Soy lecithin, Cholesterol, DSPE-PEG2000 72.2 ± 28.0 5.83 ± 0.42% Prolonged circulation (t₁/₂ = 11.71 h), Sustained release, Excellent biocompatibility Rheumatoid arthritis, Cancer therapy
Nanosuspensions [7] Pure drug core, Poloxamer 188 stabilizer 147.9 ± 5.8 86.83% Extremely high drug loading, Simple preparation, Suitable for oral and IV administration Breast cancer, Various solid tumors
Polymeric Nanoparticles [8] Polydopamine, Bovine serum albumin, Manganese dioxide 100-200 ~20% (estimated) Multifunctional platform, TME responsiveness, Combination therapy capability Cancer immunotherapy, Painless tumor therapy
Aptamer-Drug Conjugates [2] Nucleic acid aptamer-celastrol covalent conjugate Molecular conjugate ~90% (covalent) Active targeting, Greatly enhanced solubility (>17.8 mg/mL), Reduced off-target toxicity Pancreatic cancer, Targeted therapy
Niosomes [4] Non-ionic surfactants, Cholesterol 150-200 5-15% Enhanced skin permeation, Improved stability over liposomes, Suitable for topical delivery Psoriasis, Dermatological applications

Detailed Experimental Protocols

Protocol 1: Preparation of Long-Circulating this compound Liposomes (Cel-LPs)

This protocol describes the preparation of PEGylated liposomes for enhanced pharmacokinetics of this compound, based on the lipid thin-layer-hydration-extrusion method with modifications [6].

4.1.1 Materials and Equipment
  • Active Pharmaceutical Ingredient: this compound (purity ≥ 99%)
  • Lipid Components: Soy lecithin (SL), Cholesterol (Chol), 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
  • Solvents: Chloroform, methanol, phosphate-buffered saline (PBS, pH 7.4), absolute ethanol
  • Equipment: Rotary evaporator with water bath, liposome extruder (e.g., LiposoFast-1, Avestin, Inc.), sonicator (bath or probe), Zetasizer Nano ZS for characterization
4.1.2 Step-by-Step Procedure
  • Formation of lipid thin film:

    • Accurately weigh 100 mg SL, 16.67 mg Chol, 8.33 mg DSPE-PEG2000, and 10 mg this compound
    • Dissolve in 15 mL chloroform:methanol mixture (2:1 v/v) in a round-bottom flask
    • Subject to ultrasonic treatment for 5 minutes to ensure complete dissolution
    • Remove organic solvents using rotary evaporation at 45°C until a thin lipid film forms
  • Hydration process:

    • Hydrate the thin film with 10 mL PBS (pH 7.4) or double-distilled water
    • Sonicate the mixture for 30 minutes at 45°C using a bath sonicator to form multilamellar vesicles
  • Size reduction and homogenization:

    • Pass the hydrated liposome suspension through a liposome extruder equipped with polycarbonate membranes
    • Perform 13 extrusion cycles through membranes with decreasing pore sizes (400 nm, 200 nm, and finally 100 nm)
    • Maintain temperature above the phase transition temperature of lipids (approximately 45-50°C) during extrusion
  • Purification and storage:

    • Remove unencapsulated this compound by dialysis against PBS or using size exclusion chromatography
    • Filter sterilize using a 0.22 μm membrane filter if required for in vivo administration
    • Store Cel-LPs at 4°C protected from light for up to 4 weeks
4.1.3 Characterization and Quality Control
  • Particle size and zeta potential: Determine using dynamic light scattering (DLS). Expected size: 70-80 nm, PDI < 0.3, zeta potential: -25 to -35 mV [6]
  • Encapsulation efficiency (EE) and drug loading (DL): Determine using centrifugal ultrafiltration (MWCO: 3 kDa)
    • EE (%) = (Amount of this compound in liposomes / Total amount of this compound) × 100
    • DL (%) = (Weight of encapsulated this compound / Total weight of liposomes) × 100
    • Expected EE: >75%, DL: ~6% [6]
  • In vitro release kinetics: Use dialysis method in PBS (pH 7.4) with 0.5% w/v Tween 80 at 37°C, sample at predetermined time points up to 72 hours
Protocol 2: Preparation of High Drug-Loading this compound Nanosuspensions (CSL-NSps)

This protocol describes the preparation of This compound nanosuspensions using an antisolvent precipitation method, achieving exceptionally high drug loading up to 86.83% [7].

4.2.1 Materials and Equipment
  • Drug Substance: this compound powder (purity >98%)
  • Stabilizer: Poloxamer 188 (P-188)
  • Solvents: Absolute ethanol, deionized water
  • Equipment: Ultrasonic cleaner (250 W), vacuum rotary evaporator, particle size analyzer, transmission electron microscope
4.2.2 Step-by-Step Procedure
  • Preparation of organic and aqueous phases:

    • Dissolve 8 mg this compound powder in 0.8 mL ethanol as the organic phase
    • Dissolve 8 mg P-188 in 8 mL deionized water as the aqueous phase (1:1 ratio)
    • For higher drug loading, adjust CSL/P-188 ratio to 5:1 or 8:1 while maintaining total solid content
  • Antisolvent precipitation:

    • Slowly drip the organic phase into the aqueous phase under ultrasonic conditions (25°C, 250 W)
    • Maintain continuous sonication for 10 minutes after complete addition to ensure uniform particle formation
  • Solvent removal:

    • Transfer the nanosuspension to a round-bottom flask
    • Remove ethanol by vacuum rotary evaporation at 45°C until no ethanol odor is detectable
    • Adjust final volume to 8 mL with deionized water to obtain the CSL-NSps
  • Lyophilization (optional):

    • Add cryoprotectant (e.g., 5% w/v mannitol or trehalose) to the nanosuspension
    • Pre-freeze at -80°C for 4 hours, then lyophilize for 24 hours to obtain dry powder
4.2.3 Characterization and Quality Control
  • Particle size distribution: Analyze by DLS. Expected size: ~150 nm with PDI < 0.15 [7]
  • Morphology: Examine using TEM. Expected spherical shape with uniform distribution
  • Crystallinity: Assess by X-ray diffraction (XRD). This compound should transition to amorphous state in nanosuspensions
  • Storage stability: Monitor particle size and physical stability at 4°C and 25°C for up to 3 months

Molecular Mechanisms and Therapeutic Applications

Anticancer Mechanisms

This compound exhibits multifaceted anticancer activity through modulation of multiple signaling pathways and cellular processes. The compound demonstrates efficacy against various cancer types, including breast, liver, ovarian, lung, and pancreatic cancers [9] [2]. Key mechanisms include:

  • Induction of apoptosis through modulation of Bcl-2/Bax ratio and caspase activation [2]
  • Inhibition of NF-κB signaling pathway, reducing inflammation and cancer cell survival [9] [1]
  • Suppression of PI3K/Akt/mTOR pathway, impacting cell growth and proliferation [9]
  • Generation of reactive oxygen species (ROS) leading to oxidative stress-mediated cell death [2]
  • Inhibition of peroxiredoxin 1 (PRDX1), an antioxidant enzyme overexpressed in several cancers [10]
  • Modulation of heat shock proteins (HSPs) including Hsp90-Cdc37 complex disruption [2]

Recent research has identified this compound as a natural inhibitor of Yes-associated protein (YAP), an immunosuppressive factor in the tumor microenvironment [8]. YAP inhibition not only mitigates immunosuppression but also reduces vascular endothelial growth factor (VEGF) expression, thereby inhibiting tumor growth and decreasing activation of pain-associated VEGF receptor 1 (VEGFR1), providing both antitumor and analgesic effects [8].

Anti-inflammatory and Autoimmune Disease Mechanisms

In autoimmune and inflammatory conditions, this compound demonstrates potent immunomodulatory effects through multiple pathways:

  • Inhibition of NF-κB signaling, reducing pro-inflammatory cytokine production [5] [4]
  • Suppression of NLRP3 inflammasome activation, decreasing IL-1β and IL-18 processing [4]
  • Modulation of Th1/Th2 cytokine balance, promoting anti-inflammatory responses [5]
  • Inhibition of macrophage polarization to pro-inflammatory M1 phenotype [4]
  • Reduction of adhesion molecule expression, limiting immune cell infiltration to sites of inflammation [4]

The following diagram illustrates this compound's primary molecular targets and signaling pathways in cancer and inflammatory diseases:

G This compound's Molecular Targets and Signaling Pathways cluster_cancer Cancer Pathways cluster_inflammation Inflammation & Autoimmunity cluster_effects Cellular Effects This compound This compound NFkB NF-κB pathway This compound->NFkB PI3K PI3K/Akt/mTOR This compound->PI3K Apoptosis Apoptosis signaling This compound->Apoptosis PRDX1 PRDX1 inhibition This compound->PRDX1 HSP90 Hsp90-Cdc37 This compound->HSP90 YAP YAP inhibition This compound->YAP NLRP3 NLRP3 inflammasome This compound->NLRP3 Cytokines Pro-inflammatory cytokines This compound->Cytokines Th1Th2 Th1/Th2 balance This compound->Th1Th2 Macrophage Macrophage polarization This compound->Macrophage CancerDeath Cancer cell death NFkB->CancerDeath AntiInflam Anti-inflammatory effects NFkB->AntiInflam PI3K->CancerDeath Apoptosis->CancerDeath PRDX1->CancerDeath HSP90->CancerDeath VEGF VEGF downregulation YAP->VEGF reduces YAP->CancerDeath PainReduction Pain reduction YAP->PainReduction VEGF->CancerDeath VEGF->PainReduction NLRP3->AntiInflam Cytokines->AntiInflam ImmuneMod Immune modulation Th1Th2->ImmuneMod Macrophage->ImmuneMod ImmuneMod->AntiInflam

Protocol 3: In Vitro Evaluation of Anticancer Efficacy

This protocol describes standardized methods for evaluating the anticancer activity of this compound formulations in cell culture models.

5.3.1 Cell Viability Assessment (MTT Assay)
  • Cell seeding:

    • Seed cancer cells (e.g., 4T1, MCF-7, A549) in 96-well plates at 5-8 × 10³ cells/well
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment
  • Treatment regimen:

    • Prepare serial dilutions of this compound formulations in complete medium
    • Remove culture medium and add treatment solutions (200 μL/well)
    • Include vehicle control (0.1% DMSO) and blank formulation controls
    • Incubate for 24-72 hours based on experimental design
  • MTT reagent incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well (20 μL/well)
    • Incubate for 4 hours at 37°C
    • Carefully remove medium and dissolve formed formazan crystals with DMSO (150 μL/well)
  • Absorbance measurement and analysis:

    • Measure absorbance at 570 nm with reference at 630 nm using a microplate reader
    • Calculate cell viability % = (Abs sample / Abs control) × 100
    • Determine IC₅₀ values using nonlinear regression analysis
5.3.2 Apoptosis Assay (Annexin V/PI Staining)
  • Cell treatment and harvesting:

    • Treat cells with IC₅₀ concentration of this compound formulations for 24 hours
    • Harvest cells using trypsinization, wash with PBS
    • Resuspend 1 × 10⁶ cells in 100 μL binding buffer
  • Staining procedure:

    • Add 5 μL Annexin V-FITC and 5 μL propidium iodide (PI)
    • Incubate for 15 minutes at room temperature in the dark
    • Add 400 μL binding buffer and analyze within 1 hour
  • Flow cytometry analysis:

    • Analyze samples using flow cytometry with FITC (530 nm) and PI (620 nm) channels
    • Distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations

Future Perspectives and Conclusion

Translation Challenges and Opportunities

Despite significant advances in this compound delivery systems, several challenges remain for clinical translation. The scale-up manufacturing of nanocarriers with consistent quality attributes requires further development, particularly for complex systems such as targeted liposomes and polymeric nanoparticles [1]. Regulatory considerations for nanopharmaceuticals present additional hurdles, with requirements for comprehensive characterization of physicochemical properties, stability profiles, and biodistribution patterns [1]. Additionally, long-term toxicity assessments of both this compound and the nanocarrier materials need to be thoroughly investigated in relevant disease models.

Future research directions should focus on innovative targeting strategies that enhance specificity for diseased tissues while minimizing off-target effects. The development of stimuli-responsive systems that release this compound in response to disease-specific triggers (e.g., pH, enzymes, or reactive oxygen species) represents a promising approach for precision medicine [5] [8]. Combination therapies incorporating this compound with other therapeutic agents in co-delivery systems may provide synergistic effects while potentially reducing individual drug doses and associated toxicities [1].

Emerging Trends and Technologies

Several emerging technologies show particular promise for advancing this compound delivery:

  • Biomimetic delivery systems utilizing cell membranes or exosomes for enhanced biocompatibility and targeting [2]
  • AI-assisted drug delivery design leveraging computational approaches to optimize formulation parameters [5]
  • Spatial metabolomics for understanding this compound's distribution and metabolic effects at the tissue and cellular levels [5]
  • Structure-activity relationship (SAR)-informed derivatives with improved pharmaceutical properties while maintaining therapeutic efficacy [10]
  • Multi-functional nanoplatforms combining therapy with diagnostic capabilities for theranostic applications [8]

The following diagram illustrates the integrated workflow for the development and evaluation of this compound nanoformulations:

G Integrated Workflow for this compound Nanoformulation Development cluster_preformulation Preformulation Studies cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation PF1 Solubility analysis F1 Nanocarrier preparation PF1->F1 PF2 Excipient compatibility PF2->F1 PF3 Analytical method development C3 Drug loading efficiency PF3->C3 F2 Process optimization F1->F2 F3 Lyophilization protocol F2->F3 C1 Size and surface charge F3->C1 C2 Morphology (TEM/SEM) C1->C2 C2->C3 C4 In vitro release kinetics C3->C4 E1 Cellular uptake studies C4->E1 E2 Cytotoxicity assessment E1->E2 E3 Mechanistic studies E2->E3 E4 In vivo efficacy and toxicity E3->E4

References

celastrol chemical modification strategies

Author: Smolecule Technical Support Team. Date: February 2026

Direct Chemical Modification Strategies

Direct chemical modification involves covalently attaching specific groups or moieties to the celastrol molecule to alter its physicochemical properties. The key sites for modification on the this compound structure are the C-20 carboxylic acid, the C-2/C-3 quinone methide moiety, and the C-29 hydroxyl group [1] [2].

The table below summarizes the primary sites for modification, the types of modifications performed, and their impact on this compound's properties.

Modification Site Type of Modification Key Findings / Impact on Properties Primary Reference(s)
C-20 Carboxylic Acid Amides (primary, secondary, tertiary) [2] Retains or improves Heat Shock Response (HSR) induction; primary amide showed lower EC50 (1.7 μM) than this compound (2.2 μM) [2]. [1] [2]
Esterification (e.g., Pristimerin) [2] Retains some HSR induction; bulkier esters (n-butyl, benzyl) show reduced or lost activity [2]. [1] [2]
Long-chain amides for biotinylation [2] Enables creation of affinity probes (e.g., biotinylated this compound) for target identification [2]. [2]
Quinone Methide (C-2/C-3) Reduction (e.g., with Dithiothreitol) [2] Leads to complete loss of HSR induction activity, indicating this moiety is critical for function [2]. [1] [2]
C-29 Hydroxyl Group Glycosylation [1] Can be used to create prodrugs or improve water solubility [1]. [1]
Multi-Site/Conjugates Glucolipid-celastrol conjugate [3] Developed for breast cancer; aimed at enhancing antitumor efficacy [3]. [3]
Nucleic acid aptamer-celastrol conjugate [3] Significantly improves water solubility and enables selective targeting of pancreatic cancer cells, reducing liver toxicity [3]. [3]

Experimental Protocol: Synthesis and Evaluation of this compound Amides

This protocol provides a detailed methodology for synthesizing and testing this compound amides at the C-20 position, based on established procedures [2].

Synthesis of this compound Amide Analogs
  • Objective: To synthesize primary, secondary, and tertiary amides of this compound to investigate the effect on the Heat Shock Response (HSR) and antioxidant activity.
  • Materials:
    • This compound (purity >98%)
    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
    • N,N-Diisopropylethylamine (DIPEA)
    • Anhydrous Dimethylformamide (DMF)
    • Desired amine (e.g., ammonia, methylamine, dimethylamine)
    • Reversed-Phase High-Performance Liquid Chromatography (HPLC) system for purification.
  • Procedure:
    • Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere.
    • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
    • Add the desired amine (1.5 equivalents) to the reaction mixture.
    • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2-6 hours).
    • Purify the crude product using reversed-phase HPLC.
    • Lyophilize the purified fractions to obtain the this compound amide analog as a solid.
    • Confirm the structure and purity (>95%) using analytical techniques such as LC-MS and NMR.
Cell-Based Bioactivity Assay
  • Objective: To evaluate the ability of the synthesized analogs to induce the Heat Shock Response (HSR) and the Antioxidant Response Element (ARE) pathway.
  • Materials:
    • HeLa cell line stably transfected with an Hsp70.1 promoter-luciferase reporter construct [2].
    • AREc32 cell line stably transfected with an ARE-luciferase reporter gene [2].
    • Luciferase assay kit.
    • Cell culture reagents (DMEM, FBS, penicillin-streptomycin).
    • White-walled 96-well tissue culture plates.
    • Luminometer.
  • Procedure:
    • Seed the reporter cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.
    • Treat the cells with a concentration range of the this compound analog (e.g., 0.1 μM to 100 μM) or a vehicle control (e.g., DMSO, not exceeding 0.1%). This compound should be used as a positive control.
    • Incubate the cells for 8 hours (or as optimized for the response).
    • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
    • Data Analysis:
      • Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
      • Plot dose-response curves and determine the half-maximal effective concentration (EC50) for each analog.
      • Compare the EC50 and maximal fold induction (% of this compound's maximum) of the analogs to native this compound.

Indirect Modification via Nano-Delivery Systems

Beyond direct covalent modification, encapsulating this compound in nano-delivery systems is a highly effective indirect strategy. These systems improve solubility, prolong circulation, and enhance targeted delivery through passive and active mechanisms [3] [4].

topology Start This compound Limitations Strategy Delivery Strategy Start->Strategy Passive Passive Targeting Strategy->Passive Active Active Targeting Strategy->Active P1 Polymeric Nanoparticles Passive->P1 P2 Liposomes Passive->P2 P3 Nanostructured Lipid Carriers (NLCs) Passive->P3 A1 Aptamer-Conjugated Carriers Active->A1 A2 Antibody-Functionalized Carriers Active->A2 A3 Ligand-Mediated Targeting (e.g., Folate, Transferrin) Active->A3 Application Enhanced Efficacy & Reduced Toxicity in: P1->Application P2->Application P3->Application A1->Application A2->Application A3->Application App1 Cancer (Liver, Breast, Lung) Application->App1 App2 Rheumatoid Arthritis Application->App2 App3 Neurodegenerative Diseases Application->App3

The following table outlines various nano-delivery systems used for this compound, classified by their targeting strategy.

Targeting Strategy Nano-System Type Reported Application / Benefit
Active Targeting Nucleic Acid Aptamer-Dendrimer-Celastrol Conjugate [3] Enhanced antitumor efficacy and reduced toxicity in colorectal cancer [3].
Albumin-based Nanoparticles [3] [5] Improved safety and reduced side effects in rheumatoid arthritis; reduced liver accumulation in mesangioproliferative glomerulonephritis [3].
Passive Targeting Vesicular Liposomes [3] Reduced damage to liver tissue in hepatocellular carcinoma models [3].
Vesicular Exosomes [3] Enhanced antitumor efficacy in lung cancer models [3].
Vesicular Nanostructured Lipid Carriers (NLCs) [3] Prolonged release property and increased this compound accumulation in the skin for skin diseases [3].
Vesicular Bilosomes [3] Enhanced anti-inflammatory effect in arthritis [3].
Vesicular Phytosomes [3] Enhanced oral bioavailability [3].
Polymer-based Micelles and Nanogels [4] Improved solubility and passive tumor targeting via the EPR effect [4].

Conclusion

Both direct chemical modification and indirect nano-delivery strategies offer promising paths to overcome the significant pharmacokinetic and toxicity challenges associated with this compound. The choice of strategy depends on the therapeutic goal. Direct modification of the C-20 carboxylic acid to amides is a relatively straightforward approach that can maintain or improve bioactivity. For more sophisticated targeted delivery and a greater enhancement of solubility, nano-delivery systems are highly effective. The provided protocol for synthesizing and testing this compound amides offers a reliable starting point for researchers to explore structure-activity relationships and develop novel this compound-based therapeutics with improved properties.

References

Comprehensive Application Notes and Protocols for Celastrol Aptamer Conjugates in Targeted Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the content.

Introduction and Significance

Celastrol (CeT), a quinone methyl triterpenoid extracted from the root of Tripterygium wilfordii, has emerged as one of the most promising natural compounds for cancer therapy due to its broad-spectrum anticancer activities. It exhibits potent pharmacological effects against various cancers, including colorectal, pancreatic, breast, and liver cancers, primarily through induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis. This compound achieves these effects by modulating multiple signaling pathways, such as NF-κB, STAT3/JAK2, HSP90, and PI3K/AKT/GSK-3β [1] [2]. Despite this remarkable therapeutic potential, the clinical translation of this compound has been severely hindered by several inherent limitations, including extremely poor water solubility (<0.014 mg/mL), low oral bioavailability (approximately 17.06%), narrow therapeutic window, and significant off-target cytotoxicity that can lead to hepatotoxicity, nephrotoxicity, and cardiotoxicity [1] [2] [3].

To address these challenges, researchers have developed innovative targeted drug delivery systems, particularly This compound aptamer conjugates, which represent a cutting-edge approach in precision nanomedicine. Aptamers, often referred to as "chemical antibodies," are single-stranded oligonucleotides (typically 30-80 nucleotides) that fold into unique three-dimensional structures capable of specifically binding to target molecules with high affinity and specificity [4]. When conjugated to this compound, these aptamers serve as targeting ligands that direct the therapeutic agent specifically to cancer cells expressing particular surface biomarkers, such as Epithelial Cell Adhesion Molecule (EpCAM), which is overexpressed in various carcinomas including colorectal, pancreatic, and breast cancers [5] [6]. The advantages of aptamers over traditional antibodies include superior tumor penetration due to their small size, low immunogenicity, high stability, and ease of chemical modification for further functionalization [4].

The integration of aptamers with nanocarriers, such as polyamidoamine (PAMAM) dendrimers, creates a powerful delivery platform that further enhances the therapeutic potential of this compound. These sophisticated nanoconjugates leverage the enhanced permeability and retention (EPR) effect of tumors for passive targeting, while the aptamers provide active targeting to specific cancer cell populations. Recent advances have demonstrated that PEGylated aptamer-dendrimer-celastrol nanoconjugates significantly improve tumor accumulation, enhance intratumoral penetration, and reduce systemic toxicity compared to free this compound or antibody-based delivery systems [5] [6]. This application note provides comprehensive technical specifications, experimental protocols, and methodological details for the development, characterization, and evaluation of this compound aptamer conjugates, enabling researchers to implement these advanced therapeutic constructs in preclinical cancer drug development.

Technical Specifications of this compound Aptamer Conjugates

The development of effective this compound aptamer conjugates requires careful optimization of their physicochemical properties to maximize therapeutic efficacy while minimizing off-target effects. The table below summarizes the key characteristics of various this compound aptamer conjugates reported in the literature, providing benchmark values for researchers developing similar constructs.

Table 1: Technical Specifications of this compound Aptamer-Dendrimer Nanoconjugates

Parameter Specification Significance Reference
Nanoconjugate Type PEGylated EpCAM aptamer-dendrimer-celastrol Enables active targeting to EpCAM-positive tumors [5]
Dendrimer Generation G5 PAMAM (128 surface amine groups) Optimal balance between size and functionalization capacity [5] [6]
Hydrodynamic Size ~10-15 nm Facilitates enhanced EPR effect and tumor penetration [5]
Surface Charge ~5-10 mV (near neutral) Reduces non-specific cellular interactions and improves circulation time [5]
Drug Loading Efficiency >85% Maximizes therapeutic payload delivery [6]
Aptamer Type DNA EpCAM aptamer (SYL3C) High binding specificity to EpCAM biomarker [5] [6]
PEG Molecular Weight 2-5 kDa Optimizes circulation half-life while maintaining targeting efficiency [5]
This compound Solubility Enhancement >100-fold increase Dramatically improves aqueous solubility and bioavailability [1] [6]
Cellular Uptake 5-8 fold higher in EpCAM+ cells vs. EpCAM- cells Demonstrates target-specific internalization [6]

The exceptional performance of these nanoconjugates stems from their meticulously engineered design. The PAMAM dendrimer core provides a well-defined, monodisperse nanostructure with numerous surface functional groups for conjugating multiple components. PEGylation extends circulation half-life by reducing reticuloendothelial system clearance and minimizing non-specific interactions with serum proteins. The EpCAM aptamer (SYL3C) confers specific targeting to tumor cells overexpressing the EpCAM biomarker, which is particularly abundant in colorectal, pancreatic, and breast carcinomas [5] [6]. This multi-component approach results in a therapeutic agent with superior pharmacokinetic properties and targeting capability compared to free this compound or non-targeted nanocarriers.

Therapeutic Efficacy Evaluation

The therapeutic efficacy of this compound aptamer conjugates has been rigorously evaluated in various in vitro and in vivo cancer models. The table below summarizes key performance metrics that demonstrate the advantages of these targeted delivery systems over conventional this compound formulations.

Table 2: Therapeutic Efficacy of this compound Aptamer Conjugates in Preclinical Models

Evaluation Model Test System Key Findings Reference
In Vitro Cytotoxicity SW620 colon cancer cells (EpCAM+) IC~50~ of aptamer-conjugate: 0.75 µM vs. free this compound: 2.5 µM (3.3-fold enhancement) [6]
In Vitro Specificity Co-culture of SW620 (EpCAM+) and AD293 (EpCAM-) cells Selective cytotoxicity to EpCAM+ cells with >80% EpCAM+ cell death vs. <20% EpCAM- cell death [6]
Tumor Penetration 3D tumor spheroids 4-fold deeper penetration compared to antibody counterparts [5]
Cellular Uptake SW620 cells 6.6-fold higher tumor accumulation than EpCAM antibody conjugates [5]
In Vivo Antitumor Efficacy SW620 xenograft nude mice 85% tumor growth inhibition at 2 mg/kg vs. 45% for free this compound [6]
In Vivo Toxicity Mouse normal tissues Minimal histopathological changes in liver and kidney vs. significant toxicity with free this compound [6]
Pharmacokinetics Rat model 4.3-fold longer circulating half-life than unmodified counterparts [5] [6]
Biosafety Zebrafish embryo model Significant reduction in developmental toxicity compared to free this compound [6]

The enhanced therapeutic efficacy demonstrated across these evaluation models highlights the significant advantages of the aptamer-dendrimer delivery platform. The improved cytotoxicity against target cancer cells, coupled with reduced off-target effects, results in a dramatically enhanced therapeutic index. Particularly noteworthy is the superior tumor penetration capability of aptamer-based conjugates compared to antibody-based delivery systems, addressing a critical limitation in solid tumor therapy [5]. The in vivo studies confirm that these targeted nanoconjugates can achieve significant tumor growth suppression at lower doses than free this compound, while simultaneously reducing systemic toxicity - effectively addressing the narrow therapeutic window that has hampered clinical development of this compound.

Experimental Protocols

Synthesis of PEGylated Aptamer-Dendrimer-Celastrol Conjugates

Objective: To synthesize and characterize multifunctional dendrimer nanoconjugates for targeted delivery of this compound to EpCAM-expressing cancer cells.

Materials:

  • G5 PAMAM dendrimers (ethylenediamine core, MW 28,824.81 g/mol, 128 surface amine groups)
  • Heterobifunctional PEG (NH~2~-PEG-COOH, MW 2-5 kDa)
  • Succinic anhydride (SA)
  • This compound (C~29~H~38~O~4~, MW 450.61 g/mol)
  • EpCAM aptamer (SYL3C sequence: 5'-NH~2~-CACTACAGAGGTTGCGTCTGTCCCACGTTGTCATGGGGGGTTGGCCTG-3')
  • N-Hydroxysuccinimide (NHS)
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • N,N-Dimethylformamide (DMF, anhydrous)
  • Dimethyl sulfoxide (DMSO)
  • Dialysis membrane (MWCO 3,500 and 10,000)
  • Phosphate Buffered Saline (PBS, pH 7.4)

Protocol:

  • Carboxylation of G5 PAMAM Dendrimers

    • Dissolve 100 mg of G5 PAMAM dendrimers in 2 mL of anhydrous DMF.
    • Add succinic anhydride (44.4 mg, molar ratio 1:1 relative to dendrimer surface amines) to the dendrimer solution under vigorous stirring.
    • React overnight at room temperature protected from moisture.
    • Dialyze the reaction mixture against ddH~2~O using a 3,500 MWCO dialysis membrane for 48 hours with frequent water changes.
    • Lyophilize the resulting carboxylated dendrimers (G5-COOH) and store at -20°C.
  • PEGylation of Carboxylated Dendrimers

    • Activate the carboxyl groups of NH~2~-PEG-COOH (10 mg) using EDC (2 mg) and NHS (1.2 mg) in 1 mL PBS (pH 7.4) for 30 minutes at room temperature.
    • Add the activated PEG to the G5-COOH dendrimers (20 mg) in 2 mL PBS (pH 8.0).
    • React for 6 hours at room temperature with gentle stirring.
    • Purify the PEGylated dendrimers (G5-PEG) by dialysis against ddH~2~O using a 10,000 MWCO membrane for 24 hours.
    • Confirm PEG conjugation by measuring the increase in hydrodynamic size using Dynamic Light Scattering (DLS) and the decrease in zeta potential.
  • This compound Conjugation

    • Dissolve this compound (5 mg) in anhydrous DMSO (0.5 mL).
    • Activate this compound with EDC (3 mg) and NHS (1.8 mg) for 1 hour at room temperature.
    • Add the activated this compound dropwise to the G5-PEG solution (15 mg in 3 mL PBS, pH 8.0).
    • React for 12 hours at room temperature protected from light.
    • Remove unreacted this compound and DMSO by dialysis against ddH~2~O using a 3,500 MWCO membrane for 24 hours.
    • Determine this compound loading efficiency by HPLC or UV-Vis spectroscopy at 425 nm.
  • Aptamer Functionalization

    • Thiolate the 5'-amine modified EpCAM aptamer by treating with Traut's reagent (2-iminothiolane) in PBS (pH 8.0) for 2 hours.
    • Purify the thiolated aptamer using a desalting column.
    • React the thiolated aptamer with maleimide-activated G5-PEG-Celastrol (prepared by treating remaining carboxyl groups with sulfo-SMCC) at a molar ratio of 10:1 (aptamer:dendrimer) in PBS (pH 7.2) for 12 hours at 4°C.
    • Purify the final conjugate (Ce-G5-P-Ep) using ultrafiltration (MWCO 30,000).
    • Characterize the aptamer conjugation by agarose gel electrophoresis and measure the aptamer loading density using UV-Vis spectroscopy at 260 nm.
Characterization and Quality Control

Objective: To comprehensively characterize the physicochemical properties of the synthesized this compound aptamer-dendrimer conjugates.

Protocol:

  • Size and Surface Charge Analysis

    • Dilute the nanoconjugates in deionized water to a concentration of 1 mg/mL.
    • Measure hydrodynamic diameter and polydispersity index (PDI) by Dynamic Light Scattering (DLS) using a Malvern Zetasizer Nano ZS.
    • Determine zeta potential using laser Doppler electrophoresis with the same instrument.
    • Acceptable specifications: Size: 10-15 nm; PDI: <0.2; Zeta potential: 5-10 mV.
  • Drug Loading Capacity Determination

    • Dissolve the nanoconjugates in DMSO to release conjugated this compound.
    • Analyze this compound content by HPLC using a C18 column (4.6 × 250 mm, 5 μm) with mobile phase of acetonitrile:water (80:20, v/v) at a flow rate of 1.0 mL/min.
    • Detect this compound at 425 nm using a UV-Vis detector.
    • Calculate drug loading capacity (DLC) and drug loading efficiency (DLE) using:
      • DLC (%) = (Weight of loaded drug / Weight of nanoconjugate) × 100
      • DLE (%) = (Weight of loaded drug / Weight of drug fed initially) × 100
  • Morphological Examination

    • Deposit nanoconjugates (0.1 mg/mL) on freshly cleaved mica surfaces.
    • Air-dry samples and image using Atomic Force Microscopy (AFM) in tapping mode.
    • Alternatively, for Transmission Electron Microscopy (TEM), deposit samples on carbon-coated copper grids, stain with 2% phosphotungstic acid, and image at 100 kV.
  • Structural Confirmation

    • Confirm successful conjugation using Fourier Transform Infrared Spectroscopy (FTIR) with KBr pellet method.
    • Monitor characteristic peaks: amide I band (1640-1660 cm⁻¹) for successful conjugation reactions.
    • Use ¹H NMR (400 MHz) in D~2~O/DMSO-d~6~ (1:1) to verify the presence of PEG, dendrimer, and this compound protons.
In Vitro Biological Evaluation

Objective: To evaluate the targeting specificity, cellular uptake, and cytotoxicity of this compound aptamer-dendrimer conjugates in relevant cancer cell models.

Protocol:

  • Cell Culture

    • Maintain EpCAM-positive cancer cells (SW620 colorectal carcinoma or MIA PaCa-2 pancreatic cancer) and EpCAM-negative control cells (AD293) in appropriate media supplemented with 10% FBS at 37°C in 5% CO~2~.
  • Cellular Uptake Studies

    • Label nanoconjugates with FITC dye by reacting with FITC-isothiocyanate in borate buffer (pH 9.0) for 4 hours.
    • Seed cells in 24-well plates at a density of 5 × 10⁴ cells/well and culture for 24 hours.
    • Treat cells with FITC-labeled nanoconjugates (equivalent to 1 μM this compound) for 1-4 hours.
    • Analyze cellular fluorescence using flow cytometry or confocal microscopy.
    • For competitive inhibition studies, pre-treat cells with free EpCAM aptamer (100-fold excess) for 1 hour before adding FITC-labeled conjugates.
  • Cytotoxicity Assay

    • Seed cells in 96-well plates at 5 × 10³ cells/well and culture for 24 hours.
    • Treat cells with free this compound, non-targeted dendrimer-celastrol conjugates, or aptamer-targeted conjugates at this compound concentrations ranging from 0.1 to 10 μM.
    • After 48 hours of incubation, assess cell viability using MTT assay.
    • Calculate IC~50~ values using non-linear regression analysis.
  • 3D Tumor Spheroid Penetration

    • Generate tumor spheroids by seeding SW620 cells (1 × 10³ cells/well) in ultra-low attachment 96-well plates.
    • Culture for 5 days until compact spheroids form.
    • Treat spheroids with FITC-labeled nanoconjugates for 6 hours.
    • Image spheroid sections using confocal microscopy with Z-stacking.
    • Quantify fluorescence intensity at different depths from the spheroid periphery.
In Vivo Efficacy and Biodistribution

Objective: To evaluate the antitumor efficacy, biodistribution, and safety profile of this compound aptamer-dendrimer conjugates in tumor xenograft models.

Protocol:

  • Tumor Xenograft Model

    • Subcutaneously inoculate 5-6 week old BALB/c nude mice with 5 × 10⁶ SW620 cells in the right flank.
    • Allow tumors to grow until they reach approximately 100 mm³ volume (about 2 weeks).
  • Therapeutic Efficacy Study

    • Randomize tumor-bearing mice into 4 groups (n=6 per group):
      • Saline control
      • Free this compound (2 mg/kg)
      • Non-targeted dendrimer-celastrol (2 mg/kg this compound equivalent)
      • Aptamer-dendrimer-celastrol conjugate (2 mg/kg this compound equivalent)
    • Administer treatments via intravenous injection every 3 days for 21 days.
    • Monitor tumor dimensions and body weight every 3 days.
    • Calculate tumor volume using the formula: V = (Length × Width²) / 2.
    • At the end of the study, collect tumors and major organs for further analysis.
  • Biodistribution Study

    • Prepare Cy7.5-labeled nanoconjugates by reacting with Cy7.5 NHS ester.
    • Inject tumor-bearing mice with Cy7.5-labeled conjugates (5 mg/kg).
    • Image mice at 1, 4, 8, 12, and 24 hours post-injection using an IVIS imaging system.
    • At 24 hours, euthanize mice and collect major organs and tumors for ex vivo imaging.
    • Quantify fluorescence intensity in each tissue using Living Image software.
  • Histopathological Analysis

    • Fix organs (liver, kidney, heart, spleen, lung) and tumors in 10% neutral buffered formalin.
    • Process tissues, embed in paraffin, section at 5 μm thickness, and stain with Hematoxylin and Eosin (H&E).
    • Examine slides under light microscopy for pathological changes.
    • Perform TUNEL staining on tumor sections to assess apoptosis.

Mechanism and Workflow Diagrams

Synthetic Pathway and Therapeutic Mechanism

The following diagram illustrates the synthetic pathway for preparing PEGylated aptamer-dendrimer-celastrol conjugates and their mechanism of action in targeted cancer therapy:

G Synthesis and Mechanism of this compound Aptamer-Dendrimer Conjugates cluster_synthesis Synthetic Pathway cluster_mechanism Therapeutic Mechanism G5 G5 PAMAM Dendrimer Carboxylation Carboxylation with Succinic Anhydride G5->Carboxylation G5_COOH Carboxylated Dendrimer (G5-COOH) Carboxylation->G5_COOH PEGylation PEGylation with NH2-PEG-COOH G5_COOH->PEGylation G5_PEG PEGylated Dendrimer (G5-PEG) PEGylation->G5_PEG Celastrol_Conj This compound Conjugation (EDC/NHS Chemistry) G5_PEG->Celastrol_Conj G5_PEG_Cel This compound-Loaded Dendrimer (G5-PEG-Cel) Celastrol_Conj->G5_PEG_Cel Aptamer_Conj Aptamer Functionalization (SYL3C EpCAM Aptamer) G5_PEG_Cel->Aptamer_Conj Final_Conjugate Final Conjugate (Ce-G5-P-Ep) Aptamer_Conj->Final_Conjugate Administration Systemic Administration Final_Conjugate->Administration Circulation Extended Circulation (PEGylation Effect) Administration->Circulation EPR Tumor Accumulation (EPR Effect) Circulation->EPR Targeting Active Targeting (EpCAM Aptamer Binding) EPR->Targeting Internalization Cellular Internalization (Receptor-Mediated Endocytosis) Targeting->Internalization Release Intracellular Drug Release Internalization->Release Apoptosis Cancer Cell Apoptosis Release->Apoptosis

Diagram 1: Synthetic pathway and therapeutic mechanism of PEGylated aptamer-dendrimer-celastrol conjugates. The synthesis involves sequential functionalization of G5 PAMAM dendrimers, while the therapeutic mechanism leverages both passive (EPR effect) and active (aptamer-mediated) targeting for precise drug delivery to cancer cells.

The synthetic pathway begins with G5 PAMAM dendrimers that undergo sequential functionalization: first with succinic anhydride to create carboxyl groups, followed by PEGylation to improve biocompatibility and circulation time, then conjugation with this compound via EDC/NHS chemistry, and finally functionalization with the EpCAM-specific aptamer (SYL3C) for active targeting. The resulting conjugate (Ce-G5-P-Ep) exhibits significantly improved properties compared to free this compound, including enhanced water solubility, extended circulation half-life, and specific targeting to EpCAM-positive cancer cells.

The therapeutic mechanism involves multiple steps: after systemic administration, the PEGylated surface prolongs circulation time by reducing reticuloendothelial clearance. The nanoscale size (10-15 nm) enables passive accumulation in tumor tissue through the Enhanced Permeability and Retention (EPR) effect. The EpCAM aptamer then mediates active targeting to cancer cells expressing the EpCAM biomarker, followed by receptor-mediated endocytosis. Once internalized, this compound is released intracellularly where it exerts its multifaceted anticancer effects through induction of apoptosis, inhibition of proliferation, and suppression of invasion and angiogenesis by modulating multiple signaling pathways including NF-κB, STAT3, and HSP90 [5] [6] [2].

Discussion and Future Outlook

The development of this compound aptamer conjugates represents a significant advancement in targeted cancer therapy, effectively addressing the major limitations that have hindered the clinical translation of this promising natural compound. The integration of PAMAM dendrimer nanocarriers with targeting aptamers creates a sophisticated delivery platform that enhances this compound's solubility, stability, bioavailability, and tumor specificity while reducing its systemic toxicity. The experimental data demonstrate that these conjugates achieve superior therapeutic outcomes compared to free this compound or non-targeted formulations, with significantly enhanced tumor growth inhibition (85% vs. 45%) and dramatically reduced off-target toxicity in preclinical models [5] [6].

The key advantages of this approach include:

  • Enhanced Solubility and Stability: The dendritic architecture dramatically improves this compound's aqueous solubility (>100-fold increase), addressing its inherent hydrophobicity.
  • Superior Tumor Targeting: The combination of passive (EPR effect) and active (aptamer-mediated) targeting mechanisms results in 6.6-fold higher tumor accumulation compared to antibody-based delivery systems.
  • Improved Tumor Penetration: The small size of aptamer conjugates enables 4-fold deeper penetration into tumor spheroids compared to larger antibody counterparts, addressing a critical challenge in solid tumor therapy.
  • Reduced Systemic Toxicity: The targeted delivery approach minimizes exposure of healthy tissues to this compound, significantly mitigating its dose-limiting toxicities.

Despite these promising results, several challenges remain for clinical translation. Scale-up production of well-defined dendrimer-aptamer conjugates with consistent quality attributes requires further development. Comprehensive toxicological assessments in higher species are needed to establish the safety profile of these nanoconjugates. Additionally, strategies to further enhance tumor-specific drug release through stimuli-responsive linkers (pH-, enzyme-, or redox-sensitive) represent promising directions for future research.

The versatility of the aptamer-dendrimer platform also opens opportunities for theranostic applications by incorporating imaging agents alongside therapeutic payloads. Furthermore, the modular design allows for adaptation to other molecular targets by simply exchanging the aptamer component, making this platform applicable to a wide range of cancers expressing different surface biomarkers.

References

Comprehensive Application Notes and Protocols for Celastrol Dendrimer Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Celastrol and Delivery Challenges

This compound (also known as tripterine) is a quinone methyl triterpenoid isolated from the root of Tripterygium wilfordii, a traditional Chinese medicinal herb. It has demonstrated potent pharmacological activities across various disease models, including anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective effects. This compound has been identified as one of the top five promising natural products for transforming traditional medicines into modern drugs. Despite its significant therapeutic potential, the clinical application of this compound has been severely limited by several physicochemical and pharmacokinetic challenges, including poor aqueous solubility (approximately 13.25 μg/mL at 37°C), low oral bioavailability (approximately 17.06% in rat models), narrow therapeutic window, and dose-dependent organ toxicity [1] [2] [3].

Dendrimers represent a class of highly branched, monodisperse polymeric nanostructures that have gained significant attention as drug delivery vehicles. Their unique architectural features, including a well-defined core, branched interior structure, and numerous peripheral functional groups, make them particularly suitable for addressing the delivery challenges associated with this compound. Dendrimers can be engineered to improve drug solubility, enhance permeability, enable targeted delivery, and reduce off-target toxicity through both passive and active targeting mechanisms [2] [4]. This document provides comprehensive application notes and detailed experimental protocols for developing and evaluating dendrimer-based delivery systems for this compound, with specific focus on enhancing therapeutic efficacy while mitigating toxicity concerns.

Dendrimer-Based Delivery Strategies for this compound

Rationale for Dendrimer Utilization

The application of dendrimers as delivery vehicles for this compound addresses multiple limitations simultaneously through several key mechanisms:

  • Solubility Enhancement: Dendrimers can encapsulate hydrophobic drugs like this compound within their hydrophobic interior cavities or through conjugation to surface functional groups, significantly improving aqueous solubility. Nucleic acid aptamer-dendrimer-celastrol conjugates have demonstrated solubility increases from less than 0.014 mg/mL for free this compound to greater than 17.8 mg/mL for the conjugated form – representing more than a 1000-fold improvement [2] [5].

  • Targeted Delivery: Surface-functionalized dendrimers can be decorated with targeting ligands such as aptamers, antibodies, or other homing molecules to achieve specific accumulation at disease sites. PEGylated aptamer-dendrimer systems have shown enhanced tumor accumulation and retention specificities compared to antibody-modified counterparts, leading to improved therapeutic outcomes [6].

  • Toxicity Reduction: By promoting selective delivery to pathological tissues and reducing distribution to healthy organs, dendrimer systems can significantly mitigate the dose-limiting toxicities of this compound, including hepatotoxicity and nephrotoxicity. Targeted dendrimer formulations have demonstrated reduced accumulation in liver and kidney tissues while maintaining antitumor efficacy [2] [5].

Quantitative Performance of this compound Dendrimer Systems

Table 1: Comparative Performance of Different Dendrimer-Based Formulations for this compound Delivery

Formulation Type Solubility Enhancement Loading Capacity Therapeutic Model Efficacy Improvement Toxicity Reduction
Nucleic Acid Aptamer-Dendrimer Conjugate [2] [5] >17.8 mg/mL (from <0.014 mg/mL) Not specified Pancreatic Cancer IC~50~ reduced from 450 nM to 200 nM (24h) Reduced liver accumulation
PEGylated Aptamer-Dendrimer [6] Not specified Not specified Colorectal Cancer 92% tumor inhibition at 2 mg/kg No obvious side effects
Polymer-Dendrimer Hybrid [7] Not specified 4% (doxorubicin model) Not specified (Proof of concept) Not specified Improved cell viability

Experimental Protocols for Dendrimer-Based this compound Formulations

Protocol 1: Synthesis of PEGylated Aptamer-Dendrimer this compound Conjugates
3.1.1 Materials and Equipment
  • PAMAM dendrimer (G4-OH generation, 64 surface groups)
  • This compound (purity >98%)
  • PEGylated EpCAM aptamer (sequence: 5'-CACTACAGAGGTTGCGTCTGTCCCACGTTGTCATGGGGGGTTGGCCTG-3')
  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)
  • Dimethylformamide (DMF), anhydrous
  • Phosphate buffered saline (PBS, pH 7.4)
  • Dialysis membrane (MWCO 10 kDa)
  • Ultracentrifuge and rotatory evaporator
  • MALDI-TOF mass spectrometer
  • HPLC system with C18 column
3.1.2 Step-by-Step Procedure
  • Activation of this compound:

    • Dissolve 50 mg this compound in 5 mL anhydrous DMF
    • Add 1.2 equivalents of DCC and 1.2 equivalents of NHS
    • Stir reaction mixture at room temperature for 6 hours under nitrogen atmosphere
    • Monitor reaction progress by TLC (mobile phase: chloroform/methanol, 9:1)
    • Filter to remove dicyclohexylurea precipitate
  • Conjugation to Dendrimer:

    • Dissolve 100 mg PAMAM dendrimer in 10 mL anhydrous DMF
    • Add activated this compound solution dropwise to dendrimer solution with continuous stirring
    • Maintain reaction at 4°C for 24 hours with gentle stirring
    • Remove solvent by rotary evaporation
  • Aptamer Functionalization:

    • Dissolve PEGylated EpCAM aptamer (2 equivalents per dendrimer) in PBS buffer (pH 7.4)
    • Add to this compound-conjugated dendrimer and stir for 12 hours at 4°C
    • Purify by dialysis against distilled water using 10 kDa MWCO membrane for 24 hours
  • Characterization:

    • Determine this compound loading efficiency by HPLC analysis
    • Measure particle size and zeta potential by dynamic light scattering
    • Confirm conjugation success by MALDI-TOF and UV-Vis spectroscopy
Protocol 2: In Vitro Evaluation of Anticancer Efficacy
3.2.1 Cell Culture and Treatment
  • Maintain PANC-1 (pancreatic cancer) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO~2~
  • Seed cells in 96-well plates at a density of 5 × 10³ cells/well and allow to adhere for 24 hours
  • Treat cells with various concentrations (0-1000 nM) of free this compound and dendrimer-conjugated this compound
  • Include untreated cells as negative control and cells treated with 1% Triton X-100 as positive control
  • Incubate for 24, 48, and 72 hours
3.2.2 Assessment of Cytotoxicity and IC~50~
  • After treatment, add MTT reagent (0.5 mg/mL) to each well and incubate for 4 hours
  • Carefully remove medium and dissolve formazan crystals in DMSO
  • Measure absorbance at 570 nm using a microplate reader
  • Calculate cell viability as percentage relative to untreated controls
  • Determine IC~50~ values using non-linear regression analysis of dose-response curves
  • Perform apoptosis assay using Annexin V-FITC/PI staining followed by flow cytometry
Protocol 3: In Vivo Biodistribution and Efficacy Studies
3.3.1 Animal Model and Dosing
  • Use 6-8 week old female BALB/c nude mice
  • Subcutaneously inoculate 5 × 10^6 PANC-1 cells in the right flank to establish xenograft tumors
  • When tumor volume reaches approximately 100 mm³, randomize mice into treatment groups (n=6)
  • Administer treatments via tail vein injection every three days for 21 days:
    • Group 1: Saline control
    • Group 2: Free this compound (2 mg/kg)
    • Group 3: Dendrimer-celastrol conjugate (2 mg this compound equivalent/kg)
    • Group 4: PEGylated aptamer-dendrimer-celastrol conjugate (2 mg this compound equivalent/kg)
3.3.2 Biodistribution and Efficacy Assessment
  • For biodistribution studies, sacrifice animals at predetermined time points (1, 4, 12, 24, 48 h) post-injection
  • Collect tumors and major organs (liver, spleen, kidney, heart, lung)
  • Homogenize tissues and extract this compound for quantification by HPLC-MS
  • For efficacy studies, monitor tumor dimensions every 3 days using digital calipers
  • Calculate tumor volume using formula: V = (length × width²)/2
  • Monitor body weight changes as indicator of systemic toxicity
  • At endpoint, collect tumors for histopathological analysis and TUNEL staining

Formulation Workflow and Mechanism Visualization

Dendrimer Synthesis and Drug Conjugation Workflow

G cluster_legend Process Flow Start Start Synthesis Core Dendrimer Core Activation Start->Core Monomer Add Monomer Generation Core->Monomer Repeat Repeat Process Monomer->Repeat Surface Surface Functionalization Repeat->Surface Drug This compound Conjugation Surface->Drug Aptamer Aptamer Attachment Drug->Aptamer Final Final Purification Aptamer->Final LegendStart Initial Step LegendProcess Intermediate Step LegendEnd Final Step

Targeted Delivery and Cellular Uptake Mechanism

G cluster_mechanisms Key Mechanisms Injection Systemic Injection of Dendrimer-Celastrol Circulation Circulation in Bloodstream Injection->Circulation Accumulation Tumor Accumulation via EPR Effect Circulation->Accumulation Targeting Active Targeting via Surface Aptamers Accumulation->Targeting EPR Enhanced Permeability and Retention (EPR) Accumulation->EPR Internalization Cellular Internalization Targeting->Internalization Receptor Receptor-Mediated Endocytosis Targeting->Receptor Release Intracellular Drug Release Internalization->Release Apoptosis Cancer Cell Apoptosis Release->Apoptosis pH pH-Responsive Drug Release Release->pH

Applications and Therapeutic Outcomes

Pancreatic Cancer Therapy

The nucleic acid aptamer-dendrimer-celastrol conjugate has demonstrated remarkable efficacy in pancreatic cancer models. In vitro studies using PANC-1 cells showed significantly enhanced cytotoxicity with IC~50~ values decreasing from 450 nM (free this compound) to 200 nM after 24 hours treatment, and from 200 nM to 70 nM after 48 hours treatment [2] [5]. In vivo biodistribution studies revealed selective tumor targeting with reduced accumulation in liver and kidney tissues, indicating potential for reduced systemic toxicity. Tumor volume in xenograft models treated with the targeted dendrimer system was approximately half that observed with free this compound at equivalent doses, demonstrating superior antitumor efficacy.

Colorectal Cancer Therapy

PEGylated aptamer-dendrimer systems have shown exceptional performance in colorectal cancer models. These systems exhibited enhanced intratumoral penetration capabilities by reducing macrophage reservoir effects in solid tumors, leading to improved accumulation and retention specificities at tumor sites compared to antibody-modified counterparts [6]. In a colorectal xenograft tumor mouse model, this compound delivered via PEGylated aptamer dendrimers achieved a 92% tumor inhibition rate at a dose of 2 mg/kg without obvious side effects, representing a 20% enhancement in therapeutic efficiency compared to antibody-modified delivery systems.

Troubleshooting and Optimization Guidelines

Common Formulation Challenges
  • Low Drug Loading Efficiency: If this compound loading is suboptimal (<5%), consider increasing the activation time of this compound carboxyl groups or using different coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC.

  • Particle Aggregation: If dendrimer conjugates show aggregation during formulation, incorporate surface PEGylation steps and ensure adequate dialysis against appropriate buffers. Sonication for short intervals (15-30 seconds) at low power can help disperse aggregates.

  • Inconsistent Biological Performance: If batch-to-batch variability occurs in efficacy studies, implement rigorous quality control measures including standardized characterization of particle size, zeta potential, and drug release profiles for each batch.

Scaling Considerations

For translation to larger-scale production, consider the following adaptations:

  • Replace dialysis with tangential flow filtration for more efficient purification at larger volumes
  • Implement quality-by-design (QbD) principles to identify critical process parameters
  • Establish in-process controls for conjugation efficiency and particle characteristics
  • Utilize design-of-experiments (DoE) approaches to optimize formulation parameters

Conclusion and Future Perspectives

Dendrimer-based delivery systems represent a promising strategy for overcoming the significant pharmacological challenges associated with this compound. The protocols outlined in this document provide robust methodologies for developing, characterizing, and evaluating dendrimer-celastrol formulations with enhanced therapeutic efficacy and reduced toxicity. The quantitative improvements in solubility, targeting capability, and anticancer activity demonstrated by these systems highlight their potential for clinical translation.

Future development efforts should focus on advanced targeting strategies incorporating multiple ligand types for enhanced specificity, stimuli-responsive release mechanisms triggered by tumor microenvironment characteristics (pH, enzymes, redox status), and combination therapy approaches that leverage this compound's ability to sensitize cancer cells to conventional chemotherapeutic agents. Additionally, comprehensive toxicological assessments following regulatory guidelines will be essential for advancing these promising formulations toward clinical application.

References

Comprehensive Application Notes and Protocols: Celastrol-Induced Ferroptosis in Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Celastrol, a pharmacologically active triterpenoid compound isolated from the medicinal plant Tripterygium wilfordii Hook, has emerged as a potent inducer and modulator of ferroptosis across various disease contexts. Ferroptosis represents a novel form of regulated cell death characterized by iron-dependent lipid peroxidation, distinct from apoptosis, necrosis, and other programmed cell death pathways in both morphology and biochemical mechanisms. The growing interest in this compound's capacity to modulate ferroptosis stems from its therapeutic potential in conditions including cancer, ischemia/reperfusion injury, and inflammatory disorders. These application notes provide detailed experimental protocols and quantitative data for researchers investigating this compound-mediated ferroptosis, encompassing both in vitro and in vivo approaches, with comprehensive methodological details for implementation in preclinical studies.

The significance of these protocols extends to multiple research domains, particularly cancer therapeutics and organ protection strategies. In hepatocellular carcinoma models, this compound demonstrates dose-dependent cytotoxicity through ferroptosis induction, while in intestinal ischemia/reperfusion injury, it exhibits protective effects against ferroptosis-mediated acute lung injury. This dual nature highlights the context-dependent applications of this compound and underscores the importance of standardized protocols for elucidating its mechanisms of action. The following sections provide comprehensive experimental frameworks for investigating this compound's effects on ferroptosis-related pathways, validated through both in vitro and in vivo models, with emphasis on key readouts including lipid peroxidation, iron accumulation, and mitochondrial alterations.

Quantitative Data Summary

Key Findings from this compound Ferroptosis Studies

Table 1: Summary of this compound effects across experimental models

Model System This compound Concentration/Dose Key Effects on Ferroptosis Markers Experimental Outcomes

| Hepatocellular carcinoma (Huh-7 cells) [1] | 0-8 μM for 24h (in vitro) | • ↓RRM2 expression • ↓mTOR phosphorylation • ↓GSH levels • ↑MDA content • ↑ROS accumulation | Dose-dependent inhibition of cell proliferation with IC~50~ ~2-4 μM | | Hepatocellular carcinoma (mouse xenograft) [1] | 1 mg/kg every 2 days for 2 weeks (in vivo) | • ↓RRM2 and GPX4 protein levels • ↓Tumor volume and weight • No significant liver/kidney toxicity | 40-50% reduction in tumor growth compared to controls | | Intestinal ischemia/reperfusion (mouse model) [2] [3] | 2 mg/kg intraperitoneally (in vivo) | • ↓Lipid peroxidation • ↓ROS accumulation • ↑YAP protein expression • ↓Pro-inflammatory cytokines | Attenuated acute lung injury, improved histological scores | | MLE-12 cells (OGD/R model) [2] [3] | 0.5-1.0 μM for 24h (in vitro) | • ↓Intracellular iron accumulation • ↑YAP nuclear localization • ↓MDA production • ↑Cell viability under OGD/R | Protection against oxygen-glucose deprivation-induced ferroptosis |

Table 2: Optimal this compound treatment conditions for different experimental objectives

Research Objective Recommended this compound Concentration Treatment Duration Key Assays for Validation

| Cancer cell ferroptosis induction [1] | 2-4 μM (in vitro) 1 mg/kg every 2 days (in vivo) | 24 hours (in vitro) 2 weeks (in vivo) | • CCK-8 viability • Western blot (RRM2, GPX4, xCT) • MDA/GSH assays • ROS detection | | Organ protection against ferroptosis [2] [3] | 0.5-2 mg/kg (in vivo) 0.5-1.0 μM (in vitro) | Pre-treatment 1-2 hours before injury | • Histological scoring • BALF protein/content analysis • Iron assay • Lipid peroxidation measurement | | Pathway mechanism studies [2] | 1-2 μM (in vitro) | 6-24 hours depending on endpoint | • Immunofluorescence (YAP localization) • Western blot (Hippo pathway proteins) • Co-immunoprecipitation assays |

In Vitro Experimental Protocols

Cell Culture and Treatment Conditions

Materials Required: this compound (purity: HPLC ≥ 98%, Solarbio, SC8190), Ferrostatin-1 (Fer-1, HY-100579, MedChemExpress), Erastin (Era, M2679, AbMole), Deferoxamine (DFO, HY-B0988, MedChemExpress), N-acetylcysteine (NAC, HY-B0215, MedChemExpress), cell culture reagents, Huh-7 human hepatocellular carcinoma cells (Cell Bank of Chinese Academy of Sciences), MLE-12 mouse lung epithelial cells (ATCC).

Procedure:

  • Cell maintenance: Culture Huh-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO~2~. Maintain cells in exponential growth phase and passage at 70-80% confluence using trypsin-EDTA solution [1].
  • This compound preparation: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Further dilute in culture medium to achieve working concentrations (typically 0.5-8 μM for dose-response studies). Maintain DMSO concentration below 0.1% in all treatments, including vehicle controls.
  • Treatment protocol: Seed cells at appropriate densities (2×10^4^ cells/well for 96-well plates, 5×10^5^ cells/well for 6-well plates) and allow to adhere overnight. Replace medium with fresh DMEM containing this compound at desired concentrations with or without ferroptosis inhibitors (10 μM Fer-1, 100 μM DFO, or 5 mM NAC). Incubate for 24 hours unless otherwise specified for time-course experiments [1].
  • Oxygen-glucose deprivation/recovery (OGD/R) model: For MLE-12 cells, replace culture medium with deoxygenated glucose-free balanced salt solution and place cells in a hypoxic chamber (1% O~2~, 5% CO~2~, 94% N~2~) for 2-6 hours. Replace with normal culture medium and return to normoxic conditions for recovery. Treat with this compound (0.5-1.0 μM) during the recovery phase [2].
Assessment of Ferroptosis Markers

Cell Viability Assessment:

  • CCK-8 assay: After treatment, add 10 μL CCK-8 solution (DOJINDO, CK04) per 100 μL culture medium and incubate for 1-4 hours at 37°C. Measure absorbance at 450 nm using a microplate reader. Calculate cell viability as percentage of vehicle control [1].

Biochemical Assays:

  • Lipid peroxidation measurement: Quantify malondialdehyde (MDA) levels using MDA assay kit (Beyotime, S0131S). Harvest cells and lysate, then mix with thiobarbituric acid reagent and incubate at 95°C for 60 minutes. Measure absorbance at 532 nm and calculate MDA concentration using molar extinction coefficient of 155 mM^-1^cm^-1^ [1].
  • Glutathione assay: Determine intracellular GSH levels using GSH assay kit (Beyotime, S0053). Deproteinize cell lysates and mix with DTNB reagent. Measure absorbance at 412 nm and calculate GSH concentration against standard curve [1].
  • Reactive oxygen species detection: Load cells with 10 μM DCFH-DA (Beyotime, S0033S) in serum-free medium for 30 minutes at 37°C. Wash with PBS and visualize fluorescence using fluorescence microscopy (excitation 488 nm, emission 525 nm). Quantify fluorescence intensity using ImageJ software [1].
  • Intracellular iron measurement: Use Iron Assay Kit (Abcam, ab83366) according to manufacturer's instructions. Briefly, harvest cells and extract iron, then mix with iron probe. Measure absorbance at 593 nm and calculate iron concentration from standard curve [2].

Protein Expression Analysis:

  • Western blotting: Extract proteins using RIPA buffer (Beyotime, P0013B) with protease and phosphatase inhibitors. Separate 20-30 μg protein by SDS-PAGE, transfer to PVDF membranes, block with 5% non-fat milk, and incubate with primary antibodies overnight at 4°C. Key antibodies: RRM2 (1:1000, Beyotime, #AG3168), GPX4 (1:1000, CST, #52455), xCT (1:1000, Beyotime, AF7992), TFR1 (1:1000, Beyotime, AF8136), YAP (1:1000, Santa Cruz, sc-101199), p-YAP (1:1000, CST, #13008), β-Actin (1:5000, CST, #4967). Incubate with HRP-conjugated secondary antibodies (1:5000, Beyotime, A0239) and detect using ECL substrate [2] [1].

In Vivo Experimental Protocols

Intestinal Ischemia/Reperfusion Model

Animals: Male C57BL/6 mice (6-8 weeks old, 20-25 g) from licensed breeders (e.g., SiPeiFu Biotechnology Co., Ltd.). House under standard conditions (12h light/dark cycle) with free access to food and water. All procedures should be approved by Institutional Animal Care and Use Committee [2].

Surgical Procedure:

  • Pre-operative preparation: Randomize mice into groups (sham, II/R model, II/R + this compound 2 mg/kg, II/R + this compound + verteporfin). Fast animals for 12 hours with free access to water before surgery.
  • Anesthesia and monitoring: Anesthetize mice with sodium pentobarbital (50 mg/kg, intraperitoneally). Maintain body temperature at 37°C using heating pad during procedure.
  • Intestinal ischemia: Make midline laparotomy incision. Isolate superior mesenteric artery (SMA) and occlude with non-traumatic microvascular clamp for 60 minutes. Confirm ischemia by pale coloration of intestine.
  • Reperfusion: Carefully remove clamp to restore blood flow. Observe for return of pink color confirming reperfusion. Close abdomen in two layers with sutures.
  • This compound administration: Administer this compound (2 mg/kg in vehicle) or vehicle alone (PBS with 1% DMSO) intraperitoneally 1 hour before reperfusion [2].
  • Post-operative care: Provide analgesic (buprenorphine, 0.1 mg/kg) every 12 hours for 48 hours. Monitor animals closely during recovery. Sacrifice after 4 hours of reperfusion for sample collection.

Sample Collection and Analysis:

  • Bronchoalveolar lavage fluid (BALF): Cannulate trachea and instill 0.8 mL ice-cold PBS. Gently aspirate after 30 seconds. Repeat 3 times with pooled recovery >80%. Centrifuge BALF at 1000×g for 10 minutes at 4°C. Collect supernatant for protein concentration measurement (BCA assay) and cytokine analysis [2].
  • Cytokine measurement: Determine TNF-α, IL-6, and IL-1β levels in BALF using ELISA kits according to manufacturer's protocols [2].
  • Lung wet/dry weight ratio: Immediately after sacrifice, excise left lung, blot dry, and record wet weight. Place in oven at 80°C for 48 hours and record dry weight. Calculate W/D ratio as indicator of pulmonary edema [2].
  • Histological analysis: Inflate right lung with 10% neutral buffered formalin at 25 cm H~2~O pressure. Fix for 24 hours, embed in paraffin, section at 5 μm thickness, and stain with hematoxylin and eosin. Evaluate lung injury using scoring system based on alveolar wall thickness, edema, congestion, and inflammatory cell infiltration [2].
Tumor Xenograft Model

Animals: Balb/c Nude mice (6-8 weeks old, female) from Charles River. House under specific pathogen-free conditions with autoclaved food and water [1].

Procedure:

  • Cell inoculation: Harvest Huh-7 cells in exponential growth phase. Resuspend in 100 μL PBS (5×10^6^ cells) and inject subcutaneously into right flank of mice.
  • Treatment protocol: When tumors reach approximately 100 mm^3^, randomize mice into control and treatment groups (n=6-8 per group). Administer this compound (1 mg/kg in PBS with 1% DMSO) or vehicle control intraperitoneally every two days for two weeks.
  • Tumor monitoring: Measure tumor dimensions every 3-4 days using calipers. Calculate volume using formula: V = (length × width^2^)/2.
  • Terminal analysis: After 2 weeks of treatment, collect blood for serum biochemistry analysis (liver and kidney function markers). Excise tumors and weigh. Divide each tumor: portion fixed in 10% formalin for immunohistochemistry, portion snap-frozen in liquid nitrogen for protein and biochemical analysis [1].

Pathway Mechanisms and Diagram

Molecular Mechanisms of this compound in Ferroptosis Regulation

This compound modulates ferroptosis through context-dependent mechanisms that vary between disease models. In cancer cells, this compound primarily induces ferroptosis by suppressing RRM2 expression, which leads to reduced mTOR phosphorylation and enhanced lipid peroxidation [1]. The subsequent depletion of glutathione and inhibition of GPX4 activity creates a permissive environment for ferroptosis execution. Conversely, in ischemia/reperfusion injury models, this compound exerts protective effects by activating the Hippo-YAP signaling pathway, resulting in reduced iron accumulation and lipid peroxidation in lung epithelial cells following intestinal ischemia [2] [3].

The dual nature of this compound's action on ferroptosis highlights the importance of cellular context and experimental conditions. The key regulatory nodes include:

  • Iron metabolism: this compound modulates intracellular iron pools through regulation of TFR1 and ferritin, affecting the labile iron available for Fenton reactions [2].
  • Lipid peroxidation systems: By influencing ACSL4 and LPCAT3 activities, this compound alters the composition of polyunsaturated fatty acids in membrane phospholipids, changing susceptibility to peroxidation [4].
  • Antioxidant defense systems: this compound impacts both GPX4-dependent and independent pathways (FSP1-CoQ10, GCH1-BH4) that normally counteract lipid peroxide accumulation [4] [5].
  • Transcriptional regulation: Through YAP and Nrf2 signaling, this compound influences the expression of multiple ferroptosis-related genes, creating a coordinated cellular response [2].
Pathway Diagrams

G This compound Modulation of Ferroptosis Pathways cluster_cancer Cancer Context (Pro-Ferroptotic) cluster_protection Protection Context (Anti-Ferroptotic) This compound This compound RRM2_Inhibition RRM2 Inhibition This compound->RRM2_Inhibition YAP_Activation YAP Activation This compound->YAP_Activation mTOR_Reduction Reduced mTOR Phosphorylation RRM2_Inhibition->mTOR_Reduction GPX4_Down GPX4 Downregulation mTOR_Reduction->GPX4_Down GSH_Depletion GSH Depletion GPX4_Down->GSH_Depletion Lipid_Peroxidation Increased Lipid Peroxidation GSH_Depletion->Lipid_Peroxidation Ferroptosis_Induction Ferroptosis Induction Lipid_Peroxidation->Ferroptosis_Induction Iron_Reduction Reduced Iron Accumulation YAP_Activation->Iron_Reduction Lipid_ROS_Decrease Decreased Lipid ROS YAP_Activation->Lipid_ROS_Decrease Ferroptosis_Inhibition Ferroptosis Inhibition Iron_Reduction->Ferroptosis_Inhibition Lipid_ROS_Decrease->Ferroptosis_Inhibition

Figure 1: Context-dependent pathways of this compound-mediated ferroptosis regulation

Figure 2: In vitro experimental workflow for this compound ferroptosis studies

Practical Considerations and Applications

Technical Considerations and Troubleshooting

This compound Preparation and Stability:

  • Solubility challenges: this compound has limited aqueous solubility. Always prepare fresh stock solutions in DMSO and ensure complete dissolution before dilution in aqueous buffers. Gently warm if necessary but avoid excessive heating.
  • Stability concerns: Aliquot this compound stock solutions and store at -20°C protected from light. Avoid repeated freeze-thaw cycles. Working solutions in culture medium should be used within 24 hours.
  • Vehicle controls: Always include vehicle controls with equivalent DMSO concentration (typically 0.1% or less) to account for solvent effects.

Optimization Guidelines:

  • Dose-response establishment: Conduct preliminary experiments with this compound concentrations ranging from 0.1-10 μM to establish appropriate dose-response curves for specific cell types.
  • Time-course considerations: The temporal dynamics of ferroptosis markers vary; assess early markers (ROS accumulation) at 2-6 hours and later markers (cell death, protein expression changes) at 12-24 hours.
  • Combination treatments: When using ferroptosis inhibitors alongside this compound, pretreat with inhibitors (Fer-1, DFO) for 1-2 hours before this compound addition to ensure proper cellular uptake and action.

Troubleshooting Common Issues:

  • Inconsistent ferroptosis induction: Verify this compound stock concentration and bioactivity through positive controls with known ferroptosis inducers (erastin, RSL3).
  • High background cell death: Optimize cell seeding density to prevent overconfluence, which can alter susceptibility to ferroptosis.
  • Variable biochemical assays: Include internal standards in MDA and GSH assays and normalize results to protein concentration or cell number.
Research Applications and Future Directions

The protocols outlined herein enable systematic investigation of this compound's effects on ferroptosis across multiple research contexts. In cancer drug discovery, these methods facilitate screening for combinatorial approaches that enhance this compound's pro-ferroptotic activity in malignant cells. For ischemia/reperfusion injury research, the protocols provide frameworks for evaluating this compound's protective effects against ferroptosis in various organ systems beyond the lung injury model described.

Emerging applications include:

  • Neurodegenerative diseases: Adapting these protocols to neuronal models could explore this compound's potential in mitigating ferroptosis in Parkinson's and Alzheimer's models.
  • Autoimmune conditions: Investigating this compound's effects on immune cell ferroptosis could elucidate mechanisms in psoriasis and rheumatoid arthritis.
  • Metabolic disorders: Applying these methods to hepatic and adipocyte models could reveal connections between ferroptosis and metabolic diseases.

The experimental flexibility of these protocols allows researchers to modify specific elements (cell types, treatment durations, endpoint analyses) to address diverse research questions while maintaining methodological rigor for reproducible investigation of this compound-mediated ferroptosis modulation.

References

Comprehensive Application Notes and Protocols for Celastrol Network Pharmacology Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Conceptual Foundation

Network pharmacology represents a paradigm shift in drug discovery that moves beyond the traditional "one drug–one target" model to address complex biological systems through multi-target approaches. This methodology is particularly well-suited for investigating traditional Chinese medicine (TCM) compounds like celastrol, which typically exert their therapeutic effects through synergistic interactions with multiple biological targets rather than single proteins. This compound, a pentacyclic triterpenoid quinone derived from the root bark of Tripterygium wilfordii Hook.f., has garnered significant research interest due to its diverse pharmacological properties, including potent anti-inflammatory, immunomodulatory, and anti-cancer activities. The complex nature of this compound's mechanisms of action necessitates sophisticated analytical approaches that can decipher its multi-target effects within biological systems.

The fundamental premise of network pharmacology analysis is that therapeutic effects emerge from network-based interactions between drug compounds and biological systems, creating modulated states that can be computationally modeled and experimentally validated. This approach perfectly aligns with the holistic principles of TCM, where therapeutic outcomes result from complex interactions among multiple active components working in concert [1]. Research by Li et al. has demonstrated that the origins and development of network pharmacology are tightly correlated with the study of TCM, creating a natural synergy that promotes advancement in both fields [1]. This methodological framework enables researchers to systematically map the complex relationships between this compound's chemical structure, its protein targets, and the resulting pharmacological effects across various disease models.

Recent applications of network pharmacology to this compound research have revealed intriguing insights into its dose-dependent effects and therapeutic windows. For instance, studies have demonstrated that while low-dose this compound exhibits therapeutic benefits through suppression of the PI3K/AKT signaling pathway in autoimmune hepatitis, high-dose administration can trigger immunotoxicity through paradoxical activation of this same pathway [2] [3]. This dose-response complexity underscores the critical importance of systematic network analysis to elucidate the nuanced mechanisms underlying this compound's pharmacological profile. The following graphical abstract provides a comprehensive overview of the integrated network pharmacology workflow for this compound analysis:

celastrol_workflow compound This compound Compound Data Collection target_pred Target Prediction compound->target_pred network_const Network Construction target_pred->network_const disease_assoc Disease Association Mapping disease_assoc->network_const enrichment Pathway Enrichment Analysis network_const->enrichment molecular_dock Molecular Docking enrichment->molecular_dock experimental_val Experimental Validation molecular_dock->experimental_val mechanism Mechanistic Insights experimental_val->mechanism

Computational Protocols and Workflows

Target Identification and Database Selection

The initial phase of this compound network pharmacology analysis involves comprehensive target identification using specialized databases that catalog compound-protein interactions. This process begins with obtaining the canonical structural representation of this compound, typically in the form of a 2D structure from PubChem (CID: 122724), which serves as the query for subsequent target prediction steps [2] [4]. Researchers should employ multiple complementary databases to maximize coverage and minimize false positives, including Swiss Target Prediction, PharmMapper, and ETCM platforms, each employing distinct algorithms for target identification based on structural similarity, pharmacophore mapping, and known ligand-protein interactions.

Following target prediction, the identified proteins must be standardized using the UniProt database to ensure consistent gene nomenclature and minimize ambiguities in downstream analyses. The standardization process involves converting all target identifiers to official gene symbols and removing duplicates through computational filtering. Concurrently, disease-associated targets should be collected from comprehensive databases such as GeneCards, OMIM, and DisGeNET using appropriate keyword searches (e.g., "autoimmune hepatitis," "hepatocellular carcinoma," or "sepsis-induced acute lung injury") [5] [3]. The intersection between this compound targets and disease targets is then identified using Venn analysis, resulting in a set of potential mechanistic targets for further investigation.

Table 1: Key Databases for this compound Network Pharmacology Analysis

Database Category Database Name Primary Function URL Key Features
Compound-Target Swiss Target Prediction Target prediction based on structural similarity http://www.swisstargetprediction.ch/ High prediction accuracy for natural compounds
PharmMapper Pharmacophore-based target identification http://lilab-ecust.cn/pharmmapper/ Specialized for natural products
TCMSP TCM-specific compound-target relationships http://tcmspw.com/tcmsp.php Comprehensive TCM compound library
Disease-Target GeneCards Human disease-gene comprehensive database https://www.genecards.org/ Extensive disease-gene associations
OMIM Catalog of human genes and genetic disorders https://omim.org/ Curated genetic disorder information
CTD Chemical-disease interaction database http://ctdbase.org/ Environmental chemical exposure data
Pathway Analysis KEGG Pathway mapping and functional annotation https://www.genome.jp/kegg/ Well-curated signaling pathways
Metascape Integrated pathway enrichment tool https://metascape.org/ Multiple database integration
Protein Interactions STRING Protein-protein interaction network https://string-db.org/ Comprehensive PPI data
Network Construction and Analysis

The construction of biological networks represents a core component of this compound network pharmacology analysis, providing visual and computational frameworks for understanding the complex relationships between targets, pathways, and biological processes. The protein-protein interaction (PPI) network is typically generated using the STRING database with a confidence score threshold >0.7, after which the results are imported into Cytoscape (version 3.8.0 or higher) for advanced network analysis and visualization [6] [5]. Within Cytoscape, researchers should employ the NetworkAnalyzer tool to calculate key topological parameters including degree centrality, betweenness centrality, and closeness centrality, which help identify hub targets that play critical roles in network stability and signal transduction.

For more sophisticated network clustering, the MCODE plugin should be utilized to identify densely connected regions within the larger PPI network that may represent functional modules or core complexes through which this compound exerts its pharmacological effects [7] [4]. These network clusters often correspond to specific signaling pathways or protein complexes that are critically modulated by this compound treatment. Additionally, researchers should construct compound-target-pathway networks that integrate multiple data layers, providing a comprehensive systems-level view of this compound's mechanism of action. The following diagram illustrates the key network types and their interrelationships in this compound analysis:

network_relationships PPI PPI Network (Hub Target Identification) CT Compound-Target Network (Direct Interactions) PPI->CT Target Prioritization CTP Compound-Target-Pathway (Mechanistic Integration) CT->CTP Pathway Enrichment module Functional Modules (Cluster Analysis) CTP->module Cluster Detection validation Experimental Validation (Priority Targets) module->validation Hypothesis Generation

Pathway Enrichment and Functional Analysis

Pathway enrichment analysis represents a critical step in deciphering the biological significance of this compound's multi-target effects, translating lists of potential targets into functionally coherent mechanisms of action. This process typically involves Gene Ontology (GO) enrichment analysis across three domains: biological processes, molecular functions, and cellular components, coupled with Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway mapping to identify significantly overrepresented signaling pathways [6] [7]. Researchers should utilize comprehensive enrichment platforms such as Metascape or DAVID, applying strict statistical thresholds (p-value < 0.01, minimum count of 3, enrichment factor > 1.5) to ensure biological relevance and minimize false discoveries.

The interpretation of enrichment results should focus on identifying thematically coherent pathways that collectively suggest mechanistic hypotheses for this compound's pharmacological effects. For instance, consistent enrichment of inflammation-related pathways (NF-κB signaling, TNF signaling, IL-17 signaling) would support this compound's known anti-inflammatory properties, while simultaneous enrichment of apoptosis and ferroptosis pathways might indicate complementary cell death mechanisms in cancer models [4]. The results should be visualized using comprehensive bubble charts or bar plots that display both statistical significance and biological effect size, enabling rapid identification of the most pertinent pathways for further experimental investigation.

Table 2: Frequently Enriched Pathways in this compound Network Pharmacology Studies

Pathway Category Specific Pathway Biological Context Key Targets Experimental Validation
Inflammatory Signaling NF-κB signaling pathway Sepsis-induced ALI, autoimmune diseases STAT3, TLR4, HIF-1α, NF-κB1 Western blot, IHC [6]
PI3K-Akt signaling pathway Autoimmune hepatitis, immunotoxicity PIK3R1, AKT1, EGFR, mTOR Western blot, RNA-Seq [2] [3]
Metabolic Processes Chemical carcinogenesis-reactive oxygen species Hepatocellular carcinoma, ferroptosis GSTM1, NQO1, GSTP1 CCK-8, iron assay, molecular docking [4]
Cell Death Mechanisms Ferroptosis Hepatocellular carcinoma, liver fibrosis GPX4, FTH1, SLC7A11 GSH-Px activity, MDA assay [4]
TGF-beta signaling pathway Type 2 diabetes, renal protection BMP7, THBS2, ADAMTS Gene expression validation [7]
Immune Function T cell differentiation Immunotoxicity, autoimmune diseases CD4, CD8, IL-2 Flow cytometry, histopathology [2]

Experimental Validation Protocols

In Vitro Assays and Molecular Docking

Molecular docking simulations represent a crucial computational bridge between network predictions and experimental validation, providing atomic-level insights into how this compound interacts with its predicted protein targets. The docking protocol begins with protein preparation by retrieving 3D crystal structures of key targets (e.g., AKT1, PIK3R1, GSTM1, PTEN) from the RCSB Protein Data Bank, followed by removal of water molecules, addition of hydrogen atoms, and energy minimization using molecular modeling software such as AutoDock Tools or MOE [5] [3]. Concurrently, the 3D structure of this compound should be energy-minimized using molecular mechanics force fields to ensure proper geometry before docking simulations. The actual docking calculations are performed using AutoDock Vina or similar software, with binding affinity scores (typically in kcal/mol) used to prioritize interactions for further experimental investigation.

For in vitro validation, cell-based assays should be designed to test specific hypotheses generated from the network pharmacology analysis. For anti-inflammatory mechanisms, LPS-stimulated macrophage models (Raw264.7 cells) can be treated with varying concentrations of this compound (typically 25-75 nM) followed by measurement of inflammatory mediators (IL-1β, TNF-α, IL-6) using ELISA or RT-qPCR [6]. For cancer-related mechanisms, appropriate cell lines (e.g., HepG2 for hepatocellular carcinoma, A549 for lung cancer) should be employed to assess this compound's effects on cell proliferation (CCK-8 assay), apoptosis (flow cytometry with Annexin V/PI staining), and pathway modulation (Western blotting of key proteins). For ferroptosis induction, specialized assays measuring lipid peroxidation (MDA assay), intracellular iron levels (iron assay), and GSH/GSSG ratio should be incorporated to validate this specific cell death mechanism [4].

In Vivo Validation and Histopathological Analysis

Animal models provide essential physiological context for validating network pharmacology predictions, with selection of appropriate models being critical for meaningful results. For investigating this compound's effects on sepsis-induced acute lung injury, the cecal ligation and puncture (CLP) model in mice or rats represents a well-established approach, with this compound typically administered at 1-3 mg/kg/day either prophylactically or therapeutically [6]. For autoimmune hepatitis studies, both acute models (ConA-induced) and chronic models (CYP2D6-induced) should be employed to comprehensively evaluate this compound's effects across disease stages, with this compound administration at 3 mg/kg/day for 7-14 days representing an effective dosing regimen [3]. For assessing immunotoxicity, higher doses (5-10 mg/kg) may be administered to evaluate potential adverse effects on immune organs [2].

Endpoint analyses should include comprehensive histopathological examination of target tissues (lung, liver, spleen, thymus) using hematoxylin-eosin (H&E) staining to assess tissue architecture and inflammatory infiltration, complemented by special staining techniques such as Sirius red for fibrosis assessment in chronic models [3]. Immunohistochemistry (IHC) and immunofluorescence should be employed to validate protein-level changes in key targets identified through network analysis (e.g., PTEN, NF-κB, HIF-1α, STAT3) [5] [2]. Molecular validation should include Western blotting to measure protein expression and phosphorylation status in pathway components, coupled with RT-qPCR to assess transcript-level changes in both target tissues and relevant cell lines. For comprehensive pathway analysis, RNA-Seq provides an unbiased assessment of gene expression changes that can confirm or extend initial network pharmacology predictions [2].

Data Analysis and Visualization Protocols

Graphviz DOT Language Implementation

The DOT language provides a powerful and flexible framework for visualizing complex networks and pathways identified through this compound network pharmacology analysis. When implementing DOT scripts for biological pathway visualization, researchers should adhere to specific formatting guidelines to ensure clarity, consistency, and biological accuracy. The following protocol details the creation of a signaling pathway diagram based on actual this compound mechanisms identified in the research:

celastrol_signaling This compound Modulation of PI3K-AKT-NF-kB Pathways cluster_upstream Upstream Signaling cluster_downstream Downstream Effects TLR4 TLR4 PI3K PI3K (PIK3C) TLR4->PI3K Activates EGFR EGFR EGFR->PI3K Activates AKT AKT (AKT1, AKT3) PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates NFkB NF-κB (p65/p50) AKT->NFkB Activates HIF1a HIF-1α mTOR->HIF1a Stabilizes STAT3 STAT3 NFkB->STAT3 Cross-talk Inflammation Inflammation NFkB->Inflammation Induces Fibrosis Fibrosis HIF1a->Fibrosis Promotes Apoptosis Apoptosis STAT3->Apoptosis Regulates This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->NFkB Inhibits This compound->HIF1a Reduces

This DOT script implementation demonstrates several critical principles of effective pathway visualization: (1) use of subgraph clusters to group functionally related elements; (2) strategic color coding to distinguish between different biological elements (blue for upstream signals, yellow for core pathway components, red for this compound and pathological outcomes); (3) clear edge labeling with sufficient labeldistance to prevent visual clutter; and (4) consistent arrow styling to distinguish activation (solid lines) from inhibition (dashed lines). When customizing this template for specific research contexts, researchers should modify node labels and connections to accurately reflect their specific findings while maintaining the visual conventions established in this protocol.

Quantitative Data Analysis and Interpretation

Statistical analysis of network pharmacology data requires specialized approaches that address the unique characteristics of interconnected biological systems. For network topology parameters, researchers should calculate and report degree distribution, betweenness centrality, and closeness centrality for all hub targets, as these metrics provide complementary insights into a target's importance within the overall network architecture [6] [5]. For experimental validation data, appropriate statistical tests should be applied based on data distribution and experimental design, typically including Student's t-test for two-group comparisons and one-way ANOVA with post-hoc tests for multiple group comparisons, with significance thresholds set at p < 0.05 unless multiple testing correction requires more stringent criteria.

The integration of computational and experimental results represents a critical phase in network pharmacology analysis, where predicted relationships must be reconciled with empirical observations. Researchers should pay particular attention to dose-dependent effects, as this compound frequently exhibits bidirectional or concentration-dependent activities on certain pathways, such as the PI3K/AKT signaling pathway which shows inhibition at low doses but paradoxical activation at high doses [2]. Similarly, tissue-specific effects must be carefully interpreted, as this compound may modulate the same pathway differently across various organs or cell types. All integrated analyses should acknowledge both the confirmatory aspects (predictions validated by experiments) and the discovery aspects (unexpected findings that extend beyond initial predictions) to provide a balanced interpretation of the comprehensive network pharmacology workflow.

Troubleshooting and Technical Considerations

Common Challenges and Optimization Strategies

Network pharmacology applications to this compound research present several technical challenges that require careful consideration and methodological optimization. A frequent issue involves target prediction accuracy, as different databases may yield conflicting results due to variations in their underlying algorithms and data sources. To address this limitation, researchers should employ consensus approaches that integrate predictions from multiple databases and prioritize targets identified by two or more independent methods [1]. Additionally, the limited coverage of certain specialized databases for traditional Chinese medicine compounds can be mitigated by supplementing electronic predictions with manual literature mining to capture recently published interactions not yet incorporated into curated databases.

Experimental validation phases present their own unique challenges, particularly regarding dose selection for in vitro and in vivo studies. The research indicates that this compound exhibits distinctly dose-dependent effects, with low concentrations (25-75 nM in vitro; 1-3 mg/kg in vivo) typically demonstrating therapeutic efficacy, while higher concentrations (≥1 μM in vitro; ≥5 mg/kg in vivo) often inducing toxicity or paradoxical pathway activation [2] [4]. Researchers should therefore implement comprehensive dose-ranging studies rather than relying on single concentrations. Another common challenge involves pathway redundancy and compensation, where inhibition of one signaling node may trigger adaptive activation of alternative pathways, potentially obscuring interpretation of results. This can be addressed through multi-parameter assessment that simultaneously monitors several related pathways rather than focusing on isolated signaling cascades.

Conclusion and Future Perspectives

Network pharmacology has emerged as an indispensable methodology for deciphering the complex mechanisms underlying this compound's multifaceted pharmacological profile. The integrated protocol outlined in this document—encompassing computational prediction, network analysis, experimental validation, and data visualization—provides a systematic framework for researchers to investigate this compound's effects across various disease contexts. The consistent identification of certain key pathways (PI3K/AKT, NF-κB, ferroptosis) across multiple independent studies suggests that these represent core mechanisms through which this compound exerts its therapeutic effects, while also highlighting its potential for dose-dependent toxicity.

Future methodological developments will likely enhance the precision and predictive power of this compound network pharmacology. The integration of artificial intelligence approaches such as AlphaFold2 for protein structure prediction [7] and deep learning for network analysis promises to improve target identification accuracy and mechanistic modeling. Additionally, the development of temporally resolved networks that capture dynamic changes in pathway activation across different treatment durations will help elucidate the sequence of molecular events following this compound exposure. The growing availability of specialized TCM network pharmacology platforms and R packages (such as TCMNP) will further streamline analytical workflows and facilitate standardization across research groups [8]. As these methodological advances mature, network pharmacology will continue to illuminate the complex therapeutic landscape of this compound, accelerating its rational development as a multifaceted therapeutic agent for inflammatory diseases, cancer, and metabolic disorders.

References

Frequently Asked Questions (FAQs)

Author: Smolecule Technical Support Team. Date: February 2026

  • FAQ 1: What is the core challenge of working with celastrol in a lab setting? The primary challenge is its narrow therapeutic window. This compound exhibits dose-dependent effects, where low concentrations can be therapeutic, but high concentrations become toxic. This dual nature means that precise dosing is critical for successful experiments [1] [2] [3].

  • FAQ 2: Which organs or systems are most susceptible to this compound toxicity? Research indicates that this compound can cause dose-dependent toxicity in several systems, with significant effects on:

    • Kidneys (Nephrotoxicity): High doses can cause kidney damage, though lower doses have shown protective effects in some disease models [1] [2] [4].
    • Immune System (Immunotoxicity): High doses can damage immune organs like the thymus and spleen, leading to lymphocyte depletion [3].
    • Liver (Hepatotoxicity): It has been reported to aggravate liver damage in some models by promoting oxidative stress [3].
  • FAQ 3: Are there specific signaling pathways involved in this compound's toxic effects? Yes, recent studies have identified key pathways. Notably, high-dose this compound-induced immunotoxicity is mediated through the activation of the PI3K-Akt signaling pathway. In contrast, lower doses may protect by inhibiting this same pathway, highlighting its dose-dependent mechanism [3].

  • FAQ 4: What are the main strategies to reduce this compound's toxicity in experimental models? The most promising strategies include:

    • Precise Dose Optimization: Meticulously establishing the lowest effective dose for your specific model is paramount [1] [3].
    • Advanced Drug Formulations: Using nano-formulations (e.g., exosomes, liposomes, polymeric micelles) can significantly improve bioavailability and reduce the required dose, thereby lowering toxicity [5].
    • Combination Therapy: Using this compound in combination with other therapeutic agents may allow for lower, safer dosing while maintaining efficacy [4].

Troubleshooting Common Experimental Issues

  • Issue: High cell death observed in in vitro models after this compound treatment.

    • Potential Cause: The concentration used is likely too high and within the toxic range.
    • Solution:
      • Perform a comprehensive dose-response curve to determine the IC50 for your specific cell line.
      • Consider using concentrations in the nanomolar to low micromolar range. For reference, in kidney organoids, 2 µM this compound showed protective effects, while higher doses (5-50 µM) were toxic [1] [2].
      • Reduce treatment time or frequency.
  • Issue: Unexpected toxicity in animal studies, particularly in immune organs.

    • Potential Cause: The in vivo dosage may be activating pro-survival and inflammatory pathways like PI3K-Akt.
    • Solution:
      • Lower the administration dose. Studies in mice have shown immunotoxicity at 10 mg/kg, so testing lower doses (e.g., 1-2 mg/kg) is crucial [3] [6].
      • Monitor immune organ histology (spleen, thymus) and relevant serum markers.
      • Validate pathway modulation by checking the expression of key proteins in the PI3K-Akt pathway (e.g., EGFR, AKT, PIK3, mTOR) in tissue samples [3].
  • Issue: Poor solubility or low bioavailability of this compound in the experimental system.

    • Potential Cause: this compound has inherently low water solubility, which leads to poor absorption and inconsistent results.
    • Solution: Utilize novel drug delivery systems. Research has shown that formulations like exosomes (ExoCEL), liposomes, or nanostructured lipid carriers can dramatically improve bioavailability and efficacy, allowing for lower and less toxic dosing [5].

Quantitative Data for Experimental Design

The table below summarizes key quantitative findings from recent studies to help you plan your experiments.

Model System Toxic Dosage / Effect Protective/Therapeutic Dosage Key Findings / Mechanisms
Kidney Organoids (Human iPSC-derived) [1] [2] 5-50 µM (induced nephrotoxicity) 2 µM (reduced cisplatin-induced nephrotoxicity) Downregulated SNORD3A and HIST1H3A genes.
C57BL/6J Mice (Immunotoxicity) [3] 10 mg/kg (caused thymus/spleen damage) Lower doses (suppressed PI3K-Akt) Activated PI3K-Akt pathway (EGFR, PIK3, Akt3).
db/db Mice (Diabetic Kidney Disease) [7] Not specified in results 1 mg/kg/d (for 8 weeks, via gavage) Modulated gut-kidney axis; activated PPAR signaling pathway.
Nude Mice (Thyroid Cancer Xenograft) [6] Not the focus of the study 1-2 mg/kg (inhibited tumor growth) Induced apoptosis via Caspase-3 pathway.

Visualizing Key Mechanisms of Toxicity

Understanding the molecular pathways is essential for troubleshooting. The diagram below illustrates the dose-dependent mechanism of this compound's immunotoxicity, as identified in recent research [3].

G This compound This compound Exposure Dose Dosage Level This compound->Dose HighDose High Dose Dose->HighDose LowDose Low Dose Dose->LowDose PI3K_Act Activates PI3K-Akt Signaling Pathway HighDose->PI3K_Act PI3K_Inhib Suppresses PI3K-Akt Signaling Pathway LowDose->PI3K_Inhib ImmuneDamage Immunotoxicity: • Thymus/Spleen Damage • Lymphocyte Depletion PI3K_Act->ImmuneDamage ImmuneProtection Immunoprotection PI3K_Inhib->ImmuneProtection

Diagram 1: Dose-dependent immunotoxicity of this compound via the PI3K-Akt pathway. High doses activate PI3K-Akt signaling, leading to immune organ damage, while low doses suppress this pathway, offering protection [3].

Suggested Experimental Workflow for Safety Assessment

To systematically evaluate and mitigate this compound toxicity in your research, consider the following workflow:

  • Start with In Vitro Screening:

    • Use relevant cell lines (e.g., primary immune cells, renal tubular cells).
    • Run a detailed dose-response and time-course experiment.
    • Assess viability with assays like CCK-8 and look for apoptosis via Annexin V/PI staining [6].
  • Validate in Advanced Models:

    • Move to more complex systems like kidney organoids or 3D spheroids, which can better predict human-specific toxicity [1] [2].
  • Mechanistic Investigation:

    • Use RNA-Seq and Western blotting to analyze the impact on key pathways like PI3K-Akt [3] and PPAR [7].
    • Check for markers of apoptosis (e.g., Caspase-3, Bax/BCL2 ratio) [6].
  • Optimize Formulation:

    • If toxicity is a barrier, explore nano-formulations such as exosomal this compound (ExoCEL) to enhance delivery and reduce the effective dose [5].

References

Key Mechanisms & Nephrotoxicity FAQs

Author: Smolecule Technical Support Team. Date: February 2026

Your research must account for the dose-dependent dual effect of celastrol; it is nephroprotective at low concentrations but becomes toxic at higher doses [1].

The table below summarizes the primary protective and toxic mechanisms identified in recent studies.

Mechanism of Action Key Players / Pathways Involved Observed Effect (Protective vs. Toxic) Key Experimental Models
Anti-oxidant Activation of Nrf2 pathway; Upregulation of HO-1, GCLC, NQO1; Increased activities of GSH, SOD, CAT; Reduction in MDA [2] [3]. Protective Cypermethrin-induced nephrotoxicity in rats [2]; Acetaminophen-induced nephrotoxicity in rats [3].
Anti-inflammatory Inhibition of NF-κB pathway; Downregulation of TNF-α, IL-6, IL-1β, MCP-1 [4] [2] [5]. Protective Cisplatin-induced AKI in mice and HK-2 cells [5]; High glucose-induced injury in HK-2 cells [4]; Cypermethrin-induced nephrotoxicity in rats [2].
Anti-apoptotic Modulation of Bcl-2/Bax ratio; Inhibition of caspase-3 activation [2] [5] [3]. Protective Cisplatin-induced AKI in mice [5]; Cypermethrin-induced nephrotoxicity [2].
Anti-fibrotic Inhibition of TGF-β1/Smad3 signaling pathway; Downregulation of α-SMA, Col4a1 [6]. Protective 5/6 nephrectomized (Nx) rat model (CKD) [6].
Inhibition of Ferroptosis Activation of Nrf2/GPX4 pathway [7]. Protective Cisplatin-induced AKI [7].
Dose-dependent Toxicity Not fully clarified, but high concentrations lead to significant cell death [1]. Toxic Kidney organoids [1].

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments from the search results to help you replicate these findings.

Protocol 1: Assessing Efficacy & Toxicity in Kidney Organoids

This advanced in vitro model helps establish a safety profile by testing efficacy and toxicity in the same system [1].

  • Key Application: To evaluate the protective effect of this compound against cisplatin-induced nephrotoxicity and its own dose-dependent toxicity [1].
  • Cell Culture: Human induced pluripotent stem cells (iPSCs) are cultured and differentiated into 3D kidney organoids. These organoids express specific kidney markers (NPHS1, LTL, SLC12A1) and contain renal tubular and glomerular structures [1].
  • Treatment:
    • Nephrotoxicity Induction: Organoids are exposed to 50 µM cisplatin for 48 hours [1].
    • This compound Co-treatment: To test protection, organoids are treated with both 50 µM cisplatin and this compound (1-2 µM) for 48 hours [1].
    • This compound Toxicity: To assess its own toxicity, organoids are exposed to a range of this compound concentrations (100 nM to 50 µM) for 48 hours [1].
  • Assessment Methods:
    • Cell Viability: Quantified using flow cytometry and Acridine Orange/Propidium Iodide (AO/PI) staining [1].
    • Mechanistic Insight: RNA-seq analysis can be performed to identify gene expression changes, such as the downregulation of SNORD3A and HIST1H3A [1].

The following diagram illustrates this integrated experimental workflow:

Start Culture iPSC-derived Kidney Organoids A Characterize Organoids (Immunostaining for NPHS1, LTL, etc.) Start->A B Apply Treatment Scenarios A->B C Toxicity Screening (this compound: 100 nM - 50 µM) B->C D Protection Assay (Co-treatment: Cisplatin 50 µM + This compound 1-2 µM) B->D E Functional & Molecular Analysis C->E D->E F Cell Viability Assay (AO/PI Staining, Flow Cytometry) E->F G Mechanistic Investigation (RNA-seq, qPCR) E->G End Data Integration: Establish Safety & Efficacy Profile F->End G->End

Protocol 2: In Vivo Rat Model for Nephroprotection

This protocol is suitable for comprehensive in vivo studies of nephroprotection against toxin-induced injury [2].

  • Animal Model: Male Wistar rats (150-200 g), acclimatized for one week [2].
  • Grouping & Dosing (for 28 days, n=8/group):
    • Control: Vehicle (corn oil + 2% DMSO) [2].
    • Toxin Group: Cypermethrin (25 mg/kg/day, orally) [2].
    • Treatment Groups: this compound (1 or 2 mg/kg/day, orally) administered 1 hour prior to cypermethrin [2].
  • Sample Collection: On day 29, animals are anesthetized. Blood is collected for serum, and kidneys are excised for homogenate, molecular, and histological analysis [2].
  • Key Outcome Measures:
    • Renal Function: Serum creatinine and BUN [2].
    • Oxidative Stress: Tissue levels of MDA, GSH, and activities of SOD, CAT, GPx [2].
    • Inflammation & Apoptosis: ELISA for TNF-α, IL-1β, NF-κB; Protein/gene expression of Bax, Bcl-2, caspase-3 [2].
    • Histopathology: Kidney tissue staining (e.g., H&E, PAS) to assess structural damage [2] [5].

Signaling Pathways: Protective Mechanisms of this compound

This compound's protective effects are mediated through multiple interconnected pathways. The diagram below synthesizes these mechanisms, showing how this compound targets oxidative stress, inflammation, and apoptosis.

cluster_nrf2 Nrf2 Antioxidant Pathway cluster_nfkb NF-κB Inflammation Pathway cluster_apo Mitochondrial Apoptosis Pathway This compound This compound Nrf2 Activates Nrf2 This compound->Nrf2 Inhibits Inhibits NF-κB Activation & Signaling This compound->Inhibits Bal Modulates Bcl-2/Bax Ratio This compound->Bal ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Induces GCLC GCLC ARE->GCLC NQO1 NQO-1 ARE->NQO1 Outcomes_Ox ↑ GSH, SOD, CAT ↓ MDA, ROS Outcomes_Ox->Inhibits Attenuates Outcomes_Ox->Bal Protects Cytokines ↓ TNF-α, IL-6, IL-1β, MCP-1 Inhibits->Cytokines Suppresses Outcomes_In Reduced Inflammation CytoC CytoC Bal->CytoC Prevents Cytochrome c Release Casp3 Casp3 CytoC->Casp3 Inhibits Caspase-3 Activation Outcomes_Ap Reduced Apoptosis

Critical Technical Notes for Researchers

  • Prioritize Dose-Finding: The most critical step is to conduct a thorough dose-response study in your specific model system. The narrow therapeutic window means a protective dose in one model (e.g., 50 nM in HK-2 cells [4]) could be toxic in another [1].
  • Choose a Mechanistic Focus: The choice of endpoint assays should be guided by the primary mechanism you are investigating. For example, include Nrf2 pathway analysis if studying antioxidant effects [2], or TGF-β1/Smad3 if focusing on fibrosis in chronic models [6].
  • Leverage Advanced Models: Kidney organoids offer a more human-relevant, high-throughput platform for early safety and efficacy screening, potentially reducing reliance on animal models [1].

References

celastrol hepatotoxicity prevention

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Why is preventing celastrol-induced hepatotoxicity a major research focus? this compound has immense therapeutic potential for conditions like cancer, obesity, and neurodegenerative diseases [1] [2] [3]. However, its poor water solubility, low bioavailability, and off-target effects cause severe organ toxicity, including hepatotoxicity, which narrows its therapeutic window and hinders clinical application [4] [5] [3].

  • Can this compound also protect the liver? Yes, interestingly, this compound has demonstrated hepatoprotective effects in specific models of liver disease. Studies show it can alleviate metabolic-associated fatty liver disease (MAFLD), autoimmune hepatitis, and cholestatic liver injury through mechanisms involving anti-inflammatory and antioxidant pathways [1] [6] [7]. This highlights that its effects are context-dependent.

  • What are the most promising strategies to reduce hepatotoxicity? The most effective strategies involve advanced drug delivery systems that enhance this compound's solubility and target it to diseased tissues, minimizing accumulation in healthy organs like the liver [4] [3]. The main approaches are:

    • Nano-formulations: Creating nanoparticles, micelles, or conjugates.
    • Chemical Modification: Developing derivatives or conjugates with improved properties.
    • Combination Therapy: Using this compound with other agents to allow for lower, safer doses.

Troubleshooting Guide: Strategies to Mitigate Hepatotoxicity

This guide summarizes practical strategies you can implement in your experimental design.

Strategy Mechanism for Reducing Hepatotoxicity Key Evidence & Advantages
Targeted Nanocarriers Enhances specific delivery to tumor/inflamed tissue; reduces free this compound in liver [4] [3]. P-selectin-targeted nanoparticles showed strong anti-tumor efficacy with dramatically reduced organ toxicity [4].
Polymer-Drug Conjugates Improves water solubility and alters biodistribution; promotes accumulation at target site [3]. Nucleic Acid Aptamer-Celastrol Conjugate (NACC) showed higher solubility (>17.8 mg/mL), increased efficacy (IC50 70 nM), and decreased liver/kidney accumulation [3].
Combination Therapy Allows use of lower, less toxic doses of this compound while achieving synergistic effects [5]. Combined with Lapatinib in breast cancer, it enhanced apoptosis and reduced required this compound dose, minimizing adverse effects [5].
Novel Derivatives Chemical modification of this compound structure to improve selectivity and drug-like properties [8] [5]. Dipeptide-derivative compound 3 showed remarkable anti-proliferative activity and improved selectivity for liver cancer cells vs. normal hepatocytes [8].

Experimental Protocols for Hepatotoxicity Assessment

When evaluating the success of any toxicity-mitigation strategy, the following assays are considered standard.

Protocol 1: In Vivo Assessment of Hepatotoxicity in Rodent Models

This protocol is fundamental for preclinical safety profiling.

  • 1. Animal Grouping & Dosing:

    • Use healthy mice (e.g., C57BL/6) or rats, divided into at least 4 groups: Vehicle control, Positive control (e.g., known hepatotoxin), this compound-only group, and Novel formulation/derivative group.
    • Administer the compound via a relevant route (e.g., oral gavage, intravenous injection) for a set period [7].
  • 2. Sample Collection:

    • At the end of the study, collect blood via cardiac puncture. Isolate serum by centrifugation.
    • Harvest liver tissue. One part is fixed in 4% paraformaldehyde for histology, and another part is snap-frozen in liquid nitrogen for molecular analysis [7].
  • 3. Biochemical Analysis (Serum):

    • Measure established clinical chemistry parameters using ELISA or automated analyzers.
      • Alanine Aminotransferase (ALT) & Aspartate Aminotransferase (AST): Primary markers of hepatocellular damage.
      • Alkaline Phosphatase (ALP) & Total Bilirubin: Markers of cholestatic injury [2].
  • 4. Histopathological Examination (Liver Tissue):

    • Process fixed tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
    • A pathologist, blinded to the treatment groups, should examine slides for lesions, including steatosis, necrosis, inflammatory cell infiltration, and ballooning degeneration [7].

The following diagram illustrates this workflow:

Start Start In Vivo Assessment Group Animal Grouping & Dosing (Vehicle, Control, this compound, Test Formulation) Start->Group Collect Sample Collection Group->Collect Serum Blood Serum Collect->Serum Tissue Liver Tissue Collect->Tissue Biochem Biochemical Analysis (ALT, AST, ALP, Bilirubin) Serum->Biochem Fix Fixed & Paraffin-Embedded Tissue->Fix Frozen Snap-Frozen Tissue->Frozen Histo Histopathological Examination (H&E Staining) Fix->Histo Molecular Molecular Analysis (e.g., Western Blot) Frozen->Molecular

Protocol 2: In Vitro Screening for Cytotoxicity in Hepatocytes

This cell-based assay provides a rapid, high-throughput method for initial safety screening.

  • 1. Cell Culture:

    • Use a human normal hepatocyte cell line (e.g., LO2) or primary hepatocytes.
    • Culture cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
  • 2. Compound Treatment:

    • Seed cells in a 96-well plate. After 24 hours, treat with a range of concentrations of native this compound and your novel formulation/derivative.
    • Include a vehicle control (e.g., DMSO, ≤0.1%) and a positive control for cell death.
    • Incubate for 24-48 hours [8].
  • 3. Viability & Cytotoxicity Assay:

    • Perform an MTT assay to measure cell viability.
    • Alternatively, measure the release of Lactate Dehydrogenase (LDH) from damaged cells into the culture medium using a commercial kit. This directly quantifies cytotoxicity [2].
  • 4. Selectivity Index (SI) Calculation:

    • Perform the same viability assay on cancer cell lines (e.g., HepG2, HepAD38).
    • Calculate the Selectivity Index (SI) to determine if your formulation is more toxic to cancer cells than to normal liver cells.
    • Formula: SI = IC₅₀ (Normal Hepatocytes) / IC₅₀ (Cancer Cells). A higher SI indicates a safer profile [8].

Key Signaling Pathways in this compound's Hepatic Effects

Understanding these pathways is crucial for interpreting your experimental results and designing targeted solutions.

cluster_hepatoprotective Hepatoprotective Mechanisms cluster_toxicity Toxicity Mechanisms & Mitigation This compound This compound SIRT1 SIRT1 Activation This compound->SIRT1 PI3K_AKT PI3K/AKT Inhibition This compound->PI3K_AKT NFkB NF-κB Pathway Inhibition This compound->NFkB ROS ROS Generation & Mitochondrial Dysfunction This compound->ROS FXR FXR Signaling SIRT1->FXR Outcome1 Outcome: Reduced Inflammation & Liver Injury FXR->Outcome1 PI3K_AKT->Outcome1 NFkB->Outcome1 PI3K_AKT2 PI3K/AKT/mTOR Inactivation ROS->PI3K_AKT2 Nano Targeted Nano-Drug Nano->ROS Localizes Nano->PI3K_AKT2 Localizes Outcome3 Outcome: Targeted Effect Reduced Toxicity Nano->Outcome3 Apoptosis Induced Apoptosis & Autophagy PI3K_AKT2->Apoptosis Outcome2 Off-Target Hepatotoxicity Apoptosis->Outcome2

References

Troubleshooting Guide: Overcoming Poor Celastrol Solubility

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares the primary strategies researchers use to enhance celastrol's solubility and bioavailability.

Strategy Mechanism Key Advantages Reported Solubility / Performance Citation
Nano-Delivery Systems Encapsulates this compound in nano-sized carriers. Improves bioavailability, enables targeted delivery, reduces off-target toxicity. Liposomes: 78.77% drug entrapment; sustained release profile. [1] [2] [3]
Cyclodextrin Inclusion Host-guest complexation; drug molecule is enclosed within the cyclodextrin cavity. Simple preparation, enhances stability and permeability, inhibits P-gp efflux. SBE-β-CD complex: Significant solubility increase; 2.5-fold higher permeation. [4]
Direct Chemical Modification Covalently bonds this compound to a hydrophilic molecule (e.g., aptamer, PEG). Fundamentally alters physicochemical properties, high target specificity. Aptamer-Celastrol: Solubility >17.8 mg/mL (from <0.014 mg/mL). [2] [5]
Chemical Synthesis of Derivatives Modifies the parent chemical structure to create more soluble analogs. Can create derivatives with improved drug-like properties. Sodium salt (NST001A): Water-soluble; inhibits colon cancer cell growth. [6] [7]

Experimental Protocols & Methodologies

Here are detailed methodologies for two of the most cited approaches in recent literature.

Protocol 1: Preparing this compound-loaded Liposomes

This protocol uses the well-established lipid thin-layer-hydration-extrusion method [3].

  • Materials:
    • This compound, Soy lecithin (SL), Cholesterol (Chol), 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000), Chloroform, Methanol, Phosphate-buffered saline (PBS).
  • Procedure:
    • Dissolve Lipid Mixture: Accurately weigh SL (100 mg), Chol (16.67 mg), DSPE-PEG2000 (8.33 mg), and this compound (10 mg). Dissolve in a 15 mL chloroform/methanol mixture (2:1 v/v).
    • Form Thin Lipid Film: Place the solution in a round-bottom flask and remove the organic solvent using a rotary evaporator at 45°C until a thin, dry film forms on the inner wall.
    • Hydrate the Film: Add PBS or double-distilled water to the flask and hydrate under ultrasound for 30 minutes to form large, multilamellar vesicles.
    • Size Reduction: Pass the hydrated liposome suspension through a liposome extruder equipped with a polycarbonate membrane (e.g., 100 nm pore size) for approximately 13 cycles to obtain monodispersed, uniform-size liposomes.
  • Characterization:
    • Particle Size & Zeta Potential: Use Dynamic Light Scattering (DLS). A successful preparation should have a size around 72 nm and a PDI <0.3 [3].
    • Encapsulation Efficiency (EE): Determine using centrifugal ultrafiltration. Calculate EE% = (Amount of drug in liposomes / Total amount of drug used) × 100%. EEs over 75% have been reported [3].
Protocol 2: Forming a this compound-Cyclodextrin Inclusion Complex

This protocol details the preparation of a supramolecular inclusion complex, specifically with Sulfobutylether-β-Cyclodextrin (SBE-β-CD), which has shown superior performance [4].

  • Materials:
    • This compound, Sulfobutylether-β-Cyclodextrin (SBE-β-CD) or 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), Solvents (e.g., methanol, water).
  • Procedure (Kneading Method):
    • Prepare Solutions: Dissolve this compound and SBE-β-CD in a 1:1 molar ratio in a minimal amount of a suitable solvent (e.g., methanol for this compound, water for SBE-β-CD).
    • Mix and Knead: Combine the two solutions and mix thoroughly. The resulting paste should be kneaded consistently for 45-60 minutes.
    • Dry the Complex: The kneaded mixture is transferred to a tray and dried in an oven at 40-45°C until a dry mass is obtained.
    • Collect and Store: The dried complex is pulverized, passed through a sieve (#80/100 mesh), and stored in a desiccator.
  • Characterization:
    • Phase Solubility Study: Conduct to determine the stability constant of the complex according to Higuchi and Connors method.
    • Analytical Techniques: Use Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of new bonds, Differential Scanning Calorimetry (DSC) to check the disappearance of this compound's melting peak, and Proton Nuclear Magnetic Resonance (¹H NMR) to prove inclusion within the cyclodextrin cavity [4].

Visual Guide: Strategy Selection Workflow

The following diagram outlines a logical decision-making process for selecting the most appropriate solubility enhancement strategy based on your research objectives.

G Start Start: Need to improve This compound Solubility Q1 Primary Goal: Targeted Delivery or Fundamental Solubility? Start->Q1 A1 Targeted Delivery Needed Q1->A1 Targeted Delivery A2 Maximize Solubility & Permeability Q1->A2 Basic Solubility Q2 Available Technical Expertise and Equipment? S2 Strategy: Cyclodextrin Inclusion Complex Q2->S2 Standard Lab S3 Strategy: Direct Chemical Modification (e.g., PEGylation) Q2->S3 Specialized Synthesis Q3 Willing to modify the chemical structure? S1 Strategy: Nano-Delivery Systems (e.g., Liposomes, Polymeric NPs) Q3->S1 No S4 Strategy: Chemical Derivatives (e.g., Dipeptide conjugates) Q3->S4 Yes A1->Q3 Also consider A1->S1 A2->Q2 A3 High-Throughput Screening Needed

Frequently Asked Questions (FAQs)

Q1: Why is improving this compound's water solubility so critical for its development? The extremely low aqueous solubility of this compound (approximately 13.25 μg/mL at 37°C) is the root cause of its low oral bioavailability (around 17.06% in rat models) and subsequent off-target toxicity [1] [6]. Improving solubility directly enhances dissolution and absorption, which can increase therapeutic efficacy and allow for lower, safer dosing.

Q2: What is the difference between a nano-delivery system and a cyclodextrin complex? The main difference lies in the mechanism. Nano-delivery systems (e.g., liposomes, polymeric nanoparticles) physically encapsulate this compound within a carrier, which can be engineered for targeted release. Cyclodextrin complexes form on a molecular level, where the hydrophobic this compound molecule is "guest" within the hydrophobic "cavity" of the cyclodextrin "host," resulting in a soluble complex [2] [4]. Nano-systems are more complex but offer targeting, while cyclodextrins are simpler and excel at enhancing basic solubility and permeability.

Q3: Beyond solubility, what other properties do these strategies improve? These advanced formulations address multiple limitations simultaneously:

  • Bioavailability: Enhanced solubility leads to better absorption. Liposomes also prolong circulation time [3].
  • Stability: Cyclodextrins can protect this compound from degradation in biological matrices [4].
  • Toxicity: Targeted nano-systems and aptamer conjugates reduce accumulation in healthy organs like the liver and kidneys, minimizing side effects [2] [5].

References

celastrol narrow therapeutic window

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What specific factors contribute to celastrol's narrow therapeutic window? this compound's clinical application is limited by a combination of pharmacokinetic and safety profile issues [1] [2].

    • Poor Aqueous Solubility: Its water solubility is approximately 13.25 mg/ml at 37°C, which complicates formulation and delivery [2].
    • Low Bioavailability: Oral administration in rats showed an absolute bioavailability of only 17.06%, indicating ineffective absorption into the systemic circulation [2].
    • Dose-Limiting Toxicity: The effective dose in various tumor xenograft models is typically between 1-5 mg/kg [2]. However, doses as low as 3 mg/kg have been associated with adverse events and mortality in some rodent studies, while other studies show no toxic effects at this level. Reported side effects include cardiotoxicity, hepatotoxicity, and nephrotoxicity [2].
  • Q2: What practical strategies can I use to improve this compound's therapeutic window in my experiments? Researchers are exploring several strategies to enhance this compound's efficacy and reduce its side effects [2].

    • Combination Therapy: Using this compound with other anticancer agents allows for lower, less toxic doses of each drug while maintaining or even synergizing anti-tumor effects [2].
    • Structural Derivatives: Modifying the this compound molecule can create analogs with improved properties. For example, NST001A (a sodium salt of this compound) has shown enhanced water solubility and inhibits the growth of human colon cancer cells in vitro and in vivo [2].
    • Nano/Micro-Delivery Systems: Encapsulating this compound into nanoparticles (e.g., This compound-albumin nanoparticles) can improve its water stability, enhance tumor-specific targeting, and reduce accumulation in off-target organs, thereby lowering systemic toxicity [2].

Quantitative Data on Challenges & Strategies

The tables below summarize the key challenges and the experimental strategies being employed to overcome them.

Table 1: Key Challenges Limiting this compound's Clinical Application

Challenge Quantitative/Specific Data Key References
Water Solubility 13.25 ± 0.83 mg/ml at 37°C [2]
Oral Bioavailability Absolute bioavailability of 17.06% in rats [2]
Effective Anticancer Dose (preclinical) 1-5 mg/kg (in various tumor xenograft models) [2]
Toxic Dose (preclinical) Signs of toxicity and 27% mortality at 3 mg/kg in some rodent studies; LD50 reported at 20.5 mg/kg. [2]
Major Side Effects Cardiotoxicity, hepatotoxicity, hematopoietic system toxicity, nephrotoxicity. [2]

Table 2: Experimental Strategies to Overcome Limitations

Strategy Example(s) Key Findings / Rationale
Combination Therapy With ErbB2-targeted therapeutics (e.g., for breast cancer) Significantly retarded tumor growth in a mouse xenograft model with only minor systemic toxicity [2].
Structural Derivatives NST001A (a sodium salt of this compound) Improved water solubility; inhibited growth of Colo 205 colon cancer cells in vitro and in vivo [2].
Nano/Micro Delivery Systems This compound-albumin nanoparticles Reduced accumulation of free this compound in off-target organs, successfully reducing systemic toxicity [2].

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments cited in the strategies above.

Protocol 1: Evaluating this compound in Combination Therapy

This protocol is adapted from studies where this compound was combined with targeted therapeutics like ErbB2-inhibitors for breast cancer [2].

  • Cell Culture: Maintain human breast cancer cell lines (e.g., SK-BR-3, known for ErbB2 overexpression) in recommended media.
  • Combination Treatment:
    • Prepare a dilution series of this compound (e.g., 0.1 µM to 3 µM) and the companion drug (e.g., an ErbB2 inhibitor).
    • Treat cells with this compound alone, the companion drug alone, and their combinations. Use a constant ratio of the two drugs across the dilution series.
  • Viability Assay: After 48-72 hours, assess cell viability using an SRB or CCK-8 assay.
  • Data Analysis: Calculate the Combination Index (CI) using software like CompuSyn to determine synergism (CI<1), additive effect (CI=1), or antagonism (CI>1).
  • In Vivo Validation: Administer this compound (e.g., 1-2 mg/kg, i.p. or oral), the companion drug, and their combination to mice with ErbB2-overexpressing tumor xenografts. Monitor tumor volume and animal body weight weekly for 4-6 weeks to assess efficacy and systemic toxicity.
Protocol 2: Testing this compound-Loaded Nanoparticle Efficacy

This protocol is based on the development and testing of this compound-albumin nanoparticles [2].

  • Nanoparticle Preparation: Prepare this compound-loaded albumin nanoparticles using a desolvation or emulsion method.
  • Characterization: Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering. Measure drug loading and encapsulation efficiency using HPLC.
  • In Vitro Cytotoxicity: Treat relevant cancer cells (e.g., HepG2 for liver cancer) with free this compound and this compound nanoparticles across a concentration range. Assess IC50 values after 24-48 hours using a viability assay.
  • In Vivo Biodistribution & Efficacy:
    • Use an animal model (e.g., diethylnitrosamine (DEN)-induced hepatocellular carcinoma in mice).
    • Inject a fluorescently labeled version of the nanoparticles and use an in vivo imaging system (IVIS) to track biodistribution over time, comparing to free this compound.
    • For efficacy, treat tumor-bearing mice with free this compound vs. nanoparticles at an equivalent dose (e.g., 2-3 mg/kg). Monitor tumor growth and harvest organs for histological analysis of toxicity (e.g., heart, liver, kidney).

Signaling Pathways & Experimental Workflows

The following diagrams, created with Graphviz, illustrate the molecular mechanisms and experimental workflows related to this compound.

Diagram 1: this compound's Multi-Target Anticancer Mechanisms

CelastrolMechanisms This compound Anticancer Mechanisms cluster_pathways Key Signaling Pathways This compound This compound subcluster_pathways This compound->subcluster_pathways Apoptosis Apoptosis ROS/JNK ROS/JNK Apoptosis->ROS/JNK Akt/mTOR Akt/mTOR Apoptosis->Akt/mTOR HSP90/Cdc37 HSP90/Cdc37 Apoptosis->HSP90/Cdc37 Autophagy Autophagy Autophagy->ROS/JNK Autophagy->Akt/mTOR CellCycle CellCycle p21 / CyclinB1 p21 / CyclinB1 CellCycle->p21 / CyclinB1 Metastasis Metastasis EMT (↓E-cad, ↑N-cad) EMT (↓E-cad, ↑N-cad) Metastasis->EMT (↓E-cad, ↑N-cad) Inflammation Inflammation NF-κB NF-κB Inflammation->NF-κB subcluster_pathways->Apoptosis subcluster_pathways->Autophagy subcluster_pathways->CellCycle subcluster_pathways->Metastasis subcluster_pathways->Inflammation Cell Death Cell Death ROS/JNK->Cell Death Akt/mTOR->Cell Death Oncoprotein Degradation Oncoprotein Degradation HSP90/Cdc37->Oncoprotein Degradation G2/M Phase Arrest G2/M Phase Arrest p21 / CyclinB1->G2/M Phase Arrest Inhibited Invasion Inhibited Invasion EMT (↓E-cad, ↑N-cad)->Inhibited Invasion Reduced Inflammation Reduced Inflammation NF-κB->Reduced Inflammation

This diagram summarizes the multiple signaling pathways through which this compound exerts its anticancer effects, leading to various outcomes such as cell death and inhibited invasion [3] [4] [5].

Diagram 2: Experimental Workflow for Nano-Delivery Systems

This flowchart outlines a standard experimental workflow for developing and testing nanoparticle-based delivery systems for this compound, from preparation to final safety assessment [2].

References

Detailed Mitigation Strategies & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The following table details specific experimental approaches and their rationales, as identified in the current literature.

Strategy Experimental Formulation & Workflow Key Findings & Efficacy Data Ref

| Bacteria-Assisted Liposomes | 1. Prepare Celastrol-loaded PEGylated liposomes. 2. Modify surface with Lactoferrin (for cancer cell targeting). 3. Coat with Carboxymethyl Chitosan (CMCS). 4. Adsorb onto Bifidobacterium infantis (for tumor hypoxia targeting). 5. In vivo: Use mouse lung cancer model (e.g., C57BL/6J mice, LLC cell line). | CMCS coating degrades in acidic tumor microenvironment. System inhibited tumor growth and significantly minimized this compound-induced liver damage in mice. | [1] | | Dose Optimization | 1. In vivo: Administer low-dose (e.g., 1-2 mg/kg) vs. high-dose (e.g., 10 mg/kg) this compound to C57BL/6J mice. 2. Assess histopathology of thymus/spleen. 3. Use RNA-Seq and IHC/mIHC to analyze PI3K-Akt pathway genes (EGFR, PIK3C, Akt3) and proteins (p-AKT, p-PI3K, PTEN). | Low dose: Suppressed PI3K-Akt signaling (downregulated mTOR), offered protection. High dose: Activated PI3K-Akt, caused lymphocyte depletion and immunotoxicity. Conclusion: Effect is bidirectionally dose-dependent. | [2] | | Chemical Modification | Introduce hydrophilic groups (e.g., Piperazine, Polyethylene Glycol - PEG) at the C-3, C-20, or C-29 positions of the this compound molecule. | Improves water solubility, metabolic stability, and safety profile by altering physicochemical properties. | [3] [4] |

Key Experimental Considerations

  • Herb-Drug Interactions: this compound can inhibit major human Cytochrome P450 enzymes (CYP1A2, 2C19, 2D6, 2E1, 3A4) [5]. This is a critical factor for clinical translation and combination therapies.
  • Critical Parameter - Dose: The PI3K-Akt pathway study [2] provides a clear mechanistic warning: the line between efficacy and toxicity is exceptionally fine. Meticulous, disease-model-specific dose-finding studies are non-negotiable.
  • Choosing a Strategy: The choice of strategy depends on your research goal. Bacteria-assisted delivery [1] is innovative for solid tumors, while dose optimization [2] is a fundamental, cost-effective approach for all applications. Chemical modification [3] [4] requires significant medicinal chemistry expertise.

Visual Guide: Mechanisms and Workflows

To help visualize the core concepts of dose dependency and the bacteria-assisted delivery workflow, I have created the following diagrams.

G Dose This compound Dose LowDose Low Dose Dose->LowDose HighDose High Dose Dose->HighDose PI3K_Akt PI3K-Akt Signaling Pathway Activity Protective Protective Effect (e.g., Immunosuppression) PI3K_Akt->Protective Toxic Toxic Effect (e.g., Lymphocyte Depletion) PI3K_Akt->Toxic LowDose->PI3K_Akt Suppresses HighDose->PI3K_Akt Activates

(this compound Dose-Dependent Immunotoxicity)

G cluster_prep Preparation of Bif@CLC-LP Biohybrid cluster_delivery In Vivo Targeting & Release A 1. Prepare this compound-Loaded PEGylated Liposomes (Cel-LP) B 2. Surface Modify with Lactoferrin (CL-LP) A->B C 3. Coat with pH-sensitive Carboxymethyl Chitosan (CLC-LP) B->C D 4. Adsorb onto Bifidobacterium infantis C->D E Bif@CLC-LP Biohybrid D->E F 5. Intravenous Injection E->F G 6. Bacteria target hypoxic regions of tumor F->G H 7. Acidic TME degrades CMCS coating G->H I 8. Lactoferrin-targeted liposomes released H->I J 9. Receptor-mediated uptake by cancer cells I->J K 10. Induction of ROS & Apoptosis with Reduced Off-Target Toxicity J->K

(Bacteria-Assisted Liposome Delivery Workflow)

I hope this structured technical guide provides a solid foundation for your work. The field of nanodelivery, in particular, appears to be a key avenue for overcoming the historical challenges associated with this potent compound.

References

Celastrol Stability Challenges & Formulation Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Celastrol's clinical application is hindered by several inherent limitations. The table below outlines the core problems and the nano-delivery strategies developed to overcome them.

Challenge Description & Impact Formulation Strategies to Improve Stability & Delivery

| Poor Aqueous Solubility | Aqueous solubility of only 13.25 μg/mL at 37°C [1]. This strong hydrophobicity leads to low absorption and efficacy. | - Nanoemulsions: Improve solubility and bioavailability for applications like semen cryopreservation [2].

  • Cyclodextrin Inclusion Complexes: Significantly enhance solubility and stability. SBE-βCD is particularly effective [3]. | | Low Oral Bioavailability | Absolute oral bioavailability is only ~17% in rat models, due to first-pass metabolism [1]. | - Liposomes (PEGylated): Shielded liposomes improve targeting, prolong circulation, and enhance tumor accumulation via the EPR effect [4].
  • Polymer-based Nanoparticles: Improve pharmacokinetic profiles [1]. | | Chemical Instability | The quinone methide group is highly electrophilic and reactive. It can form covalent adducts with proteins and nucleophiles, leading to promiscuous activity and degradation [5]. | - Prodrug Design: Modifying reactive groups (e.g., C-6 position) can improve stability [6].
  • Stimuli-Responsive Nanocarriers: Designed to release this compound only in specific environments (e.g., low pH, high GSH in tumors), protecting it during circulation [1]. | | Narrow Therapeutic Window & Toxicity | Effective anticancer doses around 1-5 mg/kg in mice, but can cause weight loss and organ toxicity at similar doses [7]. | - Active Targeting Ligands: Modifying nanocarriers with antibodies or other ligands minimizes off-target accumulation [1].
  • Structural Derivatives: Creating analogs (e.g., CP1) can improve selectivity and reduce off-target toxicity [6]. |

Detailed Experimental Protocols

Here are detailed methodologies for key formulation and evaluation techniques cited in the research.

Preparation of PEGylated Liposomal this compound-PROTACs

This protocol, based on a 2025 study, uses the thin-film hydration method to create stable, long-circulating liposomes [4].

  • Key Materials: this compound-PROTACs, phospholipids, cholesterol, and PEG-lipid conjugate (e.g., DSPE-PEG2000).
  • Procedure:
    • Film Formation: Dissolve the drug, phospholipids, cholesterol, and PEG-lipid in an organic solvent (e.g., chloroform) in a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to form a thin lipid film.
    • Hydration: Hydrate the dry film with an aqueous buffer (e.g., PBS, pH 7.4) above the phase transition temperature of the lipids with vigorous stirring to form multi-lamellar vesicles (MLVs).
    • Size Reduction: Sonicate the MLV dispersion using a probe sonicator on ice or sequentially extrude it through polycarbonate membranes (e.g., 100 nm pore size) to form small, uniform unilamellar vesicles.
    • Purification: Use dialysis or size-exclusion chromatography to remove non-encapsulated free drug.
  • Characterization:
    • Particle Size & PDI: ~65-85 nm, measured by Dynamic Light Scattering (DLS) [4].
    • Zeta Potential: ~ -6.77 mV, indicating moderate colloidal stability [4].
    • Encapsulation Efficiency (EE): Can reach >95%, measured by HPLC after separating free drug [4].
Formation of this compound-β-Cyclodextrin Inclusion Complex

This protocol uses a simple complexation method to enhance solubility and stability [3].

  • Key Materials: this compound, Sulfobutylether-β-Cyclodextrin (SBE-βCD).
  • Procedure:
    • Solution Preparation: Prepare an aqueous solution of SBE-βCD.
    • Complexation: Add this compound to the SBE-βCD solution in a molar ratio determined by phase-solubility studies (e.g., 1:1).
    • Mixing: Stir the mixture continuously for 24-48 hours at room temperature, protected from light.
    • Filtration & Lyophilization: Filter the solution through a 0.45 μm membrane to remove any uncomplexed, insoluble this compound. Lyophilize the filtrate to obtain a solid inclusion complex powder.
  • Characterization:
    • Phase Solubility Studies: Confirm increased solubility and determine stability constant.
    • Analytical Techniques: Use Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) to confirm the formation of the inclusion complex.
In Vitro Hemolysis Assay for Biocompatibility

This test is critical for ensuring the safety of intravenous formulations [4].

  • Procedure:
    • Sample Preparation: Collect fresh blood and separate red blood cells (RBCs) via centrifugation. Wash the RBCs with saline until the supernatant is clear.
    • Incubation: Dilute the nanocarrier formulation (e.g., liposomes) to various concentrations. Mix with a 2% (v/v) RBC suspension.
    • Control Groups: Include a negative control (RBCs in saline, 0% hemolysis) and a positive control (RBCs in distilled water, 100% hemolysis).
    • Incubation & Analysis: Incubate the mixtures at 37°C for 1 hour. Centrifuge and measure the hemoglobin content in the supernatant spectrophotometrically at 540 nm.
  • Safety Threshold: A hemolysis rate of less than 5% at working concentrations is generally considered safe for injectable formulations [4].

Experimental Workflows & Signaling Pathways

The following diagrams illustrate the experimental workflow for liposomal formulation and a key mechanism of this compound instability.

G start Start: Liposomal Formulation step1 Thin-Film Formation (Dissolve lipids/drug, rotary evaporate) start->step1 step2 Hydration (Add aqueous buffer, stir above lipid Tm) step1->step2 step3 Size Reduction (Sonication or extrusion through 100 nm membrane) step2->step3 step4 Purification (Dialysis or chromatography to remove free drug) step3->step4 char1 Characterization: DLS (Particle Size & PDI) step4->char1 char2 Characterization: HPLC (Encapsulation Efficiency) step4->char2 char3 Characterization: Zeta Potential (Colloidal Stability) step4->char3 end In-Vitro/In-Vivo Evaluation char1->end char2->end char3->end

Diagram 1: Workflow for preparing and characterizing liposomal this compound formulations [4].

G This compound This compound QuinoneMethide Quinone Methide Group This compound->QuinoneMethide Contains CovalentAdduct Covalent Protein Adduct QuinoneMethide->CovalentAdduct Michael Addition Nucleophile Biological Nucleophile (e.g., Cysteine thiol) Nucleophile->CovalentAdduct Attacks C-6

Diagram 2: Mechanism of this compound's instability via its reactive quinone methide group [5].


Key Troubleshooting FAQs

  • How can I prevent this compound precipitation in aqueous cell culture media? Consider using a nano-delivery system like liposomes or nanoemulsions instead of dissolving this compound directly in DMSO. Alternatively, formulate this compound as a water-soluble inclusion complex with SBE-βCD to maintain it in solution [3].

  • What are the best practices for storing this compound and its formulations? Store pure this compound powder desiccated at or below -20°C. For aqueous nano-formulations (liposomes, nanoemulsions), store at 4°C and characterize particle size and drug content after long-term storage to check for aggregation or degradation. Protect all forms from light [3].

  • The efficacy of my this compound formulation in animal models is low. How can I improve it? Low in vivo efficacy is often due to poor bioavailability and off-target distribution. Implementing an actively targeted nano-delivery system (e.g., with ligands for tumor-specific receptors) can significantly improve tumor accumulation and therapeutic efficacy while reducing side effects [1].

References

Comprehensive Technical Support Guide: Addressing Celastrol's Metabolic Limitations in Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Celastrol Overview & Key Limitations

This compound, a pentacyclic triterpenoid compound isolated from Tripterygium wilfordii Hook.f., has gained significant research interest due to its broad pharmacological activities, including anti-inflammatory, anti-tumor, anti-obesity, and immunomodulatory effects. However, its transition from preclinical promise to clinical application faces substantial challenges related to its metabolic limitations and physicochemical properties. This technical support guide provides evidence-based troubleshooting for researchers working with this complex compound.

Table 1: Key Metabolic and Physicochemical Limitations of this compound

Parameter Value/Range Experimental Impact Citation
Aqueous Solubility 13.25 ± 0.83 μg/mL at 37°C Limited formulation options, poor absorption [1]
Absolute Oral Bioavailability (Rats) 17.06% Low systemic exposure, variable efficacy [1]
Peak Plasma Concentration (Oral) 0.031-0.497 μM Subtherapeutic levels at target tissues [1]
Therapeutic Window Narrow (High dose toxicity >7.5 mg/kg in rats) Difficult dosing optimization [2] [1]
Plasma Half-life Short (Species-dependent) Frequent dosing required [1]
Gender-dependent Absorption Significant in rats (F > M) Variable experimental outcomes [1]

Troubleshooting Common Experimental Challenges

Solubility & Bioavailability Issues
  • Problem: Poor aqueous solubility limiting in vitro and in vivo applications

    • Solution: Employ nanocarrier systems including polymeric micelles, liposomes, solid lipid nanoparticles, and nanogels. These systems have demonstrated improved solubility profiles and enhanced cellular uptake. For in vitro studies, prepare stock solutions in DMSO followed by dilution in aqueous buffers containing safe solubilizing agents like cyclodextrins. [1]
  • Problem: Low oral bioavailability compromising in vivo efficacy

    • Solution: Implement structural modifications at C-3, C-20, or C-29 positions with hydrophilic moieties (e.g., piperazine, PEG). For animal studies, consider alternative administration routes such as intraperitoneal injection, or utilize nanotechnology-enabled drug delivery systems (NDDS) for passive and active targeting. The Cmax for intravenous administration (1701.3 ± 170.7 ng/mL) significantly exceeds oral administration (35.1 ± 7.9 ng/mL), suggesting alternative routes may be necessary for specific research objectives. [1]
Toxicity & Dosing Concerns
  • Problem: Dose-dependent toxicity observed in multiple organ systems

    • Solution: Conduct rigorous dose-ranging studies specific to your experimental model. For in vivo applications, initiate dosing at 100 μg/kg/day and carefully titrate upward while monitoring toxicity markers. Implement therapeutic drug monitoring where feasible, recognizing that high-dose this compound (10 mg/kg in mice) causes significant immunotoxicity including thymic lymphocyte depletion and splenic tissue damage. [2] [3]
  • Problem: Narrow therapeutic window complicating experimental design

    • Solution: Employ extended preconditioning assays to identify optimal dosing for your specific cell lines or model systems. Include comprehensive toxicity endpoints in your study design: histopathological analysis of thymus and spleen, liver function tests, and assessment of oxidative stress markers. The dose-dependent duality of this compound's effects on the PI3K-Akt signaling pathway necessitates careful validation of your chosen dosage. [2]

Frequently Asked Questions (FAQ)

General Experimental Design
  • Q1: What is the most critical consideration when designing this compound experiments?

    • A1: The dose-dependent duality of this compound's effects represents the most critical consideration. Research demonstrates that high-dose this compound (10 mg/kg in mice) activates the PI3K-Akt signaling pathway, causing immunotoxicity, while low-dose this compound suppresses this pathway, offering therapeutic benefits. This fundamental dichotomy requires researchers to conduct careful dose optimization studies specific to their experimental models and research questions. [2]
  • Q2: How can I improve consistency in this compound research outcomes?

    • A2: Standardize formulation protocols across experiments and account for species-specific and gender-specific differences in metabolism. Research demonstrates significant interspecies variation in this compound pharmacokinetics, with rats, Beagle dogs, and rabbits showing different Cmax and Tmax values. Additionally, rat models show gender-dependent absorption (female > male), potentially related to CYP450 enzyme expression differences. [1]
Technical & Methodological Concerns
  • Q3: What in vivo dosing regimen is recommended for obesity-related research?

    • A3: For diet-induced obese C57BL/6J mice, studies have successfully used 100 μg/kg/day administered intraperitoneally for 4 weeks following 11 weeks of high-fat diet. This regimen demonstrated significant reduction in body weight, improved lipid taste perception, and decreased pro-inflammatory cytokines (IL-6 and TNF-α) in both taste buds and systemic circulation. [3]
  • Q4: How does this compound exert anti-obesity effects mechanistically?

    • A4: this compound's anti-obesity mechanisms include: HSF1 activation leading to enhanced mitochondrial function in adipose tissue and muscle; leptin sensitization through IL1R1-dependent pathways; modulation of fat taste receptors (CD36 and GPR120) in taste bud cells; and reduction of systemic inflammation through inhibition of pro-inflammatory cytokines. [4] [3]

Detailed Experimental Protocols

Assessing Dose-Dependent Immunotoxicity

This protocol evaluates this compound's dose-dependent effects on immune organs and signaling pathways, based on validated methodologies. [2]

  • Experimental Animals: C57BL/6J mice (8-10 weeks old)

  • Dosing Regimen:

    • Low dose: 0.5-1 mg/kg/day
    • High dose: 10 mg/kg/day
    • Administration route: Oral gavage or intraperitoneal injection
    • Duration: 2-4 weeks
  • Endpoint Measurements:

    • Histopathological analysis: Harvest thymus and spleen, fix in 10% neutral buffered formalin, embed in paraffin, section at 5μm, and stain with H&E. Examine for lymphocyte depletion, immune cell infiltration, and structural damage.
    • RNA-Seq analysis: Isolate total RNA from immune tissues using TRIzol reagent. Prepare libraries with Illumina kit and sequence on appropriate platform. Analyze differential gene expression focusing on PI3K-Akt signaling pathway genes (Egfr, Pik3c, Akt3).
    • Immunohistochemical validation: Detect protein expression of PI3K-Akt pathway components (EGFR, AKT, PIK3, mTOR, PTEN) using specific antibodies. Perform multiplex IHC for macrophage markers and inflammatory mediators.
    • Biomarker assessment: Collect blood for hematological analysis and measure serum inflammatory cytokines (IL-6, TNF-α) via ELISA.

G Dose-Dependent Effects of this compound on PI3K-Akt Signaling Pathway This compound This compound HighDose High Dose this compound (10 mg/kg) This compound->HighDose LowDose Low Dose this compound (0.5-1 mg/kg) This compound->LowDose PI3KActivation PI3K-Akt Pathway Activation HighDose->PI3KActivation PI3KInhibition PI3K-Akt Pathway Inhibition LowDose->PI3KInhibition Immunotoxicity Immunotoxicity • Lymphocyte depletion • Immune cell infiltration • Thymic/spleen damage PI3KActivation->Immunotoxicity TherapeuticEffect Therapeutic Protection • Reduced inflammation • Improved immune function PI3KInhibition->TherapeuticEffect

Figure 1: Dose-dependent duality of this compound's effects on the PI3K-Akt signaling pathway, demonstrating activation and immunotoxicity at high doses versus inhibition and therapeutic protection at low doses

Evaluating Anti-obesity Efficacy in DIO Mice

This protocol details methodology for investigating this compound's effects on obesity and metabolic parameters. [3]

  • Animal Model: C57BL/6J male mice (8 weeks old) fed high-fat diet (HFD)

  • Study Design:

    • Obesity induction: Maintain mice on HFD for 11 weeks
    • Treatment phase: Administer this compound (100 μg/kg/day, i.p.) for 4 weeks while continuing HFD
    • Control groups: Include both HFD-fed vehicle controls and standard diet-fed controls
  • Key Assessments:

    • Metabolic parameters: Record weekly body weight, daily food intake, and energy expenditure
    • Oro-sensory fat perception: Conduct two-bottle choice test with dietary long-chain fatty acids
    • Molecular analyses:
      • Taste bud gene expression: Isolate fungiform papillae, extract RNA, and analyze mRNA expression of fat sensors (CD36, GPR120) and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) using RT-qPCR
      • Systemic inflammation: Measure serum IL-6 and TNF-α levels by ELISA
      • Hepatic lipid metabolism: Analyze liver triglyceride and cholesterol content, plus mRNA expression of lipogenic genes

G Experimental Workflow for this compound Anti-Obesity Assessment in DIO Mice Start Study Initiation 8-week-old C57BL/6J mice ObesityInduction Obesity Induction Phase • High-fat diet feeding • Duration: 11 weeks • Monitor weight gain Start->ObesityInduction TreatmentPhase Treatment Phase • this compound: 100 μg/kg/day, i.p. • Duration: 4 weeks • Continue HFD ObesityInduction->TreatmentPhase Group1 HFD + Vehicle Control Group2 HFD + this compound Treatment Group3 Standard Diet Control TerminalAssessments Terminal Assessments • Metabolic parameters • Molecular analyses • Histological examinations TreatmentPhase->TerminalAssessments

Figure 2: Comprehensive experimental workflow for evaluating this compound's anti-obesity efficacy in diet-induced obese (DIO) mice

Advanced Technical Considerations

Nano-Delivery System Implementation

For researchers seeking to overcome this compound's limitations, nanotechnology approaches offer promising solutions:

  • Polymeric nanoparticles: PLGA-based systems provide sustained release and improved bioavailability
  • Lipid-based carriers: Solid lipid nanoparticles and nanostructured lipid carriers enhance solubility and tissue penetration
  • Stimuli-responsive systems: pH-sensitive or enzyme-responsive nanocarriers enable targeted release in specific microenvironments
  • Surface-functionalized nanocarriers: Ligand-modified systems (antibodies, peptides, aptamers) facilitate active targeting to specific tissues or cell types

Table 2: Nano-Delivery Strategies for Overcoming this compound Limitations

Nanocarrier Type Key Advantages Reported Outcomes Research Applications
Polymeric Micelles Improved solubility, EPR effect 3-5 fold solubility increase, Enhanced tumor accumulation Cancer research, Anti-inflammatory studies
Liposomes Biocompatibility, Surface modifiability Prolonged circulation half-life, Reduced toxicity Cardiovascular diseases, Autoimmune disorders
Solid Lipid Nanoparticles Stability, Scalability Enhanced oral bioavailability, Sustained release Metabolic disease research, Obesity studies
Stimuli-Responsive Systems Targeted activation, Spatiotemporal control Reduced off-target effects, Improved therapeutic index Tumor microenvironment studies, Inflammation targeting

When implementing nano-delivery systems, characterization should include: particle size and polydispersity index (PDI) by dynamic light scattering, zeta potential, drug loading capacity and encapsulation efficiency, in vitro release profile under physiologically relevant conditions, and stability in biological media. [1]

Analytical Method Validation

Robust analytical methods are essential for reliable this compound research:

  • HPLC quantification: Use C18 column with mobile phase acetonitrile:water (containing 0.1% formic acid) with UV detection at 425-430nm
  • Bioanalytical method validation: Establish specificity, linearity, accuracy, precision, recovery, and stability according to FDA/EMA guidelines
  • Sample preparation: For plasma/tissue samples, employ protein precipitation with acetonitrile or liquid-liquid extraction
  • Quality controls: Include matrix-matched calibration standards and quality control samples at low, medium, and high concentrations

References

Molecular Mechanisms & Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Celastrol influences mitochondrial function through several key pathways. The following diagrams summarize two primary mechanisms identified in recent studies.

Diagram 1: Neuronal Protection via EPAC-1/VDAC1 (after ICH) This pathway is primarily cited in the context of protecting neurons after an intracerebral hemorrhage (ICH) [1].

G This compound This compound EPAC1 EPAC1 This compound->EPAC1 Binds to cNMP domain VDAC1 VDAC1 EPAC1->VDAC1 Inhibits interaction mPTP mPTP VDAC1->mPTP Blocks opening Mitochondrial_Dysfunction Mitochondrial_Dysfunction mPTP->Mitochondrial_Dysfunction Prevents Neuroprotection Neuroprotection Mitochondrial_Dysfunction->Neuroprotection Leads to

Diagram 2: Anti-inflammatory & Dynamics Regulation (in Macrophages) This pathway illustrates how this compound regulates mitochondrial dynamics to exert anti-inflammatory effects in macrophages [2].

G This compound This compound p_Drp1_Ser637 p-Drp1 (Ser637) This compound->p_Drp1_Ser637 Promotes Mfn2 Mfn2 This compound->Mfn2 Up-regulates NF_kB_ERK_p38 NF-κB, ERK1/2, p38 This compound->NF_kB_ERK_p38 Inhibits Mitochondrial_Fission Mitochondrial_Fission p_Drp1_Ser637->Mitochondrial_Fission Inhibits Mitochondrial_Fusion Mitochondrial_Fusion Mfn2->Mitochondrial_Fusion Promotes Reduced_Inflammation Reduced_Inflammation Mitochondrial_Fission->Reduced_Inflammation Mitochondrial_Fusion->Reduced_Inflammation NF_kB_ERK_p38->Reduced_Inflammation

Quantitative Effects & Experimental Parameters

The effects of this compound are concentration-dependent and vary by cell type. The tables below summarize key experimental data.

Table 1: Effects in Glioblastoma (GBM) Cell Lines (e.g., U251, LN229, U87-MG) [3] [4]

Parameter Effect at 1.0 µM Effect at 1.5 µM Key Experimental Methods
Mitochondrial Dynamics Promotes fission Promotes fission Mito-Tracker Green staining, Western Blot (Mfn1 ↓)
Mitochondrial Membrane Potential (ΔψM) Decreased Decreased JC-1 staining
Mitochondrial Reactive Oxygen Species (mROS) - Increased MitoSOX staining
Cell Proliferation Inhibited Inhibited CCK-8 assay, Colony formation assay
Key Protein Expression CDK1 ↓, Cyclin B1 ↓ CDK1 ↓, Cyclin B1 ↓ Western Blot

Table 2: Effects in Non-Cancerous Cell Models [1] [2]

Disease Model Cell Type This compound Concentration Observed Effect & Key Mechanism
Intracerebral Hemorrhage (ICH) Neurons (in vivo/vitro) Not specified in abstract Protective: Improved mitochondrial function, binds EPAC-1, inhibits mPTP opening [1].
Atherosclerosis (LPS-induced inflammation) Macrophages (RAW264.7) 100 nM Anti-inflammatory: Promoted p-Drp1 (Ser637), increased Mfn2, inhibited NF-κB/ERK/p38 [2].

Frequently Asked Questions & Troubleshooting

Q1: Why does this compound seem to have opposite effects on mitochondrial dynamics in different studies? A: This is a context-dependent phenomenon. The contrasting effects are likely due to different experimental models and concentrations.

  • In cancer cells (e.g., GBM): this compound promotes mitochondrial fission and dysfunction, contributing to its anti-proliferative and pro-apoptotic effects [3] [4].
  • In non-cancerous, diseased cells (e.g., neurons after ICH, inflamed macrophages): this compound promotes fusion and improves mitochondrial function, providing a protective or anti-inflammatory effect [1] [2]. Always interpret results within the specific disease model and cellular context.

Q2: My cell viability assays show unexpected results with this compound. What could be the issue? A: The most common issue is the narrow window between efficacy and toxicity.

  • Problem: The concentration is too high. Above 2.0 µM, this compound can cause rapid and extensive cell death, masking more specific mechanistic effects [3].
  • Solution: Perform a careful dose-response curve. For initial GBM experiments, a range of 0.5 - 1.5 µM is recommended. Use multiple assays (e.g., CCK-8 for viability combined with colony formation for long-term proliferative capacity) to get a complete picture [3] [4].

Q3: How can I experimentally validate that my observed effects are specifically due to altered mitochondrial dynamics? A: Beyond measuring morphology, you should assess downstream functional parameters.

  • Essential Assays:
    • Membrane Potential (ΔψM): Use JC-1 staining. A shift from red (aggregates) to green (monomers) indicates depolarization [3] [2].
    • Oxidative Stress: Use MitoSOX Red for specific detection of mitochondrial superoxide [3].
  • Genetic Validation: The most robust confirmation comes from using siRNA or CRISPR/Cas9 to knock down/out key dynamin-related proteins (e.g., EPAC-1, OPA1, Mfn1). If the protective effect of this compound is lost in the knockout model, it confirms the target's necessity [1] [5].

Detailed Experimental Protocols

Here are standardized protocols for key assays based on the search results.

Protocol 1: Assessing Mitochondrial Morphology via Mito-Tracker Staining [3]

  • Objective: Visualize and quantify changes in mitochondrial network structure (fission vs. fusion).
  • Steps:
    • Cell Seeding: Seed 1 x 10⁴ GBM cells (e.g., U251, LN229) on a glass-bottom petri dish and culture overnight.
    • Treatment: Treat cells with this compound (e.g., 1.0 µM and 1.5 µM) or vehicle control (0.1% DMSO) for 24 hours.
    • Staining: Replace medium with 250 nM Mito-Tracker Green FM in pre-warmed DMEM. Incubate for 30 minutes at 37°C in the dark.
    • Washing: Wash the cells three times gently with warm DMEM to remove excess dye.
    • Imaging: Acquire high-resolution images using a confocal laser scanning microscope immediately after washing.
  • Key Notes: Avoid prolonged light exposure. Use consistent imaging settings across all treatment groups for quantitative analysis.

Protocol 2: Measuring Mitochondrial Membrane Potential (ΔψM) via JC-1 Staining [3] [2]

  • Objective: Determine the health status of mitochondria by measuring the electrochemical gradient across the inner membrane.
  • Steps:
    • Cell Preparation: Seed cells in a 6-well plate or confocal dish and treat with this compound as required.
    • Staining: After treatment, incubate cells with the JC-1 dye solution (10 µg/mL in culture medium) for 20-30 minutes at 37°C in the dark.
    • Washing: Carefully wash the cells twice with warm PBS.
    • Analysis:
      • For qualitative/imaging analysis, use a fluorescence microscope or confocal microscope. Healthy mitochondria with high ΔψM show red fluorescence (J-aggregates). Depolarized mitochondria with low ΔψM show green fluorescence (J-monomers). Calculate the red/green fluorescence intensity ratio.
      • For quantitative analysis by flow cytometry, detach the cells after staining, resuspend in PBS, and analyze immediately. The ratio of red (FL2 channel) to green (FL1 channel) fluorescence is a direct indicator of ΔψM.

References

Key Mechanisms of Apoptosis Induction by Celastrol

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the primary molecular mechanisms through which celastrol induces programmed cell death in various cancers.

Cancer Type Primary Apoptosis Pathway Key Molecular Targets & Markers Supporting Evidence (In vitro/In vivo)
Thyroid Cancer [1] Caspase-3 Pathway Activation Cleaved Caspase-3, Bax, PARP1, BCL2 Cell lines (PTC, MTC, ATC); Nude mouse model
Osteosarcoma [2] ROS/JNK Signaling ROS, p-JNK, cleaved Caspase-3, -8, -9, cleaved PARP, MMP Cell lines (HOS, MG-63); Mouse xenograft
Uterine Corpus Endometrial Carcinoma (UCEC) [3] KAT2B/RBPJ/MCM4 Axis (DNA Damage) KAT2B, acetylated RBPJ, γ-H2AX, cleaved Caspase-9, MCM4 Cell lines (Ishikawa, HEC-1-A); Nude mouse model
Gastric Cancer [4] ROS/ER Stress & Mitochondrial Dysfunction ROS, Binds & inhibits Prdx2, ER Stress, Mitochondrial function Cell line studies
Non-Small Cell Lung Cancer (NSCLC) [4] Death Receptor & Mitochondrial Pathways Fas/FasL, TNFSF10B (DR5), ROS, ER Stress activation Cell line studies
Multiple Cancer Types (Broad Mechanism) [4] Cell Cycle Arrest (enabling apoptosis) G2/M or S phase arrest; Cyclin D1/CDK4, p21/p27 Various cell lines (e.g., ovarian, colon, myeloma)

To illustrate the interconnected signaling, here is a pathway diagram for the ROS/JNK mechanism validated in osteosarcoma [2]:

G cluster_apoptosis Apoptosis Markers cluster_autophagy Autophagy Markers This compound This compound ROS ROS This compound->ROS Induces JNK JNK ROS->JNK Activates G2/M Arrest G2/M Arrest ROS->G2/M Arrest Causes Apoptosis Apoptosis JNK->Apoptosis Triggers Autophagy Autophagy JNK->Autophagy Triggers A1 ↑ Cleaved Caspase-3, -8, -9 Apoptosis->A1 A2 ↑ Cleaved PARP Apoptosis->A2 A3 ↓ Mitochondrial Membrane Potential Apoptosis->A3 B1 ↑ LC3B-II Autophagy->B1 B2 Autophagosome Formation Autophagy->B2

Experimental Protocols & Workflows

Here is a generalized workflow for assessing this compound-induced apoptosis, synthesizing common methods across the studies [4] [1] [2].

G cluster_step1 Methods cluster_step2 Methods cluster_step3 Methods cluster_step4 Methods Step1 1. Cell Treatment & Viability Assay Step2 2. Apoptosis Detection Assays Step1->Step2 S1A CCK-8 / MTT (IC50 Calculation) Step1->S1A S1B Colony Formation Step1->S1B Step3 3. Mechanism Probing Step2->Step3 S2A Flow Cytometry (Annexin V/PI) Step2->S2A S2B TUNEL Staining Step2->S2B S2C Western Blot (Cleaved Caspases/PARP) Step2->S2C Step4 4. In Vivo Validation Step3->Step4 S3A ROS Detection (DCFH-DA Probe) Step3->S3A S3B Western Blot (p-JNK, Bax, Bcl-2) Step3->S3B S3C Immunofluorescence Step3->S3C S4A Xenograft Mouse Model Step4->S4A S4B IHC: Ki-67, Cleaved Caspase-3 Step4->S4B

Key Protocol Details
  • Cell Viability (CCK-8): Seed cells (e.g., 5,000/well in 96-well plate), treat with this compound for 24h, add CCK-8 reagent, and measure OD450 after incubation [1] [3].
  • Apoptosis (Flow Cytometry): Harvest ~1x10^4 cells, stain with Annexin V and Propidium Iodide (PI), and analyze immediately to distinguish early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations [1].
  • Western Blotting for Key Markers: Confirmed apoptotic markers include cleaved forms of Caspase-3, Caspase-9, and PARP, along with an increased Bax/Bcl-2 ratio [1] [2] [3].
  • ROS Detection: Use the fluorescent probe DCFH-DA. After this compound treatment, incubate cells with DCFH-DA (10-20 µM) for 20-30 minutes at 37°C, then measure fluorescence. Include a pre-treatment control with a ROS scavenger like N-acetylcysteine (NAC) to confirm the role of ROS [2].

Troubleshooting Common Experimental Issues

Problem Potential Cause Solution & Advice
Low or No Apoptotic Effect Low activity of this compound stock; resistant cell line. Confirm this compound solubility in DMSO; verify stock concentration; run a positive control (e.g., Staurosporine); determine IC50 for your cell line [2] [3].
High Toxicity in Normal Cells Non-selective cytotoxicity. Titrate dose carefully. Evidence suggests fibroblasts tolerate lower doses better than cancer cells; test a range from 0.3 µM to 5 µM [2].
Unexpected In Vivo Toxicity Immunotoxicity at high doses. Critical: Dose selection is crucial. High doses (e.g., 10 mg/kg in mice) can cause immunotoxicity (thymus/spleen damage) via PI3K-Akt pathway. Use lower doses (1-2 mg/kg) shown to be effective and safer in models [5].
Excessive Autophagy Complex crosstalk between death pathways. Use pharmacological inhibitors (e.g., 3-MA for autophagy, Z-VAD for apoptosis) to decipher the primary death mode, as this compound induces both simultaneously [2].

Key Takeaways for Researchers

  • Mechanism is often multi-faceted: this compound typically induces apoptosis through multiple, interconnected pathways (e.g., ROS, ER stress, death receptors) simultaneously. Your experimental design should account for this [4] [2].
  • Dose is critical for success and safety: There is a narrow therapeutic window. The dose that activates anti-cancer PI3K-Akt signaling is different from the dose that causes toxic activation of the same pathway. Meticulous dose-response studies are non-negotiable [5].
  • Cell type context matters: The dominant apoptotic pathway can vary significantly between cancer types. Preliminary mechanistic studies in your specific model are essential [4] [1] [3].

References

Dose Optimization & Toxicity Management

Author: Smolecule Technical Support Team. Date: February 2026

A primary challenge is celastrol's dose-dependent toxicity, particularly immunotoxicity at high doses. The table below summarizes critical in vivo findings on its effects and safety.

Aspect Model/Assay Key Findings Reference Dosage
Immunotoxicity C57BL/6J mice High dose activates PI3K-Akt pathway, causing thymus/spleen damage; low dose suppresses pathway, offering protection. [1] High dose: 10 mg/kg [1]
Anti-Arthritic Efficacy AIA rats This compound suppresses arthritic symptoms by inhibiting SERCA and modulating calcium signaling. [2] [3] 1 mg/kg [2]
Anti-Tumor Efficacy Nude mice (xenograft) Suppresses colorectal cancer cell proliferation by covalently targeting PRDX1 and manipulating ROS. [4] 2 mg/kg [5]
Acute Toxicity ICR mice (up-and-down procedure) Structural derivatives (COM5, COM6) showed ≥10 times lower acute toxicity than native this compound. [3] -
Hepatotoxicity Marker Mouse serum (AST level) Liposomal encapsulation significantly reduced AST levels compared to free drug solution (7.92 vs. 27.93 U/L). [6] [7] -
Nephrotoxicity Marker Mouse serum (BUN level) Liposomal encapsulation significantly reduced BUN levels (8.19 vs. 12.36 μmol/L). [6] [7] -

Formulation Strategies to Reduce Toxicity

To mitigate systemic toxicity, researchers are developing sophisticated delivery systems. The following diagram illustrates the workflow for creating and evaluating one such strategy: liposomal this compound.

workflow Start Start: Develop Liposomal Formulation A Thin-Film Hydration Method Start->A B Characterization (Particle Size: ~85 nm, PDI < 0.36, Zeta Potential: ~ -6.8 mV) A->B C Encapsulation Efficiency & Drug Loading (EE: >95%, DL: ~10%) B->C D In Vitro Safety Assay (Hemolysis Rate < 5% at 100 μg/mL) C->D E Cellular Uptake Study (Rhodamine B-labeled liposomes) D->E F In Vivo Efficacy & Toxicity Evaluation (Tumor-bearing mice model) E->F End Conclusion: Improved Targeting & Reduced Toxicity F->End

This workflow is adapted from the development of pegylated liposomal this compound-PROTACs, which showed enhanced targeting and reduced liver/kidney toxicity in a triple-negative breast cancer model. [6] [7]

Structural Modification for Safer Derivatives

Modifying the this compound molecule itself is another powerful strategy to improve its therapeutic profile.

  • C29-Carboxylic Acid Modification: Derivatization at the C29 position has successfully produced compounds with significantly reduced cytotoxicity while retaining or enhancing anti-arthritic activity. [2] [3]
  • PRDX1-Inhibiting Derivatives: Based on the crystal structure of this compound bound to PRDX1, researchers designed derivative 19-048, which showed improved potency and selectivity for PRDX1 over other PRDX family members, helping to reduce off-target effects. [4]

Experimental Protocols for In Vivo Evaluation

When testing this compound or its new formulations in vivo, the following key protocols and endpoints are recommended based on current literature.

  • Animal Models:
    • Autoimmune Disease: Adjuvant-Induced Arthritis (AIA) rat model. [2] [3]
    • Cancer: Xenograft models in nude mice (e.g., colorectal cancer, triple-negative breast cancer). [5] [6] [4]
    • Immunotoxicity: C57BL/6J mice for histopathological assessment of immune organs. [1]
  • Key Assessments:
    • Efficacy:
      • Arthritis: Reduction in paw swelling and clinical arthritis scores. [2]
      • Cancer: Tumor volume measurement and inhibition rate calculation. [8] [6]
    • Toxicity & Safety:
      • Organ Histopathology: Examine thymus and spleen for lymphocyte depletion and immune cell infiltration. [1]
      • Serum Biochemistry: Measure markers for hepatotoxicity (AST, ALT) and nephrotoxicity (BUN, CREA). [6] [7]
      • Acute Toxicity: Follow established procedures (e.g., up-and-down method) in ICR mice to determine the maximum tolerated dose. [3]
      • Body Weight: Monitor throughout the study as a general indicator of health. [6]

Key Takeaways for Researchers

  • The Dose Defines the Effect: The dual role of the PI3K-Akt pathway exemplifies that this compound's immunomodulatory action can be therapeutic or toxic, determined entirely by dosage. [1]
  • Formulation is Crucial: Nanocarrier systems like liposomes are proven tools to enhance targeting, improve solubility, and most importantly, reduce systemic toxicity. [5] [6] [7]
  • Rational Design Works: Structural modification, informed by target protein crystal structures (e.g., PRDX1), is a viable path to separate efficacy from toxicity. [3] [4]

References

Key Challenges & Nano-Solutions at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The clinical application of celastrol is hindered by several intrinsic limitations. The following table summarizes the core challenges and the corresponding nano-delivery strategies designed to address them.

Key Challenge Description & Impact Recommended Nano-Delivery Strategy
Poor Water Solubility Aqueous solubility of only 13.25 ± 0.83 μg/mL at 37°C, leading to formulation difficulties and low bioavailability [1] [2]. Polymer-based nanoparticles (e.g., PLGA), polymeric micelles, liposomes, and nanogels to encapsulate the hydrophobic compound [1] [3].
Low Oral Bioavailability Absolute oral bioavailability in rat models is only ~17.06%, due to first-pass metabolism and poor absorption [1] [2]. Nanoemulsions, self-microemulsifying drug delivery systems (SMEDDS), and vesicular carriers like phytosomes to enhance gastrointestinal absorption and stability [3].
Systemic Toxicity & Off-Target Effects Narrow therapeutic window; causes hepatotoxicity, nephrotoxicity, and weight loss at effective anticancer doses (e.g., 3-5 mg/kg in mouse models) [2]. Active targeting (e.g., aptamer-drug conjugates, ligand-modified nanoparticles) and passive targeting (EPR effect) to improve tumor accumulation [1] [3] [4].

Troubleshooting Common Experimental Issues

Here are answers to specific technical problems you might encounter when developing and testing this compound delivery systems.

Problem: How can I improve the cellular uptake and targeting of my this compound formulation?

  • Solution: Employ active targeting strategies. Conjugate this compound to a nucleic acid aptamer that specifically binds to receptors overexpressed on your target cancer cells (e.g., pancreatic cancer cells). This approach has been shown to significantly enhance cytotoxicity in target cells while reducing hepatotoxicity and improving aqueous solubility [3].

Problem: My liposomal formulation of a this compound derivative has low encapsulation efficiency (EE).

  • Solution: Optimize your lipid composition. Using 10% cholesterol in the liposome bilayer can improve membrane fluidity and stability, leading to higher EE. One study on this compound-PROTACs liposomes achieved an EE of 95.73% and a drug loading (DL) of 10.57% using this method [4].

Problem: How can I evaluate the safety of my nano-formulation for intravenous injection?

  • Solution: Conduct an in vitro hemolysis assay. Incubate your formulation with a 2% (w/v) erythrocyte suspension. A safe formulation should show a hemolysis rate of <5% at concentrations up to 100 μg/mL, which complies with pharmacopeial safety thresholds [4].

Experimental Protocols & Data Interpretation

For key experiments, here are summarized methodologies and benchmarks for interpreting your results.

Experiment 1: Preparing and Characterizing PEGylated Liposomal this compound This protocol is adapted from a 2025 study on this compound-PROTACs, which demonstrated reduced toxicity and improved efficacy [4].

Step Protocol Summary Key Parameters & Expected Outcomes
1. Preparation Use the thin-film hydration method. Dissolve drug, HSPC, cholesterol, and mPEG2000-DSPE in organic solvent, evaporate to form a thin film, and hydrate with buffer [4]. Organic solvent: Ethanol or chloroform. Hydration temperature: Above the lipid phase transition temperature (e.g., 60°C).
2. Characterization Analyze particle size, polydispersity index (PDI), zeta potential, and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) [4]. Target Values: Size: ~65-85 nm; PDI: <0.35; Zeta Potential: ~ -6.77 mV; Morphology: Spherical, uniform [4].
3. Encapsulation Efficiency Determine EE using HPLC. Separate unencapsulated drug via dialysis or centrifugation and calculate EE% = (Total drug - Free drug) / Total drug × 100% [4]. Target EE: Aim for >90%. A high EE indicates stable formulation and effective drug loading [4].

Experiment 2: Assessing In Vivo Anti-Tumor Efficacy and Toxicity

Parameter to Measure Method Interpretation of Results
Tumor Volume Inhibition Measure tumor volume regularly in a xenograft mouse model after intravenous administration of the formulation vs. control [4]. A significant reduction (p < 0.01) in the nano-formulation group compared to the free drug solution group confirms enhanced efficacy [4].
Systemic Toxicity Monitor mouse body weight and measure serum biomarkers post-treatment: AST (for hepatotoxicity) and BUN (for nephrotoxicity) [4]. Significantly lower (p < 0.01) AST and BUN levels in the liposome group vs. free drug group indicate successfully reduced toxicity [4].

Workflow: From Challenge to Optimized Formulation

The following diagram maps out the logical process of identifying a challenge and selecting an appropriate optimization strategy, which is central to the troubleshooting philosophy.

Start Start Identify a Key Challenge Identify a Key Challenge Start->Identify a Key Challenge Poor Solubility/Bioavailability Poor Solubility/Bioavailability Identify a Key Challenge->Poor Solubility/Bioavailability Off-Target Toxicity Off-Target Toxicity Identify a Key Challenge->Off-Target Toxicity Rapid Clearance Rapid Clearance Identify a Key Challenge->Rapid Clearance Formulation Strategy:\nNano-Encapsulation Formulation Strategy: Nano-Encapsulation Poor Solubility/Bioavailability->Formulation Strategy:\nNano-Encapsulation Leads to Formulation Strategy:\nActive Targeting Formulation Strategy: Active Targeting Off-Target Toxicity->Formulation Strategy:\nActive Targeting Leads to Formulation Strategy:\nSurface Coating (e.g., PEG) Formulation Strategy: Surface Coating (e.g., PEG) Rapid Clearance->Formulation Strategy:\nSurface Coating (e.g., PEG) Leads to Example: Liposomes, Polymeric NPs Example: Liposomes, Polymeric NPs Formulation Strategy:\nNano-Encapsulation->Example: Liposomes, Polymeric NPs Example: Aptamer-Drug Conjugates Example: Aptamer-Drug Conjugates Formulation Strategy:\nActive Targeting->Example: Aptamer-Drug Conjugates Example: PEGylated Liposomes Example: PEGylated Liposomes Formulation Strategy:\nSurface Coating (e.g., PEG)->Example: PEGylated Liposomes Expected Outcome:\nEnhanced Solubility & Stability Expected Outcome: Enhanced Solubility & Stability Example: Liposomes, Polymeric NPs->Expected Outcome:\nEnhanced Solubility & Stability Expected Outcome:\nPrecise Targeting & Reduced Toxicity Expected Outcome: Precise Targeting & Reduced Toxicity Example: Aptamer-Drug Conjugates->Expected Outcome:\nPrecise Targeting & Reduced Toxicity Expected Outcome:\nProlonged Circulation Time Expected Outcome: Prolonged Circulation Time Example: PEGylated Liposomes->Expected Outcome:\nProlonged Circulation Time Optimized Formulation Optimized Formulation Expected Outcome:\nEnhanced Solubility & Stability->Optimized Formulation Expected Outcome:\nPrecise Targeting & Reduced Toxicity->Optimized Formulation Expected Outcome:\nProlonged Circulation Time->Optimized Formulation

References

Celastrol vs. Conventional Chemotherapy: A Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Celastrol (Natural Compound) Conventional Chemotherapy (Representative Agents)
Primary Mechanism Multi-targeting: induces apoptosis, inhibits proliferation, invasion, metastasis, and inflammation [1] [2]. Targeted cytotoxicity: DNA damage (e.g., Oxaliplatin) or antimetabolite (e.g., 5-Fluorouracil) [3].
Key Signaling Pathways Inhibits PI3K/Akt/mTOR, NF-κB, STAT3, HSP90; downregulates MEK/ERK to suppress IL-1β [1] [4] [2]. Varies by agent; generally not focused on inflammatory pathways like IL-1β.

| Experimental Efficacy (In Vitro) | TNBC (MDA-MB-231): IC~50~ ~1-2 µM [2]. Pancreatic Cancer: IC~50~ ~7-8 µM [4]. PROTAC YX-112 (derivative): IC~50~ 0.32 µM in TNBC [5]. | Colon Cancer (FOLFOX regimen): Highly effective standard of care [3]. | | Experimental Efficacy (In Vivo) | Reduces paw swelling & arthritis scores in RA models [6]; inhibits tumor growth in xenograft models (1-5 mg/kg) [1]. | Curative intent for early-stage colon cancer via surgery & adjuvant therapy [3]. | | Major Limitations | Poor water solubility, low oral bioavailability (~17%), narrow therapeutic window, organ toxicity (e.g., liver, reproductive) [1] [7]. | Systemic toxicity: neurotoxicity, myelosuppression, gastrointestinal damage [3]. |

Detailed Experimental Data & Protocols

For researcher reference, here are the methodologies from key studies comparing this compound and conventional chemotherapy.

This compound in Triple-Negative Breast Cancer (TNBC)
  • Cell Lines Used: MDA-MB-231, Hs578T (TNBC); MCF-7, T47D (non-TNBC for comparison) [2].
  • Key Experiments & Protocols:
    • Cell Viability (MTT Assay): Cells seeded in 96-well plates (10,000 cells/well), treated with this compound for 24-72 hours. Viable cells quantified spectrophotometrically at 570nm [2].
    • Colony Formation Assay: Hs578T cells plated in 6-well plates (1,000 cells/well), treated with this compound for 7 days. Colonies fixed, stained with crystal violet, and counted [2].
    • Proteome Profiler Cytokine Array: Hs578T cells treated with/without this compound in serum-free media for 24 hours. Conditioned media analyzed using Proteome Profiler Human Cytokine Array kit [2].
    • Cell Invasion Assay: this compound's anti-invasive effect measured by its ability to inhibit IL-1β-induced cellular invasion in TNBC cells [2].
  • Key Findings: this compound inhibited TNBC cell proliferation, downregulated IL-1β expression via suppression of the MEK/ERK pathway, and reduced IL-1β-induced expression of IL-8, MMP-1, and MMP-9, which are promoters of invasion [2].
Conventional Chemotherapy for Colon Cancer
  • Representative Regimen: FOLFOX (combination of 5-Fluorouracil, Leucovorin, and Oxaliplatin) [3].
  • Clinical Application:
    • Surgery: First-line treatment for early-stage disease [3].
    • Adjuvant Chemotherapy: Post-operative FOLFOX to eliminate residual cancer cells and reduce recurrence risk [3].
    • Neoadjuvant Chemotherapy: Pre-operative administration in locally advanced cases to shrink tumors [3].
  • Associated Toxicities:
    • Oxaliplatin: Neurotoxicity (numbness/tingling in hands/feet) [3].
    • 5-Fluorouracil: Myelosuppression, gastrointestinal mucositis [3].

Experimental Workflow: this compound Mechanism in TNBC

The following diagram summarizes the experimental workflow and key mechanisms by which this compound exerts its effects in TNBC cells, as detailed in the research [2]:

start Treat TNBC Cells with this compound mek Inhibition of MEK/ERK Pathway start->mek il1b Downregulation of IL-1β Expression mek->il1b downstream Reduced Expression of: - IL-8 - MMP-1 - MMP-9 il1b->downstream phenotype Inhibition of: - Cell Proliferation - Cell Invasion downstream->phenotype

Research Strategies to Overcome Limitations

Significant research focuses on overcoming this compound's drawbacks through chemical modification and advanced delivery systems:

  • PROTAC Technology: A novel this compound-derived PROTAC, YX-112, was designed using thalidomide as an E3 ligase ligand and a rigid pyridine/piperazine linker. It demonstrated enhanced potency, degrading CHEK1 and PIK3R2 proteins in MDA-MB-231 cells with an IC~50~ of 0.32 µM, about 3 times more active than native this compound [5].
  • Nano-Delivery Systems: Strategies like polymer micelles, liposomes, and mesoporous silica nanoparticles are employed to improve solubility, enable targeted delivery, and reduce off-target toxicity [7] [8]. For instance, a bone-targeted nanocarrier effectively delivered this compound and suppressed osteoclastogenesis in a postmenopausal osteoporosis model without apparent systemic toxicity [8].

Conclusion for Researchers

This compound is a promising multi-target agent with a mechanism distinct from conventional chemotherapy, showing particular efficacy in modulating the tumor-promoting inflammatory environment in cancers like TNBC. However, its inherent physicochemical properties severely limit clinical potential.

Future research directions are clear:

  • Advancing PROTAC derivatives and other structural modifications to improve potency and reduce off-target effects.
  • Optimizing nano-delivery systems to enhance bioavailability and achieve tissue-specific targeting.

These strategies are crucial to bridging the gap between this compound's compelling preclinical activity and its successful clinical application.

References

celastrol combination therapy efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy in Combination Therapies

The following table summarizes key findings from preclinical studies on celastrol's combination with other therapeutics.

Combination Partner Cancer Type Key Findings / Synergistic Mechanisms Experimental Models Key Reference

| Lapatinib / Trastuzumab (ErbB2-targeted) | ErbB2-overexpressing Breast Cancer | Strong synergy, higher cytotoxicity with lower doses. Degrades ErbB2 (HSP90 client) and increases ROS. Michael acceptor functionality is key to bioactivity. | In vitro (cell line panel); In vivo mouse xenograft | [1] [2] | | anti-PD-L1 Antibody (Immunotherapy) | Triple-Negative Breast Cancer (TNBC) | Liposomal this compound (Cel/Lip) enhances efficacy. Reprograms immunosuppressive microenvironment. Downregulates membrane PD-L1 and PD-L1⁺ extracellular vesicles. | In vitro (4T1 cells); In vivo orthotopic 4T1 model | [3] [4] | | Cisplatin (Chemotherapy) | Osteosarcoma | Synergistic effect (Combination Index: 0.80-0.97). Induces apoptosis via mitochondrial/ER stress pathways. Upregulates pro-apoptotic proteins (Bax, cytochrome c, caspase-3). | In vitro (U-2OS cell line) | [5] | | HDAC Inhibitors (e.g., SAHA) | Lung Cancer | Synergistically suppresses cancer cell proliferation. this compound triggers histone acetylation (e.g., H4K16ac). | In vitro; In vivo mouse allografts | [6] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies used in the cited studies.

  • In Vitro Cytotoxicity and Synergy Assessment (MTT/SRB Assay)

    • Purpose: To measure cell viability and proliferation after drug treatment [7] [5].
    • Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, the partner drug, and their combinations for 24-48 hours. MTT or SRB reagent is added, and the resulting colorimetric signal is measured with a plate reader. The IC50 (half-maximal inhibitory concentration) is calculated for single agents, and synergy is often quantified using the Combination Index (CI) method, where CI < 1 indicates synergy [5].
  • Apoptosis Detection (Annexin V/PI Staining & Flow Cytometry)

    • Purpose: To quantify the proportion of cells undergoing apoptosis [5].
    • Procedure: After drug treatment, cells are collected and stained with Annexin V-FITC (which binds to phosphatidylserine exposed on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, which stains dead cells). The samples are then analyzed by flow cytometry to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [5].
  • Western Blot Analysis

    • Purpose: To detect changes in protein expression and cleavage events that indicate mechanism of action (e.g., apoptosis activation, client protein degradation) [2] [5].
    • Procedure: Treated cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies (e.g., against ErbB2, PARP, caspases, Bcl-2, Bax). HRP-conjugated secondary antibodies and chemiluminescence detection are used to visualize the protein bands [2] [5].
  • In Vivo Efficacy Studies (Mouse Xenograft Models)

    • Purpose: To evaluate the antitumor activity and systemic toxicity of treatments in a live organism [3] [2].
    • Procedure: Immunodeficient mice are implanted with human cancer cells. Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, this compound alone, combination drug alone, and the combination). Treatments are administered via injection or oral gavage. Tumor volumes and body weights are monitored regularly. At the endpoint, tumors are harvested for further analysis (e.g., immunohistochemistry, Western blot) [3] [2].

Mechanisms of Action in Combination Therapy

The efficacy of this compound in combinations stems from its multi-targeted nature, which allows it to attack cancer from several angles simultaneously. The diagram below illustrates its key mechanisms in the context of a combination therapy.

architecture cluster_pathways Key Mechanisms of this compound in Combination Therapy cluster_effects Therapeutic Consequences This compound This compound HSP90 HSP90 Inhibition This compound->HSP90 NFkB NF-κB Pathway Inhibition This compound->NFkB ROS ROS Increase This compound->ROS PRDX1 PRDX1 (Antioxidant) Inhibition This compound->PRDX1 PD_L1 PD-L1 Downregulation (on cells & vesicles) This compound->PD_L1 ClientDeg Client Protein Degradation (e.g., ErbB2) HSP90->ClientDeg Sensitize Chemosensitization & Overcome Resistance NFkB->Sensitize OxidStress Lethal Oxidative Stress ROS->OxidStress PRDX1->OxidStress Immune Reversal of Immunosuppression PD_L1->Immune

Research Implications & Future Directions

The evidence strongly supports this compound as a promising sensitizing agent in oncology. However, several challenges must be addressed to advance its clinical translation.

  • Overcoming Clinical Limitations: this compound's poor water solubility, low bioavailability, and potential off-target toxicity (e.g., hepatotoxicity, cardiotoxicity) have hindered its clinical application [1] [8]. Innovative drug delivery systems, such as the liposomal formulation (Cel/Lip) used in the TNBC study, are a primary strategy to improve its bioavailability and reduce systemic toxicity [3] [4].
  • Rational Drug Design: The identification of specific molecular targets like PRDX1 is paving the way for structure-based drug discovery. Researchers are developing novel this compound derivatives (e.g., CP1) designed to be more potent and selective PRDX1 inhibitors, which show promising antitumor effects with reduced toxicity in preliminary studies [9]. This represents a move from a multi-target natural product to a more refined, target-specific therapeutic.
  • Expanding Combination Horizons: Future research will likely continue to explore rational combinations based on this compound's pleiotropic mechanisms, particularly in the realms of immunotherapy and overcoming the immunosuppressive tumor microenvironment [10] [4].

References

Synergistic Drug Combinations with Celastrol in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from preclinical studies on celastrol's synergistic interactions with other drugs.

Combined Drug Cancer Type Key Findings on Synergy Proposed Mechanisms of Synergy Experimental Models
Lapatinib [1] Breast Cancer Enhanced growth inhibition of HER2-overexpressing cells. Increased caspase-9 and caspase-3 activity; reduced HER2, p-HER2, p-Akt, and p-ERK1/2 signaling. [1] In vitro (MDA-MB-453 cells)
Erlotinib [1] Lung Cancer Synergistically induced cell death. Induced apoptosis and cell cycle arrest; inhibited the Akt/mTOR signaling pathway. [1] In vitro and in vivo
Erastin [2] Non-Small Cell Lung Cancer; Hepatocellular Carcinoma (HCC) Synergistically induced cell death; enhanced ferroptosis. Reduced glutathione (GSH) levels; regulated GSTM1 expression; increased lipid peroxidation and iron accumulation. [2] In vitro (HepG2 cells)
Sorafenib [2] Hepatocellular Carcinoma (HCC) Enhanced anticancer effect. Promoted ferroptosis. [2] In vitro
Various Chemotherapeutics [1] [3] Multiple Cancers (e.g., Leukemia, Myeloma) Overcame multidrug resistance (MDR); synergistically induced apoptosis. Inhibited P-glycoprotein (P-gp) drug efflux; downregulated NF-κB and STAT3 signaling pathways. [1] [3] In vitro

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the common methodologies used in these studies.

  • Cell Viability/Cytotoxicity Assay (CCK-8 Assay): Used to measure the antiproliferative effects of this compound and its combinations. Cells are cultured in 96-well plates, treated with compounds, and cell viability is quantified using a CCK-8 kit, which measures the absorbance of a water-soluble formazan dye. [2]
  • Apoptosis Analysis: The induction of apoptosis is often confirmed by measuring the activation of key effector caspases, such as caspase-3 and caspase-9, through Western blotting or activity assays. [1]
  • Ferroptosis Detection: To confirm the induction of ferroptosis, studies measure specific markers including:
    • Intracellular Iron Levels: Using an Iron Assay Kit to detect ferrous iron (Fe²⁺) in cell lysates. [2]
    • Lipid Peroxidation: Measured by detecting Malondialdehyde (MDA) levels, a byproduct of lipid peroxidation, using a commercial detection kit. [2]
    • Cellular Antioxidant Capacity: Assessed by measuring total Glutathione Peroxidase (GSH-Px) activity and total glutathione levels. [2]
  • Molecular Docking: Software like Molecular Operating Environment (MOE) is used to predict the binding mode and interactions between this compound and its potential target proteins (e.g., GSTM1, PRDX1). The protein structure is prepared, and the compound's structure is energy-minimized before docking simulations are performed. [2] [4]

Mechanism of Action: Pathways for Synergy

This compound's synergy arises from its multi-target nature, simultaneously disrupting several key survival mechanisms of cancer cells. The diagram below illustrates how this compound targets different cellular processes to enhance the effect of co-administered drugs.

G cluster_pathways This compound's Actions This compound This compound PRDX1_Inhibition Inhibition of Antioxidant Protein PRDX1 This compound->PRDX1_Inhibition Ferroptosis_Induction Induction of Ferroptosis This compound->Ferroptosis_Induction HSP90_Inhibition Inhibition of HSP90 & Co-chaperones This compound->HSP90_Inhibition YAP_TEAD_Disruption Disruption of YAP-TEAD Interaction This compound->YAP_TEAD_Disruption ROS ROS PRDX1_Inhibition->ROS Elevates ROS Lipid_Peroxidation Lipid_Peroxidation Ferroptosis_Induction->Lipid_Peroxidation Causes Client_Proteins Oncogenic Client Proteins (e.g., HER2, Akt) HSP90_Inhibition->Client_Proteins Destabilizes Oncogenic_Transcription Oncogenic_Transcription YAP_TEAD_Disruption->Oncogenic_Transcription Inhibits Outcome Synergistic Outcome: Enhanced Cancer Cell Death Overcome Drug Resistance ROS->Outcome Lipid_Peroxidation->Outcome Client_Proteins->Outcome Oncogenic_Transcription->Outcome

This multi-target mechanism allows this compound to effectively sensitize cancer cells to the cytotoxic effects of other drugs [2] [1] [5].

Key Challenges and Research Directions

Despite promising results, several challenges must be addressed before clinical translation [1] [3] [4]:

  • Narrow Therapeutic Window: this compound has a narrow window between effective and toxic doses, with side effects including hepatotoxicity and cardiotoxicity observed in some animal studies.
  • Poor Pharmacokinetics: It has poor water solubility and low oral bioavailability, limiting its delivery and efficacy.
  • Strategies for Improvement: Current research focuses on developing This compound derivatives (e.g., C29-modified derivatives, compound 19-048) with improved potency and selectivity, and advanced nano/micro-delivery systems (e.g., albumin nanoparticles) to enhance targeting and reduce off-target toxicity.

References

Proteomics Strategies for Celastrol Target Identification

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares the three primary proteomics strategies used in recent Celastrol research.

Strategy Core Methodology Key this compound Targets Identified Applications & Advantages Considerations

| Activity-Based Protein Profiling (ABPP) [1] [2] [3] | Uses a chemical probe (Cel-p) to label and enrich direct binding targets in native systems, often with quantitative MS (e.g., TMT). | In malaria parasites: PfSpdsyn, PfEFG1-α [1]. In human cells: Targets in redox, cytoskeleton, chaperone systems [2]. In nephrotoxicity: PC, FASN, PKM2, VDAC1 [3]. | Ideal for identifying covalent, direct targets. Provides spatial and functional insights into binding events. | Requires synthesis of a functional activity-based probe. | | PROTAC-Based Profiling (DBPP) [4] [5] | Converts this compound into a PROTAC degrader; targets are identified by monitoring protein depletion via quantitative proteomics (e.g., DIA, TMT). | In TNBC: CHEK1, PIK3R2, CDK4, p-AKT [4]. Toolbox approach: IKKβ, PI3Kα, CIP2A, CHK1, OGA [5]. | Identifies pharmacologically relevant targets that lead to functional degradation. Can uncover weak/interactions. | Protein downregulation may be indirect; requires careful control experiments. | | Stimulus-Based Quantitative Proteomics [6] | Tracks global proteome changes (up/down-regulation) in response to this compound treatment using SILAC or label-free quantitative MS. | In lymphoblastoid cells: 158 proteins altered; up-regulation of HSPs, peroxiredoxins, heme oxygenase 1 [6]. | Reveals downstream effects and adaptive cellular responses. No chemical modification of this compound required. | Distinguishes direct targets from indirect effects can be challenging. |

Experimental Protocols for Key Strategies

Here is a detailed breakdown of the experimental workflows for the two most prominent strategies.

ABPP Workflow for Direct Target Engagement [1] [2] [3]

This protocol is designed to identify proteins that covalently bind to this compound.

  • Step 1: Probe Design & Synthesis: A clickable alkyne tag (Cel-p) is incorporated into the this compound structure without significantly altering its native activity [3].
  • Step 2: In Situ/In Vitro Labeling: Live cells (e.g., malaria parasites, HK-2 cells) or cell lysates are treated with Cel-p. For competition experiments, samples are pre-incubated with free this compound [1] [2].
  • Step 3: Click Chemistry: The alkyne-tagged proteins from Cel-p binding are conjugated to a reporter tag (e.g., TAMRA-azide for fluorescence detection, Biotin-azide for enrichment) via a copper-catalyzed cycloaddition reaction [2] [3].
  • Step 4: Target Validation:
    • Fluorescence Detection: SDS-PAGE with in-gel fluorescence scanning reveals competed bands, indicating potential targets [2].
    • Enrichment & Identification: Biotin-enriched proteins are digested, and peptides are analyzed by LC-MS/MS for identification [1] [3].
    • Functional Validation: Include recombinant protein binding assays, Cellular Thermal Shift Assay (CETSA), and enzymatic activity assays to confirm direct binding and functional impact [1].
DBPP Workflow Using a PROTAC Toolbox [4] [5]

This protocol uses the cellular degradation machinery to find targets.

  • Step 1: PROTAC Library Design & Synthesis: A library of this compound-based PROTAC molecules is created by conjugating the this compound moiety to an E3 ligase ligand (e.g., Thalidomide) via linkers of varying composition and length [4] [5].
  • Step 2: Phenotypic Screening: The PROTAC molecules are screened for desired cellular phenotypes (e.g., inhibition of cancer cell proliferation) to select a toolbox of active degraders [5].
  • Step 3: Quantitative Proteomics: Cells are treated with individual or pooled PROTACs. Global protein abundance is measured using techniques like DIA (Data-Independent Acquisition) or TMT (Tandem Mass Tag) labeling followed by LC-MS/MS [4] [5].
  • Step 4: Data Analysis & Target Identification: Proteins that are significantly degraded in the PROTAC-treated groups compared to the control (DMSO) are considered potential direct targets of this compound [4] [5].
  • Step 5: Validation: Degradation is confirmed by Western Blot. Dependence on the proteasome and ubiquitin system is validated using specific inhibitors (e.g., MG132) [4].

Guide to Selecting a Research Strategy

To help visualize the logical flow of these strategies and how to choose between them, the following diagram outlines the key decision points.

G Start Start: Identify this compound Targets Strategy Choose Primary Strategy Start->Strategy ABPP Activity-Based Protein Profiling (ABPP) Strategy->ABPP DBPP PROTAC-Based Profiling (DBPP) Strategy->DBPP QProt Stimulus-Based Quantitative Proteomics Strategy->QProt Goal1 Goal: Identify direct, covalent binding partners ABPP->Goal1 Goal2 Goal: Identify functionally relevant degradable targets DBPP->Goal2 Goal3 Goal: Map global proteomic changes & adaptive responses QProt->Goal3 Strength1 Strength: Direct evidence of binding Goal1->Strength1 Strength2 Strength: Links binding to functional degradation Goal2->Strength2 Strength3 Strength: Holistic view of cellular response Goal3->Strength3

References

Comprehensive Comparison of Celastrol Metabolomics Profiling: Analytical Platforms, Applications, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Celastrol and Metabolomics Approaches

This compound is a pharmacologically active quinone methide triterpenoid primarily isolated from Tripterygium wilfordii Hook.f. (Thunder God Vine) and other species within the Celastraceae family. This natural compound has garnered significant research interest due to its multifaceted bioactivities, including anti-inflammatory, anti-obesity, and hepatoprotective properties. As research into this compound advances, metabolomics profiling has emerged as a powerful analytical approach for comprehensively understanding its complex mechanisms of action, molecular targets, and toxicity profiles. By simultaneously monitoring numerous metabolite changes in biological systems, metabolomics provides a systems-level perspective on how this compound modulates biochemical pathways, offering valuable insights for therapeutic development and safety assessment.

The application of mass spectrometry-based metabolomics has become indispensable in this compound research, enabling researchers to decipher its pleiotropic mechanisms against various metabolic diseases. These advanced analytical techniques allow for the detailed characterization of this compound's effects on lipid and glucose metabolism, its anti-inflammatory pathways, and its potential hepatotoxicity. This guide objectively compares the current methodologies, platforms, and applications in this compound metabolomics research, providing researchers and drug development professionals with structured experimental data, standardized protocols, and visual representations of key pathways and workflows to support their investigative work in this promising field.

Analytical Platform Comparison & Key Research Findings

Table 1: Comparison of Analytical Platforms for this compound Metabolomics Profiling

Analytical Platform Separation Mechanism Detection Range Key Applications in this compound Research Representative Studies

| UHPLC-HRMS² (Ultra-High Performance Liquid Chromatography-High Resolution Tandem MS) | Reverse-phase C18 column; gradient elution with acetonitrile/water + formic acid | Broad metabolite coverage: polar to mid-polar compounds | Comprehensive metabolome characterization of Celastraceae plants; molecular networking; chemical diversity assessment | [1] | | UPLC-Q-TOF-MS/MS (Ultra-Performance LC-Quadrupole Time-of-Flight Tandem MS) | Reverse-phase C18 column; similar gradient elution | Polar to mid-polar metabolites; structural characterization via MS/MS | Toxicity mechanism studies; biomarker discovery; detoxification methods (e.g., roasting) | [2] | | LC-MS/GNPS Platform (Liquid Chromatography-MS/Global Natural Products Social Molecular Networking) | Reverse-phase chromatography | Structural analogues; transformation products | Molecular networking; dereplication; metabolite annotation through spectral similarity | [1] |

Table 2: Key Research Findings from this compound Metabolomics Studies

Research Focus Experimental Models Major Findings Implications Reference
Hepatoprotective Mechanisms HFD-induced MAFLD mice; HepG2 cells Restored glycolipid metabolism; regulated PPARγ pathway; reduced hepatic lipid accumulation; improved insulin sensitivity Potential therapeutic strategy for MAFLD/NAFLD treatment [3] [4]
Toxicity & Detoxification Rat models; urine metabolomics Roasting reduced toxicity via alkaloid reduction and This compound decomposition; 16 toxicity biomarkers identified; sphingolipid metabolism disruption Processing method to enhance safety profile while maintaining efficacy [2]
Lipid Metabolism Regulation 3T3-L1 adipocytes; OA-induced steatosis Suppressed adipocyte differentiation; enhanced glucose uptake; reduced lipid droplet accumulation via PPARγ/C/EBPα pathways Potential application in obesity-related metabolic disorders [4]

Experimental Protocols for this compound Metabolomics

Sample Preparation and Extraction Methods
  • Solid-Liquid Extraction (SLE): The most common method for preparing this compound and plant metabolite samples. Tissue or biological samples are typically homogenized first to reduce particle size and quench metabolic reactions. For comprehensive metabolite coverage from this compound studies, researchers commonly use methanol, acetonitrile, or water with formic acid additives to extract compounds across a wide polarity range. For non-polar metabolites like lipids, dichloromethane or chloroform are employed as extraction solvents. Cold solvents are often used to reduce enzymatic activity during extraction, followed by centrifugation to remove solid residues and protein precipitates [5].

  • Specific Extraction Protocols: In hepatotoxicity studies of Tripterygium wilfordii (which contains this compound), researchers have used 70% methanol extraction with specific solid-to-solvent ratios (e.g., 1:10). Samples are typically extracted through sonication for 45 minutes at room temperature, followed by centrifugation and filtration through 0.22 μm membranes before LC-MS analysis. These standardized protocols ensure reproducible metabolite extraction across different batches and experimental conditions [2].

UHPLC-HRMS Metabolite Profiling Parameters
  • Chromatographic Conditions: For comprehensive metabolomic profiling of Celastraceae plants (including this compound-containing species), researchers employ reverse-phase C18 columns (e.g., 100 × 2.1 mm, 1.7 μm particle size) maintained at 40°C. The mobile phase typically consists of water (A) and acetonitrile (B), both containing 0.1% formic acid, with a flow rate of 0.3 mL/min. The gradient program generally runs from 1% to 99% B over 20-30 minutes, effectively separating metabolites across a wide polarity range for subsequent mass spectrometric analysis [1].

  • Mass Spectrometry Acquisition: High-resolution mass spectrometry is performed in both positive and negative ionization modes to maximize metabolite coverage. Key parameters include: resolution of 70,000-120,000 FWHM, mass range of m/z 100-1500, spray voltage of 3.5-4.0 kV, and capillary temperature of 320°C. Data-dependent acquisition (DDA) is implemented to automatically select top N ions for MS/MS fragmentation at stepped normalized collision energies (e.g., 20, 40, 60 eV), generating comprehensive spectral libraries for metabolite annotation [1].

Data Processing and Metabolite Annotation
  • Molecular Networking and Dereplication: The raw MS data is processed using platforms like Global Natural Product Social Molecular Networking (GNPS) to organize spectral data through similarity-based networks. In this approach, each node represents an MS feature, and edges are drawn based on MS² spectral similarity, allowing for the visualization of molecular families and the annotation of structurally related compounds. This strategy is particularly valuable for identifying This compound analogues and related terpenoids in complex plant extracts [1].

  • Advanced Annotation Tools: To enhance annotation coverage beyond experimental spectral libraries, researchers implement integrated computational approaches including:

    • ISDB: In Silico Database annotation which predicts MS² spectra from molecular structures
    • Sirius: Predicts molecular formula and structures using fragmentation trees and CSI:FingerID
    • CANOPUS: Classifies compounds directly from MS² spectra using deep neural networks
    • Ion Identity Molecular Networking: Groups features from the same molecule but different ion species [1]

Molecular Mechanisms & Signaling Pathways

cluster_0 Inflammation Pathways cluster_1 Metabolic Regulation cluster_2 Cellular Stress cluster_3 Pathological Effects This compound This compound NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibits NLRP3 Inflammasome NLRP3 Inflammasome This compound->NLRP3 Inflammasome Suppresses PPARγ Signaling PPARγ Signaling This compound->PPARγ Signaling Modulates Oxidative Stress Oxidative Stress This compound->Oxidative Stress Reduces Leptin Sensitivity Leptin Sensitivity This compound->Leptin Sensitivity Enhances Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->NF-κB Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines NLRP3 Inflammasome->Pro-inflammatory Cytokines Insulin Resistance Insulin Resistance Pro-inflammatory Cytokines->Insulin Resistance Liver Inflammation Liver Inflammation Pro-inflammatory Cytokines->Liver Inflammation Lipid Metabolism Lipid Metabolism PPARγ Signaling->Lipid Metabolism Glucose Uptake Glucose Uptake PPARγ Signaling->Glucose Uptake Adipogenesis Adipogenesis PPARγ Signaling->Adipogenesis Hepatic Steatosis Hepatic Steatosis Lipid Metabolism->Hepatic Steatosis Adipogenesis->Hepatic Steatosis ER Stress ER Stress Oxidative Stress->ER Stress Mitochondrial Function Mitochondrial Function ER Stress->Mitochondrial Function Mitochondrial Function->Lipid Metabolism MAFLD/NAFLD Improvement MAFLD/NAFLD Improvement Hepatic Steatosis->MAFLD/NAFLD Improvement Insulin Resistance->Hepatic Steatosis Insulin Resistance->MAFLD/NAFLD Improvement Liver Inflammation->MAFLD/NAFLD Improvement

Figure 1: Molecular Mechanisms of this compound in Metabolic Diseases

This diagram illustrates the multifaceted mechanisms through which this compound exerts its therapeutic effects in metabolic diseases, particularly focusing on MAFLD/NAFLD. The anti-inflammatory properties are mediated primarily through inhibition of NF-κB signaling and NLRP3 inflammasome activation, reducing production of pro-inflammatory cytokines. Simultaneously, this compound modulates metabolic pathways by regulating PPARγ signaling, which influences lipid metabolism, adipogenesis, and glucose uptake. Additionally, this compound addresses cellular stress pathways by reducing oxidative and ER stress, while improving mitochondrial function. These coordinated actions ultimately ameliorate key pathological features including hepatic steatosis, insulin resistance, and liver inflammation, contributing to the improvement of MAFLD/NAFLD [6] [7] [3].

Metabolomics Workflow Visualization

cluster_prep Sample Preparation Phase cluster_processing Data Processing Phase cluster_annotation Annotation & Interpretation Phase Sample Collection\n(Celastraceae plants, biological fluids) Sample Collection (Celastraceae plants, biological fluids) Metabolite Extraction\n(SLE: methanol/water/acetonitrile) Metabolite Extraction (SLE: methanol/water/acetonitrile) Sample Collection\n(Celastraceae plants, biological fluids)->Metabolite Extraction\n(SLE: methanol/water/acetonitrile) LC-MS Analysis\n(UHPLC-HRMS in +/- ionization mode) LC-MS Analysis (UHPLC-HRMS in +/- ionization mode) Metabolite Extraction\n(SLE: methanol/water/acetonitrile)->LC-MS Analysis\n(UHPLC-HRMS in +/- ionization mode) Raw Data Acquisition\n(m/z, RT, intensity data) Raw Data Acquisition (m/z, RT, intensity data) LC-MS Analysis\n(UHPLC-HRMS in +/- ionization mode)->Raw Data Acquisition\n(m/z, RT, intensity data) Data Preprocessing\n(Peak picking, alignment, normalization) Data Preprocessing (Peak picking, alignment, normalization) Raw Data Acquisition\n(m/z, RT, intensity data)->Data Preprocessing\n(Peak picking, alignment, normalization) Multivariate Analysis\n(PCA, OPLS-DA, biomarker detection) Multivariate Analysis (PCA, OPLS-DA, biomarker detection) Data Preprocessing\n(Peak picking, alignment, normalization)->Multivariate Analysis\n(PCA, OPLS-DA, biomarker detection) Metabolite Annotation\n(GNPS, ISDB, Sirius, CANOPUS) Metabolite Annotation (GNPS, ISDB, Sirius, CANOPUS) Multivariate Analysis\n(PCA, OPLS-DA, biomarker detection)->Metabolite Annotation\n(GNPS, ISDB, Sirius, CANOPUS) Pathway Analysis\n(Enrichment, metabolic mapping) Pathway Analysis (Enrichment, metabolic mapping) Metabolite Annotation\n(GNPS, ISDB, Sirius, CANOPUS)->Pathway Analysis\n(Enrichment, metabolic mapping) Biological Interpretation\n(Mechanism of action, toxicity) Biological Interpretation (Mechanism of action, toxicity) Pathway Analysis\n(Enrichment, metabolic mapping)->Biological Interpretation\n(Mechanism of action, toxicity)

Figure 2: Comprehensive Workflow for this compound Metabolomics Studies

This diagram outlines the standardized workflow for conducting metabolomics studies on this compound, from sample preparation to biological interpretation. The process begins with careful sample collection of Celastraceae plants or biological fluids from treated models, followed by optimized metabolite extraction using solid-liquid extraction techniques with appropriate solvents. The analysis employs advanced LC-MS platforms capable of high-resolution and tandem mass spectrometry data acquisition in both positive and negative ionization modes to maximize metabolite coverage. Raw data undergoes comprehensive processing including peak detection, alignment, and normalization, followed by multivariate statistical analysis to identify significant features. Finally, advanced annotation tools like GNPS, ISDB, and Sirius are employed for metabolite identification, followed by pathway analysis to extract biological insights regarding this compound's mechanisms of action and toxicity profiles [1] [5] [2].

Research Applications & Future Perspectives

Current Research Applications
  • Toxicity Mechanism Elucidation: Metabolomics approaches have been successfully applied to understand This compound-induced hepatotoxicity and explore detoxification methods. For instance, UPLC-Q-TOF-MS/MS-based urine metabolomics identified 16 toxicity biomarkers for Tripterygium wilfordii total extract, with 14 associated with detoxification through roasting. The study revealed that roasting reduced toxicity by decomposing this compound and reducing alkaloid content, while identifying disruptions in sphingolipid metabolism, bile acid biosynthesis, and phospholipid pathways as key toxicity mechanisms [2].

  • Therapeutic Mechanism Investigation: Metabolomic profiling has illuminated multi-target mechanisms underlying this compound's therapeutic effects in metabolic diseases. Studies demonstrate that this compound stabilizes glycolipid metabolism in hepatic steatosis by binding and regulating PPARγ signaling, suppresses adipocyte differentiation in 3T3-L1 cells, and enhances glucose uptake. These findings position this compound as a promising multi-target therapeutic agent for metabolic diseases including obesity, diabetes, MAFLD/NAFLD, and atherosclerosis [6] [7] [4].

Challenges and Future Directions
  • Technical and Methodological Challenges: Despite advances, several challenges persist in this compound metabolomics, including the need for improved database standardization, expansion of metabolite libraries, and better understanding of metabolite-gene-protein interactions. Additionally, the limited bioavailability and potential toxicity of this compound remain significant hurdles for clinical translation. Advanced functional metabolomics, spatial metabolomics, single-cell metabolomics, and metabolic flux analysis represent emerging approaches that could address these limitations in future studies [5] [6].

  • Future Research Priorities: The integration of artificial intelligence and bioinformatics with metabolomics data offers promising avenues for overcoming current analytical bottlenecks. Future studies should focus on developing advanced formulation strategies and targeted delivery systems to improve this compound's bioavailability and reduce toxicity. Additionally, there is a need for more suitable experimental models that better recapitulate human metabolic diseases, and for standardized benchmarking of this compound's efficacy and safety profiles across different research platforms [6] [7] [3].

References

Comparative Overview of Celastrol's Validated Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from recent studies that combined network pharmacology with experimental validation to explore celastrol's therapeutic potential.

Disease Model Core Targets Identified Key Signaling Pathways Involved In Vivo/In Vitro Validation Models Reference (Journal)
Sepsis-Induced Acute Lung Injury (ALI) [1] [2] STAT3, TLR4, HIF-1α, NF-κB1 [1] NF-κB/HIF-1α [1] In vivo: Cecal ligation and puncture (CLP) mouse model; In vitro: LPS-stimulated A549 and Raw264.7 cells [1] Phytomedicine (2025)
IgA Nephropathy (IgAN) [3] [4] PTEN, PCNA, Cyclin D1 [3] PTEN pathway [3] In vivo: BSA + CCl4 + LPS-induced mouse model; In vitro: Aggregated IgA1-induced human mesangial cells (HMCs) [3] Drug Design, Development and Therapy (2023)
Cervical Cancer (for methodology reference) [5] EGFR, PI3K, AKT, mTOR [5] EGFR/PI3K/AKT/mTOR [5] In vitro: Hela cells (CCK-8, wound healing, transwell, western blot assays) [5] Scientific Reports (2024)

Detailed Experimental Protocols

Here is a detailed breakdown of the key experimental methodologies used in the cited studies for validation.

1. For Sepsis-Induced Acute Lung Injury (ALI) [1] [2]:

  • Network Pharmacology & Molecular Docking: Potential targets of this compound were identified using SwissTargetPrediction and SuperPred. Sepsis-induced ALI-related targets were gathered from GeneCards and DisGeNET. Core targets and pathways were filtered through protein-protein interaction (PPI) networks, with binding affinity validated by molecular docking [1].
  • In Vivo Validation: A rat model of sepsis was established via cecal ligation and puncture (CLP). This compound was administered post-procedure. Lung tissue inflammation was assessed by hematoxylin-eosin (H&E) staining. The expression of core targets (IL-1β, TNF-α, HIF-1α, STAT3, NF-κB1) was quantified at protein and mRNA levels using Western blot and RT-qPCR [1].
  • In Vitro Validation: A549 (alveolar epithelial cells) and Raw264.7 (macrophages) were stimulated with LPS. The inhibitory effect of this compound on the NF-κB pathway was confirmed via Western blot and immunofluorescence [1].

2. For IgA Nephropathy (IgAN) [3] [4]:

  • Network Pharmacology & Molecular Docking: Active ingredients of Tripterygium hypoglaucum (which contains this compound) and their targets were screened via TCMSP and literature. IgAN-related genes were collected from OMIM and GeneCards. The PPI network was constructed using STRING, and core targets were analyzed with Cytoscape. Molecular docking predicted a strong binding affinity between this compound and PTEN [3].
  • In Vivo Validation: An IgAN mouse model was induced by a combination of BSA gavage, CCl4 injection, and LPS tail vein injection. Mice were treated with this compound (1 mg/kg/d) for 21 days. Immunohistochemistry and Western blot were used to evaluate the expression of PTEN and proliferation markers (PCNA, Cyclin D1) in kidney tissues [3].
  • In Vitro Validation: Human mesangial cells (HMCs) were induced by aggregated IgA1 and treated with various concentrations of this compound (25, 50, 75 nM) for 48 hours. Western blot analyzed protein expression, and a CCK-8 assay was used to detect HMC proliferation [3].

Tools for Network Pharmacology & Visualization

The field relies on specific bioinformatics tools and databases, many of which were used in the studies above [6].

  • Pathway & Network Databases: KEGG, Reactome, WikiPathways, STRING.
  • Analysis & Visualization Software: Cytoscape (for PPI network construction and analysis), R-package "Pathview", and other web-based tools like Metascape for enrichment analysis [6] [5].

Signaling Pathway Diagrams

Based on the research, this compound's mechanism in Sepsis-Induced ALI and IgA Nephropathy can be visualized through the following pathways.

sepsis_ali This compound Mechanism in Sepsis-Induced ALI cluster_nuclear_events Nuclear Events LPS LPS/Infection TLR4 TLR4 LPS->TLR4 NFkB_Inactive NF-κB (Inactive) TLR4->NFkB_Inactive Activation NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Translocation HIF1a HIF-1α NFkB_Active->HIF1a Induces Nucleus Nucleus NFkB_Active->Nucleus Enters HIF1a->Nucleus Enters Inflammatory_Response Pro-inflammatory Cytokines (IL-1β, TNF-α) Nucleus->Inflammatory_Response Transcription Lung_Injury Acute Lung Injury Inflammatory_Response->Lung_Injury This compound This compound This compound->TLR4 Inhibits This compound->NFkB_Active Inhibits This compound->HIF1a Inhibits

igan This compound Mechanism in IgA Nephropathy IgA_Deposit IgA Deposition HMC_Proliferation Mesangial Cell (HMC) Proliferation IgA_Deposit->HMC_Proliferation PCNA_CyclinD1 ↑ PCNA, ↑ Cyclin D1 HMC_Proliferation->PCNA_CyclinD1 Renal_Injury Renal Injury PCNA_CyclinD1->Renal_Injury PTEN PTEN PTEN->HMC_Proliferation Inhibits PTEN->PCNA_CyclinD1 Suppresses This compound This compound This compound->PTEN Activates

Interpretation of Findings and Key Takeaways

The compiled data, while not from direct comparative studies, highlights several key points for researchers:

  • Multi-Target, Multi-Pathway Action: The tables and diagrams clearly illustrate that this compound does not act on a single target but modulates interconnected networks (e.g., NF-κB/HIF-1α in ALI; PTEN in IgAN), which is a hallmark of network pharmacology findings [1] [3].
  • Consistent Workflow: The experimental protocols follow a common and rigorous pattern: Prediction (Network Pharmacology) → Simulation (Molecular Docking) → Validation (In Vitro/In Vivo Experiments). This provides a reliable template for validating the mechanisms of other natural products [1] [3] [5].
  • Therapeutic Potential vs. Practical Challenges: The summarized studies confirm this compound's potent anti-inflammatory and anti-proliferative effects. However, it is crucial to note that other reviews point out significant challenges, including poor water solubility, low bioavailability, and potential toxicity (e.g., hepatotoxicity, cardiotoxicity), which currently limit its clinical application [7]. Research into novel delivery systems (e.g., nanoparticles, structural derivatives) is ongoing to overcome these hurdles [7] [8].

References

Research Strategies and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Researchers are employing multiple approaches to improve celastrol's properties. The following experimental data highlights the progress in derivative development and combination therapy.

Development of this compound Derivatives

Creating synthetic analogs of this compound aims to enhance its efficacy and reduce toxicity. The table below summarizes key findings from recent studies on this compound derivatives.

Derivative/Compound Experimental Model Key Findings & Mechanism Reference
Compound 3 (Dipeptide derivative) In vitro (Cancer cell lines) Remarkable anti-proliferative activity; induced apoptosis; inhibited SERCA and P-gp efflux [1]. -
Compound 4m (STAT3 inhibitor derivative) In vitro (HCT-116 cells); Colorectal cancer organoid Suppressed STAT3 phosphorylation; induced cell cycle arrest and apoptosis; bound STAT3 more tightly than this compound [2]. -
NST001A (Sodium salt) In vitro & In vivo (Colo 205 cells) Water-soluble analog; inhibited growth of human colon cancer [3]. -
Combination Therapy Strategies

Using this compound in combination with other drugs can enhance efficacy and reduce its required dose, thereby mitigating toxicity.

Combined Treatment Cancer Type (Experimental Model) Key Findings & Mechanism Reference
Amino-artemisinins (e.g., artemisone) In vitro (HepG2 liver cancer cells) Synergistic anti-cancer effect [4]. -
Lapatinib Breast Cancer (MDA-MB-453 cells) Enhanced apoptosis; downregulated HER2, p-Akt, p-ERK1/2 [3]. -

Mechanisms of Action and Toxicity

Understanding this compound's multifaceted mechanisms and its dose-dependent toxic effects is crucial for its development.

  • Anti-Cancer Mechanisms: this compound targets multiple signaling pathways, including STAT3/JAK2, Akt/mTOR, HSP90, and NF-κB, leading to induced apoptosis, cell cycle arrest, and inhibition of metastasis [3]. The diagram below illustrates how this compound impacts key cellular pathways.

celastrol_pathways This compound's Multi-Target Anti-Cancer Mechanisms cluster_signaling Signaling Pathway Inhibition cluster_cellular Cellular Outcomes This compound This compound STAT3_JAK2 STAT3/JAK2 Pathway This compound->STAT3_JAK2 NF_kB NF-κB Pathway This compound->NF_kB Akt_mTOR Akt/mTOR Pathway This compound->Akt_mTOR HSP90 HSP90 Inhibition This compound->HSP90 Apoptosis Apoptosis STAT3_JAK2->Apoptosis NF_kB->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Akt_mTOR->Cell Cycle Arrest Inhibited Metastasis Inhibited Metastasis HSP90->Inhibited Metastasis

  • Dose-Dependent Toxicity Mechanisms: Recent studies highlight that toxicity is complex and dose-dependent. For instance, high-dose this compound (10 mg/kg in mice) caused immunotoxicity by activating the PI3K-Akt signaling pathway, leading to thymus and spleen damage. In contrast, low doses suppressed this pathway, offering protective effects [5]. The following diagram outlines this dose-dependent effect.

celastrol_dose_effect Dose-Dependent Immunotoxicity of this compound This compound Dose This compound Dose High Dose High Dose This compound Dose->High Dose Low Dose Low Dose This compound Dose->Low Dose PI3K-Akt Pathway\nActivation PI3K-Akt Pathway Activation High Dose->PI3K-Akt Pathway\nActivation PI3K-Akt Pathway\nSuppression PI3K-Akt Pathway Suppression Low Dose->PI3K-Akt Pathway\nSuppression Immunotoxicity\n(Thymus/Spleen Injury) Immunotoxicity (Thymus/Spleen Injury) PI3K-Akt Pathway\nActivation->Immunotoxicity\n(Thymus/Spleen Injury) Immunoprotection Immunoprotection PI3K-Akt Pathway\nSuppression->Immunoprotection

Future Clinical Prospects

The future of this compound in clinical trials hinges on successfully applying the strategies outlined above.

  • Nanotechnology-Driven Delivery: The rapid development of nanomedicine is a key strategy. Using liposomes, polymer nanoparticles, and other nanocarriers can improve this compound's solubility, enable tumor targeting, and reduce off-target organ accumulation, thereby widening its therapeutic window [6].
  • Rational Drug Design: The continued synthesis and evaluation of novel derivatives, guided by understanding the structure-activity relationship, is a promising path to identify candidates with optimal efficacy and safety profiles [1] [2].
  • Refined Combination Regimens: Further exploration of synergistic drug combinations, especially with established chemotherapeutic agents, could provide a viable short-term pathway for clinical translation by leveraging lower, safer doses of this compound [4] [3].

References

Celastrol's Efficacy: In Vitro to In Vivo Data

Author: Smolecule Technical Support Team. Date: February 2026

Model System Experimental Findings / Efficacy Key Parameters / Dosage Citation
In Vitro: Various Cancer Cell Lines Induced apoptosis, inhibited proliferation, suppressed migration/invasion. IC₅₀ values in low micromolar to nanomolar range (e.g., ~7 µM in pancreatic cells). [1] [2]
In Vitro: 3D Cyst Model (PKD) Potent inhibition of cyst growth. Effective at 100 nM. [3]
In Vivo: Mouse Xenograft (Cancer) Suppressed tumor growth in various cancer models (e.g., breast, liver). Effective doses: ~1-5 mg/kg. Reports of toxicity and weight loss at these doses. [4] [5]
In Vivo: PKD Mouse Model Inhibited renal cyst growth and preserved kidney function. Effective and well-tolerated at 0.5-1 mg/kg/day. [3]

A major hurdle for celastrol is its narrow therapeutic window—the dose required for efficacy is very close to the dose that causes toxicity. In several cancer models, effective doses of 1-5 mg/kg are associated with systemic toxicity, including cardiotoxicity, hepatotoxicity, and weight loss [4] [5]. However, one study in a polycystic kidney disease (PKD) model showed that doses of 0.5-1 mg/kg/day were effective and well-tolerated [3], suggesting that the safety profile may depend on the specific disease context.

Key Mechanisms of Action

This compound is a multi-target agent, and its anti-cancer effects are mediated through the modulation of several critical cellular signaling pathways. The diagram below illustrates its primary mechanisms.

G cluster_pathways Key Pathways Modulated by this compound This compound This compound Apoptosis Apoptosis Induction This compound->Apoptosis CellCycle Cell Cycle Arrest This compound->CellCycle Metastasis Inhibition of Metastasis & Angiogenesis This compound->Metastasis Inflammation Anti-inflammatory Effects This compound->Inflammation HSPSignaling HSP90 Signaling Inhibition This compound->HSPSignaling Antioxidant Antioxidant System Inhibition (e.g., PRDX1) This compound->Antioxidant STAT3Signaling STAT3 Signaling Inhibition This compound->STAT3Signaling NFSignaling NF-κB Signaling Inhibition This compound->NFSignaling Caspase-3/7 activation\nDNA fragmentation Caspase-3/7 activation DNA fragmentation Apoptosis->Caspase-3/7 activation\nDNA fragmentation Downregulation of MCM4, RRM2 Downregulation of MCM4, RRM2 CellCycle->Downregulation of MCM4, RRM2 Suppression of EMT\n(Vimentin, Snail ↓; E-cadherin ↑) Suppression of EMT (Vimentin, Snail ↓; E-cadherin ↑) Metastasis->Suppression of EMT\n(Vimentin, Snail ↓; E-cadherin ↑) Inhibition of PGE2 production Inhibition of PGE2 production Inflammation->Inhibition of PGE2 production Disruption of HSP90 client proteins Disruption of HSP90 client proteins HSPSignaling->Disruption of HSP90 client proteins Increased oxidative stress\nin cancer cells Increased oxidative stress in cancer cells Antioxidant->Increased oxidative stress\nin cancer cells Inhibition of STAT3 phosphorylation Inhibition of STAT3 phosphorylation STAT3Signaling->Inhibition of STAT3 phosphorylation Inhibition of NF-κB activation Inhibition of NF-κB activation NFSignaling->Inhibition of NF-κB activation

Challenges in Translation and Modern Solutions

The promising in vitro activity of this compound is hampered by significant pharmacological challenges. Researchers are developing sophisticated strategies to overcome these limitations.

  • Structural Derivatives: Scientists are creating synthetic analogs of this compound to improve its drug-like properties. For instance, derivative CP1 was designed as a potent and selective inhibitor of PRDX1, showing nanomolar-level activity and significant anti-proliferative effects in tumor cells without observed toxicity in preliminary studies [6]. Other derivatives have been developed to suppress STAT3 phosphorylation, another key cancer pathway [7].
  • Combination Therapy: Using this compound in combination with other approved drugs is a key strategy. This approach allows for the use of lower, safer doses of this compound while achieving synergistic anti-cancer effects. For example, combining this compound with the breast cancer drug lapatinib has been shown to enhance the induction of apoptosis [4] [5].
  • Advanced Drug Delivery Systems: To address poor solubility, bioavailability, and off-target toxicity, various nano- and micro-delivery systems are being tested. These include:
    • This compound-loaded polymeric mixed micelles for improved tumor targeting [8].
    • Chitosan-coated porous starch microspheres that significantly enhance intestinal absorption and oral bioavailability [8].
    • Albumin nanoparticles that reduce the accumulation of free this compound in off-target organs, thereby lowering systemic toxicity [4] [5].

Future Research Directions

For research and development professionals, the following areas are critical for advancing this compound towards clinical application:

  • Target Identification: Continued use of modern techniques like chemical proteomics and protein microarrays is essential to fully map this compound's direct protein targets and its mechanisms of toxicity [9].
  • Toxicity Profiling: More standardized and comprehensive in vivo toxicological studies are needed to clearly define its safety profile across different disease models.
  • Novel Formulations: Investment in innovative delivery platforms (like the ones mentioned above) is paramount to achieving targeted delivery and improving the therapeutic index.

References

雷公藤红素与传统药物的综合比较

Author: Smolecule Technical Support Team. Date: February 2026

雷公藤红素概述

雷公藤红素(Celastrol),又名雷红素或Tripterine,是从卫矛科植物雷公藤根皮中提取的醌甲基三萜类物质 [1]。作为雷公藤的主要有效成分之一 [2],它呈现为红色针状晶体,分子量为450.619 g/mol [1]。其水溶性较差,但易溶于二甲基亚砜(DMSO)、乙醇等有机溶剂 [2] [3],这在一定程度上限制了其临床应用。

现代药理学研究表明,雷公藤红素具有抗炎、免疫抑制、抗肿瘤、抗氧化和抗菌等多种生物活性 [1]。值得一提的是,雷公藤红素还可对抗肿瘤耐药,同时提高肿瘤细胞对其它抗癌药物的敏感性,与化疗药物和放射疗法相结合发挥协同效应 [2]

抗肿瘤活性对比

雷公藤红素在抗肿瘤方面表现出多靶点的作用机制,下面通过表格汇总它与一些传统化疗药物在关键指标上的差异:

表:雷公藤红素与传统抗肿瘤药物的关键特性比较

比较维度 雷公藤红素 传统化疗药物(如5-FU、顺铂)
作用靶点 Nur77 [4]、HMGB1 [5]、PKM2 [5]、蛋白酶体 [2]、HSP90 [1]等多种信号通路 通常作用于单一或有限靶点(如DNA、微管)
抗瘤谱 广谱:可抑制肝癌、乳腺癌、结直肠癌、白血病等多种肿瘤细胞 [2] [1] 相对狭窄,不同癌种需不同药物
诱导凋亡 通过线粒体途径和死亡受体途径等多种机制 [4] [1] 多为单一途径诱导
耐药性 可逆转化疗耐药,与其它药物有协同作用 [2] 易产生耐药性
选择性 对部分肿瘤细胞有选择性,可诱导G0/G1期阻滞 [2] 普遍对正常细胞毒性大
毒性问题 治疗窗窄,存在肝毒性等风险 [1] 骨髓抑制、肾毒性、神经毒性等

从表格可以看出,雷公藤红素的一个显著特点是其多靶点作用机制。例如,它可通过与Nur77蛋白结合,促使Nur77从细胞核转移至线粒体,进而与Bcl-2蛋白相互作用,激活Caspase级联反应,最终诱导肿瘤细胞凋亡 [4]。此外,研究还发现雷公藤红素能直接与HMGB1蛋白的Cys106残基结合 [5],抑制其促炎功能,并在脓毒症模型中通过抑制PKM2蛋白和Warburg效应,发挥神经保护作用和抗炎效果 [5]

抗炎与免疫抑制活性对比

在抗炎和免疫抑制方面,雷公藤红素与传统抗炎药物的对比如下:

表:雷公藤红素与传统抗炎/免疫抑制剂的特性比较

特性 雷公藤红素 非甾体抗炎药(NSAIDs) 糖皮质激素
作用机制 抑制NF-κB通路 [1]、抑制炎症小体 [1]、抑制HMGB1 [5] 抑制COX酶 抑制NF-κB等多种通路
主要应用 类风湿关节炎 [2]、系统性红斑狼疮 [2]、强直性脊柱炎 [2] 轻中度疼痛、炎症 自身免疫病、严重炎症
优势 多靶点、可能改善疾病进程 起效快、使用方便 作用强、起效迅速
劣势 治疗窗窄,长期安全性需进一步研究 [1] 胃肠道副作用、肾毒性 代谢紊乱、感染风险、骨质疏松

雷公藤红素的抗炎作用与其抑制NF-κB信号通路的能力密切相关 [1]。它能通过直接抑制IKKα和IKKβ激酶,或通过抑制与HSP90相关的辅伴侣蛋白CDC37和p23,来干扰NF-κB的激活 [1]。值得注意的是,有研究表明雷公藤红素在极低浓度(2-10 ng/ml)下即可有效抑制肿瘤细胞增殖 [2]

抗菌活性对比

近年来研究发现,雷公藤红素对耐甲氧西林金黄色葡萄球菌(MRSA) 等革兰氏阳性菌具有显著的抗菌活性 [1]。其作用机制与传统抗生素不同,主要通过靶向细菌的P5CDH酶,扰乱脯氨酸代谢、增加活性氧(ROS)水平,导致细菌氧化损伤和DNA合成受阻 [1]

表:雷公藤红素与传统抗生素的抗MRSA活性比较

抗生素 作用机制 耐药性 对MRSA活性
雷公藤红素 抑制P5CDH,扰乱代谢,增加ROS [1] 不易产生耐药 [1] 强效 [1]
万古霉素 抑制细胞壁合成 已出现耐药菌株 强效
奥沙西林 抑制细胞壁合成 普遍耐药 无效

实验表明,雷公藤红素在体内外均能有效降低MRSA菌负荷,提高感染模型动物的存活率 [1]。不过,高剂量下也观察到肝毒性和肾损伤等毒性反应,提示其治疗窗较窄 [1]

关键实验方法与数据解读

了解相关实验方法有助于评估研究结果的可靠性,以下是雷公藤红素研究中的常用实验方法:

细胞增殖抑制试验(MTT法)

实验原理:活细胞线粒体中的琥珀酸脱氢酶能使外源性MTT还原为难溶的蓝紫色结晶甲瓒(Formazan),后者可被DMSO溶解,通过测定光密度(OD)值,可间接反映活细胞数量。

详细步骤 [4]

  • 将肿瘤细胞(如人肝癌细胞SMMC-7721)以每孔1×10⁴个接种于96孔板。
  • 培养24小时使细胞贴壁。
  • 分别加入不同浓度的雷公藤红素(如62.5-1000 nmol/L)或待测药物,继续培养24小时。若研究联合用药,可同时加入固定浓度的雷公藤红素和梯度浓度的另一种药物(如tApoptinE突变体 [4])。
  • 弃去培养基,每孔加入200 μL含5 mg/mL MTT的溶液,培养箱内继续孵育2小时。
  • 小心弃去MTT溶液,每孔加入150 μL DMSO,振荡使结晶充分溶解。
  • 使用酶标仪,在490 nm波长下测定各孔的吸光度(OD值)。
  • 计算细胞存活率:细胞存活率(%) = (实验组OD值 / 对照组OD值) × 100%。可进一步计算IC₅₀(半数抑制浓度)。
流式细胞术检测细胞凋亡

实验原理:利用荧光标记的Annexin V与细胞外翻的磷脂酰丝氨酸(PS)结合,同时结合碘化丙啶(PI)区分坏死细胞,从而量化早期凋亡和晚期凋亡细胞。

典型流程

  • 药物处理后的细胞用预冷的PBS清洗两次。
  • 用1×Binding Buffer重悬细胞,调整细胞浓度至1×10⁶/mL。
  • 取100 μL细胞悬液,加入Annexin V-FITC和PI避光孵育15-20分钟。
  • 加入400 μL 1×Binding Buffer,混匀。
  • 在1小时内用流式细胞仪检测。Annexin V+/PI-为早期凋亡细胞,Annexin V+/PI+为晚期凋亡或坏死细胞 [4]
蛋白质免疫印迹(Western Blot)

实验原理:通过电泳分离蛋白质,转膜后利用特异性抗体检测目标蛋白的表达水平或修饰状态。

关键步骤 [4]

  • 提取细胞总蛋白并测定浓度。
  • 配制SDS-聚丙烯酰胺凝胶,上样并电泳。
  • 将凝胶上的蛋白质转移至PVDF或NC膜。
  • 用5%脱脂牛奶或BSA室温封闭1-2小时。
  • 加入一抗(如抗Nur77、磷酸化Nur77、Caspase-3、Bcl-2等 [4]),4℃孵育过夜。
  • 洗膜后加入HRP标记的二抗,室温孵育1-2小时。
  • 加入ECL化学发光底物,在成像系统内显影。
基于活性的蛋白质谱分析(ABPP)

实验原理:利用化学探针直接标记、富集和鉴定活细胞环境中药物作用的靶点蛋白。

在雷公藤红素研究中的应用 [5]

  • 设计合成带有炔基的雷公藤红素探针(Cel-p)。
  • 用Cel-p处理RAW264.7细胞(巨噬细胞),同时设置雷公藤红素竞争组以验证结合特异性。
  • 裂解细胞,通过点击化学反应(Click Reaction)将Cy5-azide或生物素-azide连接到Cel-p标记的蛋白质上。
  • 进行凝胶电泳荧光扫描或 streptavidin 亲和纯化。
  • 液相色谱-质谱联用(LC-MS/MS)鉴定靶点蛋白。
  • 使用CETSA、SPR等技术进一步验证相互作用。

以下是ABPP技术鉴定雷公藤红素靶点的实验流程图:

G A 设计合成Cel-p探针 B 探针处理活细胞 A->B C 细胞裂解 B->C D 点击化学反应 C->D E 荧光扫描或亲和纯化 D->E F LC-MS/MS鉴定 E->F G CETSA/SPR验证 F->G

ABPP鉴定雷公藤红素靶点流程图 [5]

雷公藤红素的主要信号通路

雷公藤红素通过干预多个细胞信号通路发挥其药理作用,下图概括了其主要作用机制:

雷公藤红素主要信号通路图 [4] [1] [5]

局限性与改良策略

雷公藤红素在临床应用上主要面临以下挑战:

  • 水溶性差和生物利用度低:限制了其给药途径和体内疗效 [2]
  • 治疗窗窄:有效剂量和毒性剂量较为接近 [1]
  • 潜在的肝肾毒性:高剂量或长期使用时需警惕 [1]

针对这些局限,研究人员已提出一些改良策略:

  • 制备适配子偶合物:例如,将雷公藤红素与AS1411适配子通过酰胺键偶联,可显著提高水溶性和肿瘤靶向性 [2]
  • 开发新型给药系统:纳米粒、脂质体等剂型可能改善其药代动力学特性。
  • 结构修饰:通过化学修饰在保留活性的同时降低毒性。
  • 联合用药:研究显示,雷公藤红素与凋亡蛋白突变体tApoptinE联用,能通过协同增强Nur77介导的凋亡通路,显著提高抗肿瘤效果 [4]。与VS6766(一种KRAS通路抑制剂)联合,可协同抑制MAPK和mTOR信号通路,有效抑制KRAS突变型结直肠癌细胞的增殖 [6]

总而言之,雷公藤红素作为一种多靶点天然产物,在抗肿瘤、抗炎和抗菌方面展现出独特优势,特别是其多靶点作用、诱导肿瘤细胞凋亡、逆转耐药和协同增效的特点 [4] [2]。尽管存在水溶性差、治疗窗窄等局限性,但通过新型递送系统、结构修饰和联合用药等策略有望克服这些难题 [4] [2] [6]。对于科研人员而言,雷公藤红素作为一个极具研究价值的多靶点先导化合物,值得进一步探索其作用机制和临床转化潜力。

References

celastrol structure-activity relationship studies

Author: Smolecule Technical Support Team. Date: February 2026

Structural Modifications and Their Effects

The table below summarizes how modifications to the celastrol structure influence its activity, based on recent research.

Modification Type Site of Modification Biological Activity / Consequence Key Findings / Experimental Models
Carboxylic Acid Conversion C-29 (Carboxyl group) Heat Shock Response (HSR) & Antioxidant Response [1] Primary amide showed lower EC50 (1.7 μM) vs. This compound (2.2 μM) in HSR; activity decreased with increased methyl substitution on amide nitrogen [1].
Biotinylated Probes C-29 (via extended alkyl chain) Target Identification & HSR [1] Probe with longer linker (compound 24) retained good activity (HSR EC50 = 6.6 μM); used to identify Annexin II, eEF1A, and β-tubulin as potential targets [1].
Covalent Target Engagement C-173 of PRDX1 (Quinone methide) Anticancer (Colorectal Cancer) [2] This compound covalently binds to PRDX1 (IC50 = 0.29 μM), inhibiting peroxidase activity; crystal structure confirmed binding mode [2].
Derivative for Selectivity Multiple sites (based on PRDX1 crystal structure) Increased Selectivity & Reduced Toxicity [2] Derivative 19-048 showed improved potency & selectivity for PRDX1 over PRDX2-PRDX6; anti-tumor efficacy in xenograft mice was PRDX1-dependent [2].
Drug Delivery Conjugates N/A (Encapsulation or conjugation) Enhanced Efficacy & Reduced Toxicity [3] Aptamer-celastrol conjugate increased water solubility and target selectivity in pancreatic cancer; various carriers (liposomes, dendrimers) improve bioavailability [3].

Experimental Protocols for Key Studies

To ensure your guide provides supporting experimental data, here are the core methodologies from the pivotal studies cited above.

  • SAR Analysis via Carboxylic Acid Modification [1]

    • Objective: To determine a suitable site for attaching affinity probes without compromising bioactivity.
    • Synthesis: this compound's carboxylic acid (C-29) was activated with HATU and coupled with various amines to generate primary, secondary, and tertiary amides.
    • Biological Assay: Analogs were tested in a HeLa cell line stably transfected with a luciferase reporter gene under the control of the human hsp70.1 promoter. The EC50 (half-maximal effective concentration) for inducing the Heat Shock Response (HSR) was determined and compared to this compound.
  • Target Identification via Covalent Binding [2]

    • Objective: To identify and validate the direct target responsible for this compound's ROS-mediated anticancer effects.
    • Computational Screening: A novel tool (OTTER) was used to analyze RNA-seq data from this compound-treated cells and enrich potential redox-related targets via text mining of PubMed abstracts.
    • Biochemical Assays:
      • Peroxidase Activity Inhibition: Recombinant human PRDX1-PRDX6 proteins were used to measure the IC50 of this compound.
      • Binding Affinity: Surface Plasmon Resonance (SPR) confirmed direct binding.
      • Covalent Bond Confirmation: Click chemistry with an alkynylated this compound probe and mass spectrometry identified Cys-173 of PRDX1 as the specific covalent binding site.
    • Functional Validation: Anti-tumor efficacy of this compound and its derivative was significantly diminished in xenograft mice bearing PRDX1 knock-down colorectal cancer cells.
  • Mechanism of Action in Cancer Cells [4]

    • Objective: To elucidate the signaling pathways through which this compound induces cell death in glioma.
    • In Vitro Models: Human (U251, U87-MG) and rat (C6) glioma cell lines.
    • Key Techniques:
      • Cell Viability: CCK-8 assay.
      • Apoptosis & Cell Cycle: Flow cytometry.
      • Autophagy: Immunoblotting for LC3B and p62 accumulation; confocal microscopy using ptfLC3 plasmid.
      • Pathway Analysis: Western blot to detect phosphorylation/activation of JNK, Akt, and mTOR.
      • ROS Measurement: Fluorescence-based ROS assay; using inhibitor N-Acetyl-L-cysteine (NAC) to confirm ROS involvement.

Visualizing Key Signaling Pathways

The following diagram illustrates the interconnected signaling pathways through which this compound exerts its anticancer effects, as identified in the research.

Key Takeaways for Drug Development

Based on the current research, here are critical points for your comparison guide:

  • The C-29 Position is Key for Initial SAR: Modifying the carboxylic acid at C-29 is a viable strategy for creating probes and conjugates, as some analogs retain or even improve activity [1]. This site is prime for improving pharmacokinetics without altering the core scaffold.
  • The Quinone Methide is Crucial for Covalent Activity: The electrophilic quinone methide group is essential for this compound's activity, enabling covalent binding to cysteine residues in targets like PRDX1 [2]. This must be preserved or carefully engineered in analogs intended to act through similar mechanisms.
  • Multi-Target Action is a Hallmark: this compound's effects are not mediated by a single target but by modulating multiple pathways simultaneously (e.g., PRDX1/ROS, JAK2/STAT3, HSP induction) [5] [6] [2]. This polypharmacology is central to its efficacy but complicates target-specific drug design.
  • Strategies to Mitigate Toxicity are Advancing: Structural modification based on crystal structures (e.g., derivative 19-048) and advanced drug delivery systems (e.g., aptamer conjugates, nanocarriers) are promising approaches to enhance selectivity, improve bioavailability, and reduce the systemic toxicity that currently limits clinical use [3] [2].

References

×

Physical Description

Solid

XLogP3

5.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

450.27700969 g/mol

Monoisotopic Mass

450.27700969 g/mol

Heavy Atom Count

33

UNII

L8GG98663L

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

34157-83-0

Wikipedia

Celastrol

Dates

Last modified: 08-15-2023
Senger, D., et al., Science, 219, 983 (1983)

Explore Compound Types